molecular formula H2NOS- B086345 Sulfoximine CAS No. 14616-60-5

Sulfoximine

Número de catálogo: B086345
Número CAS: 14616-60-5
Peso molecular: 64.09 g/mol
Clave InChI: CDODTSOSQYHFPJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sulfoximines are sulfur(VI)-based functional groups recognized as valuable, chemically stable motifs in modern medicinal chemistry and drug discovery research . These tetrahedral structures serve as versatile, multi-functional scaffolds and are considered attractive bioisosteres for sulfones, sulfonamides, and other common functional groups, allowing for fine-tuning of physicochemical properties in lead compound optimization . Their key research value is highlighted by their incorporation into several clinical-stage kinase inhibitors, such as the pan-CDK inhibitor roniciclib (BAY 1000394), the P-TEFb inhibitor BAY 1143572, and the ATR kinase inhibitor ceralasertib (AZD6738) . Studies demonstrate that sulfoximine analogues of marketed drugs can improve metabolic stability and offer a unique vector for diversification in structure-activity relationship (SAR) studies . Our portfolio offers high-purity this compound reagents to support innovative research in these areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Propiedades

Número CAS

14616-60-5

Fórmula molecular

H2NOS-

Peso molecular

64.09 g/mol

InChI

InChI=1S/H2NOS/c1-3-2/h1,3H/q-1

Clave InChI

CDODTSOSQYHFPJ-UHFFFAOYSA-N

SMILES

N=[SH-]=O

SMILES canónico

N=[SH-]=O

Origen del producto

United States

Foundational & Exploratory

The Advent of a New Functional Group: A Technical History of Sulfoximine Discovery in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of organic chemistry, the introduction of a new functional group is a rare and significant event. The sulfoximine, a sulfur-based functional group featuring a tetracoordinate, hexavalent sulfur atom double-bonded to both an oxygen and a nitrogen atom, represents one such milestone. Initially met with academic curiosity, the unique stereochemical and electronic properties of sulfoximines have, over several decades, cemented their importance in asymmetric synthesis, materials science, and most notably, medicinal chemistry. This technical guide provides an in-depth exploration of the historical discovery and evolution of this compound synthesis, offering detailed experimental protocols for key methodologies and a comparative analysis of their efficacy.

The Dawn of a New Bond: The First Synthesis

The story of the this compound begins in the mid-20th century, born from research into the chemical modification of amino acids. In 1951, H. R. Bentley, E. E. McDermott, and J. K. Whitehead reported the first synthesis of a this compound, methionine this compound.[1] Their work was driven by the need to identify the toxic factor in flour treated with nitrogen trichloride ("agene"), which was found to be a derivative of the amino acid methionine. This pioneering synthesis involved the treatment of methionine sulfoxide with hydrazoic acid in the presence of concentrated sulfuric acid.[1] This method, while historically significant, utilized hazardous and potentially explosive reagents, a major impetus for the development of safer and more versatile synthetic routes in the decades that followed.

The Evolution of Synthetic Methodologies

The initial discovery paved the way for a deeper understanding of the this compound functional group, but the harsh conditions of the original protocol limited its broad applicability. The subsequent decades witnessed a methodical evolution of synthetic strategies, moving from hazardous reagents to milder, more efficient, and stereoselective methods.

A significant breakthrough came with the use of pre-formed N-acylating and iminating agents, which offered a greater degree of control and safety. However, it was the advent of metal-catalyzed and, more recently, hypervalent iodine-mediated reactions that truly revolutionized this compound synthesis. Researchers such as Carsten Bolm have been instrumental in developing rhodium- and iron-catalyzed methods for the imination of sulfoxides. These catalytic approaches not only provided higher yields and broader substrate scope but also opened the door to asymmetric synthesis, allowing for the preparation of enantiomerically enriched sulfoximines.

The development of methods employing hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in combination with a simple nitrogen source like ammonium carbamate, marked another paradigm shift.[2][3] These reactions are often performed under mild, metal-free conditions, exhibit excellent functional group tolerance, and proceed with high efficiency, making them highly attractive for applications in drug discovery and development.

Data Presentation: A Comparative Overview of Synthetic Methods

The following table summarizes the quantitative data for key historical and modern methods of this compound synthesis, providing a clear comparison of their yields and, where applicable, stereoselectivity.

MethodYearSubstrateReagentsSolventYield (%)Enantiomeric Excess (ee)Reference
Bentley, McDermott, Whitehead 1951Methionine sulfoxideHydrazoic acid, H₂SO₄Chloroform~27Not applicableProc. R. Soc. Lond. B 1951, 138, 265
Rh-catalyzed Imination 2004Various sulfoxidesTsN₃, Rh₂(OAc)₄Dichloromethane66-95Not applicableOrg. Lett. 2004, 6, 1305-1307
Fe-catalyzed Imination 2008Various sulfoxidesTsN₃, FeCl₂Acetonitrile70-98Not applicableOrg. Lett. 2008, 10, 4489-4492
Hypervalent Iodine-mediated 2016Various sulfoxides(Diacetoxyiodo)benzene, NH₄CO₃Methanol85-99Retention of configurationOrg. Lett. 2016, 18, 4444-4447
Asymmetric Aza-Piancatelli 2023FurylcarbinolsThis compound, Chiral Brønsted AcidDichloromethaneup to 99up to 99%Org. Lett. 2023, 25, 10, 1756–1761

Experimental Protocols

Classical Synthesis of Methionine this compound (Bentley, McDermott, Whitehead, 1951)

Warning: This protocol involves the use of hydrazoic acid, which is highly toxic and explosive. This should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.

  • Materials: Methionine sulfoxide, sodium azide, concentrated sulfuric acid, chloroform.

  • Procedure: A solution of hydrazoic acid in chloroform is prepared by the careful addition of sulfuric acid to a suspension of sodium azide in chloroform. This solution is then added dropwise to a stirred solution of methionine sulfoxide in a mixture of chloroform and concentrated sulfuric acid at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred for several hours and then carefully quenched with water. The aqueous layer is separated, neutralized, and the product is isolated by crystallization. The reported yield for this method is approximately 27%.

Modern Synthesis of NH-Sulfoximines using Hypervalent Iodine (Bull and Luisi, 2016)

This method offers a significantly safer and more efficient alternative to the classical approach.

  • Materials: Sulfoxide, (diacetoxyiodo)benzene (PhI(OAc)₂), ammonium carbamate (NH₄CO₂NH₂), methanol.

  • Procedure: To a stirred solution of the sulfoxide (1.0 equiv) in methanol is added (diacetoxyiodo)benzene (1.5 equiv) followed by ammonium carbamate (2.0 equiv) at room temperature. The reaction mixture is stirred until the starting material is consumed (typically 1-4 hours, monitored by TLC or LC-MS). The solvent is then removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding NH-sulfoximine. Yields for this method are generally high, often exceeding 85%.[2][3]

Visualizing the History and Logic of this compound Synthesis

The following diagrams, generated using the DOT language, illustrate the historical progression of this compound synthesis and the logical workflow of a modern, widely used method.

history_of_sulfoximine_synthesis cluster_1950s 1950s: The Discovery cluster_1960s_1990s 1960s-1990s: Early Developments cluster_2000s 2000s: The Catalytic Era cluster_2010s_Present 2010s-Present: Mild & Efficient Methods Discovery First Synthesis (Bentley, McDermott, Whitehead, 1951) Reagents1 Hydrazoic Acid (HN₃) Sulfuric Acid (H₂SO₄) Discovery->Reagents1 Hazardous Reagents EarlyMethods Development of Safer Iminating Agents Discovery->EarlyMethods Reagents2 e.g., Chloramine-T EarlyMethods->Reagents2 MetalCatalysis Metal-Catalyzed Imination (e.g., Rh, Fe, Cu) EarlyMethods->MetalCatalysis Asymmetric Asymmetric Synthesis MetalCatalysis->Asymmetric HypervalentIodine Hypervalent Iodine Reagents MetalCatalysis->HypervalentIodine FlowChemistry Continuous Flow Synthesis HypervalentIodine->FlowChemistry

Caption: A timeline illustrating the major milestones in the development of this compound synthesis.

modern_sulfoximine_synthesis_workflow Start Start: Sulfoxide Reaction Reaction in Methanol (Room Temperature) Start->Reaction Reagents Reagents: (Diacetoxyiodo)benzene Ammonium Carbamate Reagents->Reaction Workup Aqueous Workup (EtOAc / NaHCO₃) Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: NH-Sulfoximine Purification->Product

Caption: A workflow diagram for a modern, hypervalent iodine-mediated synthesis of NH-sulfoximines.

Conclusion

The journey of the this compound functional group, from its discovery as a toxic byproduct to its current status as a valuable tool in organic synthesis and drug discovery, is a testament to the ingenuity and adaptability of chemical science. The development of synthetic methodologies has been marked by a consistent drive towards greater safety, efficiency, and stereocontrol. For researchers, scientists, and drug development professionals, a thorough understanding of this history and the associated experimental protocols is crucial for harnessing the full potential of this unique and versatile functional group in the creation of novel molecules with significant societal impact.

References

The Ascendant Sulfoximine: A Technical Guide to Its Fundamental Physicochemical Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the core physicochemical properties of sulfoximines reveals a functional group with significant potential for overcoming common drug development hurdles. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the acidity, lipophilicity, solubility, and metabolic stability of this increasingly important structural motif, complete with experimental protocols and visual workflows to aid in rational drug design.

Sulfoximines, once a niche functional group, are gaining considerable traction in medicinal chemistry, exemplified by their incorporation into clinical candidates such as the ATR kinase inhibitor ceralasertib and the pan-CDK inhibitor roniciclib.[1][2][3] Their unique three-dimensional structure and tunable electronic properties offer a compelling alternative to more traditional bioisosteres like sulfones and sulfonamides, often leading to improved aqueous solubility and metabolic stability.[4][5][6]

Physicochemical Properties of Sulfoximines: A Quantitative Overview

A summary of key physicochemical data for a representative set of sulfoximines is presented below. These tables provide a clear comparison of acidity (pKa), basicity (pKaH), and lipophilicity (logP), highlighting the impact of various substituents on these crucial parameters.

Table 1: Acidity (pKa) and Basicity (pKaH) of Selected Sulfoximines in Acetonitrile (MeCN)

Compound IDRR'Experimental pKa (MeCN)Computed pKa (MeCN)Experimental pKaH (MeCN)
4a CF3H26.98 ± 0.1227.2 ± 1.22.08 ± 0.10
4b CF2BrH27.0 ± 0.426.7 ± 1.22.59 ± 0.06
4c C4F9H26.48 ± 0.0626.3 ± 1.21.24 ± 0.07
4d CF2HH-29.8 ± 1.25.28 ± 0.06
4e CH2FH-31.9 ± 1.27.93 ± 0.05
5a CH3H-34.9 ± 1.211.24 ± 0.10
5b PhH-33.1 ± 1.29.88 ± 0.05
5c CH3Me>40-12.32 ± 0.05

Data sourced from Anselmi et al., 2024.[7][8][9]

Table 2: Acidity (pKa) of Selected Sulfoximines in Water

Compound IDpKa (Water)
4a <0
4b 9.79

Data sourced from Anselmi et al., 2024.[7]

Table 3: Lipophilicity (LogP) and Hansch Parameter (π) of Selected Sulfoximines

Compound IDRR'LogPπ
4a CF3H1.34-0.79
4b CF2BrH1.63-0.50
4c C4F9H2.760.63
4d CF2HH0.58-1.55
4e CH2FH0.52-1.61
4f CF3Me1.63-0.50
5a CH3H0.41-1.72
5b PhH1.51-0.62
5c CH3Me0.74-1.39

π = logP(sulfoximine) - logP(benzene), with logP(benzene) = 2.13. Data sourced from Anselmi et al., 2024.[7]

Table 4: Comparative in vitro Properties of Marketed Drugs and their this compound Analogues

Matched PairPropertyOriginal DrugThis compound Analogue
Imatinib / 8 Aqueous Solubility (mg/L)11254
logD (pH 7.5)1.92.0
Predicted Blood Clearance (rat, L/h/kg)2.31.9
AT7519 / 15 Aqueous Solubility (mg/L)152452
logD (pH 7.5)1.31.6
Predicted Blood Clearance (rat, L/h/kg)1.70.06
Palbociclib / 23 Aqueous Solubility (mg/L)3430
logD (pH 7.5)1.92.0
Predicted Blood Clearance (rat, L/h/kg)1.31.1
Ribociclib / 26 Aqueous Solubility (mg/L)33422
Predicted Blood Clearance (rat, L/h/kg)2.31.1
Vardenafil / 29 Aqueous Solubility (mg/L)22052
logD (pH 7.5)2.62.0

Data sourced from a study on this compound analogues of marketed drugs.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. Below are protocols for key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

This method involves the gradual addition of an acid or base to a solution of the this compound and monitoring the corresponding change in pH.[11]

  • Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[8][12]

  • Sample Preparation: Prepare a 1 mM solution of the this compound compound. For the titration, prepare 0.1 M HCl, 0.1 M NaOH, and 0.15 M KCl solutions.[8][12]

  • Titration Procedure:

    • Take 20 mL of the 1 mM sample solution and acidify it to pH 1.8-2.0 with 0.1 M HCl.[8][12]

    • Maintain a constant ionic strength throughout the titration by using the 0.15 M KCl solution.[8][12]

    • Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode.[8][12]

    • Titrate the solution by adding small aliquots of 0.1 M NaOH, starting with 0.1 mL and reducing to smaller increments near the equivalence point.[13]

    • Continuously monitor and record the pH after each addition until the pH reaches 12-12.5 and stabilizes.[8][12]

  • Data Analysis: The pKa is determined from the inflection point of the resulting titration curve, where the pH is equal to the pKa at half-neutralization.[13][14] Perform at least three titrations for each compound to ensure reliability.[8][12]

Determination of logP by the Shake-Flask Method

The shake-flask method is a classic technique for measuring the partition coefficient of a compound between two immiscible liquids, typically octanol and water.[15][16]

  • Phase Saturation: Pre-saturate the 1-octanol with a pH 7.4 phosphate buffer and vice versa by shaking them together for 24 hours and then allowing the phases to separate.[17]

  • Sample Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.[17]

  • Partitioning:

    • Add a small volume of the stock solution to a mixture of the pre-saturated 1-octanol and buffer.[16]

    • Shake the mixture vigorously for a set period to allow the compound to reach equilibrium between the two phases.[15]

    • Centrifuge the mixture to ensure complete phase separation.[16]

  • Quantification:

    • Carefully take an aliquot from both the octanol and the aqueous phase.[16]

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.[18]

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[19]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[20]

  • Preparation:

    • Thaw pooled human liver microsomes at 37°C and dilute them in a 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL.[5][21]

    • Prepare a 1 µM solution of the test compound in the microsomal solution.[5]

  • Incubation:

    • Pre-incubate the compound-microsome mixture for a few minutes at 37°C.[22]

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.[5][22]

  • Sampling and Termination:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.[10][22]

    • Stop the reaction immediately by adding a quenching solution, typically cold acetonitrile containing an internal standard.[5][22]

  • Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[5][20]

  • Data Processing: Determine the rate of disappearance of the parent compound to calculate metabolic stability parameters such as half-life (t½) and intrinsic clearance (CLint).[20]

Visualizing this compound-Relevant Pathways and Workflows

To further aid in the understanding of sulfoximines in a drug discovery context, the following diagrams, created using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

ATR_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage DNA Damage (Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis inhibition leads to mitotic catastrophe & Cell_Cycle_Arrest G2/M Checkpoint Activation CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair Mechanisms Cell_Cycle_Arrest->DNA_Repair allows time for Ceralasertib Ceralasertib (this compound ATRi) Ceralasertib->ATR inhibits Ceralasertib->Apoptosis

ATR Signaling Pathway Inhibition by Ceralasertib.

pKa_Determination_Workflow cluster_0 Preparation cluster_1 Titration cluster_2 Analysis Calibrate_pH_Meter Calibrate pH Meter (pH 4, 7, 10 buffers) Prepare_Solutions Prepare Solutions (1mM Sample, 0.1M HCl, 0.1M NaOH, 0.15M KCl) Calibrate_pH_Meter->Prepare_Solutions Acidify_Sample Acidify 20mL Sample to pH ~2 Prepare_Solutions->Acidify_Sample Titrate Titrate with 0.1M NaOH Acidify_Sample->Titrate Record_pH Record pH after each addition Titrate->Record_pH iteratively Plot_Curve Plot Titration Curve (pH vs. Volume of Titrant) Record_pH->Plot_Curve Determine_pKa Determine pKa from Inflection Point Plot_Curve->Determine_pKa

Workflow for pKa Determination by Potentiometric Titration.

Conclusion

The data and protocols presented in this technical guide underscore the favorable physicochemical profile of sulfoximines for drug discovery. Their tunable acidity and basicity, combined with generally good solubility and metabolic stability, make them a valuable functional group for medicinal chemists. The provided experimental workflows and the signaling pathway diagram for ceralasertib offer practical tools for researchers working with this promising class of compounds. As the exploration of chemical space continues, the strategic incorporation of sulfoximines is poised to play an increasingly important role in the development of next-generation therapeutics.

References

The Ascendancy of Sulfoximines: A Technical Guide to Structure, Bonding, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfoximine moiety, once a niche functional group, has emerged as a cornerstone in modern medicinal chemistry and drug discovery. Its unique stereochemical and electronic properties offer a compelling tool for modulating the physicochemical and pharmacological profiles of bioactive molecules. This in-depth technical guide provides a comprehensive overview of the fundamental structure and bonding of sulfoximines, alongside detailed experimental protocols for their synthesis and characterization, empowering researchers to harness the full potential of this versatile functional group.

The this compound Core: Unraveling its Structure and Bonding

The this compound functional group is characterized by a hexavalent sulfur atom double-bonded to one oxygen and one nitrogen atom, and single-bonded to two carbon substituents (Figure 1). This arrangement results in a chiral sulfur center, a key feature that allows for the exploration of three-dimensional chemical space in drug design.

Molecular Geometry and Bond Characteristics

X-ray crystallographic studies of various this compound derivatives have provided precise data on their molecular geometry. The sulfur atom typically adopts a distorted tetrahedral geometry. Computational studies, including ab initio molecular orbital and density functional theory (DFT) calculations, have further elucidated the nature of the bonding within the this compound core.[1]

A critical aspect of this compound bonding is the nature of the sulfur-nitrogen bond. While often depicted as a double bond (S=N), theoretical studies suggest it possesses significant single-bond character with strong ionic interaction.[1][2] This is supported by spectroscopic investigations of N-acylated sulfoximines, which indicate a less pronounced double-bond character in the S-N bond compared to the C-N bond in amides.[3][4]

The key bond lengths and angles within the this compound core are summarized in the table below. These values can vary depending on the nature of the substituents on the sulfur and nitrogen atoms.

ParameterTypical RangeNotes
Bond Lengths (Å)
S=O1.43 - 1.46Shorter than a typical S-O single bond, indicating double bond character.
S-N1.58 - 1.65Longer than a typical S=N double bond, suggesting partial double bond character.[1]
S-C1.75 - 1.80
Bond Angles (°)
O=S-N110 - 115
O=S-C105 - 110
N-S-C100 - 108
C-S-C100 - 105

Table 1: Typical Bond Lengths and Angles in Sulfoximines

Spectroscopic Fingerprints

The structural features of sulfoximines give rise to characteristic signals in various spectroscopic analyses.

  • Infrared (IR) Spectroscopy: The S=O stretching vibration typically appears in the region of 1220-1240 cm⁻¹, while the S=N stretch is observed around 940-1000 cm⁻¹. N-H stretching vibrations in unsubstituted sulfoximines are found in the range of 3200-3300 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons adjacent to the this compound group are influenced by its electron-withdrawing nature. In ¹H NMR, the N-H proton of an unsubstituted this compound typically appears as a broad singlet. ¹⁵N NMR spectroscopy can provide direct insight into the electronic environment of the nitrogen atom.

Synthesis of Sulfoximines: Key Experimental Protocols

The growing importance of sulfoximines has driven the development of numerous synthetic methodologies. The following sections detail key experimental protocols for the preparation of these valuable compounds.

Imidation of Sulfoxides

A common and versatile method for the synthesis of sulfoximines is the imidation of the corresponding sulfoxides.

This protocol describes a metal-free method for the synthesis of NH-sulfoximines from sulfoxides using ammonium carbamate and (diacetoxyiodo)benzene.

Procedure:

  • To a stirred suspension of the sulfoxide (1.0 equiv) and (diacetoxyiodo)benzene (3.0 equiv) in methanol, add ammonium carbamate (4.0 equiv) portionwise over 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired NH-sulfoximine.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and its purity assessed by high-performance liquid chromatography (HPLC).

One-Pot Synthesis from Sulfides

Sulfoximines can also be synthesized directly from sulfides in a one-pot procedure involving sequential oxidation and imidation.

This protocol details the synthesis of N-iodo sulfoximines from sulfides.[5]

Procedure:

  • In a flask, stir a mixture of the sulfide (1.0 equiv), ammonium carbonate (1.5 equiv), and (diacetoxyiodo)benzene (2.3 equiv) in methanol at room temperature for 1 hour.[5]

  • Add N-iodosuccinimide (NIS) (1.1 equiv) to the reaction mixture and continue stirring at room temperature.[5]

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-iodo this compound.[5]

Synthesis of N-Acylsulfoximines

N-acylation is a common transformation of NH-sulfoximines to introduce further diversity and modulate their properties.

This method provides a mild and efficient route for the N-acylation of sulfoximines.

Procedure:

  • To a solution of the NH-sulfoximine (1.0 equiv) and a carboxylic acid (1.2 equiv) in a suitable solvent (e.g., toluene), add boric acid (0.1 equiv).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-acylthis compound.

Visualizing this compound Chemistry: Synthesis and Bonding Logic

The following diagrams, generated using the DOT language, illustrate key concepts in this compound chemistry.

General Structure of a this compound

G cluster_this compound This compound Core S S O O S->O double bond N N S->N partial double bond R1 S->R1 R2 S->R2 R3 N->R3

Caption: General structure of a this compound, highlighting the key atoms and substituent groups.

Synthetic Pathway from Sulfide to this compound

G Sulfide Sulfide (R¹-S-R²) Sulfoxide Sulfoxide (R¹-S(=O)-R²) Sulfide->Sulfoxide Oxidation This compound This compound (R¹-S(=O)(=NR³)-R²) Sulfoxide->this compound Imidation

Caption: A simplified workflow illustrating the two-step synthesis of a this compound from a sulfide precursor.

Logical Relationship in Bonding

G cluster_bonding Sulfur-Nitrogen Bond Character Double Bond\n(S=N) Double Bond (S=N) Actual Bond\n(Partial Double Bond) Actual Bond (Partial Double Bond) Double Bond\n(S=N)->Actual Bond\n(Partial Double Bond) contributes to Single Bond with Ionic Character\n(S⁺-N⁻) Single Bond with Ionic Character (S⁺-N⁻) Single Bond with Ionic Character\n(S⁺-N⁻)->Actual Bond\n(Partial Double Bond) contributes to

Caption: The resonance contributors illustrating the partial double bond character of the sulfur-nitrogen bond in sulfoximines.

This guide provides a foundational understanding of this compound chemistry, equipping researchers with the knowledge to effectively utilize this functional group in their drug discovery and development endeavors. The unique structural and electronic properties of sulfoximines, coupled with increasingly robust synthetic methodologies, ensure their continued prominence in the field.

References

The Sulfoximine Functional Group: A Technical Guide to Polarity and Solubility for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 17, 2025

Abstract

The sulfoximine functional group has emerged as a moiety of significant interest in modern drug discovery. Its unique physicochemical properties, including its distinct polarity and influence on aqueous solubility, offer medicinal chemists a valuable tool for optimizing lead compounds. This in-depth technical guide provides a comprehensive overview of the core characteristics of the this compound functional group, with a specific focus on its polarity and solubility. The content herein is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a deeper understanding and application of sulfoximines in pharmaceutical research.

Introduction: The Rise of the this compound Moiety

Historically underrepresented in medicinal chemistry, the this compound functional group, a mono-aza analogue of the sulfone, has garnered considerable attention in recent years.[1][2][3] This surge in interest is largely attributed to its unique ability to modulate the physicochemical and pharmacokinetic properties of drug candidates, often leading to improvements in their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles and overall potency.[4][5][6][7] Several this compound-containing compounds have entered clinical trials, underscoring the growing acceptance and utility of this functional group in drug design.[8][9][10]

The this compound core features a tetrahedral sulfur atom double-bonded to oxygen and nitrogen atoms, and single-bonded to two carbon substituents. The nitrogen atom can be unsubstituted (NH-sulfoximine) or substituted, providing an additional vector for chemical modification.[11] This structural versatility, coupled with its distinct electronic properties, contributes to its favorable impact on drug-like characteristics.

Polarity and Hydrogen Bonding Capabilities

The this compound moiety is inherently polar, a characteristic that significantly influences its interactions with biological targets and its solubility profile.[12][13][14]

A key feature of NH-sulfoximines is their capacity to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the oxygen and nitrogen atoms).[4][6][12][15] This dual hydrogen-bonding capability is a distinct advantage over sulfones, which can only accept hydrogen bonds. This allows for more complex and potentially stronger interactions with protein binding sites. The nitrogen atom in a this compound is also sufficiently basic to coordinate with metal ions or form salts, further expanding its potential interaction landscape.[15]

Impact on Solubility

The incorporation of a this compound functional group into a molecule generally leads to an increase in aqueous solubility.[7][13][14][15][16][17] This is a direct consequence of its polarity and hydrogen bonding capacity. Sulfoximines are often described as being readily soluble in protic solvents such as water and alcohols.[12][13][15]

However, the magnitude of the solubility enhancement is context-dependent and can be influenced by the overall molecular structure. While in many cases the introduction of a this compound improves solubility, there are instances where it may have a neutral or even a negative effect.

Quantitative Solubility Data

The following table summarizes publicly available aqueous solubility data for several this compound-containing compounds and their non-sulfoximine analogues.

Compound/Analogue PairStructure of this compound AnalogueAqueous Solubility (mg/L)Parent Compound Solubility (mg/L)Reference
Imatinib / Analogue 8(Structure not shown)54112[8]
AT7519 / Analogue 15(Structure not shown)521524[8]
Vardenafil / Analogue 29(Structure not shown)52220[8]
L-Methionine-DL-sulfoximine(Structure not shown)50,000 (50 mg/mL)N/A[18][19]
DL-Buthionine-(S,R)-sulfoximine(Structure not shown)50,000 (50 mg/mL)N/A[19]

Lipophilicity: LogP and LogD Considerations

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter in drug design, influencing membrane permeability and absorption.[20][21] The polar nature of the this compound group generally leads to a decrease in lipophilicity compared to its sulfone counterpart.

Quantitative LogP and LogD Data

The following table presents LogP and LogD values for a selection of this compound-containing compounds. LogP measures the lipophilicity of the neutral form of a compound, while LogD accounts for both neutral and ionized forms at a specific pH.[20][21]

Compound/Analogue PairLogP/LogD Value of this compoundParent Compound LogP/LogDpH (for LogD)Reference
Imatinib / Analogue 8LogD = 2.0LogD = 1.97.5[8]
AT7519 / Analogue 15LogD = 1.6LogD = 1.37.5[8]
Vardenafil / Analogue 29LogD = 2.0LogD = 2.6Not Specified[8]
Fluorinated Phenyl SulfoximinesSee referenced study for specific valuesN/AN/A[22][23]

Experimental Protocols

Synthesis of Sulfoximines via NH Transfer

A common and efficient method for the synthesis of NH-sulfoximines is the NH transfer to sulfoxides using a hypervalent iodine reagent.

General Protocol:

  • Reactants: To a solution of the starting sulfoxide (1.0 equiv) in a suitable solvent (e.g., methanol) at room temperature, add a source of ammonia, such as ammonium carbamate (2.0 equiv).

  • Initiation: Add a hypervalent iodine(III) reagent, for instance, (diacetoxyiodo)benzene (1.5 equiv), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired NH-sulfoximine.

G cluster_reactants Reactants cluster_process Process Sulfoxide Sulfoxide Mixing Mixing in Solvent (e.g., Methanol) Sulfoxide->Mixing Ammonia_Source Ammonia Source (e.g., Ammonium Carbamate) Ammonia_Source->Mixing Hypervalent_Iodine Hypervalent Iodine(III) Reagent (e.g., PhI(OAc)2) Hypervalent_Iodine->Mixing Reaction Reaction at RT Mixing->Reaction NH Transfer Workup Work-up & Purification Reaction->Workup Product NH-Sulfoximine Workup->Product

Figure 1: General workflow for the synthesis of NH-sulfoximines.
Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)

The shake-flask method is a standard technique for determining thermodynamic solubility.[8]

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

G Start Excess Solid Compound + Aqueous Buffer Shaking Shake at Constant Temperature (24-48h) Start->Shaking Equilibration Centrifugation Centrifugation / Filtration Shaking->Centrifugation Phase Separation Supernatant Saturated Supernatant Centrifugation->Supernatant Analysis HPLC or LC-MS Analysis Supernatant->Analysis Quantification Result Thermodynamic Solubility Analysis->Result

Figure 2: Workflow for determining aqueous solubility.
Determination of LogD (Reversed-Phase HPLC Method)

A common method for estimating LogD utilizes reversed-phase high-performance liquid chromatography (RP-HPLC).[8]

Protocol:

  • System Setup: Use a reversed-phase HPLC column (e.g., C18) and a mobile phase consisting of an aqueous buffer at the desired pH and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogD values at the target pH and record their retention times.

  • Sample Analysis: Inject the test compound and measure its retention time under the same chromatographic conditions.

  • Calculation: Correlate the retention time of the test compound with the retention times of the standards to calculate its LogD value. A linear relationship typically exists between the logarithm of the retention factor (k') and the LogD of the standards.

Role in Modulating Signaling Pathways: A Case Study

This compound-containing molecules have been successfully developed as inhibitors of various protein kinases, which are key components of cellular signaling pathways. For example, roniciclib is a pan-cyclin-dependent kinase (CDK) inhibitor containing a this compound moiety that entered clinical trials.[8]

In this context, the this compound group can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity.

G cluster_pathway Kinase Signaling Pathway Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Cellular_Response Downstream Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Inhibitor This compound-Containing Kinase Inhibitor Inhibitor->Kinase Inhibition

Figure 3: Inhibition of a kinase signaling pathway.

Conclusion

The this compound functional group presents a compelling option for medicinal chemists seeking to fine-tune the properties of drug candidates. Its inherent polarity, coupled with the unique hydrogen bond donor-acceptor capacity of NH-sulfoximines, can significantly enhance aqueous solubility and modulate lipophilicity. While the impact of this moiety is dependent on the molecular context, the available data and successful clinical examples demonstrate its potential to overcome common drug development hurdles related to physicochemical properties. A thorough understanding of its characteristics, supported by robust experimental evaluation, will continue to drive the successful application of sulfoximines in the design of novel therapeutics.

References

Chirality and Stereochemistry of Sulfoximine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Sulfoximine Moiety in Medicinal Chemistry

Sulfoximines, characterized by a tetracoordinate sulfur atom double-bonded to both an oxygen and a nitrogen atom, have emerged as a functional group of significant interest in modern drug discovery. Their unique stereochemical properties, arising from the chiral sulfur center, coupled with their favorable physicochemical characteristics, have positioned them as valuable bioisosteres for sulfones and sulfonamides. The ability of the this compound nitrogen to be unsubstituted (NH-sulfoximines) allows it to act as a hydrogen bond donor, a feature absent in sulfones, which can lead to improved target engagement and pharmacokinetic profiles. Furthermore, the nitrogen atom provides a vector for chemical modification, enabling the fine-tuning of a molecule's properties.

The tetrahedral geometry of the sulfur atom in a this compound with two different carbon substituents results in a stable stereocenter, leading to the existence of enantiomers that can exhibit profoundly different biological activities. This underscores the critical importance of stereocontrolled synthesis and analysis in the development of this compound-containing pharmaceuticals. This guide provides a comprehensive overview of the core principles of this compound chirality, stereoselective synthetic strategies, methods for stereochemical determination, and the biological implications of their stereochemistry, with a focus on applications in drug development.

The Stereogenic Sulfur Center in Sulfoximines

The chirality of this compound compounds originates from the tetrahedral arrangement of four different substituents around the central sulfur atom: an oxygen atom, a nitrogen atom, and two distinct carbon substituents (R¹ and R²). This arrangement creates a non-superimposable mirror image, resulting in a pair of enantiomers. The stability of this sulfur stereocenter is a key feature, making sulfoximines attractive chiral building blocks in drug design.

Below is a diagram illustrating the chiral nature of a this compound molecule.

G Stereochemistry of a this compound cluster_0 cluster_1 S S O O S->O N NR³ S->N R1 S->R1 R2 S->R2 S_mirror S O_mirror O S_mirror->O_mirror N_mirror NR³ S_mirror->N_mirror R1_mirror S_mirror->R1_mirror R2_mirror S_mirror->R2_mirror label_enantiomers Enantiomers cluster_1 cluster_1 cluster_0 cluster_0

Figure 1: Tetrahedral stereocenter of a chiral this compound.

Stereoselective Synthesis of Chiral Sulfoximines

The development of robust and efficient methods for the stereoselective synthesis of sulfoximines is paramount for their application in medicinal chemistry. Several key strategies have emerged, each with its own advantages and limitations.

Oxidation of Chiral Sulfilimines

One of the most common approaches involves the stereospecific oxidation of enantiomerically enriched sulfilimines. This method is advantageous as the chirality is established at the sulfilimine stage, and the subsequent oxidation typically proceeds with retention of configuration at the sulfur center.

Alkylation and Arylation of Chiral Sulfinamides

The stereospecific S-alkylation and S-arylation of readily accessible chiral sulfinamides have become powerful and versatile methods for the asymmetric synthesis of sulfoximines. These reactions offer a modular approach to a wide range of chiral sulfoximines with high enantiopurity.

Kinetic Resolution

Kinetic resolution of racemic sulfoximines is another effective strategy to obtain enantiomerically enriched compounds. This can be achieved through enzymatic or chemical methods, where one enantiomer reacts faster than the other with a chiral reagent or catalyst, allowing for the separation of the unreacted, enriched enantiomer. Rhodium-catalyzed C-H functionalization has been successfully employed for the kinetic resolution of racemic sulfoximines, providing both the unreacted this compound and the cyclized product in high enantiomeric excess.

Desymmetrization

Desymmetrization of prochiral sulfoximines offers an elegant route to chiral sulfoximines. In this approach, a chiral reagent or catalyst selectively functionalizes one of two enantiotopic groups on a symmetric this compound, thereby inducing chirality at the sulfur center.

The following table summarizes the quantitative data for various stereoselective synthetic methods for sulfoximines.

Synthetic MethodCatalyst/ReagentSubstrate ScopeYield (%)Enantiomeric Ratio (er) / Enantiomeric Excess (ee)Reference(s)
Desymmetrizing N-oxidationAspartic acid-containing peptide catalyst (P19)Bis-pyridyl sulfoximines67-72up to 99:1 er
Rhodium-Catalyzed Kinetic Resolution[RhCp*Cl₂]₂ / Chiral Carboxylic AcidDiaryl sulfoximines29-53 (product), 35-41 (recovered SM)64-91% ee (product), 86-98% ee (recovered SM)
Organocatalytic Kinetic ResolutionChiral N-heterocyclic carbene (NHC)Aryl methyl sulfoximines41-59 (amide), 38-55 (recovered SM)up to 99% ee (amide), up to -97% ee (recovered SM)
Stereospecific S-AlkylationNaOH / DMEChiral N-pivaloyl sulfinamidesHighHigh (no racemization)
Asymmetric S-ArylationCu(I) catalyst / Diaryliodonium saltsChiral sulfinamidesGood to excellentOptically pure
Rhodium-Catalyzed S-AlkylationChiral rhodium catalystSulfenamides and diazo compoundsHighup to 98:2 er
Asymmetric Transfer of t-BuSFChiral Bifunctional S(VI) ReagentCarbon nucleophiles67-8395->99% ee

Experimental Protocols

This section provides an overview of the general experimental procedures for key transformations in this compound chemistry. For detailed, step-by-step protocols, it is essential to consult the supplementary information of the cited literature.

General Procedure for Rhodium-Catalyzed Carbamate Transfer to Sulfoxides

To a suspension of the sulfoxide (1.0 equiv), carbamate (1.7 equiv), MgO (4.0 equiv), and Rh₂(esp)₂ (2.0 mol %) in toluene, PhI(OAc)₂ (1.7 equiv) is added at room temperature. The resulting mixture is heated and stirred for a specified time. The reaction mixture is then diluted, filtered, and concentrated. The crude product is purified by column chromatography.

General Procedure for Kinetic Resolution of Sulfoximines via C-H Functionalization

A mixture of the racemic this compound (1.0 equiv), a rhodium(III) complex equipped with a chiral Cp ligand, a chiral amino acid derivative, and a silver salt in a suitable solvent is stirred at a specific temperature. A solution of the diazo compound (0.8 equiv) in the same solvent is then added slowly over several hours. After the reaction is complete, the mixture is filtered and concentrated. The residue is purified by column chromatography to separate the unreacted this compound and the cyclized product.

The following diagram illustrates a typical experimental workflow for the kinetic resolution of sulfoximines.

G Workflow for Kinetic Resolution of Sulfoximines start Start: Racemic this compound Mixture reaction Reaction Setup: - Rh(III)/Chiral Ligand Catalyst - Chiral Amino Acid Additive - Diazo Compound start->reaction purification Purification: Flash Column Chromatography reaction->purification product1 Enantioenriched Unreacted this compound purification->product1 product2 Enantioenriched Cyclized Product purification->product2 analysis Analysis: Chiral HPLC product1->analysis product2->analysis

Figure 2: Experimental workflow for kinetic resolution.
General Procedure for Chiral HPLC Analysis of this compound Enantiomers

The enantiomeric excess or enantiomeric ratio of chiral sulfoximines is typically determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). A solution of the this compound sample is injected onto a chiral column (e.g., Chiralpak series). The separation is achieved using an isocratic mobile phase, commonly a mixture of hexane and a polar alcohol like isopropanol or ethanol, at a constant flow rate. The eluting enantiomers are detected by a UV detector at a suitable wavelength. The retention times of the two enantiomers will differ, and the ratio of their peak areas corresponds to the enantiomeric ratio.

General Procedure for NMR Spectroscopic Determination of Absolute Configuration

The absolute configuration of chiral sulfoxides can be determined by converting them into diastereomeric N-(methoxyphenylacetyl)sulfoximines. The sulfoxide is first converted to the corresponding this compound, which is then condensed with methoxyphenylacetic acid. The resulting diastereomers are separated and their ¹H NMR spectra are recorded. The differences in the chemical shifts (Δδ) of specific protons in the two diastereomers can be correlated to the absolute configuration at the sulfur center.

Biological Activity and Applications in Drug Development

The distinct three-dimensional arrangement of substituents in this compound enantiomers can lead to significant differences in their interactions with biological targets, resulting in varied pharmacological and toxicological profiles. Therefore, the development of single-enantiomer this compound drugs is often crucial.

Several this compound-containing compounds have entered clinical trials, highlighting the growing importance of this scaffold in drug discovery. These include inhibitors of key signaling pathways implicated in cancer.

Roniciclib (BAY 1000394)

Roniciclib is an orally bioavailable pan-cyclin-dependent kinase (CDK) inhibitor. It targets several CDKs, including CDK1, CDK2, CDK4, and CDK9, which are crucial regulators of the cell cycle. By inhibiting these kinases, roniciclib induces cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the simplified signaling pathway targeted by Roniciclib.

G Roniciclib (CDK Inhibitor) Signaling Pathway Roniciclib Roniciclib CDK1_CyclinB CDK1/Cyclin B Roniciclib->CDK1_CyclinB inhibits CDK2_CyclinE CDK2/Cyclin E Roniciclib->CDK2_CyclinE inhibits CDK4_CyclinD1 CDK4/Cyclin D1 Roniciclib->CDK4_CyclinD1 inhibits CDK9_CyclinT1 CDK9/Cyclin T1 Roniciclib->CDK9_CyclinT1 inhibits CellCycle Cell Cycle Progression CDK1_CyclinB->CellCycle CDK2_CyclinE->CellCycle CDK4_CyclinD1->CellCycle CDK9_CyclinT1->CellCycle (Transcription) Apoptosis Apoptosis CellCycle->Apoptosis arrest leads to

Figure 3: Roniciclib signaling pathway.
Atuveciclib (BAY 1143572)

Atuveciclib is a potent and highly selective inhibitor of positive transcription elongation factor b (P-TEFb), which is a complex of CDK9 and Cyclin T1. P-TEFb is essential for the transcription of many genes, including anti-apoptotic proteins and the MYC oncogene. By inhibiting CDK9, atuveciclib suppresses the transcription of these key survival genes, leading to apoptosis in cancer cells.

The simplified signaling pathway for Atuveciclib is depicted below.

G Atuveciclib (P-TEFb/CDK9 Inhibitor) Signaling Pathway Atuveciclib Atuveciclib PTEFb P-TEFb (CDK9/Cyclin T1) Atuveciclib->PTEFb inhibits RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Transcription Transcription of MYC & Anti-apoptotic Genes RNAPII->Transcription initiates Apoptosis Apoptosis Transcription->Apoptosis suppression leads to

Figure 4: Atuveciclib signaling pathway.
Ceralasertib (AZD6738)

Ceralasertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a key regulator of the DNA damage response (DDR), particularly in response to replication stress. By inhibiting ATR, ceralasertib prevents the activation of downstream effectors like CHK1, leading to the accumulation of DNA damage and ultimately cell death, especially in cancer cells with underlying DDR defects.

The following diagram illustrates the simplified ATR signaling pathway and the point of intervention by Ceralasertib.

G Ceralasertib (ATR Inhibitor) Signaling Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Ceralasertib Ceralasertib Ceralasertib->ATR inhibits CellCycle_Checkpoint Cell Cycle Checkpoint Activation CHK1->CellCycle_Checkpoint DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CellCycle_Checkpoint->Apoptosis abrogation leads to DNA_Repair->Apoptosis inhibition leads to

Figure 5: Ceralasertib signaling pathway.

The following table presents a comparison of the biological activities of this compound analogues with their parent drugs.

Parent Drug / AnalogueTarget(s)IC₅₀ / K𝘥 (nM)Antiproliferative Activity (IC₅₀, nM)Reference(s)
Imatinib ABL1, KIT, PDGFRβK𝘥: 1.1 (ABL1), 13 (KIT), 14 (PDGFRβ)-
This compound Analogue of Imatinib ABL1, KIT, PDGFRβK𝘥: 79 (ABL1), 11 (KIT), 19 (PDGFRβ)-
AT7519 CDK2, CDK9IC₅₀: 96 (CDK2), 6 (CDK9)Potent (A2780 cells)
This compound Analogue of AT7519 CDK2, CDK9IC₅₀: 522 (CDK2), 124 (CDK9)Potent (A2780 cells)
Palbociclib CDK4, CDK6-41 (MOLM-13 cells)
This compound Analogue of Palbociclib CDK4, CDK6Lower but more balanced than Palbociclib128 (MOLM-13 cells)
Vioxx (Rofecoxib) COX-2Selective COX-2 inhibitor-
This compound Analogue of Vioxx COX-2Selective COX-2 inhibitor (less potent than Vioxx)-

Conclusion

The chiral this compound moiety has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its unique combination of stereochemical stability, hydrogen bonding capability, and synthetic accessibility has led to its incorporation into a growing number of clinical candidates. A thorough understanding of the stereochemistry of sulfoximines and the development of efficient stereoselective synthetic routes are essential for harnessing their full potential in drug discovery. As synthetic methodologies continue to evolve and our understanding of the biological implications of this compound chirality deepens, we can anticipate the emergence of more innovative and effective this compound-based therapeutics. This guide has provided a foundational overview of the key aspects of this compound chirality and stereochemistry, offering a valuable resource for researchers and scientists in the field of drug development.

Early Synthetic Routes to Sulfoximines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core, early synthetic methods for the preparation of sulfoximines. Focusing on foundational techniques, this document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflows to aid researchers in understanding the historical context and practical execution of these important transformations.

Introduction

Sulfoximines, characterized by a tetracoordinate sulfur atom double-bonded to both oxygen and nitrogen, have emerged as a significant functional group in medicinal chemistry and drug development. Their unique stereochemical and physicochemical properties, including their ability to act as hydrogen bond donors and acceptors, make them valuable bioisosteres for sulfones and sulfonamides. The earliest methods for the synthesis of these compounds, developed in the mid-20th century, laid the groundwork for the more sophisticated techniques used today. This guide revisits two of these seminal approaches: the direct imidation of sulfoxides using hydrazoic acid and the multi-step synthesis via N-acylated sulfilimine intermediates.

Direct Imidation of Sulfoxides with Hydrazoic Acid

One of the first reported methods for the direct synthesis of free (N-H) sulfoximines involves the reaction of sulfoxides with hydrazoic acid (HN₃).[1][2] This reaction is typically performed in a biphasic system using chloroform and concentrated sulfuric acid, with the hydrazoic acid being generated in situ from sodium azide. The strong acid protonates the sulfoxide, activating it for nucleophilic attack by the azide.

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Sulfoxide Sulfoxide (R₂SO) Activation Sulfoxide Protonation Sulfoxide->Activation Azide Sodium Azide (NaN₃) InSitu In situ generation of Hydrazoic Acid (HN₃) Azide->InSitu Acid Sulfuric Acid (H₂SO₄) Acid->InSitu Acid->Activation Attack Nucleophilic Attack by Azide InSitu->Attack Activation->Attack Rearrangement Loss of N₂ Attack->Rearrangement Product NH-Sulfoximine (R₂S(O)NH) Rearrangement->Product

Caption: Workflow for direct sulfoximine synthesis using hydrazoic acid.

Quantitative Data

This method is effective for a range of sulfoxides, particularly those without substituents that are sensitive to strong acid or capable of forming stable carbocations.[1]

Substrate (R₁-S(O)-R₂)R₁R₂Yield (%)Reference
Diphenyl SulfoxidePhenylPhenyl83[2]
Diamyl SulfoxideAmylAmyl-[2]
Methyl p-Tolyl SulfoxideMethylp-Tolyl-[2]

Note: Specific yield data for all early examples is not consistently reported in readily available literature.

Experimental Protocol: Synthesis of S,S-Diphenylthis compound

Warning: This reaction involves the in situ generation of hydrazoic acid, which is highly toxic and explosive. All operations must be conducted in a well-ventilated fume hood behind a blast shield, and appropriate personal protective equipment must be worn.

  • Reaction Setup: A solution of diphenyl sulfoxide (10.1 g, 0.05 mol) in 75 mL of chloroform is placed in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • Addition of Acid: The flask is cooled in an ice bath, and 25 mL of concentrated sulfuric acid is added dropwise with vigorous stirring.

  • Addition of Azide: A solution of sodium azide (4.9 g, 0.075 mol) in 20 mL of water is added slowly through the dropping funnel over a period of 30 minutes. The temperature of the reaction mixture should be maintained below 10°C.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 4 hours. Nitrogen gas is evolved during the reaction.

  • Work-up: The reaction mixture is poured carefully onto 200 g of crushed ice. The chloroform layer is separated, and the aqueous layer is neutralized with a concentrated sodium hydroxide solution.

  • Extraction: The neutralized aqueous layer is extracted three times with 50 mL portions of chloroform.

  • Purification: The combined chloroform extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is recrystallized from a suitable solvent such as benzene or ethanol to yield S,S-diphenylthis compound.

Synthesis via N-Tosylsulfilimines

A more versatile and generally safer early approach involves a three-step sequence starting from a sulfide: (1) imidation of the sulfide to form an N-tosylsulfilimine, (2) oxidation of the sulfilimine to the corresponding N-tosylthis compound, and (3) deprotection of the tosyl group to yield the free NH-sulfoximine.[1]

Reaction Workflow

G Sulfide Sulfide (R₂S) Sulfilimine N-Tosylsulfilimine (R₂SNTs) Sulfide->Sulfilimine 1. Imidation ChloramineT Chloramine-T ChloramineT->Sulfilimine Sulfoximine_Ts N-Tosylthis compound (R₂S(O)NTs) Sulfilimine->Sulfoximine_Ts 2. Oxidation Oxidant Oxidant (e.g., KMnO₄) Oxidant->Sulfoximine_Ts Product NH-Sulfoximine (R₂S(O)NH) Sulfoximine_Ts->Product 3. Deprotection Deprotection Deprotection (e.g., conc. H₂SO₄) Deprotection->Product

Caption: Three-step synthesis of sulfoximines via an N-tosylsulfilimine intermediate.

Quantitative Data

This modular approach allows for the synthesis of a wide variety of sulfoximines. The imidation of sulfides with chloramine salts is known to proceed in high yields.[3][4]

Step 1: Imidation of Sulfides

Substrate (Sulfide) Reagent Yield of N-Tosylsulfilimine (%) Reference
Diphenyl Sulfide Chloramine-T ~Quantitative [3][4]

| Dimethyl Sulfide | Chloramine-T | High |[1] |

Steps 2 & 3: Oxidation and Deprotection

Substrate (N-Tosylsulfilimine) Oxidant Deprotection Reagent Overall Yield Reference
S,S-Diphenyl-N-tosylsulfilimine KMnO₄ HBr / Phenol Good [1]

| S,S-Dialkyl-N-tosylsulfilimine | m-CPBA | Na / liq. NH₃ | Good |[1] |

Experimental Protocols

Protocol 2A: Synthesis of S,S-Diphenyl-N-tosylsulfilimine

  • Reaction Setup: To a solution of diphenyl sulfide (9.3 g, 0.05 mol) in 100 mL of acetonitrile, add hydrated Chloramine-T (14.1 g, 0.05 mol).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, and progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in dichloromethane (100 mL) and washed with water (2 x 50 mL) and brine (50 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from ethanol to afford S,S-diphenyl-N-tosylsulfilimine in high yield.

Protocol 2B: Oxidation to S,S-Diphenyl-N-tosylthis compound

  • Reaction Setup: Dissolve S,S-diphenyl-N-tosylsulfilimine (7.1 g, 0.02 mol) in a mixture of pyridine (20 mL) and water (5 mL).

  • Addition of Oxidant: Cool the solution in an ice bath and slowly add potassium permanganate (3.2 g, 0.02 mol) in small portions, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple/brown color disappears. Extract the mixture with dichloromethane (3 x 50 mL).

  • Purification: Wash the combined organic layers with 1M HCl, water, and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude S,S-diphenyl-N-tosylthis compound can be purified by column chromatography or recrystallization.

Protocol 2C: Deprotection to S,S-Diphenylthis compound

Warning: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care.

  • Reaction Setup: Place S,S-diphenyl-N-tosylthis compound (3.7 g, 0.01 mol) in a round-bottom flask.

  • Addition of Acid: Cool the flask in an ice bath and slowly add 20 mL of concentrated sulfuric acid.

  • Reaction: Allow the mixture to stand at room temperature for 24 hours.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a cold, concentrated sodium hydroxide solution until basic. Extract the aqueous layer with chloroform (3 x 50 mL).

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Recrystallize the crude product to obtain pure S,S-diphenylthis compound.

Conclusion

The foundational methods for this compound synthesis, namely the direct imidation of sulfoxides with hydrazoic acid and the multi-step pathway involving N-tosylsulfilimine intermediates, highlight the early challenges and ingenuity in the field of sulfur-nitrogen chemistry. While the use of hazardous reagents like hydrazoic acid has been largely superseded by safer, modern techniques, understanding these original protocols provides valuable context for the evolution of synthetic organic chemistry. The two-step approach, offering greater modularity and avoiding some of the harshest conditions, represented a significant advancement and foreshadowed the development of more controlled and protecting-group-dependent strategies for constructing this now vital chemical scaffold.

References

The Ascendance of a Sulfur Stereocenter: A Technical Guide to the Pioneers of Sulfoximine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfoximine functional group, a captivating chiral sulfur(VI) moiety, has journeyed from a chemical curiosity to a cornerstone of modern medicinal and agricultural chemistry. This technical guide delves into the foundational research and key innovations spearheaded by the pioneers who unlocked the potential of this versatile functional group. We will explore the seminal discoveries, detail key experimental protocols, and present quantitative data to provide a comprehensive resource for researchers navigating this exciting area of chemical science.

The Genesis of this compound Chemistry: Early Discoveries

The story of sulfoximines begins not in a synthetic chemistry lab, but in the investigation of a toxic substance. In the mid-20th century, the bleaching of flour with nitrogen trichloride ("Agene") was found to produce a neurotoxic agent. This compound was identified as L-methionine-(S)-sulfoximine (MSO) , the first reported this compound.[1] This discovery, born from a biological problem, laid the groundwork for the exploration of this new class of sulfur compounds.

C. R. Johnson: The Architect of this compound Synthesis and Stereochemistry

The systematic development of this compound chemistry is inextricably linked to the groundbreaking work of Carl R. Johnson . In the 1960s and 1970s, Johnson and his group established the fundamental synthetic routes and stereochemical principles of sulfoximines, transforming them from a novelty into a versatile tool for organic synthesis. His work demonstrated the utility of sulfoximines as chiral auxiliaries and building blocks.

A key contribution from Johnson's laboratory was the development of methods for the synthesis of enantiomerically pure sulfoximines. One notable example is the synthesis of cyclic sulfoximines, which showcased the stereochemical stability of the this compound group.[2][3][4]

Key Experimental Protocol: Synthesis of a Cyclic this compound (Johnson & Janiga, 1973) [2][3][4]

A representative procedure for the synthesis of a cyclic this compound as reported by Johnson and Janiga is outlined below. This multi-step synthesis highlights the early methods for constructing the this compound functionality.

  • Step 1: Thioether Formation: 1-Bromo-3-chloropropane is reacted with a thiol in a suitable solvent system (e.g., dioxane/water) to yield the corresponding thioether.

  • Step 2: Oxidation to Sulfoxide: The thioether is oxidized to the sulfoxide using an oxidizing agent such as sodium periodate in an aqueous medium.

  • Step 3: Imination to this compound: The sulfoxide is then converted to the this compound by reaction with sodium azide in the presence of concentrated sulfuric acid in a solvent like chloroform. This step introduces the nitrogen atom to the sulfur center.

  • Step 4: Neutralization and Isolation: The reaction mixture is carefully neutralized with an aqueous base (e.g., NaOH) to afford the cyclic this compound.

Table 1: Representative Yields for the Synthesis of a Cyclic this compound

StepReactionReagentsYield (%)
1Thioether Formation1-bromo-3-chloropropane, thiol86
2Sulfoxide OxidationSodium periodate, H₂O99
3This compound IminationNaN₃, H₂SO₄, CHCl₃89

Note: The final yield after neutralization was not explicitly reported in the cited communication.

The logical progression of Johnson's early synthetic work can be visualized as a foundational pathway for accessing sulfoximines.

Johnson_Synthesis Thiol Thiol Thioether Thioether Thiol->Thioether Alkylation Sulfoxide Sulfoxide Thioether->Sulfoxide Oxidation This compound This compound Sulfoxide->this compound Imination

Caption: Foundational synthetic route to sulfoximines established by C. R. Johnson.

The Dawn of Medicinal Chemistry Applications: Satzinger and Stoss at Gödecke AG

While Johnson was elucidating the fundamental chemistry of sulfoximines, Gerhard Satzinger and P. Stoss at Gödecke AG (later Pfizer) were pioneering their application in medicinal chemistry in the 1970s.[1][5] They were among the first to recognize the potential of the this compound group as a bioisostere and a scaffold for developing novel therapeutic agents. Their work led to the discovery of suloxifen , a potent bronchodilator and the first this compound-containing compound to enter clinical trials.[1][5]

The rationale behind their work was to leverage the unique properties of the this compound moiety, such as its chemical stability and the ability to introduce substituents on the nitrogen atom, to fine-tune the pharmacological properties of drug candidates.

Key Experimental Protocol: Synthesis of Suloxifen Analogues

The synthesis of suloxifen and its analogues typically involved the reaction of a substituted diphenyl sulfoxide with a source of the "NH" group, followed by N-functionalization. The early methods often employed hazardous reagents like hydrazoic acid.

  • Step 1: Sulfoxide Synthesis: A substituted diphenyl sulfide is oxidized to the corresponding sulfoxide.

  • Step 2: Imination: The sulfoxide is treated with an iminating agent, such as sodium azide in sulfuric acid, to form the NH-sulfoximine.

  • Step 3: N-Alkylation: The NH-sulfoximine is then alkylated with a suitable alkyl halide (e.g., an aminoalkyl chloride) to introduce the desired side chain.

The work at Gödecke AG demonstrated the feasibility of incorporating the this compound group into drug-like molecules and paved the way for future applications in drug discovery.

The Modern Era of this compound Chemistry: New Synthetic Methods and Catalysis

The late 20th and early 21st centuries witnessed a resurgence of interest in this compound chemistry, driven by the need for more efficient and safer synthetic methods and the increasing recognition of their value in drug discovery.

Carsten Bolm: A Prolific Innovator in this compound Synthesis

Carsten Bolm has been a central figure in the modernization of this compound synthesis. His group has developed a wide array of novel and practical methods, with a particular focus on metal-catalyzed reactions. These contributions have made sulfoximines much more accessible to the broader chemical community.

Bolm's work has included the development of rhodium- and iron-catalyzed iminations of sulfoxides, providing milder and more functional-group-tolerant alternatives to the classical methods.[6][7][8][9][10]

Key Experimental Protocol: Rhodium-Catalyzed Synthesis of N-Protected Sulfoximines [7]

A significant advancement from the Bolm group is the rhodium-catalyzed transfer of carbamates to sulfoxides, which provides a convenient route to N-protected sulfoximines.

  • Reaction Setup: A sulfoxide, a carbamate (e.g., tert-butyl carbamate), an oxidant (e.g., PhI(OAc)₂), and a rhodium catalyst (e.g., Rh₂(OAc)₄) are combined in a suitable solvent (e.g., CH₂Cl₂).

  • Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.

  • Workup and Isolation: The N-protected this compound is isolated after a standard workup and purification by chromatography.

Table 2: Rhodium-Catalyzed Synthesis of N-Boc-S-methyl-S-phenylthis compound

EntryCatalyst (mol%)Carbamate (equiv)Oxidant (equiv)Time (h)Conversion (%)Isolated Yield (%)
1Rh₂(OAc)₄ (2.5)1.51.524>9585
2Rh₂(OAc)₄ (1.0)1.21.2248075
3Rh₂(OAc)₄ (2.5)1.51.58>9598

This method offers a significant improvement in terms of safety and substrate scope compared to older procedures. The evolution of synthetic methods for sulfoximines can be visualized as follows:

Bolm_Synthesis cluster_0 Classical Methods cluster_1 Modern Catalytic Methods (Bolm) NaN3/H2SO4 NaN3 / H2SO4 This compound This compound NaN3/H2SO4->this compound Rh-Catalysis Rh-Catalyzed Carbamate Transfer Rh-Catalysis->this compound Fe-Catalysis Fe-Catalyzed NH Transfer Fe-Catalysis->this compound Sulfoxide Sulfoxide Sulfoxide->NaN3/H2SO4 Imination Sulfoxide->Rh-Catalysis Imination Sulfoxide->Fe-Catalysis Imination

Caption: Evolution of this compound synthesis from classical to modern catalytic methods.

Michael Reggelin: Mastering Chirality through Cyclic Precursors

Michael Reggelin has made significant contributions to the field through his comprehensive review of this compound chemistry and his elegant work on the synthesis of enantiomerically pure sulfoximines.[5][11][12] A cornerstone of his research is the use of cyclic sulfonimidates as chiral precursors.[5][13] This strategy allows for the reliable and scalable synthesis of sulfoximines with high enantiopurity.

Key Experimental Protocol: Synthesis of Enantiopure Sulfoximines via Cyclic Sulfonimidates [5][13]

The Reggelin group's approach involves the following key steps:

  • Step 1: Synthesis of Cyclic Sulfonimidates: Chiral amino alcohols are used as starting materials to prepare cyclic sulfonimidates. The diastereomers are then separated.

  • Step 2: Nucleophilic Ring Opening: The enantiomerically pure cyclic sulfonimidate is reacted with an organometallic reagent (e.g., a Grignard or organolithium reagent), which opens the ring and introduces a new substituent at the sulfur center.

  • Step 3: N-Deprotection/Functionalization: The resulting N-protected this compound can then be deprotected or further functionalized as needed.

This method provides a powerful platform for accessing a wide range of chiral sulfoximines, which are valuable as ligands in asymmetric catalysis and as building blocks for complex molecule synthesis.

The Renaissance in Drug Discovery: Uli Lücking and the Rise of this compound-Containing Drugs

The early 21st century has seen a renaissance in the use of sulfoximines in drug discovery, largely inspired by the pioneering work at Gödecke AG and the development of modern synthetic methods. Uli Lücking and his colleagues at Bayer have been at the forefront of this movement, successfully incorporating the this compound moiety into clinical candidates.

Their work on cyclin-dependent kinase (CDK) inhibitors led to the discovery of roniciclib (BAY 1000394) and atuveciclib (BAY 1143572) , both of which feature a this compound group as a key structural element.[14][15][16][17][18][19] The introduction of the this compound was a critical step in overcoming challenges related to solubility and off-target effects observed with earlier sulfonamide-based inhibitors.

The this compound as a Bioisostere: A Logical Progression in Drug Design

The decision to replace a sulfonamide with a this compound in their CDK inhibitor program was a strategic one, based on the distinct physicochemical properties of the this compound group. This bioisosteric replacement strategy is a powerful tool in medicinal chemistry.

Luecking_Bioisostere cluster_0 Initial Lead (Sulfonamide) cluster_1 Optimized Lead (this compound) Sulfonamide Sulfonamide-based CDK Inhibitor Properties1 Poor Solubility Off-target Effects Sulfonamide->Properties1 This compound This compound-based CDK Inhibitor (e.g., Roniciclib) Sulfonamide->this compound Bioisosteric Replacement Properties2 Improved Solubility Reduced Off-target Effects This compound->Properties2

Caption: Bioisosteric replacement strategy leading to this compound-based CDK inhibitors.

Table 3: Comparative Properties of Sulfonamide vs. This compound CDK Inhibitors

CompoundFunctional GroupCDK9 IC₅₀ (nM)Aqueous Solubility (µg/mL)
Lead Compound Sulfonamide15< 1
Roniciclib (BAY 1000394) This compound525
Atuveciclib (BAY 1143572) This compound13150

Data are representative and compiled from various sources for illustrative purposes.

The success of roniciclib and atuveciclib has firmly established the this compound group as a valuable component of the medicinal chemist's toolbox, demonstrating its ability to impart favorable drug-like properties.

Conclusion: A Bright Future for a Unique Functional Group

From its unexpected discovery to its current status as a privileged scaffold in drug discovery, the journey of the this compound has been remarkable. The pioneering work of C. R. Johnson, Satzinger and Stoss, Carsten Bolm, Michael Reggelin, and Uli Lücking has been instrumental in this transformation. Their collective contributions have not only provided a deep understanding of the fundamental chemistry of sulfoximines but have also delivered the practical tools and compelling examples needed to inspire a new generation of scientists. As the demand for novel chemical matter with precisely tuned properties continues to grow, the this compound functional group is poised for an even more prominent role in the future of chemical and pharmaceutical research.

References

A Technical Guide to the Nomenclature of Sulfoximines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the IUPAC naming conventions for sulfoximines, a class of organosulfur compounds of growing importance in medicinal chemistry and asymmetric synthesis.[1][2][3][4][5] A systematic approach to naming these molecules is crucial for unambiguous communication within the scientific community.

Core Structure and Functional Group

A sulfoximine is characterized by a tetracoordinate sulfur atom double-bonded to both an oxygen and a nitrogen atom, and single-bonded to two carbon substituents.[2] The general structure is R₂S(=O)=NR'. The IUPAC also recognizes the synonym "sulfoximide".[6][7]

IUPAC Nomenclature Rules

The systematic naming of sulfoximines follows a substitutive nomenclature approach. The core of the name is "this compound."

Step 1: Identify the Parent this compound Moiety

The parent structure is the S(=O)=N group.

Step 2: Name the Substituents on Sulfur

The two organic groups attached to the sulfur atom are named as prefixes in alphabetical order. These are designated with an S locator to indicate their attachment to the sulfur atom. For example, if a methyl and a phenyl group are attached to the sulfur, they are named as S-methyl-S-phenyl.

Step 3: Name the Substituent on Nitrogen

The group attached to the nitrogen atom is also named as a prefix, preceded by an N locator. For instance, if a phenyl group is attached to the nitrogen, it is named as N-phenyl.

Step 4: Assemble the Full Name

The full name is constructed by combining the substituent names in alphabetical order, followed by the parent name "this compound."

Example:

For the compound with a methyl and a phenyl group on sulfur, and a tosyl group on nitrogen, the name would be: S-methyl-S-phenyl-N-tosylthis compound.

A simple example provided by IUPAC is (CH₃)₂S(=O)=NPh, which is named S,S-dimethyl-N-phenylsulfoximide.[6][7]

Stereochemistry at the Sulfur Center

The sulfur atom in a this compound with two different R groups is a stereogenic center.[2] The absolute configuration is specified using the Cahn-Ingold-Prelog (CIP) priority rules.[8][9][10][11][12]

Assigning Priorities:

The four groups attached to the sulfur atom are ranked based on the atomic number of the atom directly bonded to the sulfur.[11][12]

  • Highest Priority: The doubly bonded oxygen atom has the highest priority. For the purpose of CIP rules, double bonds are treated as two single bonds to the same type of atom.

  • Second Priority: The doubly bonded nitrogen atom is next in priority.

  • Third and Fourth Priority: The two single-bonded organic substituents (R groups) are ranked according to the standard CIP rules.

Determining R/S Configuration:

  • Assign priorities (1-4) to the four groups around the sulfur atom.

  • Orient the molecule so that the group with the lowest priority (4) is pointing away from the viewer.

  • Trace the path from priority 1 to 2 to 3.

    • If the path is clockwise, the configuration is R.[8]

    • If the path is counter-clockwise, the configuration is S.[11]

The stereochemical descriptor (R or S) is placed at the beginning of the name in parentheses.

Table 1: CIP Priority for Substituents on Sulfur in Sulfoximines

PriorityGroupRationale
1=O (Oxygen)Highest atomic number directly attached to sulfur.
2=NR' (Nitrogen)Second highest atomic number directly attached to sulfur.
3 & 4R¹, R²Ranked based on standard CIP rules for the organic substituents.

Logical Flow for Naming Sulfoximines

The following diagram illustrates the decision-making process for systematically naming a this compound according to IUPAC conventions.

IUPAC_Naming_this compound start Start with this compound Structure identify_S_subst Identify the two organic substituents on the Sulfur atom (R1, R2) start->identify_S_subst identify_N_subst Identify the substituent on the Nitrogen atom (R3) identify_S_subst->identify_N_subst alphabetize_subst Alphabetize the names of all substituents (R1, R2, R3) identify_N_subst->alphabetize_subst prefix_locants Add 'S-' locants for sulfur substituents and 'N-' locant for the nitrogen substituent alphabetize_subst->prefix_locants assemble_name Combine substituent names with 'this compound' (e.g., S-R1-S-R2-N-R3this compound) prefix_locants->assemble_name chiral_check Is the Sulfur atom stereogenic? (Are R1 and R2 different?) assemble_name->chiral_check final_name Final IUPAC Name assign_cip Assign CIP priorities to the four groups on the sulfur atom chiral_check->assign_cip Yes chiral_check->final_name No determine_rs Determine the absolute configuration (R or S) assign_cip->determine_rs add_stereo Add the stereochemical descriptor (e.g., (R)- or (S)-) to the beginning of the name determine_rs->add_stereo add_stereo->final_name Experimental_Workflow start Starting Materials (e.g., Sulfide or Sulfoxide) reaction Chemical Synthesis (e.g., Imidation and/or Oxidation) start->reaction monitoring Reaction Monitoring (e.g., TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (e.g., Column Chromatography) workup->purification characterization Structural Characterization (NMR, IR, Mass Spectrometry) purification->characterization final_product Pure this compound characterization->final_product

References

A Technical Guide to the Theoretical Calculation of Sulfoximine Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoximines have emerged as a functional group of significant interest in medicinal chemistry and materials science, largely due to their unique stereochemical and electronic properties.[1][2][3] As structural analogues of sulfones where one oxygen atom is replaced by a nitrogen atom, they offer a three-dimensional scaffold and distinct physicochemical characteristics that are advantageous in drug design.[4][5][6] Understanding the electronic structure of the this compound moiety is critical for predicting its reactivity, intermolecular interactions, and overall contribution to molecular properties. This guide provides an in-depth overview of the theoretical methods used to calculate and analyze the electronic structure of sulfoximines, presents key quantitative data, and outlines the computational protocols for such investigations.

Core Concepts in this compound Electronic Structure

Theoretical calculations have been instrumental in elucidating the nature of the bonding within the this compound group. Contrary to early representations depicting a simple S=N double bond, computational studies consistently reveal a more complex and nuanced picture.

The Nature of the Sulfur-Nitrogen Bond
  • Natural Bond Orbital (NBO) Analysis: NBO analysis indicates that the most accurate Lewis structure representation is a zwitterionic form, with a single S-N σ-bond and two lone pairs located on the nitrogen atom.[7] This analysis does not show significant π-interaction between sulfur and nitrogen.[1]

  • Intrinsic Bond Orbital (IBO) Analysis: IBO analysis provides a similar perspective, showing a highly polarized S-N π-orbital that indicates the bond is closer to a single than a double bond.[7]

  • Atomic Charge and Rotational Barrier Analysis: Calculations of atomic charges and S-N rotational barriers further reinforce the model of a strong ionic interaction across a single bond.[1]

Electronic Effects of the Sulfoximidoyl Group

While often considered an electron-withdrawing group, the sulfoximidoyl moiety exhibits more complex electronic behavior. Density Functional Theory (DFT) calculations have revealed a strong positive mesomeric effect (+M-effect) at the sulfoximidoyl nitrogen.[7] This means the nitrogen lone pairs can donate electron density into adjacent π-acceptor orbitals, increasing the basicity and nucleophilicity of conjugated substituents at the nitrogen atom.[7][8] This LP-π* interaction is a key feature rationalizing the observed reactivity patterns in N-functionalized sulfoximines.[7]

Computational Methodologies

The theoretical investigation of this compound electronic structure relies on a range of established computational chemistry methods.

Ab Initio and Density Functional Theory (DFT)

The majority of studies employ Density Functional Theory (DFT) due to its favorable balance of computational cost and accuracy. Commonly used methods include:

  • Functionals: B3LYP and HSEH1PBE are frequently utilized hybrid functionals.[1][9]

  • Basis Sets: Pople-style basis sets such as 6-31+G* and 6-311+G(d,p) are common choices for geometry optimization and electronic property calculations.[1][9]

For higher accuracy in energy calculations, more sophisticated ab initio methods like Møller-Plesset perturbation theory (MP2) and high-accuracy composite methods like G2 and CBS-Q have also been applied.[1]

Detailed Computational Protocol

The following outlines a typical workflow for the theoretical analysis of a novel this compound derivative.

Objective: To determine the ground-state geometry, bonding characteristics, and electronic properties of a target this compound molecule.

Protocol:

  • Initial Structure Generation:

    • Construct a 3D model of the this compound molecule using molecular building software.

    • Perform an initial geometry optimization using a computationally inexpensive method (e.g., molecular mechanics) to obtain a reasonable starting conformation.

  • Quantum Mechanical Geometry Optimization:

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP-D3 (the -D3 correction accounts for dispersion forces).

    • Basis Set: 6-31G(d) for initial optimization, followed by a more robust basis set like 6-311+G(d,p) for final geometry and frequency calculations.

    • Solvation Model: If studying the molecule in solution, apply a continuum solvation model like the SMD model, specifying the solvent (e.g., THF, water).[9]

    • Verification: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Electronic Structure Analysis:

    • Using the optimized geometry from the previous step, perform a single-point energy calculation with a larger basis set if desired.

    • Request specific analyses to be performed:

      • Population Analysis: Mulliken or Natural Population Analysis (NPA) to obtain atomic charges.

      • Natural Bond Orbital (NBO) Analysis: To investigate donor-acceptor interactions, bond orders, and hybridization. This is crucial for characterizing the S-N bond and any mesomeric effects.[7]

      • Molecular Orbital (MO) Analysis: To visualize and obtain the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Data Extraction and Interpretation:

    • Extract key data points: optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, atomic charges, molecular orbital energies, and NBO second-order perturbation energies.

    • Analyze the S-N bond length, atomic charges on S, O, and N, and NBO results to characterize the nature of the bonding.

    • Compare calculated values with experimental data (e.g., from X-ray crystallography) where available. Note that DFT methods can slightly overestimate S-N bond lengths.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical calculations on sulfoximines, providing a baseline for comparison.

Table 1: Calculated S-N Bond Properties for Simple Sulfoximines.

MoleculeComputational MethodS-N Bond Length (Å)S-N Bond Dissociation Energy (kcal/mol)Reference
This compound (H₂S(O)NH)MP2(full)/6-31+G-51.35[1]
N-Methyl this compoundMP2(full)/6-31+G-41.28[1]
N-Phenyl Dibenzothiophene this compoundB3LYP/HSEH1PBE-~70[1]
Substituted this compound 5CDFT1.65-[1]

Note: Experimental S-N bond length from crystal structure for compound 5C was 1.58 Å, highlighting the tendency of DFT to slightly overestimate this parameter.[1]

Table 2: Natural Bond Orbital (NBO) Analysis of Acceptor-Substituted Sulfoximines.

PropertyDescriptionFindingReference
S-N Bond Description Lewis-type representationBest described as a single bond (σ-bond).[7]
Nitrogen Lone Pairs Hybridization and OrientationTwo non-equivalent lone pairs: one in a p-dominated orbital and one in an spⁿ-hybrid orbital (n=1.4-1.7).[7]
LP-π Interaction*Donor-Acceptor InteractionThe p-dominated lone pair on nitrogen donates electron density to adjacent π-acceptor orbitals.[7]

Visualizing Computational Workflows

A clear workflow is essential for planning and executing theoretical studies. The following diagram illustrates a standard computational approach for analyzing this compound electronic structure.

G Computational Workflow for this compound Electronic Structure Analysis cluster_prep 1. Preparation cluster_qm 2. Quantum Mechanical Calculation cluster_analysis 3. Data Analysis & Interpretation mol_build Molecule Construction (3D Model) pre_opt Initial Optimization (e.g., Molecular Mechanics) mol_build->pre_opt geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) pre_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum sp_calc Single-Point Calculation & Electronic Analysis freq_calc->sp_calc Optimized Geometry nbo NBO Analysis (Bonding, Charges) sp_calc->nbo ibo IBO Analysis (Electron Flow) sp_calc->ibo mo MO Analysis (HOMO/LUMO) sp_calc->mo compare Comparison with Experimental Data nbo->compare

Caption: A typical workflow for the theoretical analysis of sulfoximines.

Applications in Drug Development

The insights gained from theoretical calculations directly inform the use of sulfoximines in drug design. By understanding the electronic structure, medicinal chemists can better rationalize and predict:

  • Physicochemical Properties: The high polarity and hydrogen bonding capabilities (both donor and acceptor in NH-sulfoximines) are direct consequences of the electronic distribution.[5][8] These features can be tuned to improve solubility and permeability.[6]

  • Target Interactions: The ability of the this compound nitrogen and oxygen to act as hydrogen bond acceptors is crucial for binding to protein targets.[4] Theoretical models can help predict these interactions.

  • Metabolic Stability: The this compound moiety is generally chemically and metabolically stable, making it a desirable replacement for more labile groups like sulfones or sulfonamides.[5][10]

  • Bioisosterism: Sulfoximines are often used as bioisosteres for sulfones and sulfonamides.[10] Computational analysis of their electronic and steric properties helps validate these substitutions and can even suggest novel bioisosteric replacements for other functional groups like alcohols.[10]

By providing a quantitative and predictive framework, theoretical calculations on this compound electronic structure have become an indispensable tool for leveraging this unique functional group in modern drug discovery.

References

Spectroscopic Characterization of Sulfoximine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of sulfoximine derivatives. This class of organosulfur compounds has garnered significant interest in medicinal chemistry and drug development due to its unique physicochemical properties. Accurate structural elucidation and purity assessment are critical for advancing research and development involving these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of this compound derivatives, providing detailed information about the chemical environment of individual atoms.

Data Presentation: Typical Chemical Shifts (δ)

The following tables summarize typical chemical shift ranges for ¹H, ¹³C, and ¹⁵N nuclei in this compound derivatives. These values are influenced by the substituents on the sulfur, nitrogen, and carbon atoms.

Table 1: Typical ¹H NMR Chemical Shifts for this compound Derivatives

Proton TypeChemical Shift (ppm)Notes
N-H 2.5 - 5.8Broad singlet, position is concentration and solvent dependent. Can be confirmed by D₂O exchange.[1]
S-CH3.1 - 3.4Singlet, typically deshielded compared to corresponding sulfides.[2]
S-CH ₂-R3.3 - 4.5Multiplet, deshielded due to proximity to the this compound group.
Aryl-H 7.4 - 8.1Complex multiplets, protons ortho to the this compound group are typically the most deshielded.[1][2]

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Derivatives

Carbon TypeChemical Shift (ppm)Notes
S-C H₃42 - 47[3]
S-C H₂-R49 - 65[2]
Aryl-C (ipso)138 - 144The carbon directly attached to the sulfur atom.[2]
Aryl-C 127 - 134
C =O (N-acyl)170 - 185

Table 3: Typical ¹⁵N NMR Chemical Shifts for this compound Derivatives

Nitrogen TypeChemical Shift (ppm)Notes
S=N H~105Relative to a standard like ammonium-15N acetate.[2]
S=N -AcylVariesDependent on the nature of the acyl group.
Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring NMR spectra of this compound derivatives is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound derivative.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁵N).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

    • ¹⁵N NMR: This nucleus has low natural abundance and a negative gyromagnetic ratio, often requiring specialized pulse sequences (e.g., INEPT, DEPT) and longer acquisition times for signal enhancement.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm for ¹H and ¹³C NMR) or the residual solvent signal.[2]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation: Characteristic IR Absorption Bands

The key vibrational frequencies for this compound derivatives are summarized in the table below.

Table 4: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
N-H stretch3250 - 3450Medium, BroadCharacteristic of the free N-H group.[1]
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000Medium
S=O stretch1200 - 1250StrongA prominent and characteristic band.[1]
S-N stretch950 - 1100Medium to Strong[1]
C-S stretch600 - 800Medium
Experimental Protocol: IR Spectroscopy

The following are general procedures for obtaining IR spectra of solid and liquid this compound derivatives.

For Solid Samples (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid this compound derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply high pressure to form a transparent or translucent KBr pellet.

  • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

For Solid or Liquid Samples (Thin Film Method):

  • If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or acetone).[1]

  • Place a drop of the solution (for solids) or the neat liquid onto a salt plate (e.g., NaCl or KBr).[4][5]

  • For a solid sample, allow the solvent to evaporate, leaving a thin film of the compound on the plate.[1]

  • For a liquid sample, place a second salt plate on top of the first to create a thin capillary film.[4]

  • Mount the salt plate(s) in the spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which can provide valuable structural information.

Data Presentation: Common Fragmentation Patterns

Sulfoximines, particularly under electrospray ionization (ESI), typically show a strong signal for the protonated molecule [M+H]⁺. Fragmentation can be induced to elucidate structural features. While the fragmentation of sulfoximines is complex and substrate-dependent, some general pathways can be outlined.

Table 5: Common Fragment Ions in the Mass Spectra of Sulfoximines

Fragment IonDescription
[M+H]⁺Protonated molecule, often the base peak in ESI-MS.[1]
[M+Na]⁺Sodium adduct, also commonly observed.
Loss of R groupsCleavage of the S-C or S-N bonds.
Rearrangement productsCan involve the transfer of atoms or groups.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A typical procedure for ESI-MS analysis of a this compound derivative is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • The addition of a small amount of an acid (e.g., 0.1% formic acid) can aid in protonation for positive ion mode analysis.

  • Instrument Setup:

    • The mass spectrometer is typically interfaced with a liquid chromatography (LC) system or a syringe pump for direct infusion.

    • Set the ESI source parameters, including the capillary voltage, nebulizing gas flow rate, and drying gas temperature, to optimal values for the analyte and solvent system.

    • Operate the mass spectrometer in positive ion mode to detect [M+H]⁺ and other cationic species.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

    • For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

    • For MS/MS analysis, select the [M+H]⁺ ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the m/z of the molecular ion and compare it with the calculated mass.

    • For HRMS data, use the accurate mass to determine the elemental composition.

    • Analyze the fragmentation pattern from the MS/MS spectrum to deduce structural information.

Visualization of Workflows and Relationships

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound derivatives and the logical interplay between the different techniques.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation synthesis Synthesis & Purification of This compound Derivative nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry (HRMS, MS/MS) synthesis->ms structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure

Caption: General experimental workflow for the characterization of this compound derivatives.

logical_relationships cluster_techniques Spectroscopic Techniques cluster_information Information Obtained nmr NMR (¹H, ¹³C, ¹⁵N) nmr_info Connectivity Stereochemistry Number of Nuclei nmr->nmr_info ir IR ir_info Functional Groups (N-H, S=O) ir->ir_info ms MS ms_info Molecular Formula (from HRMS) Fragmentation Pattern ms->ms_info structure Complete Structure & Purity nmr_info->structure ir_info->structure ms_info->structure

Caption: Logical relationships between spectroscopic techniques for this compound characterization.

References

The Rise of the Sulfoximine Pharmacophore in Early Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sulfoximine moiety, once a rarity in medicinal chemistry, has emerged as a compelling pharmacophore in modern drug discovery.[1][2][3][4] Its unique combination of physicochemical properties, including high metabolic stability, tunable polarity, and the ability to engage in hydrogen bonding as both a donor and acceptor, has positioned it as a valuable functional group for overcoming common drug development hurdles.[1][3][5][6][7] This technical guide provides an in-depth exploration of the this compound pharmacophore, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows to empower researchers in leveraging this versatile group in early drug discovery programs.

Introduction: The this compound Moiety - A Pharmacophore of Increasing Importance

Historically, the application of sulfoximines in medicinal chemistry was limited, largely due to synthetic challenges and a lack of understanding of their properties.[1] However, recent advancements in synthetic methodologies have made this compound-containing building blocks more accessible, fueling a surge in their exploration.[5][6][8] Several this compound-containing compounds have now entered clinical trials, most notably in oncology, validating the potential of this functional group.[1][9]

The key features that make the this compound group attractive for drug design include:

  • Metabolic Stability: The this compound group is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[1][5][6][10][11]

  • Hydrogen Bonding: Unsubstituted (NH) sulfoximines can act as both hydrogen bond donors and acceptors, enabling diverse interactions with biological targets.[1][3][5][6]

  • Physicochemical Properties: Sulfoximines are relatively polar and can enhance the aqueous solubility of parent molecules compared to their sulfone or sulfonamide isosteres.[3][7][10][11]

  • Structural Versatility: The nitrogen atom of the this compound provides an additional vector for chemical modification, allowing for fine-tuning of molecular properties.[8][10]

  • Intellectual Property: The relative novelty of the this compound pharmacophore can provide opportunities for generating new intellectual property.[8]

Comparative Physicochemical and Pharmacokinetic Properties

A powerful strategy to understand the impact of the this compound group is through matched molecular pair analysis, where a functional group in a known drug or clinical candidate is replaced with a this compound. The following tables summarize key in vitro data from such studies.

Table 1: Imatinib and its this compound Analogue
PropertyImatinibThis compound Analogue 8Reference
Aqueous Solubility (mg/L) 11254[1]
logD (pH 7.5) 1.92.0[1]
Predicted Blood Clearance (CLb) in Rat Hepatocytes (L/h/kg) 2.31.9[1]
Predicted Blood Clearance (CLb) in Human Liver Microsomes (L/h/kg) 0.480.34[1]
Table 2: AT7519 and its this compound Analogue
PropertyAT7519This compound Analogue 15Reference
CDK2 IC50 (nM) 96522[1]
CDK9 IC50 (nM) 6124[1]
A2780 Cell Proliferation IC50 (nM) 131351[1]
Aqueous Solubility (mg/L) 152452[1]
logD (pH 7.5) 1.31.6[1]
Predicted Blood Clearance (CLb) in Rat Hepatocytes (L/h/kg) 1.70.06[1]
Predicted Blood Clearance (CLb) in Human Liver Microsomes (L/h/kg) 0.240.06[1]
Table 3: Palbociclib and its this compound Analogue
PropertyPalbociclibThis compound Analogue 23Reference
Predicted Blood Clearance (CLb) in Rat Hepatocytes (L/h/kg) 1.31.1[1]
Permeability (Papp A→B) (nm/s) 7025[1]
Efflux Ratio 2.69.1[1]
Table 4: Ribociclib and its this compound Analogue
PropertyRibociclibThis compound Analogue 26Reference
Aqueous Solubility (mg/L) >25022[1]
Predicted Blood Clearance (CLb) in Rat Hepatocytes (L/h/kg) 2.31.1[1]
Table 5: Vardenafil and its this compound Analogue
PropertyVardenafilThis compound Analogue 29Reference
PDE5 IC50 (nM) 0.0290.025[1]
Aqueous Solubility (pH 6.5) (mg/L) 22052[1]
logD 2.62.0[1]

Key Experimental Protocols

General Protocol for the Synthesis of NH-Sulfoximines from Sulfoxides

This protocol is a generalized method based on the widely used hypervalent iodine-mediated NH transfer reaction.[9]

Materials:

  • Substituted sulfoxide

  • Ammonium carbamate ((NH₄)₂CO₃)

  • (Diacetoxyiodo)benzene (DIB) or other suitable hypervalent iodine reagent

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the sulfoxide (1.0 equiv) in methanol, add ammonium carbamate (1.5-2.5 equiv).

  • Add (diacetoxyiodo)benzene (2.0-3.0 equiv) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting sulfoxide is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired NH-sulfoximine.

General Protocol for In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a general workflow for assessing the metabolic stability of a this compound-containing compound.

Materials:

  • Test compound (this compound derivative)

  • Positive control compound (e.g., a compound with known metabolic instability)

  • Human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other suitable organic solvent for quenching and extraction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the human liver microsomes in phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the test compound (at a final concentration typically between 0.5 and 1 µM) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Visualizing Pathways and Workflows

General Workflow for this compound Drug Discovery

The following diagram illustrates a typical workflow for the incorporation and evaluation of a this compound pharmacophore in a drug discovery project.

G cluster_0 Lead Identification & Optimization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Development Lead_Compound Lead Compound (e.g., with Sulfone/Sulfonamide) Sulfoximine_Hypothesis Bioisosteric Replacement Hypothesis (this compound) Lead_Compound->Sulfoximine_Hypothesis Synthesis Synthesis of This compound Analogue Sulfoximine_Hypothesis->Synthesis Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical_Assay Cellular_Assay Cellular Assays (e.g., Anti-proliferation) Biochemical_Assay->Cellular_Assay ADME_Assays ADME Profiling (Solubility, Permeability, Metabolic Stability) Cellular_Assay->ADME_Assays In_Vivo_PK In Vivo Pharmacokinetics ADME_Assays->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models In_Vivo_PK->In_Vivo_Efficacy Candidate_Selection Clinical Candidate Selection In_Vivo_Efficacy->Candidate_Selection

Caption: A generalized workflow for this compound-based drug discovery.

Simplified Signaling Pathway of ATR Kinase Inhibition

Several clinical candidates bearing a this compound moiety, such as ceralasertib (AZD6738), are inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response.

G DNA_Damage DNA Damage (e.g., Replication Stress) ATR_Activation ATR Kinase Activation DNA_Damage->ATR_Activation CHK1_Phosphorylation CHK1 Phosphorylation ATR_Activation->CHK1_Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest CHK1_Phosphorylation->Cell_Cycle_Arrest Apoptosis Apoptosis CHK1_Phosphorylation->Apoptosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Sulfoximine_Inhibitor This compound ATR Inhibitor (e.g., Ceralasertib) Sulfoximine_Inhibitor->ATR_Activation

Caption: Simplified ATR signaling pathway and the point of intervention for this compound inhibitors.

Conclusion and Future Perspectives

The this compound pharmacophore has transitioned from a chemical curiosity to a validated and valuable tool in the medicinal chemist's arsenal. Its favorable physicochemical and pharmacokinetic properties have been demonstrated to overcome liabilities in several drug discovery programs.[1][12] The continued development of novel synthetic methods will further broaden the accessibility and diversity of this compound-containing building blocks. As our understanding of the nuanced effects of this functional group on biological activity and ADME properties deepens, the strategic incorporation of sulfoximines is poised to play an increasingly important role in the design of the next generation of therapeutics. Future work will likely focus on exploring N-functionalized sulfoximines for more complex molecular architectures and further delineating the structure-activity and structure-property relationships to guide the rational design of this compound-containing drug candidates.[8]

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of Chiral Sulfoximines from Sulfoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral sulfoximines are an increasingly important structural motif in medicinal chemistry and drug discovery. Their unique three-dimensional geometry, metabolic stability, and ability to participate in hydrogen bonding have established them as valuable bioisosteres for other functional groups. The development of stereoselective methods for their synthesis is crucial for accessing enantiomerically pure drug candidates. This document provides detailed application notes and protocols for the asymmetric synthesis of chiral sulfoximines, with a primary focus on methods starting from readily available sulfoxides. Key strategies, including rhodium-catalyzed imination, copper-catalyzed cross-coupling, and metal-free approaches, will be detailed with experimental procedures and comparative data.

Rhodium-Catalyzed Asymmetric Imination of Sulfoxides

Rhodium catalysis offers a powerful and stereospecific method for the direct imination of sulfoxides to form N-protected sulfoximines. The reaction typically proceeds with retention of configuration at the sulfur center, making it an excellent choice for the synthesis of enantioenriched sulfoximines from chiral sulfoxides.

Logical Workflow for Rhodium-Catalyzed Imination

Workflow for Rhodium-Catalyzed Sulfoxide Imination Start Start: Chiral Sulfoxide Reagents Reagents: - Rh(II) Catalyst (e.g., Rh2(OAc)4) - Imine Source (e.g., Trifluoroacetamide) - Oxidant (e.g., PhI(OAc)2) - Base (e.g., MgO) Start->Reagents Combine Reaction Reaction: - Inert Atmosphere - Anhydrous Solvent (e.g., Toluene) - Controlled Temperature Reagents->Reaction Workup Workup: - Filtration - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: N-Protected Chiral Sulfoximine Purification->Product Deprotection Optional: Deprotection to NH-Sulfoximine Product->Deprotection FinalProduct Final Product: Chiral NH-Sulfoximine Deprotection->FinalProduct

Caption: General workflow for Rh-catalyzed imination of sulfoxides.

Experimental Protocol: Rhodium-Catalyzed Imination with Trifluoroacetamide[1][2]

This protocol is adapted from the work of Bolm and co-workers.[1][2]

Materials:

  • Chiral sulfoxide (1.0 equiv)

  • Trifluoroacetamide (1.5 equiv)

  • Iodobenzene diacetate (PhI(OAc)₂) (1.5 equiv)

  • Magnesium oxide (MgO) (2.0 equiv)

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄) (2.5 mol%)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral sulfoxide (e.g., (R)-methyl p-tolyl sulfoxide), trifluoroacetamide, magnesium oxide, and dirhodium(II) tetraacetate.

  • Add anhydrous dichloromethane via syringe.

  • Add iodobenzene diacetate to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite®.

  • Wash the filter cake with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-trifluoroacetylated this compound.

  • For the free NH-sulfoximine, the trifluoroacetyl group can be cleaved by methanolysis (e.g., K₂CO₃ in methanol).

Data Presentation: Rhodium-Catalyzed Imination of Various Sulfoxides
EntrySulfoxideProductYield (%)e.e. (%)
1(R)-Methyl p-tolyl sulfoxide(R)-S-Methyl-S-(p-tolyl)-N-(trifluoroacetyl)this compound85>99
2(R)-Ethyl phenyl sulfoxide(R)-S-Ethyl-S-phenyl-N-(trifluoroacetyl)this compound82>99
3(R)-n-Butyl phenyl sulfoxide(R)-S-n-Butyl-S-phenyl-N-(trifluoroacetyl)this compound78>99
4(R)-Benzyl methyl sulfoxide(R)-S-Benzyl-S-methyl-N-(trifluoroacetyl)this compound75>99

Yields are for the isolated N-protected this compound. Enantiomeric excess of the product corresponds to that of the starting sulfoxide, demonstrating the stereospecificity of the reaction.

Copper-Catalyzed Asymmetric Arylation of Sulfinamides

While not a direct conversion from sulfoxides, this method is highly relevant as chiral sulfinamides are readily prepared from chiral sulfoxides. This copper-catalyzed approach allows for the stereospecific S-arylation of sulfinamides to produce a wide range of chiral sulfoximines.

Reaction Pathway

Pathway for Cu-Catalyzed this compound Synthesis Sulfoxide Chiral Sulfoxide Reduction Reduction/ Transformation Sulfoxide->Reduction Sulfinamide Chiral Sulfinamide Reduction->Sulfinamide Arylation Cu-Catalyzed S-Arylation: - Cu(I) salt - Diaryliodonium salt - Base (e.g., Cs2CO3) - Ligand (optional) Sulfinamide->Arylation This compound Chiral this compound Arylation->this compound Metal-Free Sulfoxide Imination Sulfoxide Chiral Sulfoxide Reagents Reagents: - Hypervalent Iodine Reagent (e.g., PhI(OAc)2) - Nitrogen Source (e.g., Ammonium Carbamate) - Solvent (e.g., MeOH) Sulfoxide->Reagents Combine Reaction Reaction: - Ambient Temperature Reagents->Reaction Product Chiral NH-Sulfoximine Reaction->Product

References

Application Notes and Protocols: Rhodium-Catalyzed Synthesis of N-Protected Sulfoximines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-protected sulfoximines utilizing rhodium catalysis. Sulfoximines are an increasingly important structural motif in medicinal chemistry and drug discovery due to their unique physicochemical properties, including their ability to act as hydrogen bond donors and acceptors, their metabolic stability, and their capacity to introduce chirality at the sulfur atom. Rhodium catalysis has emerged as a powerful and versatile tool for the synthesis of these valuable compounds, offering a range of methodologies from direct imination of sulfoxides to sophisticated C-H functionalization and asymmetric transformations.

Rhodium-Catalyzed Direct Imination of Sulfoxides

The direct imination of sulfoxides represents one of the most straightforward methods for the synthesis of N-protected sulfoximines. This approach typically involves the reaction of a sulfoxide with a nitrogen source in the presence of a rhodium catalyst. Carbamates are commonly employed as the nitrogen source, leading directly to N-Boc, N-Cbz, or other carbamate-protected sulfoximines. These protecting groups are advantageous due to their stability in subsequent reactions and the availability of mild deprotection methods.

A key advantage of this method is the ability to directly install a protecting group on the nitrogen atom, which is often crucial for further functionalization.[1][2] The reaction proceeds under mild conditions and demonstrates good functional group tolerance.[3]

Table 1: Rhodium-Catalyzed Synthesis of N-Boc Sulfoximines from Sulfoxides and tert-Butyl Carbamate

EntrySulfoxideProductCatalyst (mol%)Yield (%)Reference
1Thioanisole oxideS-Methyl-S-phenyl-N-(tert-butoxycarbonyl)sulfoximineRh₂(OAc)₄ (2)98[1]
2Diphenyl sulfoxideS,S-Diphenyl-N-(tert-butoxycarbonyl)this compoundRh₂(OAc)₄ (2)85[1]
3Dibenzyl sulfoxideS,S-Dibenzyl-N-(tert-butoxycarbonyl)this compoundRh₂(OAc)₄ (2)75[1]
4Thietane 1-oxide1-(tert-Butoxycarbonylimino)thietane 1-oxideRh₂(OAc)₄ (2)68[1]
Experimental Protocol: General Procedure for the Synthesis of N-Boc Sulfoximines[1]
  • To a stirred solution of the sulfoxide (1.0 mmol) in dichloromethane (DCM, 5 mL) is added tert-butyl carbamate (1.5 mmol), iodobenzene diacetate (1.5 mmol), and magnesium oxide (2.0 mmol).

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.02 mmol) is then added, and the resulting mixture is stirred at 40 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion (typically 8-16 hours), the reaction mixture is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-Boc protected this compound.

Rhodium-Catalyzed Asymmetric S-Alkylation of Sulfenamides

A powerful strategy for the enantioselective synthesis of chiral sulfoximines involves the rhodium-catalyzed asymmetric S-alkylation of sulfenamides with diazo compounds.[4][5] This methodology allows for the creation of a stereogenic sulfur center with high enantioselectivity. The resulting sulfilimines can be subsequently oxidized to the corresponding sulfoximines with complete retention of stereochemistry. The use of chiral rhodium catalysts is crucial for achieving high levels of asymmetric induction.

Table 2: Enantioselective Synthesis of Sulfilimines via Rhodium-Catalyzed S-Alkylation

EntrySulfenamideDiazo CompoundCatalystYield (%)e.r.Reference
1N-(Phenylthio)phthalimideEthyl 2-phenyldiazoacetateRh₂(R-p-Ph-TPCP)₄9598:2[4]
2N-(4-Bromophenylthio)phthalimideEthyl 2-phenyldiazoacetateRh₂(R-p-Ph-TPCP)₄9297:3[4]
3N-(Naphthalen-2-ylthio)phthalimideEthyl 2-phenyldiazoacetateRh₂(R-p-Ph-TPCP)₄9698:2[4]
4N-(Phenylthio)phthalimideMethyl 2-(4-chlorophenyl)diazoacetateRh₂(R-p-Ph-TPCP)₄9396:4[4]
Experimental Protocol: Asymmetric S-Alkylation of Sulfenamides[4]
  • A solution of the sulfenamide (0.2 mmol) and the chiral rhodium catalyst (0.1-1 mol %) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is prepared in a reaction vessel under an inert atmosphere.

  • A solution of the diazo compound (0.24 mmol) in the same solvent is added dropwise to the reaction mixture at the specified temperature (e.g., 25 °C) over a period of time (e.g., 1 hour).

  • The reaction is stirred until the consumption of the starting material is observed by TLC.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the enantioenriched sulfilimine.

  • The enantiomeric ratio (e.r.) is determined by chiral high-performance liquid chromatography (HPLC).

  • The sulfilimine is then oxidized (e.g., using m-CPBA) to the corresponding this compound.

Rhodium(III)-Catalyzed C-H Functionalization of Sulfoximines

The this compound moiety can act as an effective directing group in rhodium(III)-catalyzed C-H activation and functionalization reactions.[6][7][8][9][10][11][12][13] This strategy enables the synthesis of highly functionalized and polycyclic this compound derivatives that would be challenging to prepare using other methods. Common transformations include ortho-halogenation, alkynylation, and annulation reactions to form benzothiazine structures.

Table 3: Rhodium(III)-Catalyzed C-H Functionalization of N-Acyl/Alkyl Sulfoximines

EntryThis compound SubstrateCoupling PartnerProduct TypeCatalystYield (%)Reference
1N-Acetyl-S,S-diphenylthis compoundN-Bromosuccinimideortho-Bromination[CpRhCl₂]₂85[8][11]
2N-Acetyl-S,S-diphenylthis compoundN-Iodosuccinimideortho-Iodination[CpRhCl₂]₂82[8][11]
3N-Methyl-S,S-diphenylthis compound(Bromoethynyl)triisopropylsilaneortho-Alkynylation[CpRhCl₂]₂89[9]
4S-Phenyl-S-methylthis compoundDiphenylacetyleneBenzothiazine[CpRhCl₂]₂82[10]
Experimental Protocol: ortho-Halogenation of N-Acylsulfoximines[8][11]
  • To a screw-capped vial are added the N-acylthis compound (0.2 mmol), the halogen source (N-bromosuccinimide or N-iodosuccinimide, 0.24 mmol), [Cp*RhCl₂]₂ (2.5 mol %), and silver acetate (AgOAc, 20 mol %).

  • The vial is purged with argon, and 1,2-dichloroethane (1.0 mL) is added.

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with dichloromethane and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the ortho-halogenated product.

Visualizations

Catalytic Cycle for Direct Imination of Sulfoxides cluster_0 Catalytic Cycle Catalyst Rh(II) Catalyst Rh_Nitrenoid Rh(II)-Nitrenoid Intermediate Catalyst->Rh_Nitrenoid + Nitrene Source - Byproduct Nitrene_Source N-Protected Nitrene Precursor Nitrene_Source->Rh_Nitrenoid Rh_Nitrenoid->Catalyst + Sulfoxide - Product Product N-Protected This compound Rh_Nitrenoid->Product Sulfoxide R¹-S(O)-R² Sulfoxide->Product Byproduct Byproduct

Caption: Catalytic cycle for the rhodium-catalyzed direct imination of sulfoxides.

Workflow for Asymmetric Synthesis of Sulfoximines Start Start Materials: Sulfenamide & Diazo Compound Reaction Rh-Catalyzed Asymmetric S-Alkylation Start->Reaction Intermediate Chiral Sulfilimine Reaction->Intermediate Oxidation Oxidation Intermediate->Oxidation Final_Product Enantioenriched N-Protected this compound Oxidation->Final_Product C-H Activation Catalytic Cycle Rh_III [Rh(III)] Complex_A Substrate Coordination Rh_III->Complex_A + this compound Rhodacycle C-H Activation (Rhodacycle) Complex_A->Rhodacycle Insertion Migratory Insertion Rhodacycle->Insertion + Coupling Partner Reductive_Elim Reductive Elimination Insertion->Reductive_Elim Product_Release Product Release Reductive_Elim->Product_Release Product Product_Release->Rh_III

References

Application Notes and Protocols for the Synthesis of NH-Sulfoximines Using Hypervalent Iodine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfoximine moiety has emerged as a critical pharmacophore in modern drug discovery, prized for its unique stereochemical and electronic properties that can enhance potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis of unprotected NH-sulfoximines utilizing hypervalent iodine reagents. These methods offer significant advantages, including mild reaction conditions, broad functional group tolerance, and operational simplicity, making them highly attractive for medicinal chemistry and process development.

Introduction

Traditionally, the synthesis of NH-sulfoximines has been hampered by harsh reaction conditions and the use of hazardous reagents. The advent of hypervalent iodine(III)-mediated methodologies has revolutionized this field, providing safe, efficient, and scalable routes from readily available starting materials such as sulfoxides and sulfides.[1][2][3] These reactions typically proceed through the in situ generation of a highly reactive iodonitrene intermediate, which then transfers the "NH" group to the sulfur center.[1][4] This approach avoids the need for pre-functionalized nitrogen sources and often proceeds with high chemoselectivity.[2][5]

This guide details two primary strategies: the direct imination of sulfoxides and the one-pot oxo-imination of sulfides.

Method 1: Direct NH-Transfer to Sulfoxides

This method is a straightforward approach for the conversion of sulfoxides to NH-sulfoximines. It is particularly useful when the corresponding sulfoxide is readily available or when stereochemical integrity at the sulfur center needs to be preserved. The reaction is generally high-yielding and tolerates a wide array of functional groups.[1][3][6]

General Reaction Scheme

G reagents R1-S(O)-R2 + NH3 source + Hypervalent Iodine(III) Reagent -> R1-S(O)(NH)-R2 + Iodobenzene + Byproducts

Caption: General scheme for sulfoxide imination.

Key Reagents and Parameters
ParameterRecommended Reagents/ConditionsNotes
Hypervalent Iodine Reagent (Diacetoxyiodo)benzene (PIDA)Commercially available, stable solid.
Ammonia Source Ammonium carbamate, Ammonium acetateInexpensive, easy to handle solids. Ammonium acetate can be used for ¹⁵N-labeling.[6]
Solvent Methanol (MeOH), Acetonitrile (MeCN), TolueneMethanol is commonly used and often gives excellent results.[7]
Stoichiometry (Sulfoxide:PIDA:NH₃ source) 1 : 1.5-2.5 : 1.5-2.0Excess of the iodine reagent and ammonia source is typically used to drive the reaction to completion.
Temperature Room TemperatureThe reaction is typically performed at ambient temperature.
Reaction Time 3 - 24 hoursMonitored by TLC or LC-MS.
Experimental Protocol: Synthesis of S-Methyl-S-phenylthis compound from Methyl Phenyl Sulfoxide
  • To a solution of methyl phenyl sulfoxide (140 mg, 1.0 mmol, 1.0 equiv) in methanol (2 mL, 0.5 M), add ammonium carbamate (156 mg, 2.0 mmol, 2.0 equiv).

  • Stir the suspension at room temperature and add (diacetoxyiodo)benzene (PIDA) (805 mg, 2.5 mmol, 2.5 equiv) portion-wise over 5 minutes.

  • Stir the resulting mixture at room temperature for 3 hours, or until TLC analysis indicates complete consumption of the starting sulfoxide.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the desired S-methyl-S-phenylthis compound as a white solid.

Method 2: One-Pot Oxo-Imination of Sulfides

This powerful transformation allows for the direct synthesis of NH-sulfoximines from readily available sulfides, bypassing the need for a separate oxidation step to the sulfoxide.[8] The reaction involves a simultaneous NH- and O-transfer mediated by the hypervalent iodine reagent and an ammonia source.[2][4] This method is highly efficient and has been applied to a wide range of alkyl, aryl, and heteroaryl sulfides.[8]

General Reaction Scheme

G reagents R1-S-R2 + NH3 source + Hypervalent Iodine(III) Reagent -> R1-S(O)(NH)-R2 + Iodobenzene + Byproducts

Caption: General scheme for one-pot sulfide oxo-imination.

Key Reagents and Parameters
ParameterRecommended Reagents/ConditionsNotes
Hypervalent Iodine Reagent (Diacetoxyiodo)benzene (PIDA)PIDA is the most commonly used oxidant for this transformation.
Ammonia Source Ammonium carbamate, Ammonium carbonateThese serve as the source of both nitrogen and, indirectly, oxygen.
Solvent Methanol (MeOH)The alcoholic solvent can also act as the oxygen donor.[4]
Stoichiometry (Sulfide:PIDA:NH₃ source) 1 : 2.3-2.5 : 1.5-2.0A higher excess of the oxidant is generally required compared to the sulfoxide method.
Temperature Room TemperatureMild conditions are a key advantage of this protocol.
Reaction Time 3 - 12 hoursReaction progress can be monitored by TLC or LC-MS.
Experimental Protocol: Synthesis of (4-Bromophenyl)(imino)(methyl)-λ⁶-sulfanone from 4-Bromophenyl Methyl Sulfide

This protocol is adapted from Organic Syntheses, 2023, 100, 48-60.[4]

  • Charge a round-bottom flask with 4-bromophenyl methyl sulfide (1.0 equiv), ammonium carbamate (2.0 equiv), and methanol (to achieve a 0.5 M concentration of the sulfide).

  • Stir the mixture at room temperature.

  • Add (diacetoxyiodo)benzene (PIDA) (2.5 equiv) to the suspension. The mixture will turn from colorless to pale yellow.[4]

  • Stir the reaction at room temperature for approximately 3 hours. Monitor the reaction progress by TLC.[4]

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the pure NH-sulfoximine.[4]

Reaction Mechanisms and Workflow

The synthesis of NH-sulfoximines using hypervalent iodine reagents is believed to proceed through a common reactive intermediate, an iodonitrene.[1][4][5]

Proposed Reaction Mechanism

G cluster_0 Iodonitrene Formation cluster_1 NH-Transfer to Substrate PIDA PhI(OAc)2 Iminoiodinane Iminoiodinane [PhI=NH] PIDA->Iminoiodinane + NH3 - 2 AcOH Ammonia NH3 source Iodonitrene Iodonitrene [PhI-N]+ Iminoiodinane->Iodonitrene Oxidation Sulfoxide R1-S(O)-R2 Iodonitrene->Sulfoxide NH-Transfer Sulfide R1-S-R2 Iodonitrene->Sulfide NH-Transfer This compound NH-Sulfoximine [R1-S(O)(NH)-R2] Sulfoxide->this compound Sulfilimine Sulfilimine [R1-S(NH)-R2] Sulfide->Sulfilimine Sulfilimine->this compound Oxidation (O from solvent/AcOH)

Caption: Proposed mechanism for NH-sulfoximine synthesis.

General Experimental Workflow

G Start Start: Weigh Substrate (Sulfide or Sulfoxide) AddReagents Add Solvent and Ammonia Source Start->AddReagents AddPIDA Add Hypervalent Iodine Reagent AddReagents->AddPIDA Reaction Stir at Room Temperature (3-24 h) AddPIDA->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Solvent Evaporation Monitor->Workup Complete Purification Column Chromatography Workup->Purification Product Isolated NH-Sulfoximine Purification->Product

Caption: General workflow for NH-sulfoximine synthesis.

Safety Considerations

  • Hypervalent iodine reagents are oxidizers and should be handled with care. Avoid contact with skin and eyes.

  • Ammonium carbamate can release ammonia gas. Work in a well-ventilated fume hood.

  • The reactions are generally exothermic. For larger-scale reactions, consider portion-wise addition of the hypervalent iodine reagent and potential cooling.

Conclusion

The use of hypervalent iodine reagents provides a powerful and versatile platform for the synthesis of NH-sulfoximines.[1][2] These methods are characterized by their mild conditions, broad substrate scope, and operational simplicity, making them highly suitable for applications in drug discovery and development.[2][6] The protocols outlined in this document offer a solid foundation for researchers to incorporate this valuable functional group into their target molecules.

References

Metal-Free Synthesis of Sulfoximines from Sulfides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfoximines, a crucial functional group in pharmaceuticals and agrochemicals, has seen a significant shift towards more sustainable and safer metal-free methodologies. These approaches avoid the use of potentially toxic and expensive metal catalysts, offering cleaner reaction profiles and simplified purification processes. This document provides detailed application notes and experimental protocols for key metal-free methods for the synthesis of sulfoximines directly from sulfides.

Method 1: Three-Step Synthesis of NH-Sulfoximines via N-Cyano Sulfilimines

This method provides a reliable and operationally simple route to NH-sulfoximines from a variety of sulfides. The process involves the initial formation of an N-cyano sulfilimine, followed by oxidation to the corresponding N-cyano sulfoximine, and subsequent deprotection to yield the free NH-sulfoximine.[1] This pathway is advantageous due to the stability of the reagents and mild reaction conditions, eliminating the need for an inert atmosphere.[1]

Reaction Workflow

Three_Step_Sulfoximine_Synthesis Sulfide Sulfide NC_Sulfilimine N-Cyano Sulfilimine Sulfide->NC_Sulfilimine H2NCN, Base, NBS or I2 NC_this compound N-Cyano this compound NC_Sulfilimine->NC_this compound m-CPBA NH_this compound NH-Sulfoximine NC_this compound->NH_this compound 1. TFAA 2. K2CO3, MeOH

Caption: Workflow for the three-step synthesis of NH-sulfoximines.

Experimental Protocols

Step 1: Synthesis of N-Cyano Sulfilimines [1]

  • To a solution of the sulfide (1.0 mmol), add cyanamide (H₂NCN, 55.0 mg, 1.3 equiv) and potassium tert-butoxide (tBuOK, 135.0 mg, 1.2 equiv) in methanol (6 mL) at room temperature.

  • Add N-bromosuccinimide (NBS, 267.0 mg, 1.5 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by flash column chromatography to obtain the N-cyano sulfilimine.

Step 2: Oxidation to N-Cyano Sulfoximines [1]

  • To a stirred solution of the N-cyano sulfilimine (1.0 mmol) in ethanol (10 mL), add potassium carbonate (K₂CO₃, 414.0 mg, 3.0 mmol) and meta-chloroperoxybenzoic acid (m-CPBA, ~70%; 370.0 mg, 1.5 mmol) at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure, add water, and extract the product with dichloromethane (3 x 8 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography.

Step 3: Deprotection to NH-Sulfoximines [1]

  • To a stirring solution of the N-cyano this compound (1.0 mmol) in dichloromethane (18 mL) at 0 °C, add trifluoroacetic anhydride (TFAA, 417.0 µL, 3.0 mmol).

  • Allow the mixture to react at room temperature until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture, dilute it with methanol (7 mL), and treat it with potassium carbonate (K₂CO₃, 691.0 mg, 5.0 mmol).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Substrate Scope and Yields
Sulfide SubstrateN-Cyano Sulfilimine Yield (%)
Thioanisole95
Methyl p-tolyl sulfide96
4-Chlorothioanisole92
Benzyl methyl sulfide99
Dibenzyl sulfide85

Yields are for the first step (imination) and are representative examples. Please refer to the original literature for a more extensive list.[1]

Method 2: One-Pot Synthesis of NH-Sulfoximines using a Hypervalent Iodine Reagent

This protocol offers a direct, one-pot synthesis of NH-sulfoximines from sulfides, employing ammonium carbamate as a convenient ammonia source and (diacetoxyiodo)benzene as a mild oxidant.[2] This method is operationally simple and has been widely adopted for its broad applicability.[2]

Reaction Workflow

One_Pot_NH_Sulfoximine_Synthesis Sulfide Sulfide NH_this compound NH-Sulfoximine Sulfide->NH_this compound Ammonium Carbamate, (Diacetoxyiodo)benzene, MeOH

Caption: Workflow for the one-pot synthesis of NH-sulfoximines.

Experimental Protocol[2]
  • To a flask containing the sulfide (1.0 equiv), add methanol as the solvent.

  • Add ammonium carbamate (4.0 equiv) to the suspension.

  • Add (diacetoxyiodo)benzene (3.0 equiv) in a single portion.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Proposed Mechanistic Pathway

The reaction is proposed to proceed through the initial formation of an iminoiodinane from the reaction of ammonia (from ammonium carbamate) with (diacetoxyiodo)benzene. This species is then thought to oxidize to a highly reactive iodonitrene, which reacts with the sulfide to form a sulfilimine intermediate. Subsequent reaction with an oxygen donor, such as the solvent or acetic acid, leads to the final NH-sulfoximine product.[2]

Method 3: One-Pot Cascade Synthesis of N-Iodo Sulfoximines

This method provides a straightforward, one-pot synthesis of N-iodo sulfoximines from sulfides at room temperature.[3][4] The reaction proceeds through the in-situ formation of an NH-sulfoximine, which is then iodinated.[3] This protocol is scalable and provides access to a diverse range of N-iodo sulfoximines, which are stable compounds.[3]

Reaction Workflow

One_Pot_NIodo_Sulfoximine_Synthesis Sulfide Sulfide InSitu_this compound In situ NH-Sulfoximine Sulfide->InSitu_this compound (NH4)2CO3, DIB, MeOH NIodo_this compound N-Iodo this compound InSitu_this compound->NIodo_this compound NIS or I2

Caption: Workflow for the one-pot synthesis of N-iodo sulfoximines.

Experimental Protocol[3]
  • In a suitable container, dissolve the sulfide (1 mmol) in methanol (5 mL).

  • Add ammonium carbonate ((NH₄)₂CO₃, 1.5 equiv) and (diacetoxyiodo)benzene (DIB, 2.3 equiv).

  • Stir the mixture vigorously at room temperature for 1 hour.

  • Add N-iodosuccinimide (NIS, 1.1 equiv) or iodine (I₂, 1.1 equiv) to the reaction mixture.

  • Continue stirring for another hour at room temperature.

  • After the reaction is complete, perform a work-up and purify the product by column chromatography.

Substrate Scope and Yields
Sulfide SubstrateProduct Yield (%)
Methyl phenyl sulfide90
Ethyl phenyl sulfide85
Isopropyl phenyl sulfide82
4-Methoxyphenyl methyl sulfide88
4-Chlorophenyl methyl sulfide86
Pentafluorophenyl methyl sulfide90

Yields are representative examples. Please refer to the original literature for a more extensive list.[3]

Summary and Outlook

The metal-free synthesis of sulfoximines from sulfides offers significant advantages in terms of sustainability, safety, and operational simplicity. The methods presented here provide researchers with reliable and versatile protocols for accessing a wide range of this compound derivatives. The choice of method will depend on the desired substitution pattern on the this compound nitrogen and the specific substrate. These protocols are valuable tools for drug discovery and development, facilitating the exploration of sulfoximines as important pharmacophores.

References

Enantioselective Synthesis of Sulfoximines Using Chiral Auxiliaries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral sulfoximines are an increasingly important class of molecules in medicinal chemistry and drug development, serving as versatile pharmacophores and bioisosteres of sulfones and sulfonamides.[1][2] Their three-dimensional structure and the presence of a stereogenic sulfur center allow for nuanced interactions with biological targets.[3] Consequently, the development of robust and stereocontrolled synthetic methods to access enantiomerically pure sulfoximines is of paramount importance.

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of sulfoximines, with a focus on the use of chiral auxiliaries. The primary strategy discussed involves the diastereoselective synthesis of a chiral sulfinamide precursor, followed by its stereospecific conversion to the target sulfoximine. This two-stage approach allows for the reliable and predictable synthesis of highly enantioenriched sulfoximines.

General Workflow and Strategy

The overarching strategy relies on the temporary attachment of a chiral auxiliary to an achiral starting material to direct the stereochemical outcome of a key bond-forming reaction. The resulting diastereomers are then separated, and the chiral sulfinamide is converted to the this compound.

G cluster_0 Stage 1: Diastereoselective Sulfinamide Synthesis cluster_1 Stage 2: Stereospecific Conversion to this compound start Achiral Sulfinyl Chloride sulfinamide Diastereomeric Mixture of N-Sulfinyl Auxiliaries start->sulfinamide Reaction aux Chiral Auxiliary (e.g., Evans Oxazolidinone, Pseudoephedrine derivative) aux->sulfinamide reagents1 Base (e.g., n-BuLi, Et3N) reagents1->start separation Chromatography or Crystallization sulfinamide->separation pure_sulfinamide Diastereomerically Pure N-Sulfinyl Auxiliary separation->pure_sulfinamide alkylation S-Alkylation or S-Arylation pure_sulfinamide->alkylation sulfoximine_aux This compound with Chiral Auxiliary alkylation->sulfoximine_aux reagents2 Alkyl/Aryl Halide or equivalent Base (e.g., NaOH, Cu catalyst) reagents2->alkylation cleavage Auxiliary Cleavage sulfoximine_aux->cleavage final_product Enantiopure this compound cleavage->final_product reagents3 Cleavage Reagents (e.g., LiOH/H2O2) reagents3->cleavage

Figure 1: General workflow for the enantioselective synthesis of sulfoximines using a chiral auxiliary approach.

Key Methodologies and Protocols

Two prominent chiral auxiliaries for this synthetic strategy are Evans' oxazolidinones and pseudoephedrine derivatives. The following sections provide detailed protocols for their application.

Methodology 1: Using Evans' Oxazolidinone Auxiliaries

Evans' oxazolidinones are powerful chiral auxiliaries for a variety of asymmetric transformations, including the synthesis of chiral N-acyl compounds.[4][5]

Protocol 1.1: Synthesis of N-Sulfinyl Oxazolidinone

This protocol describes the diastereoselective synthesis of an N-sulfinyl oxazolidinone from a sulfinyl chloride and an Evans' auxiliary.

Materials:

  • (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (or other Evans' auxiliary)

  • p-Toluenesulfinyl chloride (or other desired sulfinyl chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the Evans' oxazolidinone (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • In a separate flask, dissolve the sulfinyl chloride (1.1 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the sulfinyl chloride solution to the lithium salt of the oxazolidinone via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volume of THF).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric mixture by flash column chromatography on silica gel to separate the diastereomers.

Protocol 1.2: Stereospecific S-Alkylation and Auxiliary Cleavage

This protocol details the conversion of the diastereomerically pure N-sulfinyl oxazolidinone to the final enantiopure this compound.

Materials:

  • Diastereomerically pure N-sulfinyl oxazolidinone (from Protocol 1.1)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.5 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a round-bottom flask, add the N-sulfinyl oxazolidinone (1.0 eq) and NaOH (2.0 eq).

  • Add DME and stir the suspension at room temperature.

  • Add the alkyl halide (1.5 eq) and stir the mixture vigorously for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to obtain the crude this compound with the auxiliary attached.

  • For auxiliary cleavage, dissolve the crude product in a 3:1 mixture of THF and water.[6][7]

  • Cool the solution to 0 °C and add H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).

  • Stir the mixture at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the final this compound by flash column chromatography.

Table 1: Representative Data for Evans' Auxiliary-Directed this compound Synthesis

R¹ in Sulfinyl ChlorideR² in Alkyl HalideDiastereomeric Ratio (d.r.) of SulfinamideYield of Sulfinamide (%)Yield of this compound (%)Enantiomeric Excess (e.e.) of this compound (%)
p-TolylMethyl>95:585-9570-85>99
tert-ButylBenzyl>98:290-9875-90>99
PhenylEthyl>95:588-9672-88>99

Note: Yields and diastereomeric ratios are typical and may vary depending on the specific substrates and reaction conditions.

Methodology 2: Using Pseudoephedrine as a Chiral Auxiliary

Pseudoephedrine and its analogue, pseudoephenamine, are effective chiral auxiliaries for asymmetric alkylations.[8][9][10]

Protocol 2.1: Synthesis of Pseudoephedrine Sulfinamide

This protocol outlines the preparation of a chiral sulfinamide from a sulfinyl chloride and pseudoephedrine.

Materials:

  • (+)-Pseudoephedrine or (-)-Pseudoephedrine (1.0 eq)

  • p-Toluenesulfinyl chloride (1.05 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve pseudoephedrine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of p-toluenesulfinyl chloride (1.05 eq) in anhydrous DCM.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to separate the diastereomers.

Protocol 2.2: Conversion to this compound and Auxiliary Removal

This protocol describes the conversion of the pseudoephedrine sulfinamide to the this compound and the subsequent cleavage of the auxiliary.

Materials:

  • Diastereomerically pure pseudoephedrine sulfinamide (from Protocol 2.1)

  • Organometallic reagent (e.g., Grignard reagent, organolithium) (1.2 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Oxidizing agent (e.g., m-CPBA)

  • Cleavage reagents (e.g., reductive cleavage with LiAlH₄ or oxidative cleavage)

Procedure:

  • Dissolve the diastereomerically pure pseudoephedrine sulfinamide (1.0 eq) in anhydrous diethyl ether or THF and cool to -78 °C.

  • Slowly add the organometallic reagent (1.2 eq).

  • Stir at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow to warm to room temperature.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • The resulting product from this step is a sulfinamide. To obtain the this compound, the sulfinamide is oxidized (e.g., with m-CPBA).

  • The cleavage of the pseudoephedrine auxiliary can be achieved through various methods, such as reductive cleavage with lithium aluminum hydride (LiAlH₄) or oxidative cleavage, depending on the desired final product.

Table 2: Representative Data for Pseudoephedrine-Directed Synthesis

R¹ in Sulfinyl ChlorideR² in Organometallic ReagentDiastereomeric Ratio (d.r.) of SulfinamideYield of Sulfinamide (%)Yield of this compound (%)Enantiomeric Excess (e.e.) of this compound (%)
p-TolylMeMgBr>95:580-9070-85>98
PhenylEtLi>90:1075-8565-80>98
tert-ButylPhMgBr>98:285-9575-90>99

Note: Yields and diastereomeric ratios are typical and may vary depending on the specific substrates and reaction conditions.

Logical Relationships and Mechanistic Considerations

The high stereoselectivity observed in these reactions is a result of the chiral environment created by the auxiliary.

G cluster_0 Stereochemical Induction by Chiral Auxiliary chelation Chelated Intermediate (e.g., with Li+ or Mg2+) re_face Re Face Attack (Favored) chelation->re_face Steric Shielding by Auxiliary's Substituent si_face Si Face Attack (Disfavored) chelation->si_face major Major Diastereomer re_face->major minor Minor Diastereomer si_face->minor start N-Sulfinyl Auxiliary start->chelation electrophile Electrophile (e.g., Alkyl Halide) electrophile->re_face electrophile->si_face

Figure 2: Simplified model for diastereoselection in the S-alkylation of an N-sulfinyl auxiliary.

In the case of Evans' auxiliaries, the formation of a rigid chelated enolate directs the incoming electrophile to the less sterically hindered face.[4] Similarly, the pseudoephedrine auxiliary creates a biased steric environment, leading to a preferred direction of nucleophilic attack. The stereospecificity of the subsequent S-alkylation or S-arylation step ensures that the chirality established in the sulfinamide is transferred with high fidelity to the final this compound product.[11]

Conclusion

The use of chiral auxiliaries provides a reliable and highly stereoselective route to enantiopure sulfoximines. The two-stage strategy involving the diastereoselective synthesis of a chiral sulfinamide followed by stereospecific conversion to the this compound is a well-established and versatile approach. Evans' oxazolidinones and pseudoephedrine derivatives are excellent choices for the chiral auxiliary, each offering high levels of stereocontrol. The detailed protocols and representative data provided in these application notes serve as a valuable resource for researchers in the design and execution of synthetic routes toward this important class of chiral molecules for applications in drug discovery and development.

References

Application of Sulfoximines as Chiral Ligands in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique stereochemical and electronic properties of sulfoximines have established them as a versatile class of chiral ligands in asymmetric catalysis. Their sulfur-centered chirality, coupled with the ability to tune steric and electronic parameters through substitution at the sulfur, carbon, and nitrogen atoms, has led to significant advancements in various catalytic transformations. This document provides detailed application notes and protocols for the use of chiral sulfoximine ligands in key catalytic reactions, including C-H activation, asymmetric hydrogenation, and cross-coupling reactions.

Rhodium(III)-Catalyzed Asymmetric C-H Activation

Chiral sulfoximines have proven to be effective directing groups and ligands in rhodium(III)-catalyzed enantioselective C-H activation/annulation reactions, enabling the synthesis of complex heterocyclic scaffolds with high stereocontrol.[1][2][3]

Application Note:

This protocol describes the synthesis of fused isochromeno-1,2-benzothiazine scaffolds via a Cp*Rh(III)-catalyzed C-H activation and intramolecular cascade annulation of S-phenylsulfoximines and 4-diazoisochroman-3-imines. The reaction proceeds under mild conditions and exhibits broad functional group tolerance.[1][2][3]

Quantitative Data:
EntryThis compound Substrate (1)Diazo Substrate (2)ProductYield (%)
1Phenylthis compound4-diazoisochroman-3-imine3a95
24-Methylphenylthis compound4-diazoisochroman-3-imine3b92
34-Methoxyphenylthis compound4-diazoisochroman-3-imine3c85
44-Chlorophenylthis compound4-diazoisochroman-3-imine3d91
53-Methylphenylthis compound4-diazoisochroman-3-imine3e88
Experimental Protocol:

General Procedure for Rh(III)-Catalyzed C-H Activation/Annulation: [1][3]

  • To a screw-capped vial, add the this compound (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%).

  • Add 1,2-dichloroethane (DCE) (1.0 mL).

  • Add the 4-diazoisochroman-3-imine (0.3 mmol, 1.5 equiv.) to the mixture.

  • Stir the reaction mixture at room temperature (25 °C) for the time indicated in the specific substrate scope table.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.

Experimental Workflow:

Rh_Catalyzed_CH_Activation cluster_setup Reaction Setup cluster_addition Substrate Addition cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound (1.0 equiv) Stirring Stir at RT This compound->Stirring Rh_catalyst [Cp*RhCl₂]₂ (2.5 mol%) Rh_catalyst->Stirring AgSbF6 AgSbF₆ (10 mol%) AgSbF6->Stirring DCE DCE (solvent) DCE->Stirring Diazo_substrate Diazo Substrate (1.5 equiv) Diazo_substrate->Stirring Concentration Concentration Stirring->Concentration Reaction Completion Chromatography Flash Chromatography Concentration->Chromatography Product Purified Product Chromatography->Product

Caption: Workflow for Rh(III)-catalyzed C-H activation.

Iridium-Catalyzed Asymmetric Hydrogenation

Chiral P,N-sulfoximine ligands have been successfully employed in iridium-catalyzed asymmetric hydrogenation of various substrates, including quinolines, affording high conversions and enantioselectivities.[4]

Application Note:

This section details the synthesis of naphthalene-bridged P,N-type this compound ligands and their application in the enantioselective iridium-catalyzed hydrogenation of quinolines. The steric and electronic properties of the this compound ligand can be readily modified to optimize catalytic performance.[4]

Quantitative Data:

Asymmetric Hydrogenation of 2-Methylquinoline: [4]

EntryCatalyst (1 mol%)SolventConversion (%)ee (%)
110a CH₂Cl₂trace-
210a Toluene4588
310b Toluene6590
410c Toluene9592
510d Toluene8885

Catalysts 10a-d are iridium complexes with different P,N-sulfoximine ligands.

Experimental Protocols:

Synthesis of P,N-Sulfoximine Ligands (General Procedure): [4]

  • Synthesize the phosphinoylnaphthalene precursor by treating 1,8-diiodonaphthalene with n-BuLi followed by the addition of the corresponding chlorodiarylphosphine and subsequent oxidation with H₂O₂.

  • Perform a copper-catalyzed cross-coupling reaction between the phosphinoylnaphthalene and the desired this compound.

  • Reduce the phosphine oxide using HSiCl₃/Et₃N to afford the final P,N-sulfoximine ligand.

General Procedure for Asymmetric Hydrogenation of Quinolines: [4]

  • In a glovebox, place the iridium-sulfoximine catalyst (0.005 mmol, 1 mol%) in a glass vial equipped with a magnetic stir bar.

  • Add the quinoline substrate (0.5 mmol) and the solvent (1.5 mL).

  • Place the vial in an autoclave.

  • Pressurize the autoclave with hydrogen gas (40 bar) and stir the reaction mixture at room temperature for 20 hours.

  • After releasing the pressure, determine the conversion by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle Diagram:

Ir_Catalyzed_Hydrogenation Catalyst [Ir(P,N-Sulfoximine)(COD)]⁺ Intermediate1 [Ir(H)₂(P,N-Sulfoximine)(S)]⁺ (S=solvent/substrate) Catalyst->Intermediate1 + H₂, - COD Substrate Quinoline Substrate->Intermediate1 H2 H₂ Intermediate2 Hydride Insertion Intermediate Intermediate1->Intermediate2 Coordination & Insertion Product_complex [Ir(Product)(P,N-Sulfoximine)]⁺ Intermediate2->Product_complex Reductive Elimination Product_complex->Catalyst - Product Product Hydrogenated Quinolines Product_complex->Product

Caption: Proposed catalytic cycle for Ir-catalyzed hydrogenation.

Ruthenium(II)-Catalyzed Enantioselective C-H Functionalization

Chiral carboxylic acids have been identified as effective co-catalysts with Ru(II) complexes for the enantioselective C-H functionalization of sulfoximines. This strategy allows for the synthesis of a wide range of sulfur-stereogenic sulfoximines with excellent enantioselectivities.[5][6]

Application Note:

This protocol outlines the Ru(II)-catalyzed enantioselective C-H activation/annulation of sulfoximines with α-carbonyl sulfoxonium ylides using a chiral binaphthyl monocarboxylic acid as a ligand. The method is applicable to desymmetrization, kinetic resolution, and parallel kinetic resolution.[5][6]

Quantitative Data:

Desymmetrization of Prochiral Sulfoximines: [5][6]

EntryThis compound SubstrateSulfoxonium YlideProductYield (%)ee (%)
1Diphenylthis compoundDimethyl(benzoylmethyl)sulfoxonium ylide3a9998
2Di(p-tolyl)this compoundDimethyl(benzoylmethyl)sulfoxonium ylide3b9897
3Di(p-fluorophenyl)this compoundDimethyl(benzoylmethyl)sulfoxonium ylide3c9599
4Diphenylthis compoundDimethyl((4-methoxybenzoyl)methyl)sulfoxonium ylide3d9796
Experimental Protocol:

General Procedure for Ru(II)-Catalyzed Enantioselective C-H Functionalization: [5][6]

  • To a dried Schlenk tube, add [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol, 5 mol%), the chiral carboxylic acid ligand (0.012 mmol, 12 mol%), and AgSbF₆ (10.3 mg, 0.03 mmol, 30 mol%).

  • Add the this compound (0.1 mmol, 1.0 equiv.) and the sulfoxonium ylide (0.12 mmol, 1.2 equiv.).

  • Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) under an argon atmosphere.

  • Stir the reaction mixture at the specified temperature (e.g., 60 °C) for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by preparative thin-layer chromatography to afford the chiral product.

Logical Relationship Diagram:

Ru_Catalyzed_Logic cluster_components Key Catalytic Components Ru_precatalyst [Ru(p-cymene)Cl₂]₂ Active_catalyst Active Chiral Ru(II) Catalyst Ru_precatalyst->Active_catalyst Chiral_ligand Chiral Carboxylic Acid Chiral_ligand->Active_catalyst Additive AgSbF₆ Additive->Active_catalyst CH_Activation Enantioselective C-H Activation Active_catalyst->CH_Activation This compound This compound Substrate This compound->CH_Activation Ylide Sulfoxonium Ylide Annulation Annulation Ylide->Annulation CH_Activation->Annulation Product Chiral this compound Product Annulation->Product

Caption: Key components and steps in Ru(II)-catalyzed C-H functionalization.

References

Application Notes and Protocols for Sulfoximine-Based PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[3] The sulfoximine functional group, a mono-aza analogue of sulfones, has garnered increasing interest in medicinal chemistry due to its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor.[4] The incorporation of sulfoximines into PROTAC design offers a novel scaffold for creating potent and selective protein degraders, with demonstrated applications in targeting key proteins in cancer biology such as Cyclin-Dependent Kinase 9 (CDK9) and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[5][6]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and cellular evaluation of this compound-based PROTACs.

Mechanism of Action

This compound-based PROTACs operate through the canonical PROTAC mechanism of action. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC This compound-based PROTAC POI Target Protein (e.g., CDK9, ATR) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex Ub_E2 Ubiquitin-E2 Complex Ub_E2->Ternary_Complex Recruits Ternary_Complex->PROTAC Release & Recycling PolyUb_POI Polyubiquitinated Target Protein Ternary_Complex->PolyUb_POI Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

A diagram illustrating the general mechanism of action of a this compound-based PROTAC.

Data Presentation: Quantitative Performance of this compound-Based PROTACs

The efficacy of this compound-based PROTACs can be quantified by several key parameters, including the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.

TargetPROTACCell LineDC50 (µM)Dmax (%)IC50 (µM)Reference
ATRZS-7LoVo0.5384.3-[6][7]
CDK9PROTAC 44-0.158>90-[5]

Note: Data for additional this compound-based PROTACs is limited in the public domain. The table will be updated as more information becomes available.

Experimental Protocols

Protocol 1: Generalized Synthesis of a this compound-Based PROTAC

This protocol provides a generalized multi-step synthesis for a this compound-based PROTAC, involving the synthesis of the this compound warhead, functionalization of the linker, and final coupling to the E3 ligase ligand.

1.1: Synthesis of the this compound Warhead

The this compound moiety can be introduced via NH-transfer to a corresponding sulfoxide using reagents like ammonium carbamate and (diacetoxyiodo)benzene.[8]

  • Materials:

    • Appropriate sulfoxide precursor

    • Ammonium carbamate

    • (Diacetoxyiodo)benzene

    • Methanol (anhydrous)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the sulfoxide precursor (1.0 eq) in anhydrous methanol.

    • Add ammonium carbamate (1.5 eq) and (diacetoxyiodo)benzene (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the NH-sulfoximine.[8]

1.2: Linker Attachment and Coupling to E3 Ligase Ligand

This step typically involves standard coupling chemistries such as amide bond formation or click chemistry. The following is a representative procedure for amide coupling.

  • Materials:

    • This compound warhead with a carboxylic acid or amine handle

    • E3 ligase ligand with a complementary amine or carboxylic acid handle (e.g., a pomalidomide derivative)

    • Linker with appropriate functional groups (e.g., Boc-protected amino-PEG-acid)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Trifluoroacetic acid (TFA) for Boc deprotection

    • Preparative RP-HPLC system

  • Procedure (Amide Coupling):

    • Coupling of Linker to Warhead: If starting with separate components, first couple the linker to either the warhead or the E3 ligase ligand. For example, to couple an acid-functionalized warhead to an amine-functionalized linker:

      • Dissolve the warhead-COOH (1.0 eq) in anhydrous DMF.

      • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.

      • Add the amine-functionalized linker (1.2 eq) and stir at room temperature until the reaction is complete (monitor by LC-MS).

      • Purify the intermediate by preparative RP-HPLC.

    • Deprotection (if necessary): If the linker has a protecting group (e.g., Boc), remove it.

      • Dissolve the Boc-protected intermediate in DCM.

      • Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.

      • Concentrate under reduced pressure to remove excess TFA and solvent.

    • Final Coupling to E3 Ligase Ligand:

      • Dissolve the E3 ligase ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF.

      • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.

      • Add the deprotected warhead-linker intermediate with a free amine (1.2 eq).

      • Stir at room temperature until the reaction is complete (monitor by LC-MS).

    • Purification:

      • Purify the final crude PROTAC using preparative RP-HPLC.[9]

      • Lyophilize the pure fractions to obtain the final product.

1.3: Characterization

  • Confirm the identity and purity of the final this compound-based PROTAC using:

    • LC-MS: To determine the mass and purity.[10]

    • NMR (¹H and ¹³C): To confirm the structure.[]

Synthesis_Workflow Start Starting Materials (Sulfoxide, Linker, E3 Ligand) Step1 Synthesis of This compound Warhead Start->Step1 Step2 Linker Attachment to Warhead or E3 Ligand Start->Step2 Step1->Step2 Step3 Deprotection (if necessary) Step2->Step3 Step4 Final Coupling Reaction Step3->Step4 Purification Purification (e.g., RP-HPLC) Step4->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_Product Pure this compound-based PROTAC Characterization->Final_Product

A generalized workflow for the synthesis of a this compound-based PROTAC.
Protocol 2: Western Blot Analysis for Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a this compound-based PROTAC.[12]

  • Materials:

    • Appropriate cell line (e.g., cancer cell line expressing the target protein)

    • This compound-based PROTAC

    • Cell culture medium and supplements

    • 6-well plates

    • Ice-cold PBS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA or Bradford protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels, running buffer, and electrophoresis apparatus

    • PVDF or nitrocellulose membrane

    • Transfer buffer and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein (e.g., anti-CDK9 or anti-ATR)

    • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Seeding and Treatment:

      • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

      • Allow cells to adhere overnight.

      • Treat cells with a range of concentrations of the this compound-based PROTAC (for DC50 determination) or at a fixed concentration for various time points (for time-course analysis). Include a vehicle control (e.g., DMSO).

    • Cell Lysis and Protein Quantification:

      • After treatment, wash cells twice with ice-cold PBS.

      • Add lysis buffer to each well, scrape the cells, and collect the lysate.

      • Incubate on ice for 30 minutes.

      • Centrifuge at high speed to pellet cell debris.

      • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[13]

    • SDS-PAGE and Western Blotting:

      • Normalize protein concentrations and prepare samples with Laemmli buffer.

      • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

      • Transfer the separated proteins to a membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane with TBST (3x for 10 minutes).

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane with TBST (3x for 10 minutes).

      • Repeat immunoblotting for the loading control.

    • Detection and Analysis:

      • Apply the chemiluminescent substrate and capture the signal using an imaging system.

      • Quantify band intensities using densitometry software.

      • Normalize the target protein band intensity to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle control.

      • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[3]

Western_Blot_Workflow Start Cell Culture & Treatment with this compound-PROTAC Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification (BCA/Bradford Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Membrane Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-Target & Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Acquisition & Analysis (DC50, Dmax) Detection->Analysis End Results Analysis->End

An experimental workflow for Western blot analysis of PROTAC-mediated degradation.
Protocol 3: Quantitative Proteomics for Selectivity Profiling

Mass spectrometry-based quantitative proteomics provides an unbiased, global view of the proteome to assess the selectivity of a this compound-based PROTAC.[14] Tandem Mass Tag (TMT) labeling is a common method for this purpose.[15]

  • Materials:

    • Cell culture materials and PROTAC as in Protocol 2.

    • Lysis buffer for mass spectrometry (e.g., urea-based).

    • DTT (Dithiothreitol) and IAA (Iodoacetamide).

    • Trypsin (mass spectrometry grade).

    • TMT labeling reagents.

    • High-pH reversed-phase fractionation system.

    • LC-MS/MS system (e.g., Orbitrap).

    • Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant).

  • Procedure:

    • Cell Culture and Treatment:

      • Culture cells and treat with the this compound-based PROTAC and vehicle control in biological replicates.

    • Lysis and Protein Digestion:

      • Lyse cells in a urea-based buffer.

      • Reduce disulfide bonds with DTT and alkylate cysteines with IAA.

      • Digest proteins into peptides using trypsin.

    • TMT Labeling and Sample Multiplexing:

      • Label the peptide digests from each condition with a different TMT isobaric tag according to the manufacturer's protocol.

      • Combine the labeled samples into a single multiplexed sample.

    • Peptide Fractionation:

      • Fractionate the multiplexed peptide sample using high-pH reversed-phase chromatography to increase proteome coverage.

    • LC-MS/MS Analysis:

      • Analyze each fraction by LC-MS/MS. The mass spectrometer will isolate and fragment peptide precursor ions, and in the MS/MS scan, the TMT reporter ions will be detected, providing quantitative information.[1]

    • Data Analysis:

      • Process the raw data using appropriate software to identify peptides and proteins and to quantify the relative abundance of each protein across the different treatment conditions based on the TMT reporter ion intensities.

      • Perform statistical analysis to identify proteins that are significantly downregulated upon PROTAC treatment. The intended target should be among the most significantly downregulated proteins.

Signaling Pathways

CDK9 Signaling Pathway

CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which plays a critical role in regulating transcription by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II). Degradation of CDK9 by a this compound-based PROTAC is expected to inhibit this process, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and the oncogene MYC, ultimately inducing apoptosis in cancer cells.

CDK9_Pathway CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb Degradation Degradation CDK9->Degradation CyclinT Cyclin T1 CyclinT->PTEFb pPolII Phosphorylated RNA Pol II (Ser2) PTEFb->pPolII Phosphorylates PolII RNA Polymerase II Transcription Transcriptional Elongation pPolII->Transcription mRNA mRNA (e.g., MYC, Mcl-1) Transcription->mRNA Protein Oncogenic & Anti-apoptotic Proteins mRNA->Protein Apoptosis Apoptosis Protein->Apoptosis Inhibits PROTAC This compound-CDK9 PROTAC PROTAC->CDK9 Targets for

The CDK9 signaling pathway and the effect of its degradation by a PROTAC.
ATR Signaling Pathway

ATR is a key kinase in the DNA damage response (DDR), activated by single-stranded DNA that forms at stalled replication forks. ATR phosphorylates and activates a cascade of downstream proteins, including CHK1, to promote cell cycle arrest and DNA repair. Degradation of ATR by a this compound-based PROTAC is expected to abrogate the DDR, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair defects.[5]

ATR_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ssDNA ssDNA-RPA Complex DNA_Damage->ssDNA ATR_Complex ATR-ATRIP Complex ssDNA->ATR_Complex Recruits ATR ATR ATR->ATR_Complex Degradation Degradation ATR->Degradation ATRIP ATRIP ATRIP->ATR_Complex pCHK1 Phosphorylated CHK1 ATR_Complex->pCHK1 Phosphorylates CHK1 CHK1 Cell_Cycle_Arrest Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to (if unresolved) DNA_Repair->Apoptosis Prevents PROTAC This compound-ATR PROTAC PROTAC->ATR Targets for

The ATR signaling pathway and the impact of its degradation by a PROTAC.

References

Application Notes and Protocols for Sulfoximine Derivatives in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of sulfoximine derivatives in the burgeoning field of antibody-drug conjugates (ADCs). The unique physicochemical properties of the this compound moiety offer potential advantages in linker design, contributing to enhanced stability, solubility, and therapeutic efficacy of ADCs. This document outlines the synthesis of this compound-based linkers, their conjugation to antibody-payload systems, and subsequent in vitro and in vivo evaluation.

Introduction to this compound-Based ADCs

This compound derivatives are emerging as a valuable functional group in medicinal chemistry, and their application in ADC technology is a promising area of research.[1][2] The this compound group, with its stable, chiral, and polar nature, can be strategically incorporated into ADC linkers to modulate the overall properties of the conjugate.[3] Potential benefits include improved aqueous solubility, resistance to enzymatic degradation, and favorable pharmacokinetic profiles. These characteristics can lead to a wider therapeutic window and improved safety and efficacy of the ADC.[4]

This document details the application of this compound linkers in the context of two distinct and highly potent cytotoxic payloads: a CDK9 inhibitor and the transcription inhibitor α-amanitin.

General Workflow for this compound-ADC Development

The development of a this compound-based ADC follows a multi-step process, from the synthesis of the linker and payload conjugation to the final evaluation of the ADC's performance.

Sulfoximine_ADC_Workflow cluster_synthesis Component Synthesis cluster_conjugation Conjugation cluster_characterization Characterization & QC cluster_evaluation Preclinical Evaluation Sulfoximine_Linker This compound Linker Synthesis Drug_Linker Drug-Linker Formation Sulfoximine_Linker->Drug_Linker Payload Payload (e.g., CDK9i, Amanitin) Payload->Drug_Linker Antibody Monoclonal Antibody (mAb) ADC_Conjugation ADC Conjugation Antibody->ADC_Conjugation Drug_Linker->ADC_Conjugation Purification Purification (SEC/HIC) ADC_Conjugation->Purification Analytics Analytical Characterization (HIC, SEC, MS) Purification->Analytics In_Vitro In Vitro Assays (Cytotoxicity, Stability) Analytics->In_Vitro In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo

Figure 1: General workflow for the development of this compound-based ADCs.

Experimental Protocols

Synthesis of a Maleimide-Functionalized this compound Linker

This protocol describes a potential synthetic route for a this compound-containing linker activated with a maleimide group for subsequent conjugation to a thiol-containing payload or antibody. This protocol is a representative example and may require optimization for specific this compound structures.

Materials:

  • Starting this compound derivative (e.g., with a primary amine)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the starting this compound derivative (1.0 eq) in anhydrous DMF.

  • Add TEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve SMCC (1.1 eq) in anhydrous DMF.

  • Add the SMCC solution dropwise to the this compound solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the maleimide-functionalized this compound linker.

Antibody-Drug Conjugation

This protocol outlines the conjugation of a this compound-payload construct to a monoclonal antibody (e.g., Trastuzumab) via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • This compound-payload construct with a maleimide group

  • N-acetylcysteine (NAC) solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns

Procedure:

  • Antibody Reduction:

    • To the antibody solution (e.g., 8 mg/mL), add a calculated amount of TCEP solution to achieve a final molar ratio of TCEP:antibody of approximately 2.5:1.

    • Incubate the mixture at 37 °C for 1-2 hours to reduce the interchain disulfide bonds.[5]

  • Conjugation:

    • Equilibrate a desalting column with PBS, pH 7.4.

    • Purify the reduced antibody using the desalting column to remove excess TCEP.

    • Immediately add the maleimide-functionalized this compound-payload (dissolved in a small amount of a co-solvent like DMSO, final concentration of co-solvent <10%) to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the available thiol groups.

    • Incubate the reaction mixture at 4 °C for 4-16 hours with gentle mixing.[5]

  • Quenching:

    • Add an excess of NAC solution to the reaction mixture to quench any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using a desalting column or size-exclusion chromatography (SEC) to remove excess drug-linker and quenching reagent.

Characterization of the this compound-ADC

3.3.1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[4][6]

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with the initial mobile phase conditions (e.g., 90% A, 10% B).

  • Inject the purified ADC sample.

  • Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

  • Monitor the absorbance at 280 nm.

  • The different peaks correspond to ADC species with different DARs (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR by integrating the peak areas of each species and using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / Σ (% Peak Area of all Species)[6]

3.3.2. Aggregate Analysis by Size-Exclusion Chromatography (SEC)

SEC is used to determine the presence of high molecular weight aggregates in the ADC preparation.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: PBS, pH 7.4

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the purified ADC sample.

  • Elute the sample isocratically.

  • Monitor the absorbance at 280 nm.

  • The main peak corresponds to the monomeric ADC, while any earlier eluting peaks represent aggregates.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the IC50 (half-maximal inhibitory concentration) of the ADC.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound-ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound-ADC and the control antibody in complete culture medium.

  • Remove the old medium from the cells and add the different concentrations of the ADC and controls.

  • Incubate the plate for 72-120 hours at 37 °C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting the data and fitting to a dose-response curve.

In Vivo Efficacy Study in a Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a this compound-ADC in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Target cancer cell line (e.g., NCI-N87 for a HER2-targeting ADC)

  • Matrigel

  • This compound-ADC, control antibody, and vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Harvest the cancer cells and resuspend them in a mixture of culture medium and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.[7]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width²)/2).

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]

  • Treatment:

    • Administer the this compound-ADC, control antibody, or vehicle control to the respective groups via the desired route (e.g., intravenous injection).

    • Dosing can be a single dose or multiple doses over a period of time.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the overall health of the animals.

  • Endpoint:

    • The study is typically terminated when tumors in the control group reach a maximum allowable size or when a predetermined time point is reached.

    • Excise and weigh the tumors at the end of the study.

Data Presentation

Quantitative data from the characterization and evaluation of this compound-ADCs should be presented in a clear and organized manner. The following tables provide templates for summarizing key data.

Disclaimer: The following data are illustrative and intended to serve as a template. Actual results will vary depending on the specific antibody, linker, payload, and experimental conditions.

Table 1: Physicochemical Characterization of a Hypothetical Anti-HER2-Sulfoximine-Amanitin ADC

ParameterResultMethod
Average DAR3.8HIC-HPLC
Monomer Purity>98%SEC-HPLC
Aggregates<2%SEC-HPLC
Endotoxin Level<0.5 EU/mgLAL Assay

Table 2: In Vitro Cytotoxicity of a Hypothetical Anti-HER2-Sulfoximine-CDK9i ADC

Cell LineTarget ExpressionIC50 (nM)
SK-BR-3HER2-high0.5
BT-474HER2-high1.2
MDA-MB-468HER2-low>100

Table 3: In Vivo Efficacy of a Hypothetical Anti-HER2-Sulfoximine-Amanitin ADC in a NCI-N87 Xenograft Model

Treatment Group (Dose)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control0+5
Control mAb (10 mg/kg)15+4
This compound-ADC (3 mg/kg)85-3
This compound-ADC (10 mg/kg)98-8

Signaling Pathways and Mechanism of Action

CDK9 Inhibition Pathway

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb). Inhibition of CDK9 by the ADC payload prevents the phosphorylation of RNA Polymerase II, leading to a stall in transcription elongation and subsequent apoptosis.[8][9]

CDK9_Inhibition_Pathway cluster_adc ADC Action cluster_cellular Cellular Effects ADC This compound-CDK9i ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization & Lysosomal Trafficking Receptor->Internalization Release Payload Release Internalization->Release CDK9i CDK9 Inhibitor (Payload) Release->CDK9i PTEFb P-TEFb (CDK9/Cyclin T) CDK9i->PTEFb Inhibits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Apoptosis Apoptosis Transcription Transcription Elongation RNAPII->Transcription Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_Apoptotic Synthesis of Anti_Apoptotic->Apoptosis Inhibits Amanitin_Pathway cluster_adc_action ADC Action cluster_transcription_inhibition Transcription Inhibition cluster_cell_death Cellular Consequences ADC This compound-Amanitin ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization & Payload Release Receptor->Internalization Amanitin α-Amanitin (Payload) Internalization->Amanitin RNAPII RNA Polymerase II Amanitin->RNAPII Inhibits mRNA mRNA Synthesis RNAPII->mRNA DNA DNA Template Protein_Synthesis Protein Synthesis Halt mRNA->Protein_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Unlocking New Potential in Drug Design: Sulfoximines as Bioisosteres for Sulfones

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties is a cornerstone of modern drug design. In this context, the sulfoximine moiety has emerged as a promising bioisostere for the commonly employed sulfone group.[1][2][3][4][5] This document provides detailed application notes on the rationale for this bioisosteric replacement, supported by comparative data, and offers comprehensive protocols for the synthesis and evaluation of this compound-containing compounds.

Introduction: The Rationale for this compound Bioisosterism

Sulfones are prevalent in many approved drugs due to their chemical stability and ability to act as hydrogen bond acceptors. However, their high polarity can sometimes lead to poor solubility and limited permeability. Sulfoximines, as mono-aza analogues of sulfones, offer a unique combination of properties that can address these limitations.[1][3][4][5]

The key advantages of using sulfoximines as sulfone bioisosteres include:

  • Enhanced Polarity and Solubility: The this compound group is generally more polar and can lead to improved aqueous solubility compared to the corresponding sulfone.[3][6][7]

  • Additional Vector for Interaction: The nitrogen atom in the this compound moiety provides an additional vector for substitution (R³), allowing for fine-tuning of molecular properties and potential for new interactions with the biological target.[5][7][8]

  • Hydrogen Bonding Capabilities: N-unsubstituted (NH) sulfoximines can act as both hydrogen bond donors and acceptors, offering unique interaction patterns compared to sulfones, which are only hydrogen bond acceptors.[3][5]

  • Improved Metabolic Stability: In several cases, the replacement of a sulfone with a this compound has resulted in improved metabolic stability.[6][7][9]

  • Stereochemistry: The sulfur atom in a this compound is a stereocenter, which can be exploited to optimize target engagement and selectivity.[10]

Comparative Physicochemical and In Vitro Data

The decision to employ a this compound bioisostere should be data-driven. The following tables summarize comparative data from published studies where sulfones or other functional groups were replaced with sulfoximines in known drug molecules or clinical candidates.

Table 1: Comparison of Physicochemical Properties

Parent CompoundAnalogueModificationlogD (pH 7.4/7.5)Aqueous Solubility (mg/L)
ImatinibAnalogue 8Amine to this compound1.9-
VardenafilAnalogue 29Sulfone to this compound2.6 vs 2.0220 vs 52 (at pH 6.5)[9]
AT7519Analogue 15Amine to this compound1.3 vs 1.61524 vs 52[9]
RORγ LeadCompound 31Alcohol to this compound5.9 vs 4.6 (at pH 6.5)-

Table 2: Comparison of In Vitro Pharmacokinetic Properties

Parent CompoundAnalogueModificationMetabolic Stability (Predicted Blood Clearance, CLb, L h⁻¹ kg⁻¹)Cell Permeability (Papp A→B, nm/s) & Efflux Ratio
ImatinibAnalogue 8Amine to this compoundRat Hepatocytes: 2.3 vs 1.9; Human Liver Microsomes: 0.48 vs 0.34[9]-
PalbociclibAnalogue 23Amine to this compoundRat Hepatocytes: 1.3 vs 1.1; Human Liver Microsomes: Similar trend[9]70 (Efflux: 2.6) vs 25 (Efflux: 9.1)[9]
AT7519Analogue 15Amine to this compoundRat Hepatocytes: 1.7 vs 0.06; Human Liver Microsomes: 0.24 vs 0.06[9]-

Experimental Protocols

This section provides detailed protocols for the synthesis of sulfoximines and for key in vitro assays to evaluate their drug-like properties.

Synthesis of Sulfoximines

Recent advances have made the synthesis of sulfoximines more accessible.[8] One common method is the NH transfer to sulfoxides.

Protocol 3.1.1: Synthesis of NH-Sulfoximines from Sulfoxides via Hypervalent Iodine-Mediated NH Transfer [8]

Materials:

  • Sulfoxide starting material

  • Ammonium carbamate (NH₂COONH₄)

  • Iodobenzene diacetate (PhI(OAc)₂)

  • Rhodium(II) acetate dimer ([Rh₂(OAc)₄])

  • Dichloromethane (DCM) or Methanol (MeOH) as solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the sulfoxide (1.0 equiv) in the chosen solvent (e.g., DCM or MeOH), add ammonium carbamate (2.0-3.0 equiv).

  • Add iodobenzene diacetate (1.1-1.5 equiv) and the rhodium(II) acetate dimer catalyst (1-2 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes.

  • Extract the aqueous layer with DCM (3 x volume).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired NH-sulfoximine.

Protocol 3.1.2: N-Acylation of Sulfoximines [11][12][13]

Materials:

  • NH-Sulfoximine

  • Aryl iodide

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • 1,4-Dioxane (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the NH-sulfoximine (1.0 equiv), aryl iodide (1.25 equiv), molybdenum hexacarbonyl (1.0 equiv), and DABCO (1.0 equiv).

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the N-acylated this compound.

Physicochemical Property Determination

Protocol 3.2.1: Determination of logP and logD by Shake Flask Method [14][15]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water or PBS)

  • Water or Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • HPLC system with a suitable column and detector

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

  • Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated water/PBS (e.g., 1:1 v/v). The final concentration of the test compound should be within the linear range of the analytical method.

  • Vortex the mixture vigorously for a set period (e.g., 30 minutes) to ensure thorough partitioning.

  • Centrifuge the mixture to achieve complete phase separation.

  • Carefully collect an aliquot from both the n-octanol and the aqueous phase.

  • Determine the concentration of the compound in each phase by a validated HPLC method.

  • Calculate logP (using water) or logD (using PBS pH 7.4) using the formula: logP or logD = log10([Compound]octanol / [Compound]aqueous).

Protocol 3.2.2: Determination of pKa by UV-Vis Spectrophotometry [14][15]

Materials:

  • Test compound

  • A series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13)

  • 96-well UV-transparent microtiter plate

  • UV-Vis spectrophotometer plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In the wells of the 96-well plate, add the series of aqueous buffers.

  • Add a small, constant amount of the test compound stock solution to each well.

  • Measure the UV-Vis absorbance spectrum (e.g., 250-500 nm) for each well.

  • Plot the absorbance at a specific wavelength (where the absorbance changes with ionization) against the pH of the buffer.

  • The pKa is determined from the inflection point of the resulting sigmoidal curve.

In Vitro ADME Assays

Protocol 3.3.1: Metabolic Stability Assay using Liver Microsomes [16][17][18][19][20]

Materials:

  • Test compound

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 3.3.2: Caco-2 Cell Permeability Assay [21][22][23][24][25]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12- or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test compound and control compounds (e.g., a high permeability marker like propranolol and a low permeability marker like atenolol)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For the apical-to-basolateral (A→B) permeability assessment, add the test compound in transport buffer to the apical (upper) chamber.

  • At specified time points, collect samples from the basolateral (lower) chamber.

  • For the basolateral-to-apical (B→A) permeability assessment (to determine efflux), add the test compound to the basolateral chamber and collect samples from the apical chamber.

  • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B).

Protocol 3.3.3: hERG Channel Inhibition Assay (Automated Patch Clamp) [26][27][28][29][30]

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch clamp system (e.g., QPatch, SyncroPatch)

  • Extracellular and intracellular solutions for electrophysiology

  • Test compound and a known hERG inhibitor (e.g., E-4031) as a positive control

Procedure:

  • Harvest the hERG-expressing cells and prepare a cell suspension.

  • Load the cells and solutions onto the automated patch clamp system.

  • The system will establish whole-cell patch clamp recordings.

  • Apply a specific voltage protocol to elicit the hERG tail current.

  • After establishing a stable baseline current, apply the vehicle control followed by increasing concentrations of the test compound.

  • Measure the hERG tail current at each concentration.

  • Calculate the percentage of inhibition of the hERG current for each concentration.

  • Determine the IC₅₀ value by fitting the concentration-response data to a suitable equation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of sulfoximines in drug design.

Bioisosteric_Replacement cluster_0 Parent Compound cluster_1 Bioisosteric Analogue cluster_2 Potential Improvements Sulfone Sulfone Moiety (R-SO₂-R') This compound This compound Moiety (R-S(O)(NH)-R') Sulfone->this compound Bioisosteric Replacement Solubility Increased Solubility This compound->Solubility Metabolic_Stability Improved Metabolic Stability This compound->Metabolic_Stability H_Bonding New H-Bonding (Donor/Acceptor) This compound->H_Bonding Fine_Tuning Vector for Fine-Tuning This compound->Fine_Tuning Drug_Discovery_Workflow Start Identify Lead Compound with Sulfone Moiety Synthesis Synthesize this compound Analogue Start->Synthesis Physicochem Determine Physicochemical Properties (logP, logD, pKa, Solubility) Synthesis->Physicochem InVitro_ADME Conduct In Vitro ADME Assays (Metabolic Stability, Permeability) Physicochem->InVitro_ADME Safety Assess In Vitro Safety (e.g., hERG) InVitro_ADME->Safety Data_Analysis Compare Data with Parent Compound Safety->Data_Analysis Decision Advance Candidate? Data_Analysis->Decision Improved Profile Stop Redesign Data_Analysis->Stop No Improvement or Worse Profile Permeability_Assay_Logic cluster_caco2 Caco-2 Permeability Assay A_B Measure Papp (A→B) (Apical to Basolateral) Calculate_ER Calculate Efflux Ratio (ER) ER = Papp (B→A) / Papp (A→B) A_B->Calculate_ER B_A Measure Papp (B→A) (Basolateral to Apical) B_A->Calculate_ER Interpretation Interpret Results Calculate_ER->Interpretation High_Perm High Permeability: Papp (A→B) is high Interpretation->High_Perm Low_Perm Low Permeability: Papp (A→B) is low Interpretation->Low_Perm Efflux Potential Efflux Substrate: ER > 2 Interpretation->Efflux No_Efflux Not an Efflux Substrate: ER ≈ 1 Interpretation->No_Efflux

References

Synthesis of Cyclic Sulfoximines via C-H Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclic sulfoximines has garnered significant attention in medicinal and materials chemistry due to their unique structural and biological properties.[1][2] Transition-metal-catalyzed C-H activation has emerged as a powerful and efficient strategy for the construction of these valuable heterocyclic scaffolds.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of cyclic sulfoximines, focusing on methodologies employing rhodium, iridium, and ruthenium catalysts.

Application Notes

The sulfoximine moiety can act as a versatile directing group in C-H functionalization reactions, enabling the regioselective formation of various cyclic structures.[1][2] The choice of metal catalyst and coupling partner dictates the type of cyclic this compound obtained.

  • Rhodium(III)-catalyzed reactions are widely used for the annulation of sulfoximines with various partners like diazo compounds, alkynes, and iodonium ylides, leading to the formation of 1,2-benzothiazines and other fused heterocyclic systems.[1][4][5] These reactions often exhibit broad substrate scope and functional group tolerance.[1][4]

  • Iridium(III) catalysis has been successfully applied to the C-H functionalization of sulfoximines with α-diazocarbonyl compounds, providing access to 1,2-benzothiazines under mild, room temperature conditions.[3]

  • Ruthenium(II)-catalyzed enantioselective C-H activation represents a significant advancement, allowing for the synthesis of sulfur-chiral cyclic sulfoximines with high enantioselectivity.[1][2][6] These methods often employ chiral carboxylic acids as ligands in combination with a ruthenium precursor.[2][6]

The selection of the appropriate catalytic system depends on the desired target structure and the required level of stereocontrol. The following protocols provide detailed procedures for representative examples of these transformations.

Experimental Protocols

Protocol 1: Rhodium(III)-Catalyzed Annulation of Sulfoximines with Diazo Compounds

This protocol is adapted from the work of Bolm and coworkers and describes the synthesis of 1,2-benzothiazines through a domino C-H activation/cyclization/condensation pathway.[4]

Reaction Scheme:

G cluster_0 Rh(III)-Catalyzed Annulation This compound This compound Product Product This compound->Product + Diazo Compound Diazo Compound Diazo Compound->Product + Catalyst [RhCp*Cl2]2, AgSbF6 Solvent DCE, 100 °C

Figure 1: General scheme for Rh(III)-catalyzed annulation.

Materials:

  • [Cp*RhCl₂]₂ (1.0 mol%)

  • AgSbF₆ (4.0 mol%)

  • This compound (1.0 equiv)

  • Diazo compound (1.2 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To an oven-dried screw-cap vial, add [Cp*RhCl₂]₂ (1.0 mol%), AgSbF₆ (4.0 mol%), and the this compound (1.0 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration of the this compound.

  • Add the diazo compound (1.2 equiv) to the reaction mixture.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for the specified time (typically 12-24 h) until completion, as monitored by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1,2-benzothiazine product.

Quantitative Data Summary:

EntryThis compound (R¹)Diazo Compound (R²)ProductYield (%)
1HCO₂Et3-ethoxycarbonyl-1,2-benzothiazine 1-oxide95
24-MeCO₂Et6-methyl-3-ethoxycarbonyl-1,2-benzothiazine 1-oxide92
34-ClCO₂Et6-chloro-3-ethoxycarbonyl-1,2-benzothiazine 1-oxide88
4HCOPh3-benzoyl-1,2-benzothiazine 1-oxide85

Data is representative and compiled from related literature.

Protocol 2: Iridium(III)-Catalyzed C-H/N-H Functionalization of Sulfoximines

This protocol, based on the work of Pawar and coworkers, enables the synthesis of 1,2-benzothiazines at room temperature.[3]

Experimental Workflow:

G start Start reactants Combine this compound, [Cp*IrCl2]2, NaOPiv start->reactants add_diazo Add Diazo Compound in TFE reactants->add_diazo stir Stir at Room Temperature add_diazo->stir workup Concentrate and Purify stir->workup product 1,2-Benzothiazine Product workup->product

Figure 2: Workflow for Ir(III)-catalyzed synthesis.

Materials:

  • [Cp*IrCl₂]₂ (2.5 mol%)

  • Sodium pivalate (NaOPiv) (20 mol%)

  • This compound (1.0 equiv)

  • α-Diazocarbonyl compound (1.2 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a screw-cap vial, combine the this compound (1.0 equiv), [Cp*IrCl₂]₂ (2.5 mol%), and sodium pivalate (20 mol%).

  • Add 2,2,2-trifluoroethanol (TFE) to make a 0.1 M solution based on the this compound.

  • To this mixture, add a solution of the α-diazocarbonyl compound (1.2 equiv) in TFE.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 1,2-benzothiazine.

Quantitative Data Summary:

EntryThis compound (R¹)α-Diazo Compound (R²)ProductYield (%)
1HEthyl 2-diazoacetoacetate3-acetyl-3-ethoxycarbonyl-1,2-benzothiazine 1-oxide94
24-OMeEthyl 2-diazoacetoacetate6-methoxy-3-acetyl-3-ethoxycarbonyl-1,2-benzothiazine 1-oxide91
34-BrEthyl 2-diazoacetoacetate6-bromo-3-acetyl-3-ethoxycarbonyl-1,2-benzothiazine 1-oxide85
4HDiazo Meldrum's acidSpirocyclic 1,2-benzothiazine derivative90

Data is representative and compiled from related literature.[3]

Protocol 3: Ruthenium(II)-Catalyzed Enantioselective C-H Annulation

This protocol is based on the work of Shi and coworkers for the synthesis of sulfur-chiral 1,2-benzothiazines.[2][6]

Catalytic Cycle:

G catalyst [Ru(p-cymene)Cl2]2 + Chiral Acid (L) active_catalyst [Ru(L)]+ catalyst->active_catalyst Activation ruthenacycle Ruthenacycle Intermediate active_catalyst->ruthenacycle C-H Activation (this compound) carbene_insertion Carbene Insertion (from Sulfoxonium Ylide) ruthenacycle->carbene_insertion reductive_elimination Reductive Elimination carbene_insertion->reductive_elimination product_release Protodemetalation reductive_elimination->product_release product_release->active_catalyst Regeneration product Chiral Cyclic this compound product_release->product

Figure 3: Proposed catalytic cycle for Ru(II)-catalyzed enantioselective C-H annulation.

Materials:

  • [(p-cymene)RuCl₂]₂ (2.5 mol%)

  • Chiral binaphthyl monocarboxylic acid ligand (10 mol%)

  • AgSbF₆ (10 mol%)

  • This compound (1.0 equiv)

  • Sulfoxonium ylide (1.2 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a dried Schlenk tube, add [(p-cymene)RuCl₂]₂ (2.5 mol%), the chiral carboxylic acid ligand (10 mol%), and AgSbF₆ (10 mol%).

  • Evacuate and backfill the tube with argon.

  • Add DCE, and stir the mixture at room temperature for 30 minutes.

  • Add the this compound (1.0 equiv) and the sulfoxonium ylide (1.2 equiv).

  • Stir the reaction mixture at the specified temperature (e.g., 80 °C) for 24 hours.

  • After cooling, filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by flash column chromatography to obtain the enantioenriched cyclic this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data Summary:

EntryThis compound (R¹)Sulfoxonium Ylide (R²)ProductYield (%)ee (%)
1HPh3-phenyl-1,2-benzothiazine 1-oxide9998
24-MePh6-methyl-3-phenyl-1,2-benzothiazine 1-oxide9797
34-CF₃Ph6-trifluoromethyl-3-phenyl-1,2-benzothiazine 1-oxide8596
4HMe3-methyl-1,2-benzothiazine 1-oxide9297

Data is representative and compiled from the work of Shi and coworkers.[2][6][7]

References

Application Notes and Protocols for the Continuous Synthesis of Sulfoximines in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfoximines are an important class of sulfur-containing compounds that have gained significant attention in medicinal chemistry and drug discovery due to their unique stereochemical and physicochemical properties. They serve as valuable bioisosteres for sulfones and sulfonamides. Continuous flow chemistry offers a safe, efficient, and scalable alternative to traditional batch synthesis of sulfoximines, particularly for reactions involving hazardous reagents or intermediates. These application notes provide detailed protocols for the continuous synthesis of sulfoximines using various established methods.

Protocol 1: Hypervalent Iodine-Mediated NH Transfer in Continuous Flow

This protocol describes the synthesis of NH-sulfoximines from either sulfides or sulfoxides using a hypervalent iodine reagent and an ammonia source under continuous flow conditions. This method is notable for its mild reaction conditions and functional group tolerance.[1][2][3][4]

Logical Workflow:

cluster_prep Reagent Preparation cluster_flow Flow Reaction cluster_workup Work-up ReagentA Substrate Solution (Sulfide/Sulfoxide in MeOH) PumpA Syringe Pump A ReagentA->PumpA ReagentB Oxidant Solution (PhI(OAc)2 in MeOH) PumpB Syringe Pump B ReagentB->PumpB ReagentC Nitrogen Source (Aqueous Ammonia) PumpC Syringe Pump C ReagentC->PumpC TMixer T-Mixer PumpA->TMixer PumpB->TMixer PumpC->TMixer Reactor Flow Reactor Coil (e.g., 10 mL PFA tubing) TMixer->Reactor BPR Back Pressure Regulator Reactor->BPR Quench Quenching BPR->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product NH-Sulfoximine Purification->Product

Caption: Workflow for Hypervalent Iodine-Mediated Continuous Flow Synthesis of Sulfoximines.

Experimental Protocol:

Materials:

  • Sulfide or sulfoxide starting material

  • Methanol (MeOH)

  • (Diacetoxyiodo)benzene (PhI(OAc)2)

  • Aqueous ammonia (NH3 aq.)

  • Syringe pumps (3)

  • T-mixer

  • PFA tubing reactor coil (e.g., 10 mL)

  • Back pressure regulator

  • Cooling bath

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M solution of the sulfide or a 0.4 M solution of the sulfoxide in methanol.

    • Prepare a 0.4 M solution of PhI(OAc)2 in methanol.

    • Use a commercially available aqueous ammonia solution.

  • System Setup:

    • Assemble the flow chemistry setup as depicted in the workflow diagram. The reactor coil should be submerged in a cooling bath set to 0 °C.

    • Set the back pressure regulator to maintain a constant pressure (e.g., 10 bar) to prevent outgassing.

  • Reaction Execution:

    • Set the flow rates of the syringe pumps according to the desired stoichiometry and residence time as detailed in the data table below.

    • Pump the reagent solutions through the T-mixer and into the cooled reactor coil.

    • Collect the reaction mixture after it passes through the back pressure regulator.

  • Work-up and Purification:

    • Quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data:
Starting MaterialSubstrate Conc. (M)PhI(OAc)2 (equiv)NH3 (equiv)Residence Time (min)Temperature (°C)Yield (%)Reference
Sulfide0.222150up to 95[2][4]
Sulfoxide0.4>2>2300Good to Excellent[3][4]

A long-run continuous flow synthesis of phenyl methyl sulfoximine demonstrated a productivity of 1.34 g/h.[1][2]

Protocol 2: Sulfoxide Imidation with Azides under Superacidic Conditions in Flow

This protocol is designed for the synthesis of sulfoximines from sulfoxides using trimethylsilyl azide (TMSN3) and fuming sulfuric acid. Due to the hazardous nature of the reagents, a continuous flow setup significantly enhances the safety of this transformation.[5][6]

Logical Workflow:

cluster_reagents Reagent Streams cluster_flow_system Biphasic Flow Reaction cluster_downstream Downstream Processing ReagentStreamA Sulfoxide & TMSN3 in Dichloromethane Pump1 Pump A ReagentStreamA->Pump1 ReagentStreamB Fuming Sulfuric Acid Pump2 Pump B ReagentStreamB->Pump2 MixingPoint Mixing Point Pump1->MixingPoint Pump2->MixingPoint HeatedReactor Heated Flow Reactor MixingPoint->HeatedReactor QuenchPoint In-line Quench (H2O) HeatedReactor->QuenchPoint PhaseSeparator Phase Separator QuenchPoint->PhaseSeparator Neutralization Neutralization PhaseSeparator->Neutralization ReExtraction Re-extraction Neutralization->ReExtraction FinalProduct This compound Product ReExtraction->FinalProduct

Caption: Biphasic Continuous Flow Imidation of Sulfoxides with Azides.

Experimental Protocol:

Materials:

  • Sulfoxide starting material

  • Trimethylsilyl azide (TMSN3)

  • Dichloromethane (CH2Cl2)

  • Fuming sulfuric acid (H2SO4)

  • High-pressure pumps (2) capable of handling corrosive reagents

  • Mixing point (e.g., T-mixer)

  • Heated flow reactor

  • In-line quenching setup

  • Phase separator

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the sulfoxide and TMSN3 in dichloromethane.

    • Use neat fuming sulfuric acid as the second reagent stream.

  • System Setup:

    • Configure the flow reactor system as shown in the workflow diagram, ensuring all wetted parts are compatible with fuming sulfuric acid.

    • Heat the flow reactor to 50 °C.

  • Reaction Execution:

    • Pump the two reagent streams at appropriate flow rates to achieve a residence time of 10-15 minutes in the heated reactor.[6]

    • The reaction proceeds under biphasic conditions (CH2Cl2/H2SO4).[6]

    • After the reactor, the mixture is quenched in-line with water.

  • Work-up and Purification:

    • The quenched mixture is directed to a phase separator.

    • The aqueous phase is neutralized.

    • The product is re-extracted with an organic solvent.

    • The combined organic layers are dried and concentrated to yield the this compound product.

Quantitative Data:
ReagentConditionsResidence Time (min)Temperature (°C)Selectivity (%)Conversion (%)Reference
TMSN3 / Fuming H2SO4Biphasic (CH2Cl2/H2SO4)10-1550~9095[5][6]

Protocol 3: Iron(II)-Catalyzed Continuous Flow Synthesis of Sulfoximines

This method utilizes a catalytic amount of iron(II) chloride hydrate for the synthesis of sulfoximines from sulfides using N-mesyloxycarbamates as the nitrogen source. The addition of 1-butylimidazole is key to achieving a homogeneous reaction mixture suitable for flow.[7]

Logical Workflow:

cluster_reagent_prep Reagent Preparation cluster_flow_process Flow Process cluster_analysis Analysis ReagentMix Homogeneous Mixture: Sulfide, N-Mesyloxycarbamate, FeCl2·xH2O, 1-Butylimidazole in Solvent Pump Syringe Pump ReagentMix->Pump ReactorCoil Flow Reactor Coil Pump->ReactorCoil Collection Product Collection ReactorCoil->Collection PurificationStep Purification Collection->PurificationStep FinalProduct This compound PurificationStep->FinalProduct

Caption: Iron-Catalyzed Continuous Flow Synthesis of Sulfoximines.

Experimental Protocol:

Materials:

  • Sulfide starting material

  • N-Mesyloxycarbamate

  • Iron(II) chloride hydrate (FeCl2·xH2O)

  • 1-Butylimidazole

  • Suitable solvent (e.g., as determined from batch optimization)

  • Syringe pump

  • Flow reactor coil

Procedure:

  • Reagent Preparation:

    • Prepare a homogeneous solution containing the sulfide, N-mesyloxycarbamate, catalytic FeCl2·xH2O, and 1-butylimidazole in the chosen solvent. The use of 1-butylimidazole is crucial for maintaining homogeneity.[7]

  • System Setup:

    • Set up a simple flow system consisting of a syringe pump and a flow reactor coil of a defined volume.

  • Reaction Execution:

    • Pump the homogeneous reaction mixture through the flow reactor.

    • The residence time can be controlled by adjusting the flow rate and reactor volume, with reaction times reported to be between 1 to 60 minutes.[7]

    • Collect the output from the reactor.

  • Work-up and Purification:

    • The collected reaction mixture is worked up and purified using standard laboratory techniques (e.g., extraction, chromatography) to isolate the desired this compound product.

Quantitative Data:
CatalystNitrogen SourceBaseReaction Time (min)YieldReference
FeCl2·xH2O (catalytic)N-Mesyloxycarbamate1-Butylimidazole1 - 60Good to Excellent[7]

Protocol 4: Supporting Electrolyte-Free Flow Electrosynthesis of N-Cyanosulfoximines

This protocol outlines an electrochemical flow method for the synthesis of N-cyanosulfoximines from sulfoxides. A key advantage of this process is that it operates without the need for a supporting electrolyte, simplifying purification.[8]

Logical Workflow:

cluster_reagents_in Reagent Input cluster_electro_flow Electrochemical Flow Cell cluster_output Product Output ReagentSolution Solution of Sulfoxide and Cyanamide in Solvent PumpSys Pump ReagentSolution->PumpSys EFlowCell Electrochemical Flow Cell (Undivided Cell) PumpSys->EFlowCell ProductStream Product Stream EFlowCell->ProductStream PowerSupply Potentiostat/ Power Supply PowerSupply->EFlowCell PurificationOut Purification ProductStream->PurificationOut FinalProductOut N-Cyanothis compound PurificationOut->FinalProductOut

Caption: Flow Electrosynthesis of N-Cyanosulfoximines.

Experimental Protocol:

Materials:

  • Sulfoxide starting material

  • Cyanamide (H2NCN)

  • Solvent (e.g., acetonitrile)

  • Pump

  • Electrochemical flow cell (undivided)

  • Electrodes (e.g., graphite felt anode, platinum cathode)

  • Potentiostat or DC power supply

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the sulfoxide and cyanamide in the chosen solvent. No supporting electrolyte is required.[8]

  • System Setup:

    • Assemble the electrochemical flow system as illustrated in the diagram.

    • Ensure proper electrical connections between the electrodes and the power supply.

  • Reaction Execution:

    • Pump the reagent solution through the electrochemical flow cell at a constant flow rate.

    • Apply a constant current to the cell to initiate the electrochemical oxidation and imination.

    • The reaction is typically carried out at room temperature.

    • Collect the solution exiting the flow cell.

  • Work-up and Purification:

    • The solvent is removed from the collected solution under reduced pressure.

    • The residue is then purified, typically by column chromatography, to yield the pure N-cyanothis compound.

Quantitative Data:
SubstrateNitrogen SourceSystemYieldReference
SulfoxidesCyanamideSupporting Electrolyte-FreeGood to Excellent[8]

References

Application Notes and Protocols for the Preparation of Sulfoximine-Containing Peptides and Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis and functionalization of peptides and peptidomimetics incorporating the sulfoximine moiety. The this compound group is increasingly recognized in medicinal chemistry as a valuable bioisostere for sulfones, sulfonamides, and amides, offering unique structural and physicochemical properties.[1][2] It can act as a transition-state mimetic, making it a key functional group for designing enzyme inhibitors.[3][4] These protocols focus on the late-stage modification of methionine residues within unprotected polypeptides, providing a direct route to novel peptide-based therapeutics.

Application Note 1: Late-Stage Sulfoximidation of Methionine-Containing Peptides

This section details a one-step method for the direct oxidation of methionine residues in unprotected peptides to the corresponding NH-sulfoximine. This approach avoids complex protecting group strategies and allows for the modification of peptides in a late stage of the synthetic process.[3][5]

Workflow for Methionine Sulfoximidation

The workflow outlines the direct conversion of a methionine-containing peptide to a methionine this compound-containing peptide using a hypervalent iodine reagent.

G cluster_workflow Workflow: Late-Stage Methionine Sulfoximidation Peptide_in Methionine-Containing Peptide (Peptide-Met) Reaction Oxidation Reaction PhI(OAc)₂ NH₂COONH₄ in MeOH or MeOH/H₂O Peptide_in->Reaction Substrate Peptide_out Methionine this compound Peptide (Peptide-MSO) Reaction->Peptide_out Product Purification RP-HPLC Purification Peptide_out->Purification Analysis Characterization (MALDI-MS/MS, HPLC) Purification->Analysis

Workflow for late-stage methionine sulfoximidation.
Experimental Protocol: Methionine Sulfoximidation

This protocol is adapted from the method described by Ball and coworkers for the late-stage oxidation of methionine residues.[3]

Materials:

  • Methionine-containing peptide (e.g., Ac-MGDFQ-NH₂)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Ammonium carbamate (NH₂COONH₄)

  • Methanol (MeOH), HPLC grade

  • Water (H₂O), HPLC grade

  • Reverse-phase HPLC (RP-HPLC) for purification and analysis

  • Mass spectrometer (e.g., MALDI-MS/MS) for characterization

Procedure:

  • Peptide Dissolution: Dissolve the methionine-containing peptide (1.0 eq, e.g., 0.01 mmol) in methanol or a 4:1 mixture of methanol and water (1 mL).

  • Reagent Addition: To the stirred peptide solution, add (diacetoxyiodo)benzene (2.5 eq, 0.025 mmol) followed by ammonium carbamate (20 eq, 0.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. The reaction progress can be monitored by RP-HPLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can be purified by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final this compound-containing peptide product by analytical RP-HPLC and mass spectrometry (e.g., MALDI-MS/MS) to establish that the modification occurred at the methionine residue.[3]

Data Summary: Peptide Scope of Methionine Sulfoximidation

The following table summarizes the yields for the sulfoximidation of various peptide sequences using the protocol described above.[3][6]

EntryPeptide SequenceYield (%)[3]
1Ac-MGDFQ-NH₂85
2Ac-MGKFQ-NH₂50
3Ac-YGMLNP-NH₂92
4Ac-VGMSWP-NH₂86
5Ac-FPQSGM-NH₂84
6Ac-MGRFTINP-NH₂67
7Ac-RPKPQQFFGLM-NH₂ (Substance P)65
8Ac-SYSMEHFRWGKPV-NH₂ (α-MSH)76
Conditions: Peptides (0.01 mmol), PhI(OAc)₂ (0.025 mmol), and NH₂COONH₄ (0.2 mmol) in MeOH or MeOH:H₂O (4:1) at room temperature for 16 h. Yields were calculated by RP-HPLC.[3][6]

Application Note 2: Site-Selective Elaboration of Peptide Sulfoximines

The NH group of the newly installed methionine this compound provides a handle for further chemoselective functionalization.[3][4] This section describes protocols for N-arylation via copper-mediated cross-coupling, as well as N-alkylation, allowing for the introduction of diverse functionalities.

Workflow for this compound Elaboration

This diagram illustrates the primary pathways for the functionalization of a methionine this compound-containing peptide.

G cluster_workflow Workflow: Site-Selective this compound Elaboration cluster_arylation N-H Arylation cluster_alkylation N-H Alkylation Start Methionine this compound Peptide (Peptide-MSO) Arylation Cu(OAc)₂ Arylboronic Acid in MeOH Start->Arylation Alkylation KOH Allyl Iodide in DMSO Start->Alkylation Product_Aryl N-Aryl this compound Peptide Arylation->Product_Aryl Product_Alkyl N-Alkyl this compound Peptide Alkylation->Product_Alkyl

Pathways for functionalizing peptide sulfoximines.
Experimental Protocols for this compound Elaboration

Protocol 2.1: Copper-Mediated N-H Arylation This protocol is based on the Chan-Lam cross-coupling reaction adapted for peptide sulfoximines.[3]

Materials:

  • Methionine this compound-containing peptide (1.0 eq, e.g., 0.2 mM)

  • Arylboronic acid (e.g., 4-nitrophenylboronic acid) (20 eq, 4 mM)

  • Copper(II) acetate (Cu(OAc)₂) (5 eq, 1 mM)

  • Methanol (MeOH), HPLC grade

Procedure:

  • Reaction Setup: In a suitable vial, dissolve the methionine this compound-containing peptide (1.0 eq) in methanol.

  • Reagent Addition: Add the arylboronic acid (20 eq) and copper(II) acetate (5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Analysis and Purification: Monitor the reaction by RP-HPLC. The desired N-arylated product can be purified by preparative RP-HPLC and characterized by mass spectrometry.[3]

Protocol 2.2: N-H Alkylation This protocol provides a method for the N-alkylation of the peptide this compound.[3][7]

Materials:

  • Methionine this compound-containing peptide (1.0 eq, e.g., 0.2 mM)

  • Allyl iodide (20 eq, 4 mM)

  • Potassium hydroxide (KOH) (5 eq, 1 mM)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: Dissolve the methionine this compound-containing peptide (1.0 eq) in DMSO.

  • Reagent Addition: Add allyl iodide (20 eq) and potassium hydroxide (5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Analysis and Purification: The reaction can be monitored and the product purified and characterized using RP-HPLC and mass spectrometry.[7]

Data Summary: Scope of N-H Arylation

The following table shows the yields for the N-H cross-coupling of a model this compound peptide (dabsyl-labeled Ac-VGMSWP-NH₂) with various arylboronic acids.[3][4]

EntryBoronic Acid ReagentYield (%)[3]
a2-Nitrophenylboronic acid83
b4-Nitrophenylboronic acid91
c2-Formylphenylboronic acid89
d2-Cyanophenylboronic acid75
e2-(Trifluoromethyl)phenylboronic acid65
f2-Chlorophenylboronic acid80
g4-Chlorophenylboronic acid88
h4-Methoxyphenylboronic acid20
i2,4-Dichlorophenylboronic acid85
jPhenylboronic acid15
Conditions: Dabsyl-labeled this compound peptide (0.2 mM), boronic acid (4 mM), and Cu(OAc)₂ (1 mM) in MeOH at room temperature for 16 h. Yields were determined by RP-HPLC.[3][4]

Application Note 3: Biological Activity of this compound-Containing Peptides

Methionine this compound (MSO) is a known inhibitor of glutamine synthetase (GS), acting as a transition-state mimetic of glutamine.[3][4] Incorporating the MSO moiety into larger peptide frameworks can be a strategy to enhance inhibitor potency and selectivity.

Data Summary: Inhibition of Glutamine Synthetase

The table below presents the inhibitory activity of several this compound-containing peptides against glutamine synthetase, compared to the small molecule inhibitor MSO.

Inhibitor% Inhibition of Glutamine Synthetase[3]
Methionine this compound (MSO)21
1b (Ac-M(SO)(NH)GDFQ-NH₂)15
2b (Ac-M(SO)(NH)GKFQ-NH₂)35
3b (Ac-YGM(SO)(NH)LNP-NH₂)10
4b (Ac-VGM(SO)(NH)SWP-NH₂)15
5b (Ac-FPQSGM(SO)(NH)-NH₂)20
6b (Ac-M(SO)(NH)GRFTINP-NH₂)45
7b (Ac-RPKPQQFFGLM(SO)(NH)-NH₂)18
8b (Ac-SYSM(SO)(NH)EHFRWGKPV-NH₂)55
Assays were performed at a 1 mM inhibitor concentration.[4]

These preliminary results indicate that incorporating the this compound group within larger peptide structures can be a useful strategy to improve inhibitor potency.[3][6] Peptides 2b , 6b , and 8b exhibited inhibitory activity higher than that observed for MSO itself.[3]

References

Application Notes and Protocols: Sulfoximine Functionalization for Radiolabeling and Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of molecules with sulfoximine and related moieties for the purpose of radiolabeling, particularly with Fluorine-18 (¹⁸F), for positron emission tomography (PET) imaging studies. The focus is on the development of radiotracers targeting the C-X-C chemokine receptor type 4 (CXCR4), a key biomarker in oncology.

Introduction to Sulfoximines in Radiotracer Development

Sulfoximines are a class of organosulfur compounds that have gained significant interest in medicinal chemistry due to their unique stereochemical and physicochemical properties. Their structural similarity to sulfones and sulfonamides, coupled with the presence of a tunable nitrogen substituent, makes them attractive scaffolds for drug design. In the context of radiopharmaceutical chemistry, functionalized sulfoximines and related sulfur-based linkers can serve as stable anchors for the introduction of positron-emitting radionuclides like ¹⁸F. This allows for the development of novel PET tracers for in vivo imaging of various biological targets.

One such target of high clinical relevance is the CXCR4 receptor. Overexpressed in a multitude of cancers, CXCR4 plays a crucial role in tumor progression, metastasis, and angiogenesis.[1][2][3] Therefore, the development of ¹⁸F-labeled CXCR4-targeted radiotracers is of great interest for cancer diagnosis, staging, and monitoring therapeutic response.

Application: ¹⁸F-Labeling of a CXCR4-Targeted Peptide Antagonist

This section details the application of advanced radiolabeling techniques to a peptide-based CXCR4 antagonist, Pentixafor, to generate an ¹⁸F-labeled PET imaging agent. While not a direct radiolabeling on a this compound core, this approach showcases the principles of functionalizing a targeting molecule for chelation-based radiolabeling, a common strategy that could be applied to this compound-containing molecules. The method described here utilizes an aluminum fluoride ([¹⁸F]AlF) complexation strategy with a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator conjugated to the peptide.

Quantitative Data Summary

The following tables summarize the key quantitative data from the development and evaluation of an ¹⁸F-labeled CXCR4 antagonist, [¹⁸F]AlF-NOTA-pentixather.[4]

Table 1: Radiosynthesis and In Vitro Properties of [¹⁸F]AlF-NOTA-pentixather

ParameterValueReference
Radiochemical Yield (decay-corrected)45.5 ± 13.3%[4]
Molar ActivityUp to 24.8 GBq/µmol[4]
Radiochemical Purity>98%[4]
CXCR4 Affinity (IC₅₀ of [natF]AlF-NOTA-pentixather)1.4-fold higher than [natGa]pentixafor[4]
LogP-1.4[4]

Table 2: In Vitro Cellular Uptake of [¹⁸F]AlF-NOTA-pentixather in CXCR4-expressing Chem-1 Cells

Time PointTotal Cellular Uptake (% of added activity)Internalized Activity (% of total cellular activity)Reference
60 min~2-fold higher than [⁶⁸Ga]pentixafor~80%[4]

Table 3: In Vivo Biodistribution of [¹⁸F]AlF-NOTA-pentixather in Daudi Lymphoma-Bearing Mice (1-hour post-injection)

Organ/Tissue% Injected Dose per Gram (%ID/g)Reference
Blood1.98 ± 0.31[4]
Liver6.95 ± 1.23[4]
Kidneys3.89 ± 0.55[4]
Muscle0.48 ± 0.12[4]
Tumor (Daudi Xenograft)13.9 ± 0.8[4]

Table 4: Tumor-to-Background Ratios of [¹⁸F]AlF-NOTA-pentixather in Daudi Lymphoma-Bearing Mice (1-hour post-injection)

RatioValueReference
Tumor/Blood7.0 ± 1.2[4]
Tumor/Muscle29.2 ± 4.0[4]
Tumor/Liver2.0 ± 0.3[4]

Experimental Protocols

Protocol 1: Automated Radiosynthesis of [¹⁸F]AlF-NOTA-pentixather[4]

Materials:

  • NOTA-pentixather precursor

  • [¹⁸F]Fluoride in acetate buffer (pH 4.0)

  • Aluminum chloride (AlCl₃) solution

  • Dimethyl sulfoxide (DMSO)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Automated synthesis module

Procedure:

  • Trap the cyclotron-produced [¹⁸F]Fluoride on an anion exchange cartridge.

  • Elute the [¹⁸F]Fluoride with an acetate buffer (pH 4.0).

  • To the [¹⁸F]Fluoride solution, add the AlCl₃ solution.

  • Add the NOTA-pentixather precursor dissolved in DMSO.

  • Heat the reaction mixture at 105°C for 15 minutes.

  • After cooling, dilute the reaction mixture with water.

  • Purify the crude product using a C18 SPE cartridge, washing with water to remove unreacted [¹⁸F]Fluoride and other polar impurities.

  • Elute the final product, [¹⁸F]AlF-NOTA-pentixather, from the SPE cartridge with an ethanol/water mixture.

  • Formulate the final product in a physiologically compatible solution for injection.

Protocol 2: In Vitro Cell Binding and Internalization Assay[4]

Materials:

  • CXCR4-positive cells (e.g., Chem-1, Jurkat) and CXCR4-negative control cells.

  • Cell culture medium and supplements.

  • Binding buffer (e.g., PBS with 0.1% BSA).

  • [¹⁸F]AlF-NOTA-pentixather.

  • Unlabeled CXCR4 antagonist (e.g., AMD3100) for blocking studies.

  • Gamma counter.

Procedure:

  • Culture CXCR4-positive and negative cells to the desired confluency.

  • Harvest and wash the cells, then resuspend in binding buffer at a concentration of 1-2 x 10⁶ cells/mL.

  • For competitive binding assays, incubate a constant amount of [¹⁸F]AlF-NOTA-pentixather with increasing concentrations of the unlabeled competitor.

  • For uptake and internalization studies, incubate the cells with a fixed concentration of [¹⁸F]AlF-NOTA-pentixather for various time points (e.g., 5, 15, 30, 60, 120 min) at 37°C.

  • To determine non-specific binding, perform parallel incubations in the presence of a high concentration of an unlabeled CXCR4 antagonist.

  • To differentiate between membrane-bound and internalized radioactivity, wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip surface-bound radiotracer.

  • Terminate the incubation by centrifugation and wash the cell pellets with ice-cold binding buffer.

  • Measure the radioactivity in the cell pellets using a gamma counter.

  • Calculate the specific binding and internalization as a percentage of the added dose.

Protocol 3: In Vivo PET Imaging and Biodistribution in a Tumor Xenograft Model[4]

Materials:

  • Immunodeficient mice (e.g., SCID or nude mice).

  • CXCR4-positive tumor cells (e.g., Daudi lymphoma cells).

  • [¹⁸F]AlF-NOTA-pentixather.

  • Anesthesia (e.g., isoflurane).

  • Small animal PET/CT scanner.

  • Gamma counter.

Procedure:

  • Inoculate mice subcutaneously with CXCR4-positive tumor cells.

  • Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Anesthetize the tumor-bearing mice.

  • Inject a known amount of [¹⁸F]AlF-NOTA-pentixather (e.g., 5-10 MBq) intravenously via the tail vein.

  • For blocking studies, co-inject a group of animals with an excess of a non-radiolabeled CXCR4 antagonist.

  • Perform dynamic or static PET/CT scans at desired time points post-injection (e.g., 30, 60, 120 minutes).

  • After the final imaging session, euthanize the mice.

  • Dissect major organs and the tumor, weigh them, and measure the radioactivity in each sample using a gamma counter.

  • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

  • Analyze PET images to determine tumor uptake and tumor-to-background ratios.

Visualizations

CXCR4 Signaling Pathway

The binding of the ligand CXCL12 to the CXCR4 receptor activates several downstream signaling pathways that promote cell survival, proliferation, and migration.

CXCR4_Signaling CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS RAS G_protein->RAS IP3_DAG IP3 / DAG PLC->IP3_DAG AKT AKT PI3K->AKT RAF RAF RAS->RAF Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Proliferation Ca_PKC->Proliferation Cell_Survival Cell Survival mTOR->Cell_Survival ERK ERK MEK->ERK ERK->Proliferation Migration Migration/ Metastasis ERK->Migration

Caption: Simplified CXCR4 signaling pathway in cancer cells.

Experimental Workflow for Radiotracer Evaluation

The following diagram illustrates the typical workflow for the preclinical evaluation of a novel PET radiotracer.

Radiotracer_Workflow cluster_synthesis Radiotracer Synthesis & QC cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Precursor Precursor Synthesis Radiolabeling Radiolabeling (e.g., with ¹⁸F) Precursor->Radiolabeling Purification Purification (HPLC/SPE) Radiolabeling->Purification QC Quality Control (Purity, Molar Activity) Purification->QC Stability Stability Assays (Plasma, Serum) QC->Stability Animal_Model Tumor Xenograft Animal Model QC->Animal_Model Binding Cell Binding Assays (Affinity, Specificity) Uptake Cellular Uptake & Internalization PET_Imaging PET/CT Imaging Animal_Model->PET_Imaging Biodistribution Ex Vivo Biodistribution PET_Imaging->Biodistribution Metabolism Metabolite Analysis Biodistribution->Metabolism

Caption: Preclinical evaluation workflow for a novel PET radiotracer.

References

Application Notes and Protocols for the Use of Sulfoximines in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoximines represent a distinct class of insecticides crucial for modern crop protection and resistance management.[1][2] Characterized by a unique sulfoximine functional group, this chemical class provides a novel mode of action against a wide range of sap-feeding insect pests.[1][3] The flagship compound, sulfoxaflor, has demonstrated high efficacy against pests that have developed resistance to other insecticide classes, such as neonicotinoids and pyrethroids.[1][2][4][5]

These application notes provide an overview of the synthesis, mode of action, and evaluation of this compound-based agrochemicals. Detailed protocols for key experiments are included to guide researchers in the discovery and development of new active ingredients within this chemical class.

Mode of Action: A Differentiated Nicotinic Acetylcholine Receptor (nAChR) Modulator

Sulfoximines act on the central nervous system of insects as agonists of the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel vital for synaptic transmission.[4][5][6][7] While the target is the same as neonicotinoids, the binding interaction and resulting functional effect are distinct.[1][4][5][6] This unique interaction allows sulfoximines to be effective against insect populations with target-site resistance to neonicotinoids.[1][4]

The Insecticide Resistance Action Committee (IRAC) has placed sulfoximines in their own subgroup, 4C, distinguishing them from neonicotinoids (4A), nicotine (4B), and butenolides (4D).[7] Sulfoxaflor binds persistently to the nAChR, mimicking the neurotransmitter acetylcholine (ACh).[7][8] This leads to uncontrolled nerve impulses, resulting in muscle tremors, paralysis, and eventual death of the insect.[6][8] Importantly, sulfoxaflor binds more strongly to insect nAChRs than to mammalian receptors, contributing to its selective toxicity.

nAChR_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Open Ion Channel (Na+ Influx) nAChR->Ion_Channel Opens Depolarization Continuous Depolarization Ion_Channel->Depolarization Leads to Paralysis Paralysis & Death Depolarization->Paralysis Results in ACh->nAChR Binds & Activates (Normally transient) This compound This compound (e.g., Sulfoxaflor) This compound->nAChR Synaptic_Cleft Synaptic Cleft

Caption: this compound mode of action at the insect nicotinic acetylcholine receptor (nAChR).

Synthesis of this compound Agrochemicals

The synthesis of sulfoximines has evolved to include more efficient and versatile methods, moving from classical approaches to modern transition metal-catalyzed reactions.[9][10] A key step in many synthetic routes for agrochemicals like sulfoxaflor involves the formation of the this compound core from a corresponding sulfide.

Protocol 1: General Synthesis of an N-Cyanothis compound from a Thioether

This protocol outlines a general, two-step process for creating an N-cyanothis compound from a substituted pyridylethyl methyl sulfide, a key intermediate for sulfoxaflor.

Step 1: Imidation of the Thioether

  • Reactants: Substituted pyridylethyl methyl sulfide (1.0 eq), cyanamide (1.5 eq), and an iodinating agent like iodobenzene diacetate (1.2 eq).

  • Solvent: A suitable aprotic solvent such as Dichloromethane (DCM) or Acetonitrile.

  • Procedure: a. Dissolve the sulfide intermediate in the chosen solvent under an inert atmosphere (e.g., Nitrogen or Argon). b. Add cyanamide to the solution and stir until dissolved. c. Cool the reaction mixture to 0°C in an ice bath. d. Add the iodinating agent portion-wise over 30 minutes, maintaining the temperature below 5°C. e. Allow the reaction to warm to room temperature and stir for 12-18 hours. f. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). g. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. h. Extract the aqueous layer with DCM (3x). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the resulting sulfilimine intermediate by column chromatography on silica gel.

Step 2: Oxidation of the Sulfilimine to a this compound

  • Reactants: Purified sulfilimine from Step 1 (1.0 eq) and an oxidizing agent such as meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq) or potassium permanganate.

  • Solvent: Dichloromethane (DCM).

  • Procedure: a. Dissolve the sulfilimine in DCM and cool the solution to 0°C. b. Dissolve m-CPBA in a minimal amount of DCM and add it dropwise to the sulfilimine solution. c. Stir the reaction at 0°C for 2-4 hours, monitoring by TLC or LC-MS. d. Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. e. Separate the organic layer, and extract the aqueous layer with DCM (2x). f. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. g. Purify the final this compound product by column chromatography or recrystallization.

Protocols for Efficacy Evaluation

A multi-stage screening process is essential to identify and characterize new this compound candidates. This process typically moves from high-throughput in vitro assays to in vivo insect bioassays and finally to greenhouse or field trials.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Evaluation cluster_development Field Development start Chemical Library (this compound Scaffolds) synthesis Synthesis of Novel Analogs start->synthesis in_vitro In Vitro Screening (nAChR Binding Assay) synthesis->in_vitro in_vivo In Vivo Bioassay (Insecticidal Activity) in_vitro->in_vivo Active Hits potency Determine LC50/LD50 for Target Pests in_vivo->potency resistance Test on Resistant Insect Strains potency->resistance crop_safety Greenhouse Trials (Phytotoxicity) resistance->crop_safety field_trials Field Efficacy Trials (Multiple Locations) crop_safety->field_trials Lead Candidate end Candidate for Commercialization field_trials->end

Caption: Experimental workflow for the development of novel this compound agrochemicals.

Protocol 2: In Vitro nAChR Competitive Binding Assay

This assay determines the ability of a test compound to displace a known radioligand from insect nAChRs, providing a measure of its binding affinity.

  • Materials:

    • Membrane preparations from insect heads (e.g., Myzus persicae, Musca domestica) rich in nAChRs.

    • Radioligand (e.g., [³H]imidacloprid or [³H]epibatidine).

    • Test this compound compounds dissolved in DMSO.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

    • 96-well microplates and glass fiber filters.

    • Scintillation counter and scintillation fluid.

  • Procedure: a. Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be ≤1%. b. In each well of the microplate, add 50 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive ligand like nicotine (for non-specific binding). c. Add 50 µL of the test compound dilution. d. Add 50 µL of the radioligand at a final concentration near its Kd. e. Add 50 µL of the insect membrane preparation (protein concentration typically 50-100 µ g/well ). f. Incubate the plate at room temperature for 60-90 minutes. g. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. h. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. i. Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using a non-linear regression analysis. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vivo Insecticidal Activity Bioassay (Aphid Leaf-Dip Method)

This protocol assesses the toxicity of this compound compounds to sap-feeding insects like aphids.

  • Materials:

    • Cabbage or broccoli leaf discs (approx. 3 cm diameter).

    • Colonies of a target aphid species (e.g., Green Peach Aphid, Myzus persicae).

    • Test compounds dissolved in an appropriate solvent (e.g., acetone with 0.1% Triton X-100).

    • Petri dishes lined with moist filter paper.

    • Fine paintbrush for transferring aphids.

  • Procedure: a. Prepare a range of concentrations for the test compound. Include a solvent-only control. b. Dip a leaf disc into each test solution for 10 seconds, ensuring complete coverage. c. Allow the leaf discs to air dry completely in a fume hood. d. Place each treated leaf disc, abaxial side up, on the moist filter paper inside a Petri dish. e. Using a fine paintbrush, carefully transfer 15-20 adult aphids onto each leaf disc. f. Seal the Petri dishes with ventilated lids and maintain them in a controlled environment (e.g., 22°C, 16:8 L:D photoperiod). g. Assess aphid mortality at 24, 48, and 72 hours post-infestation. Aphids that are immobile or unable to right themselves when gently prodded are considered dead.

  • Data Analysis: a. Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%. b. Use probit analysis to calculate the LC₅₀ (the lethal concentration required to kill 50% of the test population) and its 95% confidence intervals for each compound and time point.

Data Presentation: Insecticidal Activity

Quantitative data from bioassays are crucial for comparing the potency of different this compound analogs and benchmarking them against existing insecticides. Sulfoxaflor, for instance, maintains high levels of activity against insect strains that have developed resistance to neonicotinoids.

Table 1: Comparative Insecticidal Activity (LC₅₀ in ppm) of Sulfoxaflor against Susceptible and Neonicotinoid-Resistant Strains of Sap-Feeding Pests.

Pest SpeciesStrainSulfoxaflor LC₅₀ (ppm)Imidacloprid LC₅₀ (ppm)Resistance Ratio (Imidacloprid)
Myzus persicae (Green Peach Aphid)Susceptible0.750.90-
Neonicotinoid-R1.10> 100> 111
Aphis gossypii (Cotton Aphid)Susceptible0.500.65-
Neonicotinoid-R0.8585.5131.5
Bemisia tabaci (Whitefly)Susceptible1.251.50-
Neonicotinoid-R1.80> 150> 100

Note: Data are representative values compiled for illustrative purposes based on trends reported in the literature.[1][3][4]

Conclusion and Future Outlook

Sulfoximines are a vital tool in modern agriculture for managing sap-feeding pests, particularly where resistance to other chemical classes has emerged.[1][2] Their unique mode of action at the insect nAChR provides a distinct advantage for insecticide resistance management (IRM) programs.[6] The protocols outlined here provide a framework for the synthesis and evaluation of new this compound-based insecticides. Future research will likely focus on developing novel this compound analogs with improved spectrum of activity, enhanced crop safety, and favorable environmental profiles, further solidifying the importance of this chemical class in global food production. The development of more efficient and sustainable synthetic methodologies will also be a key area of investigation.[11][12]

References

Troubleshooting & Optimization

Technical Support Center: Sulfoximine Synthesis from Sulfides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly low yields, encountered during the synthesis of sulfoximines from sulfides.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my metal-free sulfoximine synthesis from a sulfide. What are the most common initial checks I should perform?

A1: When troubleshooting a low-yield this compound synthesis using common metal-free methods (e.g., with a hypervalent iodine reagent like (diacetoxyiodo)benzene and an ammonia source), begin by verifying the fundamentals of your reaction setup:

  • Reagent Quality:

    • Sulfide: Ensure your starting sulfide is pure and free from oxidative impurities.

    • Hypervalent Iodine Reagent (e.g., PhI(OAc)₂): These reagents can degrade over time. Use a freshly opened bottle or assess the purity of your existing stock.

    • Ammonia Source: Ammonium carbamate and ammonium carbonate are convenient sources of ammonia.[1][2] Ensure they are dry and have been stored correctly. Ammonium carbamate, for instance, readily dissolves in methanol to provide a methanolic ammonia solution.[3]

    • Solvent: Use anhydrous (dry) solvents. The presence of water can lead to unwanted side reactions.[4]

  • Reaction Conditions:

    • Stoichiometry: Double-check the molar ratios of your reactants. An excess of the oxidant and nitrogen source is typically required.[2]

    • Temperature: Most protocols proceed at room temperature.[5][6] Significant deviations could affect the reaction rate and selectivity.

    • Atmosphere: While many of these reactions can be run under air, an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.[2][4]

Q2: My reaction mixture shows multiple spots on TLC, indicating side products. What are the likely side reactions and how can I minimize them?

A2: The formation of multiple products is a common issue. Key side reactions to consider are:

  • Over-oxidation to Sulfone: The sulfide starting material or the intermediate sulfilimine can be oxidized to the corresponding sulfone, which is a common and often difficult-to-separate byproduct.[7]

    • Solution: Carefully control the stoichiometry of the oxidizing agent. Using the recommended equivalents is crucial. Sometimes, lowering the reaction temperature can also improve selectivity.[4]

  • Formation of Sulfilimine Intermediate: The reaction proceeds through a sulfilimine intermediate.[1] If the subsequent oxygen transfer is incomplete, you may isolate the sulfilimine.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If the sulfilimine is the major product, extending the reaction time or slightly increasing the temperature might be necessary.

  • Hydrolysis of Reagents: If moisture is present, hypervalent iodine reagents can decompose, and other intermediates may be sensitive to hydrolysis, leading to a complex reaction mixture.[4]

    • Solution: Always use anhydrous solvents and properly dried glassware.

Q3: I am working with an electron-poor or sterically hindered sulfide and observing very low conversion. What can I do?

A3: Electron-poor or sterically hindered sulfides are generally less reactive. To improve yields with these challenging substrates:

  • Optimize Reaction Conditions:

    • Solvent: For electron-poor fluoroalkyl sulfides, using a polar, hydrogen-bond donor solvent like trifluoroethanol (TFE) can be beneficial.[8]

    • Temperature: A moderate increase in temperature may be required to drive the reaction to completion.[9]

    • Reaction Time: These substrates may require significantly longer reaction times. Monitor the reaction progress closely.

  • Alternative Catalytic Systems:

    • Rhodium Catalysis: Rhodium-catalyzed methods have shown effectiveness for a broad range of substrates, including those with functional groups that might be challenging for other methods.[7][10]

    • Copper Catalysis: Copper-catalyzed systems provide another avenue for the synthesis of sulfoximines and related compounds, sometimes under milder conditions.[11][12]

Troubleshooting Guides

Issue 1: Low Yield in Metal-Free Synthesis with PhI(OAc)₂ and Ammonium Carbonate/Carbamate
Potential Cause Recommended Solution Citation
Poor Reagent Quality Use fresh (diacetoxyiodo)benzene and ensure the ammonium salt is dry.[1][4]
Suboptimal Stoichiometry Re-verify molar ratios. Typically, 2.3-2.5 equivalents of PhI(OAc)₂ and 1.5-2.0 equivalents of the ammonium source are used.[2][6]
Presence of Water Use anhydrous methanol or another appropriate dry solvent. Dry all glassware thoroughly.[4]
Incomplete Reaction Monitor the reaction by TLC. If the starting material is still present after the recommended time, consider extending the reaction duration.[13]
Product Precipitation Issues In some cases, the product precipitates from the reaction mixture. If yields are low after workup, check if the desired product is being lost during filtration steps.[5]
Reaction Vessel Surface Area For certain protocols, the surface area of the reaction vessel can influence nucleation and precipitation, affecting isolated yields. Using a polyethylene flask has been shown to improve yields in specific cases.[5]
Issue 2: Low Yield in Rhodium-Catalyzed Carbamate Transfer to Sulfides
Potential Cause Recommended Solution Citation
Catalyst Inefficiency The choice of rhodium catalyst is critical. Rh₂(esp)₂ has been shown to be highly effective, providing significantly better yields than other rhodium catalysts like Rh₂(OAc)₄ or Rh₂(O₂CCF₃)₄.[7][14]
Suboptimal Solvent Solvent choice can dramatically impact yield and side product formation. Toluene has been found to be superior to dichloromethane (CH₂Cl₂), reducing sulfone formation.[7]
Formation of Sulfone The direct oxidation of the sulfide to the corresponding sulfone is a major side reaction.[7]
Steric Hindrance Substrates with bulky groups (e.g., diphenyl or dibenzyl sulfides) may exhibit lower yields due to steric hindrance.[7][10]

Experimental Protocols

Protocol 1: Metal-Free One-Pot Synthesis of NH-Sulfoximines from Sulfides

This protocol is adapted from procedures utilizing (diacetoxyiodo)benzene and an ammonium source.[1][6]

  • Reaction Setup: To a dried flask equipped with a magnetic stir bar, add the sulfide (1.0 mmol), (diacetoxyiodo)benzene (2.3 mmol), and ammonium carbonate (1.5 mmol).

  • Solvent Addition: Add anhydrous methanol (5 mL).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times are typically in the range of 1-2 hours.

  • Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with aqueous sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed Synthesis of this compound Carbamates

This protocol is based on improved conditions for carbamate transfer.[7][14]

  • Reaction Setup: To a vial, add the sulfoxide (0.5 mmol), the desired carbamate (0.85 mmol), magnesium oxide (MgO, 2.0 mmol), and Rh₂(esp)₂ (2.0 mol%).

  • Solvent and Reagent Addition: Add toluene (1.0 mL) followed by PhI(OAc)₂ (0.85 mmol).

  • Reaction: Heat the resulting mixture to 30 °C and stir for 16 hours.

  • Work-up: Dilute the reaction mixture with CH₂Cl₂ (1 mL), filter through Celite, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Metal-Free Synthesis

Reaction of methyl phenyl sulfide with I₂ in the presence of (NH₄)₂CO₃ and DIB in MeOH.[5]

EntryEquivalents of I₂Volume of MeOH (mL)Time (h)Yield (%)
11.151Moderate
21.152Moderate
31.111Impure Product
41.02175
51.12190
61.252190
Table 2: Effect of Catalyst on Rhodium-Catalyzed Carbamate Transfer

Reaction of methyl p-tolyl sulfoxide with propargyl carbamate.[7]

EntryCatalystSolventYield of this compound (%)Yield of Sulfone (%)
1Rh₂(OAc)₄CH₂Cl₂4035
2Rh₂(OAc)₄Toluene5315
3Rh₂(O₂CCF₃)₄Toluene00
4Rh₂(Oct)₄Toluene7012
5Rh₂(esp)₂Toluene8710

Visualizations

experimental_workflow cluster_reagents Starting Materials cluster_process Reaction & Work-up cluster_product Final Product Sulfide Sulfide Reaction Stir at RT (1-2h) Sulfide->Reaction Oxidant PhI(OAc)₂ Oxidant->Reaction N_Source Ammonium Carbamate N_Source->Reaction Solvent Anhydrous Methanol Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification This compound Pure NH-Sulfoximine Purification->this compound troubleshooting_logic Start Low Yield Observed CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents ReagentOK Reagents OK CheckReagents->ReagentOK Pass OptimizeStoichiometry Adjust Stoichiometry CheckReagents->OptimizeStoichiometry Fail CheckConditions Assess Reaction Conditions (Temp, Solvent) ConditionsOK Conditions OK CheckConditions->ConditionsOK Pass UseAnhydrous Use Anhydrous Solvent CheckConditions->UseAnhydrous Moisture? ControlTemp Optimize Temperature CheckConditions->ControlTemp Temp? AnalyzeByproducts Identify Side Products (TLC/LC-MS) MinimizeOxidation Reduce Oxidant Equivalents AnalyzeByproducts->MinimizeOxidation Sulfone Detected ReagentOK->CheckConditions ConditionsOK->AnalyzeByproducts

References

strategies to improve stereoselectivity in asymmetric sulfoximine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the asymmetric synthesis of sulfoximines. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Problem 1: Low Enantioselectivity in Rhodium-Catalyzed Asymmetric S-Alkylation of Sulfenamides

Question: My rhodium-catalyzed S-alkylation of a sulfenamide with a diazo compound is resulting in a low enantiomeric ratio (e.r.). How can I improve the stereoselectivity?

Answer: Low enantioselectivity in this reaction can stem from several factors related to the catalyst, substrate, and reaction conditions. Here are some troubleshooting steps:

  • Catalyst Choice and Loading: The choice of the chiral rhodium catalyst is critical. Different sulfenamides and diazo compounds may require different catalysts for optimal stereoselectivity. It has been shown that with a chiral rhodium catalyst, enantiomeric ratios of up to 98:2 can be achieved.[1][2][3] Catalyst loading can also be a factor; loadings as low as 0.1 mol % have been used successfully.[1][2][3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Screen a variety of solvents (e.g., dichloromethane, toluene, THF) to find the optimal one for your specific substrate combination.

  • Temperature: Reaction temperature can significantly impact enantioselectivity. Generally, lower temperatures lead to higher selectivity. Try running the reaction at a lower temperature, but be aware that this may decrease the reaction rate.

  • Substrate Sterics and Electronics: The steric and electronic properties of both the sulfenamide and the diazo compound play a crucial role.[1][4] Bulky substituents on either reactant can enhance facial discrimination by the chiral catalyst. Consider modifying the substituents if possible.

  • Purity of Reagents: Ensure the high purity of your sulfenamide, diazo compound, and solvent. Impurities can interfere with the catalyst and reduce stereoselectivity.

Problem 2: Poor Selectivity Factor (s-factor) in Kinetic Resolution of Sulfoximines

Question: I am performing a kinetic resolution of a racemic sulfoximine, but the selectivity factor is low, resulting in poor enantiomeric excess (e.e.) for both the recovered starting material and the product. What can I do to improve this?

Answer: A low selectivity factor in kinetic resolution indicates that the catalyst does not sufficiently differentiate between the two enantiomers of the this compound. Here are potential solutions:

  • Catalyst System: The choice of the chiral catalyst and any co-catalysts or additives is paramount. Different kinetic resolution strategies employ distinct catalytic systems:

    • N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHC catalysts have been used for the kinetic resolution of sulfoximines with enals, achieving excellent e.e. values (up to 99%).[5][6] The structure of the NHC catalyst can be varied to optimize selectivity.

    • Chiral Phosphoric Acid Catalysis: For sulfoximines bearing an ortho-amidophenyl moiety, chiral phosphoric acid-catalyzed intramolecular dehydrative cyclization can be employed for kinetic resolution, with s-factors up to 61 being reported.[7]

    • Palladium(II)-MPAA Catalysis: For heteroaryl-enabled sulfoximines, a Pd(II) catalyst with a chiral amino acid (MPAA) ligand can be highly effective for kinetic resolution via C-H arylation or olefination, achieving s-factors greater than 200.[8]

  • Reaction Time and Conversion: In kinetic resolution, the enantiomeric excess of the unreacted starting material increases with conversion. However, this comes at the cost of yield. It is crucial to monitor the reaction over time to find the optimal balance between conversion and e.e. for your specific needs.

  • Temperature: As with other asymmetric reactions, lowering the temperature can often improve the selectivity factor.

  • Additives: In some systems, additives can play a crucial role. For instance, in NHC-catalyzed reactions, bases like DBU and drying agents like molecular sieves are often used.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for the asymmetric synthesis of sulfoximines?

A1: There are four main strategies for accessing enantioenriched sulfoximines:[4][9]

  • Chromatographic separation of racemic mixtures and chiral resolutions: This involves separating the enantiomers of a racemic this compound mixture.[4][9]

  • Oxidative imination of sulfoxides and sulfinamides: This involves the stereospecific imidation of an enantioenriched sulfoxide or the oxidation of an enantioenriched sulfilimine.[4][9]

  • Electrophilic addition to S-nucleophiles: This strategy involves the reaction of a sulfur nucleophile with an electrophile to create the chiral sulfur center.[4][9]

  • Nucleophilic addition to S-electrophiles: This involves the addition of a nucleophile to a sulfur electrophile.[4][9] Other notable strategies include desymmetrization of prochiral sulfoximines and catalytic C-H functionalization-based kinetic resolutions.[4][9]

Q2: How can I synthesize N-aryl sulfoximines?

A2: N-aryl sulfoximines are typically synthesized through the N-arylation of NH-sulfoximines. Several metal-catalyzed cross-coupling methods have been developed for this purpose, utilizing catalysts based on iron,[10] copper, or palladium. Recently, a nickel-catalyzed method for the N-arylation of NH-sulfoximines with (hetero)aryl chlorides has also been reported.[11]

Q3: Is it possible to achieve high stereoselectivity through desymmetrization?

A3: Yes, desymmetrization of prochiral sulfoximines is a viable strategy. For example, chiral sulfoximines can be synthesized through the desymmetrizing N-oxidation of pyridyl sulfoximines using an aspartic acid-containing peptide catalyst, with enantiomeric ratios up to 99:1 being achieved.[12] Another approach involves the Rhodium(III)-catalyzed desymmetrizing C-H activation of diphenyl sulfoximines.[12]

Q4: What is the role of a chiral auxiliary in this compound synthesis?

A4: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. In this compound synthesis, a common approach is to start with an enantioenriched sulfinamide, which acts as a chiral precursor. The stereochemistry at the sulfur atom is then retained in the final this compound product.

Quantitative Data Summary

Table 1: Comparison of Enantioselectivity in Different Asymmetric this compound Synthesis Strategies

StrategyCatalyst/ReagentSubstrate ScopeTypical Enantiomeric Excess (e.e.) or Enantiomeric Ratio (e.r.)Reference(s)
Catalytic S-Alkylation of SulfenamidesChiral Rhodium CatalystBroad range of sulfenamides and diazo compoundsUp to 98:2 e.r.[1],[2],[3]
Kinetic Resolution (NHC-catalyzed)Chiral N-Heterocyclic Carbene (NHC)Aryl-substituted sulfoximinesUp to 99% e.e. for recovered starting material and product[5],[6]
Kinetic Resolution (CPA-catalyzed)Chiral Phosphoric Acid (CPA)Sulfoximines with ortho-amidophenyl moietyGood to high enantioselectivities (s-factor up to 61)[7]
Kinetic Resolution (Pd(II)-catalyzed)Pd(II) with Chiral MPAA LigandHeteroaryl-enabled sulfoximinesUp to >99% e.e. (s-factor up to >200)[8]
Desymmetrizing N-OxidationAspartic Acid-Containing Peptide CatalystPyridyl sulfoximinesUp to 99:1 e.r.[12]

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric S-Alkylation of Sulfenamides

This protocol is adapted from the work of Ellman and co-workers.[1]

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the sulfenamide (1.0 equiv.), the chiral rhodium catalyst (0.1-1.0 mol %), and the appropriate anhydrous solvent (e.g., CH₂Cl₂).

  • Reaction Initiation: Add the diazo compound (1.1 equiv.) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or below) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched sulfilimine.

  • Oxidation to this compound: The resulting sulfilimine can be oxidized to the corresponding this compound with complete retention of stereochemistry using a suitable oxidizing agent (e.g., m-CPBA).

Protocol 2: General Procedure for NHC-Catalyzed Kinetic Resolution of Sulfoximines

This protocol is based on the work of Ye and co-workers.[5]

  • Preparation: In a glovebox, add the racemic this compound (1.0 equiv.), the chiral N-heterocyclic carbene (NHC) catalyst (5 mol %), an oxidant (e.g., MnO₂, 5 equiv.), and a drying agent (e.g., 4 Å molecular sieves) to an oven-dried vial.

  • Solvent and Reagents Addition: Add the anhydrous solvent (e.g., toluene) followed by the enal (0.5 equiv.) and a base (e.g., DBU, 1 equiv.).

  • Reaction: Stir the reaction mixture at the specified temperature until the desired conversion is reached, as monitored by HPLC analysis on a chiral stationary phase.

  • Quenching and Work-up: Quench the reaction and perform an appropriate aqueous work-up.

  • Separation and Purification: Separate the recovered starting material and the product by flash column chromatography. Determine the enantiomeric excess of both fractions by chiral HPLC.

Visualizations

experimental_workflow cluster_alkylation Strategy 1: Asymmetric S-Alkylation cluster_resolution Strategy 2: Kinetic Resolution sulfenamide Sulfenamide sulfilimine Enantioenriched Sulfilimine sulfenamide->sulfilimine diazo Diazo Compound diazo->sulfilimine rh_catalyst Chiral Rh(II) Catalyst rh_catalyst->sulfilimine Catalyzes oxidation Oxidation (e.g., m-CPBA) sulfilimine->oxidation sulfoximine1 Enantioenriched this compound oxidation->sulfoximine1 rac_this compound Racemic this compound reaction Asymmetric Transformation rac_this compound->reaction chiral_catalyst Chiral Catalyst (e.g., NHC, CPA, Pd) chiral_catalyst->reaction Catalyzes recovered_sm Enantioenriched This compound (S-enantiomer) reaction->recovered_sm product Transformed Product (from R-enantiomer) reaction->product

Caption: Workflow for two major strategies in asymmetric this compound synthesis.

logical_relationships cluster_approaches Approaches to Enantioenriched Sulfoximines catalytic Catalytic Asymmetric Synthesis desymmetrization Desymmetrization of Prochiral Sulfoximines catalytic->desymmetrization s_alkylation Enantioselective S-Alkylation catalytic->s_alkylation resolution Resolution of Racemates kinetic_resolution Kinetic Resolution resolution->kinetic_resolution chiral_hplc Preparative Chiral HPLC resolution->chiral_hplc chiral_pool Chiral Pool Synthesis chiral_sulfoxide From Enantioenriched Sulfoxides chiral_pool->chiral_sulfoxide chiral_sulfinamide From Enantioenriched Sulfinamides chiral_pool->chiral_sulfinamide

Caption: Logical relationships between different synthetic approaches.

References

preventing N-alkylation side reactions in sulfoximine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent N-alkylation side reactions during sulfoximine synthesis.

Troubleshooting Guide: Unwanted N-Alkylation

Issue 1: Presence of undesired N-alkylated or multi-alkylated this compound byproducts.

  • Question: My reaction is producing a mixture of the desired S-alkylated this compound and N-alkylated byproducts. How can I improve the selectivity for S-alkylation?

  • Answer: The nitrogen atom of a this compound can be nucleophilic, leading to competitive N-alkylation. To favor S-alkylation, consider the following strategies:

    • Introduce Steric Hindrance: The most effective way to prevent N-alkylation is by leveraging steric hindrance.

      • Protecting Groups: Employ a sterically bulky protecting group on the nitrogen atom. The pivaloyl group, for instance, has been shown to sterically hinder alkylation at the nitrogen, thereby directing the reaction towards the sulfur atom.[1]

      • Substrate Choice: If possible, start with a sulfinamide that already contains a bulky group on the nitrogen. This can prevent further alkylation at the nitrogen center after the initial S-alkylation and oxidation sequence.[2][3]

    • Optimize Reaction Conditions:

      • Base Selection: Use a weaker base or a stoichiometric amount of a strong base. An excess of a strong base can lead to a higher concentration of the deprotonated nitrogen, promoting N-alkylation.[4]

      • Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the undesired N-alkylation.[4]

      • Controlled Addition: Add the alkylating agent slowly and in a portion-wise manner. This keeps the instantaneous concentration of the alkylating agent low, favoring the desired mono-alkylation at the sulfur.[4]

    • Choice of Alkylating Agent:

      • Utilize a bulkier alkylating agent. For example, reactions with smaller alkylating agents like methyl iodide are more prone to N-alkylation compared to larger agents like benzyl bromide.[4]

Issue 2: Formation of N,N-dialkylated byproducts in the synthesis of N-alkyl sulfoximines.

  • Question: I am trying to synthesize a mono-N-alkylated this compound, but I am observing significant amounts of the N,N-dialkylated product. How can I prevent this?

  • Answer: The formation of N,N-dialkylated byproducts is a common challenge. After the initial N-alkylation, the resulting secondary amine-like nitrogen can be deprotonated again and react with another molecule of the alkylating agent.[4] Here’s how to troubleshoot this:

    • Stoichiometry is Key: Carefully control the stoichiometry of your reactants. Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).[4]

    • Reaction Conditions:

      • Base: Avoid using a large excess of a strong base, as this will increase the concentration of the deprotonated mono-N-alkylated intermediate, making it more susceptible to a second alkylation.[4]

      • Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity for mono-alkylation.[4]

    • Steric Hindrance:

      • If your target molecule allows, using a bulkier alkylating agent can disfavor the second alkylation due to increased steric hindrance around the nitrogen atom.[2][3]

Frequently Asked Questions (FAQs)

  • Q1: Are there alternative methods to direct N-alkylation of sulfoximines that avoid harsh conditions and side reactions?

  • A1: Yes, several modern methods offer milder and more selective routes to N-alkylated sulfoximines. These include:

    • Mitsunobu-type Reactions: This approach allows for the straightforward alkylation of NH-sulfoximines under relatively mild conditions.[5][6]

    • Metallaphotoredox Catalysis: This unified and mild protocol enables the N-alkylation of sulfoximines using a variety of alkyl sources like alcohols, alkyl bromides, and carboxylic acids under visible-light irradiation. This method demonstrates high functional group tolerance.[7]

    • Copper-Catalyzed Reactions: Copper-catalyzed N-alkylation of NH-sulfoximines can be achieved using alkyl diacyl peroxides under visible light at room temperature without the need for a base.[8] Another copper-promoted method utilizes alkylboronic acids for N-alkylation under mild conditions.[9]

  • Q2: How does the choice of solvent affect N-alkylation side reactions?

  • A2: The solvent can influence the solubility of the reactants and the reactivity of the base. For instance, in the N-alkylation of sulfonamides (a related class of compounds), solvents like DMF or acetonitrile are commonly used. If the starting material has poor solubility, gentle warming or choosing a different solvent may be necessary.[4] For specific protocols like dual nickel photocatalysis for N-arylation, solvents such as MeCN, DMF, DMAc, or THF have been used effectively.[10]

  • Q3: Can I use protecting groups to completely avoid N-alkylation during the synthesis of the this compound core?

  • A3: Yes. A key strategy to synthesize chiral sulfoximines without N-alkylation side reactions is to start from a chiral sulfinamide and perform a sulfur-selective alkylation. Using a pivaloyl group on the nitrogen of the sulfinamide sterically hinders N-alkylation and directs the reaction to the sulfur atom.[1]

Data Summary

Table 1: Influence of Reaction Parameters on N-Alkylation of Sulfonamides (Adapted as a model for this compound troubleshooting)

ParameterConditionObservationRecommendationReference
Base Weak base (e.g., K₂CO₃) with low conversionInsufficient deprotonation of the nitrogenSwitch to a stronger base (e.g., NaH, KHMDS)[4]
Large excess of strong basePromotes dialkylationUse a stoichiometric amount of the base[4]
Alkylating Agent Small, reactive agent (e.g., methyl iodide)Increased likelihood of dialkylationUse a bulkier agent if possible; control stoichiometry[4]
Addition of Reagents Rapid, single addition of alkylating agentHigher instantaneous concentration, favors multi-alkylationSlow, portion-wise addition of the alkylating agent[4]
Temperature High reaction temperatureMay decrease selectivityLower the temperature to control the reaction rate[4]

Table 2: Yields for Modern N-Alkylation Methods of Sulfoximines

MethodAlkyl SourceCatalyst/ReagentYield RangeReference
MetallaphotoredoxAlcohols, Alkyl Bromides, Carboxylic AcidsPhotocatalyst + Copper Catalyst48-86%[7]
Copper-Catalyzed PhotoredoxAlkyl Diacyl PeroxidesCuBr / 1,10-phenanthroline45-91%[8]
S-Alkylation of N-Pivaloyl SulfinamideAlkyl HalidesNaOH in DMENot specified, but high regioselectivity[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Alkylation of NH-Sulfoximines with Alkyl Diacyl Peroxides under Visible Light [8]

  • Setup: In a sealed 5 mL glass vial, combine the NH-sulfoximine (0.1 mmol), the alkyl diacyl peroxide (0.1 mmol), CuBr (1.4 mg, 0.01 mmol), and 1,10-phenanthroline (3.6 mg, 0.02 mmol).

  • Solvent Addition: Add THF (1 mL) to the vial.

  • Inert Atmosphere: Seal the vial and ensure the reaction mixture is under an argon atmosphere.

  • Reaction: Irradiate the mixture with blue LED light at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6 hours.

  • Workup: Once the reaction is complete, remove the solvent under vacuum.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a pentane/ethyl acetate gradient) to obtain the desired N-alkylated this compound.

Protocol 2: Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation [1]

This protocol focuses on the key S-alkylation step of an N-pivaloyl-protected chiral sulfinamide to prevent N-alkylation.

  • Reactant Preparation: To a solution of the chiral N-pivaloyl sulfinamide in 1,2-dimethoxyethane (DME), add the desired alkyl halide.

  • Base Addition: Add sodium hydroxide (NaOH) to the mixture.

  • Reaction: Stir the reaction at the optimized temperature until completion (monitor by TLC or LC-MS). The pivaloyl group sterically shields the nitrogen, directing alkylation to the sulfur.

  • Workup and Purification: After the reaction is complete, perform a standard aqueous workup and extract the product. Purify the resulting N-pivaloyl this compound by chromatography.

  • Deprotection (if required): The pivaloyl group can be removed under appropriate conditions to yield the free NH-sulfoximine.

Visual Guides

G Troubleshooting N-Alkylation Side Reactions start Reaction produces undesired N-alkylated byproducts q1 Is the byproduct N,N-dialkylated? start->q1 sol1_dialkyl Reduce alkylating agent stoichiometry (1.05-1.1 eq). Use stoichiometric amount of strong base. Lower reaction temperature. q1->sol1_dialkyl Yes q2 Is steric hindrance a viable strategy? q1->q2 No end Desired S-alkylation or mono-N-alkylation achieved sol1_dialkyl->end sol2_sterics Introduce bulky N-protecting group (e.g., pivaloyl). Use a bulkier alkylating agent. q2->sol2_sterics Yes q3 Have alternative methods been considered? q2->q3 No sol2_sterics->end sol3_methods Explore milder, selective methods: - Mitsunobu-type reaction - Metallaphotoredox catalysis - Copper-catalyzed photoredox reaction q3->sol3_methods No q3->end Yes sol3_methods->end

Caption: A troubleshooting flowchart for addressing N-alkylation side reactions.

G Reaction Pathways: S- vs. N-Alkylation cluster_0 Starting Materials cluster_1 Reaction Intermediate cluster_2 Potential Products This compound This compound Alkyl Halide Alkyl Halide Base Base Deprotonated this compound Deprotonated this compound S-Alkylated Product S-Alkylated Product N-Alkylated Product N-Alkylated Product N,N-Dialkylated Product N,N-Dialkylated Product N-Alkylated Product->N,N-Dialkylated Product Further Alkylation SulfoximineBase SulfoximineBase SulfoximineBase->Deprotonated this compound Deprotonated SulfoximineAlkyl Halide Deprotonated SulfoximineAlkyl Halide Deprotonated SulfoximineAlkyl Halide->S-Alkylated Product Desired Pathway (Favored by N-protection) Deprotonated SulfoximineAlkyl Halide->N-Alkylated Product Side Reaction (Favored by excess base)

Caption: Competing S- and N-alkylation pathways in this compound synthesis.

References

Technical Support Center: Purification of Polar Sulfoximine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar sulfoximine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these valuable molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar this compound compounds using various chromatography techniques.

Issue 1: Poor or No Elution in Normal-Phase Flash Chromatography

Q: My polar this compound compound is sticking to the silica gel and won't elute, even with highly polar solvents like 100% ethyl acetate.

A: This is a common problem due to the high polarity of sulfoximines and their strong interaction with the acidic silica stationary phase. Here are several strategies to address this:

  • Increase Mobile Phase Polarity: If you are using standard solvent systems like ethyl acetate/hexanes, you will need to switch to a more polar mobile phase. A common and effective system is a gradient of methanol (MeOH) in dichloromethane (DCM).

  • Use of Additives: The weakly basic nature of the this compound nitrogen can lead to strong interactions with acidic silanol groups on the silica surface, causing significant streaking and poor elution. To mitigate this, add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 1-2% TEA to your eluent system to neutralize the silica surface.[1]

    • Ammonium Hydroxide (NH₄OH): A solution of 10% ammonium hydroxide in methanol can be used as a stock solution, with 1-10% of this stock added to your primary mobile phase (e.g., dichloromethane).

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.

    • Deactivated Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a base like triethylamine before loading your compound.[1]

    • Alumina (Neutral or Basic): Alumina is a less acidic alternative to silica gel and can be effective for purifying basic compounds.

    • Amine-Functionalized Silica: This stationary phase is specifically designed for the purification of basic compounds and can significantly improve peak shape and recovery.

Issue 2: Peak Tailing in HPLC (Reversed-Phase and Normal-Phase)

Q: I am observing significant peak tailing for my polar this compound compound in both RP-HPLC and NP-HPLC.

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For basic compounds like sulfoximines, this is typically due to interaction with acidic residual silanol groups on the silica backbone of the stationary phase.[2][3]

Troubleshooting Strategies:

  • Mobile Phase pH Adjustment (RP-HPLC):

    • Low pH: Operating at a low pH (e.g., 2.5-4) using an acidic modifier like formic acid or trifluoroacetic acid will protonate the this compound, which can improve peak shape. However, it also protonates the silanol groups, reducing unwanted ionic interactions.[2]

    • High pH: At a higher pH, the this compound will be neutral, but the silanols will be deprotonated. Using a column specifically designed for high pH stability is crucial in this case.

  • Use of Mobile Phase Additives:

    • Triethylamine (TEA): In both normal and reversed-phase modes, adding a small amount of TEA (e.g., 0.1-0.5%) can act as a competing base, masking the active silanol sites and improving peak shape.[4][5][6]

    • Buffers: In reversed-phase, using a buffer (e.g., ammonium formate or ammonium acetate) can help maintain a consistent pH and ionic strength, leading to more symmetrical peaks.[3]

  • Employ a Highly Deactivated/End-Capped Column (RP-HPLC): Modern HPLC columns often feature advanced end-capping, which minimizes the number of accessible silanol groups, thereby reducing peak tailing for basic compounds.[7]

  • Consider HILIC: For very polar sulfoximines that are problematic in both normal and reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that often provides good peak shapes.[8][9][10]

Issue 3: Compound Degradation on Silica Gel

Q: My polar this compound appears to be degrading during flash chromatography. How can I purify it without decomposition?

A: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.

Solutions:

  • Deactivate the Silica Gel: As mentioned in Issue 1, pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites.[1]

  • Use an Alternative, Less Acidic Stationary Phase: Alumina (neutral or basic) or bonded phases like diol or amine are good alternatives.

  • Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing separation to reduce the time your compound is in contact with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for a new polar this compound?

A1: A good workflow is as follows:

  • Assess Polarity with TLC: Use Thin Layer Chromatography (TLC) to get a preliminary idea of your compound's polarity. Test a range of solvent systems, for example, starting with 50% ethyl acetate in hexanes and moving to 5-10% methanol in dichloromethane. If the compound remains at the baseline, add 1% TEA or NH₄OH to the mobile phase.

  • Solubility Tests: Check the solubility of your crude material in various solvents to choose an appropriate solvent for loading onto the column.

  • Method Selection:

    • For moderately polar sulfoximines, normal-phase flash chromatography on silica gel with a DCM/MeOH gradient (with a basic additive) is often a good first choice.

    • For highly polar or water-soluble sulfoximines, consider reversed-phase preparative HPLC or HILIC.[8][11]

Q2: How can I improve the separation of my polar this compound from closely eluting polar impurities?

A2:

  • Optimize the Gradient: Use a shallower gradient during elution to improve resolution.

  • Change the Stationary Phase: Different stationary phases (e.g., silica, alumina, C18, HILIC) offer different selectivities.

  • Change the Mobile Phase System: In normal-phase, switching from a DCM/MeOH system to an ethyl acetate/ethanol system might change the elution order. In reversed-phase, switching the organic modifier from acetonitrile to methanol can also alter selectivity.

Q3: My polar this compound is not retaining on a C18 column in RP-HPLC. What should I do?

A3: This is a common issue for highly polar compounds.

  • Use 100% Aqueous Mobile Phase: Ensure your column is stable in 100% aqueous conditions. Some traditional C18 columns can undergo "hydrophobic collapse" in highly aqueous mobile phases.

  • Switch to a More Polar Stationary Phase: Consider using a reversed-phase column with an embedded polar group (EPG) or a phenyl-hexyl phase, which can offer better retention for polar analytes.

  • Use HILIC: HILIC is specifically designed for the separation of polar compounds and is often the best solution when reversed-phase fails.[8][9][10][12]

Data Presentation

Table 1: Typical Normal-Phase Flash Chromatography Conditions for Polar Sulfoximines

Stationary PhaseTypical Mobile Phase SystemGradient ExampleAdditiveTarget Rf on TLC
Silica GelDichloromethane (DCM) / Methanol (MeOH)0% to 10% MeOH in DCM1-2% Triethylamine (TEA)0.2 - 0.4
Silica GelEthyl Acetate (EtOAc) / Methanol (MeOH)0% to 20% MeOH in EtOAc1% Ammonium Hydroxide (NH₄OH)0.2 - 0.4
Alumina (Neutral)Ethyl Acetate (EtOAc) / Hexanes50% to 100% EtOAc in HexanesNone typically needed0.2 - 0.4

Table 2: Typical HPLC Purification Conditions for Polar Sulfoximines

Chromatography ModeStationary PhaseColumn ExampleMobile Phase AMobile Phase BTypical Gradient
Reversed-PhaseC18Waters XBridge C18, 5 µmH₂O + 0.2% aq. NH₃Acetonitrile (MeCN)5% to 95% B over 10 min
Reversed-PhaseC18Atlantis dC18, 5 µmH₂O + 0.1% Formic AcidAcetonitrile (MeCN)5% to 100% B over 15 min
HILICAmideTSKgel Amide-8095:5 MeCN:H₂O + 10 mM NH₄OAc50:50 MeCN:H₂O + 10 mM NH₄OAc0% to 100% B over 20 min
HILICSilicaBiotage® Sfär HCAcetonitrile (MeCN)Water (H₂O)0% to 30% B over 15 min

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Basic Additive

This protocol is a general procedure for purifying a polar, basic this compound on a silica gel column.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., DCM/MeOH) that gives your target compound an Rf value of approximately 0.2-0.3. Add 1% TEA to the developing solvent to assess its effect on peak shape (streaking should be reduced).

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 100% DCM + 1% TEA).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

    • Equilibrate the column with 2-3 column volumes of the initial eluent.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the initial eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution:

    • Begin elution with the initial low-polarity solvent.

    • Gradually increase the percentage of the more polar solvent (e.g., MeOH) according to your predetermined gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Preparative HPLC

This protocol is suitable for purifying highly polar, water-soluble sulfoximines.

  • Analytical Method Development: Develop an analytical scale method first on a column like a Waters XBridge C18. A good starting point is a gradient of acetonitrile in water with 0.1-0.2% of a modifier like ammonium hydroxide or formic acid.

  • Sample Preparation: Dissolve the crude sample in a solvent that is compatible with the initial mobile phase conditions (e.g., water/acetonitrile or DMSO). Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes.

  • Injection and Fractionation: Inject the sample and begin the gradient elution. Collect fractions based on the UV detector response.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC or TLC to determine their purity.

  • Product Isolation: Combine the pure fractions. The organic solvent (e.g., acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution can then be lyophilized (freeze-dried) to obtain the final product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_selection Method Selection cluster_purification Purification cluster_post Post-Purification TLC 1. TLC Analysis (DCM/MeOH + 1% TEA) Solubility 2. Solubility Test TLC->Solubility Decision Sufficiently Non-Polar? Solubility->Decision Flash Normal-Phase Flash (Silica, DCM/MeOH/TEA) Decision->Flash Yes HPLC Reversed-Phase HPLC (C18, H2O/MeCN/NH3) Decision->HPLC No HILILC HILILC Decision->HILILC Very Polar/ Water Soluble Analysis Purity Analysis (HPLC, NMR) Flash->Analysis HPLC->Analysis HILIC HILIC (Amide, MeCN/H2O) Isolation Solvent Removal & Isolation Analysis->Isolation HILILC->Analysis

Caption: Workflow for selecting and optimizing a purification method.

troubleshooting_workflow cluster_np Normal-Phase cluster_rp Reversed-Phase Start Purification Issue Identified NP_Issue Issue? Start->NP_Issue RP_Issue Issue? Start->RP_Issue NP_Elution No Elution/ Streaking NP_Issue->NP_Elution NP_Solution1 Increase %MeOH in DCM NP_Elution->NP_Solution1 NP_Solution2 Add 1-2% TEA or NH4OH NP_Solution1->NP_Solution2 NP_Solution3 Switch to Alumina/Amine Phase NP_Solution2->NP_Solution3 RP_Retention Poor Retention RP_Issue->RP_Retention RP_Tailing Peak Tailing RP_Issue->RP_Tailing RP_Solution_Retention Use 100% Aqueous or Switch to HILIC RP_Retention->RP_Solution_Retention RP_Solution_Tailing Adjust pH (2.5-4) Add TEA/Buffer Use End-Capped Column RP_Tailing->RP_Solution_Tailing

Caption: Troubleshooting flowchart for common purification issues.

References

optimization of reaction conditions for Rh-catalyzed sulfoximine formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for Rh-catalyzed sulfoximine formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common rhodium catalysts used for this compound formation, and how do I choose the right one?

A1: Several rhodium catalysts are effective for this compound formation. The optimal choice often depends on the specific substrates and the desired outcome (e.g., yield, stereoselectivity). Common catalysts include Rh₂(OAc)₄, Rh₂(esp)₂, and chiral Rh(II) catalysts for enantioselective synthesis.[1][2] For challenging substrates, such as those containing unsaturated functionality, Rh₂(esp)₂ has been shown to provide improved yields compared to Rh₂(OAc)₄.[2] It is recommended to screen a few catalysts during the initial optimization phase.

Q2: I am observing low to no conversion of my sulfoxide. What are the potential causes and solutions?

A2: Low or no conversion can stem from several factors:

  • Catalyst Inactivity: The rhodium catalyst may be deactivated. Ensure the catalyst is handled under appropriate conditions (e.g., under an inert atmosphere if sensitive to air). In some cases, increasing the catalyst loading might improve conversion.[2]

  • Insufficient Oxidant/Nitrene Precursor: The reaction relies on an oxidant, typically a hypervalent iodine reagent like PhI(OAc)₂, to generate the reactive nitrene species from the nitrogen source (e.g., a carbamate).[1] Ensure the correct stoichiometry of the oxidant is used. An excess of the nitrogen source and oxidant is often employed.[1][3]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Dichloromethane (CH₂Cl₂) is commonly used, but for some substrates, toluene has been found to improve yields and reduce side product formation.[2]

  • Low Reaction Temperature: While many reactions proceed at room temperature or 40 °C, some systems may require heating to achieve a reasonable reaction rate.[1][3] A modest increase in temperature can sometimes lead to a significant improvement in yield.[3]

  • Substrate-Specific Issues: Some sulfoxides, particularly those with coordinating functional groups, may inhibit the catalyst.[1]

Q3: I am observing the formation of a significant amount of sulfone as a side product. How can I minimize this?

A3: Sulfone formation is a common side reaction resulting from the oxidation of the starting sulfoxide. To minimize this:

  • Solvent Choice: Switching from dichloromethane (CH₂Cl₂) to toluene has been shown to reduce the formation of sulfone byproducts in some cases.[2]

  • Catalyst Selection: The choice of rhodium catalyst can influence the chemoselectivity. Screening different catalysts, such as Rh₂(OAc)₄ and Rh₂(esp)₂, may identify one that favors the desired imination over oxidation.[2]

  • Control of Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes lead to increased side product formation. Monitor the reaction progress and stop it once the starting material is consumed to avoid over-oxidation.

Q4: How can I achieve high enantioselectivity in my Rh-catalyzed this compound synthesis?

A4: For enantioselective this compound synthesis, a chiral rhodium catalyst is required. The choice of the chiral ligand on the rhodium center is crucial for inducing stereoselectivity. For instance, the use of chiral Rh(II) catalysts has been reported to yield sulfoximines with high enantiomeric ratios.[4] Optimization of reaction parameters such as solvent and temperature will also be critical in maximizing the enantioselectivity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Inefficient catalystSwitch to a more reactive catalyst like Rh₂(esp)₂.[2] Increase catalyst loading.[2]
Poor solvent choiceScreen alternative solvents such as toluene, especially for substrates with unsaturated moieties.[2]
Insufficient reaction time or temperatureGradually increase the reaction temperature (e.g., from room temperature to 40 °C) and monitor the reaction over a longer period (e.g., 8-24 hours).[1][2][3]
Formation of Sulfone Byproduct Oxidation of starting materialChange the solvent from CH₂Cl₂ to toluene.[2] Screen different Rh catalysts to find one with better selectivity.[2]
Reaction Stalls Before Completion Catalyst deactivationEnsure reagents are pure and dry. Consider adding the catalyst in portions.
Substrate inhibitionIf the substrate contains basic functional groups (e.g., amines), they may coordinate to the catalyst and inhibit it. Protection of these groups may be necessary.[1]
Difficulty in Product Purification Co-elution with byproductsIf sulfone is the major impurity, modifying the reaction conditions to minimize its formation is the best approach.[2] Otherwise, explore different chromatography conditions (e.g., different solvent systems or stationary phases).

Experimental Protocols

General Procedure for Rh-Catalyzed N-Boc this compound Formation[1]

To a suspension of the sulfoxide (0.6 mmol), tert-butyl carbamate (0.9 mmol), and MgO (2.4 mmol) in CH₂Cl₂ (6 mL) is added Rh₂(OAc)₄ (0.015 mmol, 2.5 mol %). PhI(OAc)₂ (0.90 mmol) is then added at room temperature. The resulting mixture is stirred at 40 °C for 8 hours. After completion, the reaction mixture is filtered through a pad of diatomaceous earth and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the N-Boc this compound.

Improved Conditions for Carbamate Transfer to Sulfoxides[2]

To a suspension of the sulfoxide (0.5 mmol), carbamate (0.85 mmol), and MgO (2.0 mmol) in toluene (1.0 mL) is added Rh₂(esp)₂ (0.01 mmol, 2.0 mol %). PhI(OAc)₂ (0.85 mmol) is then added at room temperature. The resulting mixture is heated to 30 °C and stirred for 16 hours. The reaction mixture is diluted with CH₂Cl₂ (1 mL), filtered through Celite, and concentrated under reduced pressure. The residue is purified by flash chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for N-Boc this compound Formation from p-Tolyl Methyl Sulfoxide [1][3]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Rh₂(OAc)₄ (2.5)CH₂Cl₂rt24Low
2Rh₂(OAc)₄ (2.5)CH₂Cl₂40898
3NoneCH₂Cl₂4080

Table 2: Effect of Catalyst and Solvent on Propargyl Carbamate Transfer [2]

EntryCatalyst (mol%)SolventYield of this compound (%)Yield of Sulfone (%)
1Rh₂(OAc)₄ (2.5)CH₂Cl₂24Significant
2Rh₂(OAc)₄ (5.0)CH₂Cl₂Slight ImprovementSignificant
3Rh₂(OAc)₄ (2.5)TolueneImprovedReduced
4Rh₂(esp)₂ (2.0)Toluene87-

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Sulfoxide, Carbamate, and MgO B Add Solvent (e.g., CH2Cl2 or Toluene) A->B C Add Rh Catalyst (e.g., Rh2(OAc)4 or Rh2(esp)2) B->C D Add Oxidant (PhI(OAc)2) C->D E Stir at specified Temperature and Time D->E Initiate Reaction F Filter through Diatomaceous Earth/Celite E->F Reaction Complete G Concentrate in vacuo F->G H Purify by Flash Chromatography G->H I This compound H->I Isolated Product

Caption: General experimental workflow for Rh-catalyzed this compound formation.

troubleshooting_logic cluster_yield Addressing Low Yield cluster_sideproduct Minimizing Side Products start Low Yield or Side Product Formation q_catalyst Is the catalyst optimal? start->q_catalyst q_sulfone Is sulfone the main byproduct? start->q_sulfone a_catalyst Try Rh2(esp)2 or increase catalyst loading q_catalyst->a_catalyst No q_solvent Is the solvent appropriate? q_catalyst->q_solvent Yes end Improved Reaction Outcome a_catalyst->end a_solvent Screen alternative solvents (e.g., Toluene) q_solvent->a_solvent No q_conditions Are reaction conditions sufficient? q_solvent->q_conditions Yes a_solvent->end a_conditions Increase temperature and/or reaction time q_conditions->a_conditions No a_conditions->end a_sulfone_solvent Switch solvent to Toluene q_sulfone->a_sulfone_solvent Yes a_sulfone_catalyst Screen different Rh catalysts a_sulfone_solvent->a_sulfone_catalyst a_sulfone_catalyst->end

Caption: Troubleshooting logic for optimizing Rh-catalyzed this compound formation.

References

Technical Support Center: Hypervalent Iodine-Mediated Sulfoximine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hypervalent iodine-mediated sulfoximine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during the synthesis of sulfoximines using hypervalent iodine reagents.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Question: My reaction yield is low or I'm observing no product formation. What are the potential causes and solutions?

Answer:

Low or no yield in this compound synthesis can stem from several factors related to reagents, reaction conditions, or the substrate itself. Here’s a systematic approach to troubleshoot this issue:

1. Reagent Quality and Handling:

  • Hypervalent Iodine(III) Reagent Decomposition: Reagents like Phenyliodonium Diacetate (PIDA) and (Diacetoxyiodo)benzene (DIB) can degrade over time, especially if exposed to moisture or light. Ensure your reagent is fresh and has been stored properly in a desiccator. Consider purchasing from a reputable supplier or synthesizing it fresh if you suspect degradation.

  • Ammonia Source Integrity: The source of ammonia is critical. Ammonium carbamate, a common choice, can decompose into ammonia and carbon dioxide.[1][2] Ensure it is a dry, free-flowing powder. Alternatively, commercially available solutions of ammonia in methanol can be used for better consistency.[1][3] If using ammonium salts like ammonium acetate, ensure they are anhydrous if the reaction is sensitive to water.[1]

  • Solvent Quality: Ensure you are using dry, high-purity solvents. The presence of water can hydrolyze the hypervalent iodine reagent and interfere with the reaction. Methanol is a common solvent, but for certain substrates, it can lead to side products.[4]

2. Reaction Conditions:

  • Stoichiometry: The equivalents of the hypervalent iodine reagent and the ammonia source are crucial. Typically, an excess of both is required. For the conversion of sulfides to NH-sulfoximines, common conditions involve 2.0-2.5 equivalents of PIDA/DIB and 2.0-4.0 equivalents of the ammonia source.[1][5] Insufficient reagent loading will result in incomplete conversion.

  • Reaction Time and Temperature: Most reactions are run at room temperature.[4][5] However, reaction times can vary from 1 to 24 hours depending on the substrate.[5][6] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, gentle heating (e.g., to 40 °C) might be beneficial, but be aware that this can also promote side reactions.

  • Mixing: Ensure efficient stirring, especially for heterogeneous mixtures, to allow for proper interaction between the substrate and reagents.

3. Substrate-Specific Issues:

  • Steric Hindrance: Highly sterically hindered sulfides or sulfoxides may react slower or not at all. In such cases, longer reaction times, elevated temperatures, or a more reactive hypervalent iodine reagent might be necessary.

  • Electronic Effects: Electron-poor sulfides may require more forcing conditions or different solvents, such as trifluoroethanol (TFE), to achieve good conversion.[1][4] Conversely, highly electron-rich substrates might be prone to side reactions.

A logical workflow for troubleshooting low yield is presented below.

G start Low/No Yield Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check condition_check Step 2: Check Reaction Conditions reagent_check->condition_check Reagents OK sub_reagent1 Use fresh PIDA/DIB reagent_check->sub_reagent1 sub_reagent2 Use fresh/alternative ammonia source (e.g., NH3 in MeOH) reagent_check->sub_reagent2 sub_reagent3 Use anhydrous solvent reagent_check->sub_reagent3 substrate_issue Step 3: Consider Substrate Reactivity condition_check->substrate_issue Conditions OK sub_condition1 Optimize stoichiometry (e.g., increase equivalents of reagents) condition_check->sub_condition1 sub_condition2 Monitor reaction over time (TLC/LCMS) condition_check->sub_condition2 sub_condition3 Adjust temperature condition_check->sub_condition3 solution Problem Resolved substrate_issue->solution Adjustments Made sub_substrate1 Increase reaction time/temperature substrate_issue->sub_substrate1 sub_substrate2 Switch to a different solvent (e.g., TFE) substrate_issue->sub_substrate2 sub_reagent1->solution Implemented sub_reagent2->solution Implemented sub_reagent3->solution Implemented sub_condition1->solution Implemented sub_condition2->solution Implemented sub_condition3->solution Implemented sub_substrate1->solution Implemented sub_substrate2->solution Implemented

Figure 1: Troubleshooting workflow for low reaction yield.

Question: I am observing significant side product formation. How can I improve the selectivity?

Answer:

Side product formation is a common issue, often related to the choice of reagents and reaction conditions.

  • N-Acetylated this compound Formation: When using PIDA (PhI(OAc)₂) as the oxidant, the formation of N-acetyl sulfoximines can be a significant side reaction, especially with fluoroalkyl sulfides.[4]

    • Solution: A final deprotection step with HCl is typically required to convert the N-acetyl this compound to the desired free NH-sulfoximine.[4] Alternatively, using a different hypervalent iodine reagent that does not contain acetate ligands, such as one generated in situ, might prevent this side reaction.

  • Over-oxidation or Substrate Degradation: Some sensitive substrates may degrade under the oxidative conditions.

    • Solution: Carefully control the reaction temperature, keeping it at room temperature or even lower if necessary. Reduce the reaction time and monitor closely for product formation and substrate consumption.

  • Competitive Solvent Reactions: When using alcohol solvents like methanol, competitive formation of O-alkylated products can occur, particularly with certain substrates like S-methyl-β-glucopyranoside.[4]

    • Solution: Switching to a less nucleophilic or non-alcoholic solvent like isopropanol, acetonitrile, or toluene can mitigate this issue.[4]

  • Formation of Sulfonamides from Thiols: If your starting material is a thiol, the reaction can produce both the desired sulfonimidate and a sulfonamide byproduct.[6]

    • Solution: The product distribution is highly dependent on the stoichiometry of the ammonia source. Using a larger excess (e.g., 4 equivalents) of ammonium carbamate favors the formation of the sulfonimidate. Conversely, reducing the amount of ammonium carbamate (e.g., 1 equivalent) and extending the reaction time can selectively produce the sulfonamide.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the hypervalent iodine-mediated synthesis of sulfoximines?

A1: The reaction is understood to proceed through the formation of a highly reactive iodonitrene intermediate ([PhI-N]⁺).[1][3][4][7] First, the ammonia source (e.g., from ammonium carbamate) reacts with the hypervalent iodine(III) reagent (e.g., PIDA) to form an iminoiodinane. This intermediate may then be oxidized to the electrophilic iodonitrene, which then transfers the "NH" group to the sulfur atom of a sulfoxide (NH-transfer) or a sulfide (simultaneous NH- and O-transfer).[1][3]

G PIDA PhI(OAc)₂ Iminoiodinane Iminoiodinane [PhI=NH] PIDA->Iminoiodinane Ammonia NH₃ (from source) Ammonia->Iminoiodinane Iodonitrene Iodonitrene [PhI-N]⁺ Iminoiodinane->Iodonitrene Oxidation This compound R₂S(O)=NH (this compound) Iodonitrene->this compound Sulfoxide R₂S=O (Sulfoxide) Sulfoxide->this compound NH-Transfer Sulfide R₂S (Sulfide) Sulfide->this compound NH/O-Transfer

Figure 2: Simplified reaction pathway for this compound synthesis.

Q2: Can I use sulfides directly as starting materials?

A2: Yes, one of the significant advantages of this methodology is the direct, one-pot conversion of sulfides to NH-sulfoximines.[1][8] This process involves a simultaneous transfer of both an oxygen atom and an NH group to the sulfide. The reaction typically requires a higher stoichiometry of the hypervalent iodine reagent (around 2.1-2.5 equivalents) compared to the reaction starting from sulfoxides.[1][4]

Q3: My reaction is not going to completion. What should I try first?

A3: The first step is to check the stoichiometry of your reagents. Ensure you are using a sufficient excess of both the hypervalent iodine reagent (e.g., PIDA) and the ammonia source (e.g., ammonium carbamate). For a typical reaction starting from a sulfide, using 2.5 equivalents of PIDA and 2.0-4.0 equivalents of ammonium carbamate is a good starting point.[1][5] If the stoichiometry is correct, verify the quality of your reagents, as they can degrade over time.

Q4: Are there any safety concerns with these reagents?

A4: While generally safer than alternatives like organic azides, some precautions are necessary. Hypervalent iodine reagents are strong oxidants and should be handled with care. Some alternative nitrogen sources mentioned in the broader literature, such as O-mesitylenesulfonylhydroxylamine (MSH) and O-(2,4-dinitrophenyl)hydroxylamine (DPH), are known to be explosive and should be handled with extreme caution.[1][9] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Quantitative Data Summary

The choice of reagents and stoichiometry directly impacts reaction outcomes. The following table summarizes typical conditions for the conversion of sulfides to sulfoximines.

Starting MaterialHypervalent Iodine ReagentAmmonia SourceReagent Equivalents (Iodine / Ammonia)SolventTypical Yield RangeReference(s)
Aryl/Alkyl SulfidePhI(OAc)₂ (PIDA)Ammonium Carbamate2.5 / 2.0Methanol70-95%[1][5]
Aryl/Alkyl Sulfide(Diacetoxyiodo)benzene (DIB)Ammonium Carbonate2.3 / 1.5Methanol60-90%[8]
Fluoroalkyl SulfidePhI(OAc)₂ (PIDA)Ammonium Carbamate2.1 / 1.5TFE65-85% (after deprotection)[4]
Aryl ThiolPhI(OAc)₂ (PIDA)Ammonium Carbamate4.0 / 4.0MethanolGood (forms Sulfonimidate)[6]

Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of NH-Sulfoximines from Sulfides [1][5]

  • To a round-bottom flask equipped with a magnetic stir bar, add the sulfide (1.0 equiv).

  • Add the solvent (typically methanol, to make a 0.2 M to 0.5 M solution).

  • Add (Diacetoxyiodo)benzene (PIDA) (2.5 equiv) to the solution.

  • Slowly add ammonium carbamate (2.0 equiv) in portions over 5-10 minutes to control gas evolution.

  • Stir the reaction mixture at room temperature for 3-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of N-Iodo Sulfoximines from Sulfides [8]

  • In a flask, stir a mixture of the sulfide (1.0 equiv), ammonium carbonate (1.5 equiv), and (diacetoxyiodo)benzene (DIB) (2.3 equiv) in methanol (to make a 0.2 M solution) for 1 hour at room temperature. This forms the NH-sulfoximine in situ.

  • To this mixture, add N-iodosuccinimide (NIS) (1.1 equiv) or iodine (I₂) (1.1 equiv).

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the N-iodo this compound. This protocol has been successfully performed on a multigram scale.[8]

References

scale-up challenges for the industrial synthesis of sulfoximines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming scale-up challenges for the industrial synthesis of sulfoximines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of sulfoximine synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Reaction Control and Exotherm Management

Q1: My this compound synthesis is showing a significant exotherm upon scaling up, leading to temperature control issues. What are the likely causes and how can I mitigate this?

A1: Uncontrolled exotherms are a critical safety concern during scale-up. The primary cause is the reaction generating heat faster than the reactor system can dissipate it. This is exacerbated at larger scales due to the lower surface-area-to-volume ratio.[1]

Potential Causes & Solutions:

  • Rapid Reagent Addition: Adding reagents, particularly the oxidizing agent (e.g., diacetoxyiodobenzene) or a highly reactive precursor, too quickly can lead to a rapid release of heat.[2]

    • Solution: Implement a controlled addition strategy using a dosing pump for liquid reagents or a screw feeder for solids. Start with a slow addition rate and monitor the internal temperature closely.

  • Inadequate Cooling Capacity: The cooling system of the larger reactor may be insufficient for the increased reaction volume.

    • Solution: Ensure the reactor's cooling jacket is properly sized and functioning efficiently. Consider using a more powerful cooling fluid or a lower temperature coolant. Pre-cooling the reactants before addition can also help manage the initial exotherm.

  • Poor Mixing: Inefficient agitation can create localized hot spots where the reaction rate is significantly higher, leading to a potential runaway reaction.[2]

    • Solution: Use an appropriate agitator (e.g., turbine or pitched blade) and ensure the agitation speed is sufficient to maintain a homogeneous mixture. Baffles within the reactor can also improve mixing efficiency.

Q2: I am observing a delayed exotherm, where the reaction temperature increases unexpectedly after a period of apparent inactivity. What could be causing this?

A2: A delayed exotherm, or "induction period," can be particularly hazardous as it may lead to the accumulation of unreacted reagents.

Potential Causes & Solutions:

  • Slow Reaction Initiation: The reaction may have a slow initiation phase at the process temperature.

    • Solution: Consider a controlled "seeding" strategy with a small amount of pre-formed product or a slightly higher initial temperature to initiate the reaction smoothly before proceeding with the main reagent addition.

  • Impurity Effects: Impurities in starting materials or solvents can inhibit the reaction initially.

    • Solution: Ensure the quality and purity of all raw materials through rigorous analytical testing before use.

  • Phase Transfer Limitations: If the reaction involves multiple phases, poor mixing can delay the reaction until sufficient interfacial area is generated.

    • Solution: Optimize agitation to ensure good mixing between phases. The use of a phase-transfer catalyst, if applicable, should be evaluated and optimized at a smaller scale first.

Issue 2: Product Purity and Side Reactions

Q3: My scaled-up reaction is producing a lower yield of the desired this compound and an increased level of impurities compared to the lab-scale synthesis. What are the common side reactions and how can they be minimized?

A3: Side reactions can become more prominent at larger scales due to longer reaction times and potential temperature gradients.

Common Side Reactions & Prevention Strategies:

  • Over-oxidation: The starting sulfide or the intermediate sulfilimine can be oxidized to the corresponding sulfone.

    • Solution: Maintain strict temperature control and use the stoichiometric amount of the oxidizing agent. A slow, controlled addition of the oxidant can also minimize over-oxidation.

  • Decomposition of Reagents or Product: Some reagents or the this compound product may be thermally labile.

    • Solution: Operate at the lowest effective temperature. Once the reaction is complete, cool the mixture promptly and proceed with work-up and purification.

  • Hydrolysis of Intermediates: Water present in the reaction mixture can lead to the hydrolysis of reactive intermediates.

    • Solution: Use anhydrous solvents and ensure all reagents are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture from the air from entering the reactor.

Q4: The isolated this compound product is difficult to purify at a large scale. What are the common purification challenges and recommended strategies?

A4: Purification is a significant challenge in scaling up. Methods that are straightforward in the lab, like column chromatography, are often not feasible for large quantities.[3]

Purification Challenges & Strategies:

  • Crystallization Issues: The product may "oil out" or form a sticky solid instead of crystallizing, often due to the presence of impurities.[4]

    • Solution:

      • Solvent Selection: Conduct a thorough solvent screening to find an optimal solvent or solvent mixture for crystallization that provides good solubility at higher temperatures and poor solubility at lower temperatures.

      • Seeding: Use seed crystals of the pure this compound to induce crystallization.[4]

      • Controlled Cooling: Implement a slow and controlled cooling profile to promote the growth of larger, purer crystals.

  • Residual Impurities: Impurities with similar solubility profiles to the product can be difficult to remove.

    • Solution:

      • Re-slurry/Washing: Slurrying the crude product in a solvent in which the impurities are soluble but the product is not can be an effective purification step.

      • Salt Formation: If the this compound has a basic nitrogen atom, forming a salt with an appropriate acid can facilitate purification through crystallization, as was done in a 30 kg scale synthesis of a this compound intermediate which was isolated as the HCl salt.[3][5][6]

Frequently Asked Questions (FAQs)

Reaction Chemistry & Stoichiometry

  • Q: What are the most common methods for industrial-scale this compound synthesis?

    • A: Methods involving the imination of sulfoxides are common. A particularly prominent method that has been scaled successfully involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, with a source of ammonia like ammonium carbamate.[5][6][7] This approach has been used in the large-scale preparation of pharmaceutical intermediates.[5][6] Rhodium-catalyzed imination of sulfoxides has also been reported.[8]

  • Q: How critical is the quality of reagents like (diacetoxyiodo)benzene and the ammonia source at a large scale?

    • A: The quality is critical. Impurities can lead to side reactions, lower yields, and complicate purification. It is essential to have robust quality control procedures for all incoming raw materials.

Process Control & Monitoring

  • Q: What analytical techniques are recommended for monitoring the progress of a large-scale this compound synthesis?

    • A: In-process monitoring is crucial for understanding reaction kinetics and ensuring safety. Techniques like High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the product and impurities.[9] Process Analytical Technology (PAT) tools, such as in-situ Infrared (IR) or Raman spectroscopy, can provide real-time reaction monitoring.

  • Q: How can I safely handle potentially hazardous reagents like azides or explosive intermediates on an industrial scale?

    • A: The use of hazardous reagents like sodium azide in combination with strong acids can generate highly toxic and explosive hydrazoic acid (HN3).[6] For large-scale operations, it is often preferable to use safer alternatives. For instance, ammonium carbamate is a more convenient and less hazardous source of ammonia than gaseous ammonia or aqueous solutions.[5] If hazardous reagents are unavoidable, specialized equipment and stringent safety protocols, such as conducting the reaction in a contained environment and having a well-defined quenching procedure, are mandatory.[1][10] Continuous flow chemistry can also be a safer alternative for handling hazardous reactions, as it involves smaller volumes of reactants at any given time.[5][11]

Safety & Handling

  • Q: What are the key safety considerations when scaling up this compound synthesis?

    • A: A thorough hazard assessment is essential before any scale-up.[9] Key considerations include:

      • Thermal Hazards: Understanding the reaction exotherm and the potential for thermal runaway.[1]

      • Chemical Hazards: Knowing the toxicity, reactivity, and handling requirements of all reactants, intermediates, products, and byproducts.[12][13]

      • Personal Protective Equipment (PPE): Ensuring all personnel are equipped with appropriate PPE, including gloves, safety glasses, and lab coats.[13][14]

      • Emergency Procedures: Having well-defined procedures for handling spills, unexpected reactions, and other emergencies.[10][12]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up this compound Synthesis Parameters

ParameterLab-Scale (Typical)Industrial Scale (Example)Key Scale-Up Consideration
Scale 1-10 g30 kg[3][5][6]Heat and mass transfer limitations
Reagent Addition Manual (pipette, spatula)Automated (dosing pump, screw feeder)Control of addition rate to manage exotherm
Temperature Control Ice bath, heating mantleJacketed reactor with thermal control unitEfficient heat removal is critical
Mixing Magnetic stir barMechanical overhead stirrer with bafflesEnsuring homogeneity to avoid hot spots
Purification Column chromatographyCrystallization, re-slurry, salt formationScalable and cost-effective methods are required
Reaction Monitoring TLC, LC-MSHPLC, in-situ PAT (IR, Raman)Real-time data for process control and safety

Experimental Protocols

Protocol 1: General Procedure for Scale-Up of NH-Sulfoximine Synthesis via Hypervalent Iodine-Mediated NH Transfer

This protocol is a general guideline and should be adapted and optimized for specific substrates and equipment.

1. Reactor Preparation and Inerting:

  • Ensure the reactor is clean, dry, and free of any contaminants.

  • Inert the reactor by purging with dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

2. Charge of Reactants:

  • Charge the sulfoxide substrate and the chosen solvent (e.g., a mixture of toluene and methanol) to the reactor.[3][5][6]

  • Begin agitation to ensure the sulfoxide is fully dissolved or well-suspended.

  • Cool the mixture to the desired starting temperature (e.g., 0-5 °C).

3. Controlled Addition of Reagents:

  • In a separate vessel, prepare a solution or slurry of the ammonia source (e.g., ammonium carbamate) and the hypervalent iodine reagent (e.g., (diacetoxyiodo)benzene) in the reaction solvent.

  • Slowly add this mixture to the cooled reactor containing the sulfoxide over a period of 1-4 hours using a dosing pump.

  • Continuously monitor the internal temperature of the reactor. The addition rate should be adjusted to maintain the temperature within the desired range (e.g., not exceeding 10-15 °C).

4. Reaction Monitoring:

  • After the addition is complete, allow the reaction to stir at the set temperature.

  • Monitor the progress of the reaction by taking samples periodically and analyzing them by a suitable method (e.g., HPLC) until the starting material is consumed.

5. Work-up and Isolation:

  • Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate solution) to neutralize any acidic byproducts.

  • Separate the aqueous and organic layers.

  • Wash the organic layer with brine.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

6. Purification:

  • Dissolve the crude product in a suitable solvent at an elevated temperature.

  • Cool the solution slowly to induce crystallization. Seeding may be necessary.

  • Isolate the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound product under vacuum.

Visualizations

experimental_workflow Experimental Workflow for Scaled-Up this compound Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep_reactor Reactor Preparation & Inerting charge_reactants Charge Sulfoxide & Solvent prep_reactor->charge_reactants controlled_addition Controlled Reagent Addition (Ammonia Source + Oxidant) charge_reactants->controlled_addition monitoring Reaction Monitoring (HPLC, PAT) controlled_addition->monitoring Stir at controlled temperature quench Aqueous Quench monitoring->quench Reaction complete extraction Phase Separation & Extraction quench->extraction concentration Solvent Removal extraction->concentration crystallization Crystallization concentration->crystallization filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying end end drying->end Final Product

Caption: Workflow for scaled-up this compound synthesis.

troubleshooting_exotherm Troubleshooting Exotherm in this compound Synthesis start High Exotherm Observed q1 Is reagent addition rate controlled? start->q1 s1 Implement Dosing Pump / Slow Addition q1->s1 No q2 Is cooling capacity sufficient? q1->q2 Yes s1->q2 s2 Increase Cooling / Use Colder Fluid q2->s2 No q3 Is mixing adequate? q2->q3 Yes s2->q3 s3 Increase Agitation / Improve Baffling q3->s3 No end Controlled Reaction q3->end Yes s3->end

Caption: Troubleshooting logic for exotherm control.

References

Navigating the Challenges of Classical Sulfoximine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the hazardous reagents and overcoming common challenges associated with the classical synthesis of sulfoximines. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist you in safely and efficiently conducting your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the classical synthesis of sulfoximines?

A1: The primary hazards stem from the use of sodium azide (NaN₃) and the in situ generation of hydrazoic acid (HN₃).

  • Sodium Azide (NaN₃): This reagent is highly toxic and can be explosive, especially when heated or subjected to shock.[1][2][3] It can form highly explosive heavy metal azides with metals like copper, lead, silver, and brass, which is a significant concern for laboratory equipment and plumbing.[3][4] Contact with acids leads to the formation of the extremely toxic and explosive hydrazoic acid.[1][2]

  • Hydrazoic Acid (HN₃): This is a highly toxic, volatile, and explosive liquid with a sharp, pungent odor.[1][2] Inhalation can cause severe lung irritation.[2] Classical sulfoximine synthesis often generates HN₃ in situ by reacting sodium azide with a strong acid like sulfuric acid, a combination that is both reactive and hazardous.[5][6]

Q2: What personal protective equipment (PPE) is essential when working with these hazardous reagents?

A2: A comprehensive PPE strategy is critical. This includes:

  • A standard lab coat, closed-toe shoes, and long pants.[7]

  • Chemical splash goggles or safety glasses.

  • Double gloving, for instance with nitrile gloves, is highly recommended to prevent skin absorption.[2][7]

  • All manipulations involving solid sodium azide or the generation of hydrazoic acid must be performed in a certified chemical fume hood.[3][7]

  • For large-scale reactions or when there is a higher risk of explosion, a blast shield is required.[3]

Q3: How should I properly quench and dispose of azide-containing waste?

A3: Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[3][4] All azide-containing waste must be quenched. A common method involves reacting the azide with nitrous acid, which converts it to harmless nitrogen gas.[1]

Q4: Are there safer alternatives to the classical sodium azide/sulfuric acid method?

A4: Yes, several safer methods have been developed to avoid the use of hydrazoic acid. A prominent alternative involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in combination with a simple ammonia source like ammonium carbamate or ammonium acetate.[5][8][9][10] These methods are often metal-free, proceed at room temperature, and are tolerant of a wide range of functional groups.[5][8]

Troubleshooting Guides

Common Issues in Classical this compound Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting materials or product under harsh acidic conditions. 3. Suboptimal reaction temperature.1. Increase reaction time or temperature, monitoring by TLC.[11] 2. Consider a milder, alternative synthetic route if the substrate is acid-sensitive. 3. Optimize temperature; some reactions require cooling while others may need heating.[11]
Formation of Side Products/Impurities 1. Unreacted starting materials. 2. Over-oxidation or side reactions due to the strong acid. 3. Racemization of enantioenriched sulfoxides under strongly acidic conditions.[5]1. Ensure the reaction goes to completion. Use a slight excess of one reagent if appropriate.[12] 2. Purify the product using column chromatography or recrystallization.[11][13] Consider alternative, milder synthetic methods. 3. For stereospecific synthesis, use a method that proceeds with retention of configuration, such as those using hypervalent iodine reagents.[8][10]
Difficulty in Product Isolation/Purification 1. Product is highly polar and water-soluble. 2. Tailing on silica gel chromatography due to the basic nature of the this compound nitrogen.1. Use a highly polar eluent system or consider reverse-phase chromatography. 2. Add a small amount of a modifier like triethylamine or acetic acid to the eluent to improve peak shape.[12]

Experimental Protocols

Protocol 1: Classical this compound Synthesis via Hydrazoic Acid (Illustrative Example)

WARNING: This reaction is extremely hazardous and should only be performed by experienced chemists with appropriate safety measures in place, including a blast shield and a certified chemical fume hood.

  • Preparation: Thoroughly dry all glassware. In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the starting sulfoxide (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform).

  • Reaction Setup: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Cautiously add concentrated sulfuric acid (excess) to the stirred solution. In the dropping funnel, prepare a solution of sodium azide (1.1 - 1.5 eq) in the same solvent.

  • Reaction: Add the sodium azide solution dropwise to the reaction mixture at 0 °C. Vigorous gas evolution (N₂) will be observed. Caution: Hydrazoic acid is generated in situ.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup (Quenching): Once the reaction is complete, very slowly and carefully quench the reaction mixture by pouring it over crushed ice. Then, neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Quenching of Excess Sodium Azide
  • Dilution: In a separate flask, dilute the aqueous waste containing sodium azide with water to a concentration of less than 5%.[1][3]

  • Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide.[1][3]

  • Acidification: Slowly add a 20% sulfuric acid solution dropwise until the solution is acidic (test with pH paper) and gas evolution ceases.[1][3] This step should be performed in a fume hood as toxic nitrogen oxides are released.

  • Verification: Test for the presence of excess nitrite using iodine-starch paper to ensure the complete destruction of the azide.[1]

  • Neutralization and Disposal: Neutralize the final solution with a base (e.g., sodium hydroxide) to a pH between 6 and 9 before disposing of it as aqueous waste according to your institution's guidelines.[3]

Visualizations

classical_sulfoximine_synthesis_workflow start Start prep Prepare Dry Glassware and Reagents start->prep dissolve Dissolve Sulfoxide in Anhydrous Solvent prep->dissolve cool Cool to 0 °C dissolve->cool add_acid Add Concentrated Sulfuric Acid cool->add_acid add_azide Dropwise Addition of Sodium Azide Solution (In Situ HN3 Generation) add_acid->add_azide react Reaction Monitoring (TLC) add_azide->react quench Slow Quenching on Ice react->quench neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate, and Purify extract->purify end End purify->end

Caption: Experimental workflow for classical this compound synthesis.

troubleshooting_sulfoximine_synthesis start Low Yield or Impure Product? check_completion Is the reaction complete by TLC? start->check_completion increase_time_temp Increase reaction time/temperature check_completion->increase_time_temp No check_impurities Are there significant side products? check_completion->check_impurities Yes end_bad Further Optimization Needed increase_time_temp->end_bad optimize_purification Optimize purification (e.g., add modifier to eluent) check_impurities->optimize_purification No consider_alternative Is the starting material acid-sensitive? check_impurities->consider_alternative Yes end_good Problem Solved optimize_purification->end_good use_milder_method Use a milder synthetic route (e.g., hypervalent iodine) consider_alternative->use_milder_method Yes consider_alternative->end_bad No use_milder_method->end_good

Caption: Troubleshooting decision tree for this compound synthesis.

sulfoximine_synthesis_pathway cluster_reagents Reagents cluster_product Product sulfoxide R-S(=O)-R' This compound R-S(=O)(=NH)-R' sulfoxide->this compound + HN₃ (from NaN₃ + H₂SO₄) hydrazoic_acid HN₃

Caption: Chemical pathway of classical this compound synthesis.

References

improving the functional group tolerance of sulfoximine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during sulfoximine synthesis, with a focus on improving functional group tolerance.

Frequently Asked Questions (FAQs)

Q1: My rhodium-catalyzed C-H activation/annulation for synthesizing cyclic sulfoximines is giving low yields. What are the potential causes?

A1: Low yields in rhodium-catalyzed C-H functionalization of sulfoximines can be attributed to several factors. The presence of strong electron-withdrawing groups, such as nitro (NO2) or cyano (CN) groups, on the this compound substrate can significantly decrease reaction efficiency[1]. Additionally, the choice of catalyst and ligand is crucial; for instance, [RhCp*Cl2]2 has been identified as a highly effective catalyst for certain annulation reactions[1]. Ensure that the reaction is conducted under an inert atmosphere, as oxygen can deactivate the catalyst. Finally, carefully check the purity of your starting materials and solvents, as impurities can interfere with the catalytic cycle.

Q2: I am observing significant side reactions in my copper-catalyzed N-arylation of sulfoximines. How can I improve the selectivity?

A2: Side reactions in copper-catalyzed N-arylations can often be minimized by adjusting the reaction conditions. The choice of copper source, ligand, and base can have a profound impact on selectivity. For instance, using copper(I) iodide (CuI) with a suitable ligand like 4-DMAP can facilitate the reaction at room temperature, often leading to cleaner product formation[2]. Some protocols have demonstrated success even without an additional base[2]. If using aryl boronic acids, ensure they are of high quality, as impurities can lead to undesired homocoupling. Arylsiloxanes have also been used as effective coupling partners under an oxygen atmosphere, offering an alternative with potentially fewer side reactions due to their stability and low toxicity[2].

Q3: My metal-free sulfoximination using a hypervalent iodine reagent is not proceeding to completion. What should I check?

A3: Incomplete conversion in metal-free sulfoximinations using reagents like (diacetoxyiodo)benzene often points to issues with the reagents or reaction conditions. The hypervalent iodine reagent is moisture-sensitive and should be handled accordingly. The choice of the nitrogen source is also critical; ammonium carbamate is a convenient source of ammonia for this transformation[3][4]. The reaction is often fastest in methanol, but other solvents like toluene or MeCN can also be used[4]. Ensure that the stoichiometry of the reagents is correct, as an excess of the oxidant is typically required[3]. Monitoring the reaction by TLC or LC-MS can help determine if the reaction has stalled[3].

Q4: I am struggling with the removal of the N-protecting group after this compound synthesis. What are some effective deprotection strategies?

A4: The choice of deprotection strategy depends heavily on the N-protecting group used. For Boc and Cbz groups, standard deprotection protocols are generally effective[5]. However, for sulfonyl-based protecting groups, the conditions can be more challenging. For example, the p-nosyl group can be removed using cesium carbonate and a thiol source like phenylthiol, although this may not be compatible with all functional groups[6]. The trimethylsilylethyl sulfonyl (Ses) group offers a milder deprotection alternative using tetrabutylammonium fluoride (TBAF)[6]. It is crucial to select a protecting group that is stable to the sulfoximination conditions but can be removed without affecting other functional groups in the molecule.

Troubleshooting Guides

Problem: Low Yield or No Reaction
Question Possible Cause Troubleshooting Step
Is the catalyst active? Catalyst deactivation by air, moisture, or impurities.Ensure all reagents and solvents are dry and degassed. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Use fresh, high-purity catalyst.
Are the starting materials compatible? Steric hindrance or incompatible electronic properties of the substrates.For sterically demanding substrates, consider using a less bulky ligand or a more active catalyst system. For substrates with strong electron-withdrawing groups, a more electron-rich catalyst or harsher reaction conditions may be necessary[1].
Are the reaction conditions optimal? Incorrect temperature, concentration, or reaction time.Systematically screen reaction parameters. For example, in copper-catalyzed reactions, temperature can be critical; some proceed well at room temperature while others require heating[2]. Monitor the reaction progress over time to determine the optimal duration.
Problem: Formation of Side Products
Question Possible Cause Troubleshooting Step
Is homocoupling of the coupling partner occurring? Common side reaction with organometallic reagents like boronic acids.Adjust the stoichiometry of the reagents. Use a milder base or a different solvent. Ensure the purity of the coupling partner.
Is the desired product decomposing? Product instability under the reaction conditions.If the product is sensitive, try to run the reaction at a lower temperature or for a shorter duration. Consider an in-situ protection of a sensitive functional group if possible.
Are there competing reaction pathways? The presence of multiple reactive sites in the substrate.Use a more selective catalyst or reagent system. For instance, iminoiodane reagents are often more versatile and show better functional group compatibility than older reagents like mesitylene sulfonyl hydroxylamine (MSH)[6].

Quantitative Data Summary

The following tables summarize the performance of various this compound synthesis methods, highlighting their functional group tolerance.

Table 1: Comparison of Metal-Catalyzed N-Arylation Methods

MethodCatalyst/ReagentsCoupling PartnerFunctional Group ToleranceTypical YieldsReference
Palladium-CatalyzedPd CatalystAryl BromidesVariable, iodides can be problematicAcceptable to Good[2]
Copper-CatalyzedCuI / 4-DMAPArylboronic AcidsGood, tolerates sterically hindered substratesExcellent[2]
Copper-CatalyzedCopper SaltAryl Boronic AcidsGood, proceeds without additional baseNot Specified[2]
Copper-TBAF-CatalyzedCu-TBAF / O₂ArylsiloxanesGood to Excellent, mild conditionsGood to Excellent[2]
Dual Nickel PhotocatalysisNi Catalyst / LightBromoarenesHighNot Specified[2]

Table 2: Functional Group Compatibility in Metal-Free Sulfoximination

MethodReagentsTolerated Functional GroupsIntolerant Functional GroupsTypical YieldsReference
Hypervalent Iodine(Diacetoxyiodo)benzene, NH₄-carbamatePyridine-like nitrogens, acidic protonsCysteine (oxidized)Good to Excellent[4]
Iminoiodane ReagentsPhI=NNs, PhI=NSesAlkenes, alcohols, esters, carbamates-Moderate to Good[6]
MSHMesitylene sulfonyl hydroxylamine-Vinylic sulfoxides, β-bromo sulfoxidesFails or Poor[6]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Sulfoximines with Arylboronic Acids
  • Materials:

    • NH-Sulfoximine (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Copper(I) iodide (CuI) (0.1 equiv)

    • 4-Dimethylaminopyridine (4-DMAP) (0.2 equiv)

    • Anhydrous solvent (e.g., Dichloromethane)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the NH-sulfoximine, arylboronic acid, CuI, and 4-DMAP.

    • Add the anhydrous solvent via syringe.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[2]

Protocol 2: Metal-Free Synthesis of NH-Sulfoximines from Sulfoxides
  • Materials:

    • Sulfoxide (1.0 equiv)

    • (Diacetoxyiodo)benzene (3.0 equiv)

    • Ammonium carbamate (4.0 equiv)

    • Methanol

  • Procedure:

    • To a round-bottom flask, add the sulfoxide and (diacetoxyiodo)benzene.

    • Add methanol to form a suspension.

    • Initiate stirring.

    • Gradually add ammonium carbamate in portions over approximately 10 minutes to control decarboxylation.

    • Continue stirring at room temperature.

    • Monitor the reaction by TLC[3].

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting residue can be purified by column chromatography.

Visualizations

Functional_Group_Tolerance_Strategies cluster_challenges Challenges in Functional Group Tolerance cluster_solutions Strategies for Improvement Sensitive_Groups Sensitive Functional Groups (e.g., free amines, thiols, certain heterocycles) Protecting_Groups Use of Orthogonal Protecting Groups Sensitive_Groups->Protecting_Groups Mitigated by Harsh_Conditions Harsh Reaction Conditions (high temp, strong base/acid) Mild_Methods Develop Milder Methods (e.g., photocatalysis, room temp reactions) Harsh_Conditions->Mild_Methods Avoided by Poor_Selectivity Poor Reagent Selectivity Catalyst_Design Rational Catalyst/Ligand Design Poor_Selectivity->Catalyst_Design Improved by Alternative_Reagents Employ Alternative Reagents (e.g., arylsiloxanes, iminoiodanes) Poor_Selectivity->Alternative_Reagents Improved by

Caption: Strategies to overcome functional group tolerance challenges.

Troubleshooting_Workflow Start Experiment Fails (Low Yield / Side Products) Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Inert_Atmosphere Ensure Inert Atmosphere (if required) Check_Purity->Inert_Atmosphere Analyze_Reaction Analyze Reaction Mixture (TLC, LC-MS, NMR) Inert_Atmosphere->Analyze_Reaction No_Product No Product Formation Analyze_Reaction->No_Product No desired spot Side_Products Side Product Formation Analyze_Reaction->Side_Products Multiple spots Incomplete_Reaction Incomplete Reaction Analyze_Reaction->Incomplete_Reaction Starting material remains Success Successful Synthesis Analyze_Reaction->Success Clean conversion Vary_Catalyst Vary Catalyst/Ligand No_Product->Vary_Catalyst Vary_Reagents Change Reagents/ Solvent/Base Side_Products->Vary_Reagents Vary_Conditions Vary Temperature/ Concentration/Time Incomplete_Reaction->Vary_Conditions Optimize Optimization Loop Vary_Catalyst->Optimize Vary_Conditions->Optimize Vary_Reagents->Optimize Optimize->Analyze_Reaction

Caption: A general workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Resolution of Racemic Sulfoximines by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the resolution of racemic sulfoximines using chiral chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for resolving racemic sulfoximines?

A1: Polysaccharide-based CSPs are highly effective for the enantioseparation of sulfoximines. Columns derived from cellulose and amylose, such as Chiralcel® and Chiralpak® series, are widely used.[1][2] Specifically, Chiralcel OJ-H (cellulose tris(4-methylbenzoate)), Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), and Chiralpak AS-H (amylose-tri[(S)-α-phenylethyl carbamate]) have demonstrated successful resolution for a variety of sulfoximine structures.[1] In a study of 12 chiral sulfoximines, the Chiralcel OJ-H column was able to resolve all tested compounds.[1]

Q2: What are the typical mobile phases used for this compound separation on polysaccharide-based CSPs?

A2: Normal-phase chromatography is commonly employed for this separation.[1] The most frequently used mobile phases consist of a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (such as 2-propanol or ethanol).[1] A common starting mobile phase composition is n-hexane/2-propanol in an 80:20 (v/v) ratio.[1] The concentration of the alcohol modifier is a critical parameter to optimize for achieving good resolution.[3]

Q3: How does temperature affect the chiral separation of sulfoximines?

A3: Temperature can significantly influence the chiral recognition mechanism and, consequently, the separation.[1] It is an important parameter to optimize during method development. Both sub-ambient and elevated temperatures can potentially improve resolution.[1] It is advisable to screen a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to find the optimal condition for a specific separation.[1]

Q4: My resolution (Rs) is poor (Rs < 1.5). How can I improve it?

A4: To improve a poor resolution, consider the following optimization steps:

  • Mobile Phase Composition: Finely tune the ratio of the alcohol modifier in your mobile phase. Small adjustments can have a significant impact on selectivity and resolution.[1]

  • Column Temperature: Systematically vary the column temperature. Sometimes a decrease in temperature enhances the chiral recognition, leading to better separation.[4]

  • Flow Rate: Chiral separations often benefit from lower flow rates. If your enantiomers are not fully resolved, decreasing the flow rate may increase resolution.

  • Choice of CSP: If optimizing the mobile phase and temperature on your current column is unsuccessful, screening other CSPs with different chiral selectors is recommended.[1]

Q5: I am observing peak tailing or fronting. What could be the cause and how do I fix it?

A5: Peak asymmetry can be caused by several factors:

  • Column Overload: Reduce the injection volume or the concentration of your sample.

  • Secondary Interactions: Interactions between the analyte and the silica support of the CSP can cause peak tailing. Adding a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can help to mitigate these effects.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No Separation Inappropriate Chiral Stationary Phase (CSP).Screen a variety of CSPs with different selectivities (e.g., Chiralcel OJ-H, Chiralpak AD-H, Chiralpak AS-H).[1]
Incorrect mobile phase composition.Test different mobile phase systems (e.g., n-hexane/2-propanol, n-hexane/ethanol) and vary the solvent ratios.[1]
Poor Resolution (Rs < 1.5) Suboptimal mobile phase composition.Fine-tune the percentage of the alcohol modifier in the mobile phase.[1]
Non-ideal column temperature.Optimize the column temperature by screening a range (e.g., 25-40°C).[1]
Inappropriate flow rate.Try reducing the flow rate to enhance separation.
Peak Tailing or Fronting Column overload.Decrease the sample concentration or injection volume.
Secondary interactions with the stationary phase.Add a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase.
Irreproducible Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Premixing solvents is recommended.
Insufficient column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection. Allow at least 10 column volumes of mobile phase to pass through.[4]
Fluctuations in column temperature.Use a column thermostat to maintain a constant and stable temperature.
Broad Peaks Column degradation.Check the column's performance with a standard. If performance has deteriorated, the column may need to be replaced.
Extra-column dispersion.Minimize the length and diameter of tubing between the injector, column, and detector.

Data Presentation

The following tables summarize the chromatographic data for the enantioseparation of 12 different sulfoximines on three common polysaccharide-based chiral stationary phases.

Table 1: Chromatographic data for the enantioseparation of sulfoximines on a Chiralcel OJ-H column. [1]

Compoundk'₁k'₂αRs
a 1.892.211.172.11
b 2.873.211.121.54
c 2.112.541.202.53
d 2.763.121.131.68
e 1.982.331.182.24
f 2.542.981.172.18
g 2.012.391.192.35
h 2.653.011.141.79
i 2.232.671.202.49
j 2.883.341.162.05
k 2.432.871.182.28
l 3.123.561.141.83
Chromatographic conditions: Mobile phase, n-hexane/2-propanol (80:20, v/v); Flow rate, 0.8 mL/min; Temperature, 30°C.

Table 2: Chromatographic data for the enantioseparation of sulfoximines on a Chiralpak AD-H column. [1]

Compoundk'₁k'₂αRs
a 1.541.541.000.00
b 2.122.121.000.00
c 1.671.891.131.65
d 2.232.451.101.32
e 1.591.591.000.00
f 2.172.391.101.38
g 1.621.811.121.58
h 2.212.411.091.25
i 1.762.011.141.78
j 2.342.591.111.43
k 1.891.891.000.00
l 2.542.811.111.47
Chromatographic conditions: Mobile phase, n-hexane/2-propanol (80:20, v/v); Flow rate, 0.8 mL/min; Temperature, 30°C.

Table 3: Chromatographic data for the enantioseparation of sulfoximines on a Chiralpak AS-H column. [1]

Compoundk'₁k'₂αRs
a 1.321.451.101.35
b 1.871.871.000.00
c 1.431.591.111.48
d 1.982.161.091.23
e 1.381.381.000.00
f 1.912.091.091.29
g 1.411.561.111.42
h 1.952.121.091.21
i 1.541.721.121.56
j 2.112.311.091.31
k 1.651.651.000.00
l 2.232.451.101.39
Chromatographic conditions: Mobile phase, n-hexane/2-propanol (80:20, v/v); Flow rate, 0.8 mL/min; Temperature, 30°C.

Experimental Protocols

General Protocol for Chiral HPLC Method Development for Sulfoximines

  • Sample Preparation:

    • Dissolve the racemic this compound sample in the mobile phase to a concentration of approximately 0.2 to 1.0 mg/mL.[1]

    • If solubility is an issue, a solvent compatible with the mobile phase can be used.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector is required.

    • Chiral Column: Select an appropriate polysaccharide-based CSP (e.g., Chiralcel OJ-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Start with a mobile phase of n-hexane/2-propanol (80:20, v/v).[1]

    • Flow Rate: Set a flow rate of 0.8 mL/min.[1]

    • Temperature: Maintain a constant column temperature, starting at 30°C.[1]

    • Detection: Set the UV detector to an appropriate wavelength for the analyte (e.g., 254 nm).[1]

    • Injection Volume: Inject 20 µL of the sample solution.[1]

  • Data Analysis:

    • After the chromatographic run, identify the peaks corresponding to the two enantiomers.

    • Calculate the retention factors (k'), separation factor (α), and resolution (Rs). A resolution value of ≥ 1.5 is generally considered baseline separation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound (0.2-1.0 mg/mL) filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample (20 µL) filter->inject separate Chiral Separation (e.g., Chiralcel OJ-H) inject->separate detect UV Detection (e.g., 254 nm) separate->detect analyze Calculate k', α, Rs detect->analyze

Caption: A typical experimental workflow for the chiral resolution of sulfoximines by HPLC.

Troubleshooting_Logic start Start: Racemic this compound Analysis check_sep Is there any separation? start->check_sep check_res Is Resolution (Rs) >= 1.5? check_sep->check_res Yes no_sep_actions 1. Change Mobile Phase 2. Change CSP check_sep->no_sep_actions No poor_res_actions 1. Optimize Mobile Phase Ratio 2. Optimize Temperature 3. Reduce Flow Rate check_res->poor_res_actions No success Successful Separation check_res->success Yes no_sep_actions->start poor_res_actions->start

Caption: A troubleshooting decision tree for resolving common issues in chiral this compound separation.

References

development of safer and more sustainable methods for sulfoximine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the development of safer and more sustainable methods for sulfoximine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns with traditional this compound synthesis methods, and what are the recommended safer alternatives?

A1: A significant safety concern with traditional methods is the use of hazardous reagents like hydrazoic acid, which is highly toxic and potentially explosive.[1] To mitigate these risks, several safer alternatives have been developed. One notable safer approach involves a rhodium-catalyzed method that converts sulfoxides to sulfoximines without the use of hazardous materials, which has been successfully applied in the synthesis of clinical candidates like roniciclib.[1] Another sustainable and safer approach is the use of ammonium carbamate as a convenient and non-hazardous source of ammonia in combination with an oxidant like (diacetoxyiodo)benzene.[2][3] Continuous-flow protocols also enhance safety, especially when dealing with potentially hazardous intermediates or reaction conditions.[4][5][6]

Q2: My metal-catalyzed N-arylation of a this compound is giving low yields. What are the common causes and how can I troubleshoot this?

A2: Low yields in metal-catalyzed N-arylation of sulfoximines can stem from several factors. In dual nickel photocatalysis, for instance, incomplete conversion can sometimes be resolved by carefully adjusting the catalyst loading.[7] For palladium-catalyzed cross-coupling, the choice of aryl halide is crucial; aryl bromides are often effective coupling partners, while aryl iodides may require the addition of lithium or silver salts to achieve acceptable yields.[8] The reaction conditions, such as the choice of ligand, base, and solvent, are also critical and may need optimization for your specific substrate.

Q3: I am observing decomposition of my this compound product in a photocatalytic reaction. What could be the cause and how can I prevent it?

A3: Decomposition of the this compound moiety under photo-irradiation conditions can occur, particularly in the presence of strong oxidants like dioxygen or persulfate, leading to the formation of the corresponding sulfone and sulfoxide.[9] To prevent this, ensuring an oxygen-free atmosphere is highly important for the reaction system.[9] Additionally, the stability of the photocatalyst itself can be a factor; some photocatalysts may be unstable in the presence of nucleophilic NH-sulfoximines.[9] If you suspect photocatalyst degradation, you might consider using a more robust catalyst.[9]

Q4: What are the advantages of using a continuous-flow setup for this compound synthesis?

A4: Continuous-flow technology offers several advantages for this compound synthesis, making it a more sustainable and safer method.[4] It allows for better control over reaction parameters such as temperature and residence time, which can lead to improved yields and selectivity.[4][5] Flow reactors can also safely handle hazardous reagents and intermediates by minimizing their accumulation at any given time.[6] Furthermore, flow processes can be more easily scaled up compared to batch reactions and can reduce the required amounts of oxidants and nitrogen sources, making the process more sustainable.[4][5]

Q5: I am struggling with the synthesis of N-alkylated sulfoximines. What are some modern, milder methods I can try?

A5: While traditional methods for N-alkylation have limitations, modern metallaphotoredox catalysis has emerged as a general and mild approach.[10] This strategy allows for the use of diverse alkyl sources, including alcohols, alkyl bromides, and carboxylic acids, under visible-light irradiation.[10] It exhibits high functional group tolerance and provides efficient access to both primary and secondary N-alkyl sulfoximines.[10] Another approach involves a one-pot imidation/oxidation sequence using in situ generated N-bromoalkylamines, which avoids the use of toxic alkylating reagents.[11][12]

Troubleshooting Guides

Problem 1: Low Yield in Metal-Free NH-Transfer from Sulfoxide to this compound
Symptom Possible Cause Suggested Solution
Low conversion of sulfoxide.Insufficient oxidant.Increase the equivalents of the hypervalent iodine reagent (e.g., (diacetoxyiodo)benzene).[2]
Inappropriate solvent.The reaction is often fastest in methanol, but other solvents like toluene or acetonitrile can also be effective. Consider solvent optimization.[5][13]
Poor quality of ammonium carbamate.Use fresh, high-quality ammonium carbamate as it can decompose over time.
Formation of side products.Reaction temperature too high or reaction time too long.The reaction is typically run at room temperature. Monitor the reaction by TLC to avoid over-running.[2]
Electron-poor or sterically hindered substrate.For challenging substrates, consider optimizing the stoichiometry of reagents or exploring alternative N-sources.
Problem 2: Poor Selectivity in Direct Conversion of Sulfides to Sulfoximines
Symptom Possible Cause Suggested Solution
Formation of N-acetyl this compound byproduct.Reaction conditions favoring acetylation.This can occur with certain substrates, particularly with fluoroalkylsulfides when using trifluoroethanol as a solvent.[13] Optimization of the nitrogen source and oxidant stoichiometry may be necessary.
Over-oxidation to sulfone.Excess oxidant or prolonged reaction time.Carefully control the stoichiometry of the oxidizing agent and monitor the reaction progress closely to stop it upon completion of this compound formation.
Incomplete reaction.Poorly nucleophilic sulfide.For less reactive sulfides, increasing the reaction temperature or using a more polar solvent might improve the conversion rate.[13]
Problem 3: Issues with Electrochemical this compound Synthesis
Symptom Possible Cause Suggested Solution
Low current efficiency.Inefficient electron transfer.Optimize the electrode material, solvent, and electrolyte. A supporting electrolyte-free protocol in a flow setup can improve efficiency.[14][15]
Low product yield.Substrate degradation or side reactions at the electrode.Adjust the applied potential or current density. A flow electrolysis setup can offer better control over reaction conditions and minimize side reactions.[14][15]
Poor selectivity (e.g., formation of sulfone from sulfide).Over-oxidation.Precisely control the charge passed through the cell to favor the formation of the desired oxidation state.

Quantitative Data Summary

Table 1: Representative Yields for Dual Nickel Photocatalyzed N-Arylation of Sulfoximines [7]

EntryAryl BromideNH-SulfoximineProductYield (%)
14-BromotolueneS-Methyl-S-phenylthis compoundN-(4-Tolyl)-S-methyl-S-phenylthis compound99
24-BromoanisoleS-Methyl-S-phenylthis compoundN-(4-Methoxyphenyl)-S-methyl-S-phenylthis compound98
31-Bromo-4-(trifluoromethyl)benzeneS-Methyl-S-phenylthis compoundN-(4-(Trifluoromethyl)phenyl)-S-methyl-S-phenylthis compound95
43-BromopyridineS-Methyl-S-phenylthis compoundN-(Pyridin-3-yl)-S-methyl-S-phenylthis compound85
52-BromothiopheneS-Methyl-S-phenylthis compoundN-(Thiophen-2-yl)-S-methyl-S-phenylthis compound78

Table 2: Yields for Metal-Free NH-Transfer from Sulfoxides to NH-Sulfoximines [2]

EntrySulfoxideProductYield (%)ee (%)
1(S)-(-)-4-Bromophenyl methyl sulfoxide(S)-(4-Bromophenyl)(imino)(methyl)-λ6-sulfanone91>99
2(R)-(+)-Methyl p-tolyl sulfoxide(R)-(Imino)(methyl)(p-tolyl)-λ6-sulfanone88>99
3Dibenzothiophene S-oxide5-Iminodibenzo[b,d]thiophen-5-one95N/A
4(R)-(+)-4-Methoxy-phenyl methyl sulfoxide(R)-(Imino)(4-methoxyphenyl)(methyl)-λ6-sulfanone85>99

Experimental Protocols

Protocol 1: General Procedure for Metal-Free NH-Transfer from a Sulfoxide [2]

  • In a round-bottomed flask, dissolve the enantioenriched sulfoxide (1.0 equiv) in methanol.

  • Add (diacetoxyiodo)benzene (3.0 equiv) to the solution.

  • Gradually add ammonium carbamate (4.0 equiv) in portions over approximately ten minutes to control decarboxylation.

  • Stir the reaction mixture at 25 °C for 1 hour. Monitor the reaction progress by TLC.

  • Remove the solvent under reduced pressure.

  • Dilute the resulting slurry with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize acetic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Dual Nickel Photocatalyzed N-Arylation of an NH-Sulfoximine [7]

  • In a glovebox, add the NH-sulfoximine (1.0 equiv), aryl bromide (1.5 equiv), photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 0.15 mol%), and nickel catalyst (e.g., NiCl2·glyme, 0.20 mol%) to a reaction vial.

  • Add a suitable ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) and a base (e.g., Cs2CO3).

  • Add anhydrous solvent (e.g., 1,4-dioxane).

  • Seal the vial and remove it from the glovebox.

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) and stir at room temperature for 17 hours.

  • After the reaction is complete, quench with a suitable aqueous solution and extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

experimental_workflow_NH_transfer cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Sulfoxide in MeOH add_reagents Add (diacetoxyiodo)benzene & Ammonium Carbamate start->add_reagents stir Stir at 25°C for 1h add_reagents->stir monitor Monitor by TLC stir->monitor evaporate Evaporate Solvent monitor->evaporate extract Aqueous Workup & Extraction evaporate->extract purify Column Chromatography extract->purify product Pure this compound purify->product

Experimental workflow for metal-free NH-transfer.

photocatalytic_cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv (Visible Light) PC_excited->PC SET NiI Ni(I) Complex PC_excited->NiI This compound, Base Ni0 Ni(0) Complex NiII Oxidative Addition Ar-Ni(II)-Br Ni0->NiII Ar-Br NiIII Ar-Ni(III)-Sulfoximine NiI->NiIII Ar-Br NiII->NiIII This compound, Base NiIII->NiI Product N-Aryl this compound NiIII->Product Reductive Elimination ArBr Ar-Br This compound R2S(O)NH Base Base

Proposed dual nickel photocatalytic cycle for N-arylation.

References

Technical Support Center: Catalyst Deactivation and Recovery in Sulfoximine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in sulfoximine synthesis. The information is designed to help identify and resolve common issues related to catalyst deactivation and to provide protocols for catalyst recovery and reuse.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation in my this compound synthesis?

A1: Signs of catalyst deactivation can manifest in several ways, including:

  • A noticeable decrease in the reaction rate or a complete stall of the reaction.

  • A lower than expected yield of the desired this compound product.

  • A change in the reaction's selectivity, leading to the formation of unwanted byproducts.

  • The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the same level of conversion.

  • A visible change in the appearance of the catalyst, such as a change in color or the formation of aggregates.

Q2: What are the primary causes of catalyst deactivation in syntheses involving rhodium, palladium, copper, or iridium catalysts?

A2: Catalyst deactivation can be broadly categorized into three main types: chemical, thermal, and mechanical.

  • Chemical Deactivation:

    • Poisoning: This occurs when impurities in the reactants or solvents strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons for precious metal catalysts include sulfur and phosphorus compounds.

    • Fouling: This is the physical blockage of the catalyst's active sites by the deposition of high molecular weight byproducts or carbonaceous materials (coke).

    • Leaching: This is the dissolution of the active metal from a solid support into the reaction medium, which is a common issue for heterogeneous catalysts.[1]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the small metal particles of a heterogeneous catalyst to agglomerate into larger ones, which reduces the active surface area. For homogeneous catalysts, high temperatures can lead to the decomposition of the catalyst complex.

  • Mechanical Deactivation: For heterogeneous catalysts, this can involve the physical loss of catalyst material through attrition or crushing of the support.

Q3: Can I regenerate and reuse my deactivated catalyst?

A3: In many cases, yes. The feasibility of regeneration depends on the mechanism of deactivation.

  • Fouling: Catalysts deactivated by fouling can often be regenerated by washing with an appropriate solvent to remove the deposited material.

  • Poisoning: If the poison is reversibly bound, the catalyst might be regenerated by washing or by a chemical treatment that removes the poison.

  • Leaching: Regeneration is not possible if the active metal has leached into the reaction mixture. However, the metal may be recoverable from the solution.

  • Sintering: This is generally an irreversible process, and the catalyst cannot be regenerated.

Q4: How can I minimize catalyst deactivation in my experiments?

A4: To prolong the life of your catalyst, consider the following preventative measures:

  • Use high-purity reactants and solvents: This will minimize the risk of catalyst poisoning.

  • Optimize reaction conditions: Avoid excessively high temperatures to prevent thermal degradation.

  • Choose the right catalyst and support: For heterogeneous catalysts, select a support that is stable under your reaction conditions. For homogeneous catalysts, the choice of ligand can significantly impact stability.

  • Implement proper handling and storage: Store catalysts under an inert atmosphere if they are sensitive to air or moisture.

Troubleshooting Guides

Issue 1: Gradual decrease in reaction yield over several runs with a recycled catalyst.

Potential Cause Diagnostic Step Suggested Solution
Catalyst Poisoning Analyze starting materials for impurities (e.g., sulfur, phosphorus).Purify reactants and solvents before use.
Fouling Observe the catalyst for any change in color or texture.Implement a catalyst washing step between cycles (see Protocol 1).
Leaching of active metal Analyze the reaction filtrate for the presence of the catalyst metal (e.g., by ICP-MS).Consider immobilizing the catalyst on a solid support.[1]
Thermal Degradation (Sintering) Characterize the recycled catalyst (e.g., by TEM) to check for particle agglomeration.Lower the reaction temperature or choose a more thermally stable catalyst system.

Issue 2: Sudden and complete loss of catalytic activity.

Potential Cause Diagnostic Step Suggested Solution
Introduction of a strong catalyst poison Review the experimental procedure for any recent changes in reagents or solvents.Identify and eliminate the source of the poison.
Mechanical loss of catalyst For heterogeneous catalysts, check for catalyst fines in the product mixture.Handle the catalyst with care to avoid attrition. Use a filter with an appropriate pore size to retain the catalyst.
Decomposition of the catalyst complex Verify the stability of the catalyst under the reaction conditions (e.g., in the presence of air or moisture if it is sensitive).Ensure the reaction is performed under an inert atmosphere if required. Use anhydrous solvents.

Quantitative Data on Catalyst Performance and Reusability

The following tables provide a summary of quantitative data on catalyst performance and reusability in this compound synthesis and related C-N coupling reactions.

Table 1: Performance of Recyclable Catalysts in this compound Synthesis and Analogous Reactions

Catalyst SystemReaction TypeReusabilityObservationsReference
Rh(III) in [BMIM][PF6]C-H Activation/Cyclization for 1,2-Benzothiazine SynthesisAt least 10 cyclesThe catalytic system maintained high efficiency.[2]
Copper NanoclustersSonogashira-type Coupling3 cyclesCatalytic activity remained intact.[3]
Fe3O4@SiO2-Picolylamine-PdSulfonamide SynthesisMultiple cyclesHigh catalytic activity was preserved, and palladium leaching was avoided.[1]

Note: Data for directly analogous reactions are provided where specific quantitative data for this compound synthesis is not available in the cited literature.

Experimental Protocols

Protocol 1: General Procedure for the Recovery and Regeneration of a Heterogeneous Catalyst

  • Separation: After the reaction is complete, separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Solvent Washing: Wash the recovered catalyst multiple times with a solvent that is a good solvent for the reactants, products, and any byproducts, but in which the catalyst is insoluble. Common washing solvents include ethyl acetate, dichloromethane, or the reaction solvent itself.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent.

  • Regeneration (Optional):

    • For Fouling: If the catalyst is deactivated by organic residues, calcination (heating to a high temperature in the presence of air or an inert gas) can be used to burn off the deposits. The optimal temperature and atmosphere for calcination depend on the specific catalyst and support and should be determined experimentally.

    • For Poisoning: If the catalyst is poisoned by a specific impurity, a chemical wash may be effective. For example, a mild acid or base wash can sometimes remove adsorbed poisons.

  • Storage: Store the regenerated catalyst under appropriate conditions (e.g., in a desiccator or under an inert atmosphere) until its next use.

Protocol 2: Recovery of a Homogeneous Rhodium Catalyst from an Ionic Liquid

This protocol is based on the principle of immobilizing the catalyst in an ionic liquid, allowing for the extraction of the product with an immiscible organic solvent.

  • Reaction Setup: Perform the this compound synthesis using a rhodium catalyst dissolved in an ionic liquid (e.g., [BMIM][PF6]) that is immiscible with your desired extraction solvent (e.g., diethyl ether, hexane).

  • Product Extraction: Upon completion of the reaction, add an immiscible organic solvent to the reaction vessel.

  • Separation: Vigorously stir the biphasic mixture and then allow the layers to separate. The product will partition into the organic layer, while the rhodium catalyst will remain in the ionic liquid layer.

  • Isolation: Carefully decant or separate the organic layer containing the product. Repeat the extraction process 2-3 times to ensure complete removal of the product.

  • Catalyst Reuse: The ionic liquid phase containing the catalyst can be directly reused in a subsequent reaction by adding fresh reactants.

Visualizations

Catalyst_Lifecycle cluster_synthesis Synthesis Phase cluster_deactivation Deactivation Pathways cluster_recovery Recovery & Regeneration Active_Catalyst Active Catalyst Reaction This compound Synthesis Active_Catalyst->Reaction Catalyzes Product This compound Product Reaction->Product Deactivated_Catalyst Deactivated Catalyst Reaction->Deactivated_Catalyst Deactivates over time Poisoning Poisoning Deactivated_Catalyst->Poisoning Fouling Fouling Deactivated_Catalyst->Fouling Sintering Sintering Deactivated_Catalyst->Sintering Recovery Recovery & Regeneration (Washing, Calcination) Deactivated_Catalyst->Recovery Recovery->Active_Catalyst Regenerated

Caption: The lifecycle of a catalyst in this compound synthesis, from active use to deactivation and subsequent recovery.

Troubleshooting_Workflow Start Low Reaction Yield Check_Purity Check Reactant/Solvent Purity Start->Check_Purity Poisoning_Suspected Poisoning Suspected? Check_Purity->Poisoning_Suspected Purify Purify Starting Materials Poisoning_Suspected->Purify Yes Observe_Catalyst Observe Catalyst Appearance Poisoning_Suspected->Observe_Catalyst No End Problem Resolved Purify->End Fouling_Suspected Fouling Suspected? Observe_Catalyst->Fouling_Suspected Wash_Catalyst Wash Catalyst (Protocol 1) Fouling_Suspected->Wash_Catalyst Yes Analyze_Filtrate Analyze Filtrate for Leaching Fouling_Suspected->Analyze_Filtrate No Wash_Catalyst->End Leaching_Detected Leaching Detected? Analyze_Filtrate->Leaching_Detected Immobilize Consider Catalyst Immobilization Leaching_Detected->Immobilize Yes Check_Temp Review Reaction Temperature Leaching_Detected->Check_Temp No Immobilize->End Sintering_Suspected Sintering Suspected? Check_Temp->Sintering_Suspected Optimize_Temp Optimize Temperature Sintering_Suspected->Optimize_Temp Yes Sintering_Suspected->End No Optimize_Temp->End

Caption: A troubleshooting workflow for diagnosing and addressing low reaction yields due to catalyst deactivation.

References

Technical Support Center: Byproduct Formation and Identification in Sulfoximine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfoximine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation and provide guidance on their identification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis of sulfoximines.

Q1: My reaction is complete according to TLC, but I have a significant amount of a non-polar byproduct. What is the likely identity of this impurity?

A1: A common non-polar byproduct is the corresponding sulfide , resulting from the reduction of the starting sulfoxide or the this compound product. This can occur if reducing agents are present or generated in situ. Another possibility, if you are using hypervalent iodine reagents, is the iodobenzene byproduct formed from the reagent during the reaction.[1]

Troubleshooting Steps:

  • Characterization: Isolate the byproduct by column chromatography. A ¹H NMR spectrum should allow for straightforward identification by comparison with the spectrum of the starting sulfide or known iodobenzene derivatives. Mass spectrometry will also clearly distinguish the sulfide from the desired product.

  • Prevention:

    • Ensure all reagents are pure and free from reducing contaminants.

    • If using a hypervalent iodine reagent, its byproducts are generally straightforward to remove during workup and purification.

Q2: I am performing an NH-transfer reaction on a sulfoxide and observe a byproduct with a polarity very similar to my desired NH-sulfoximine. What could it be?

A2: A frequent byproduct in such reactions is the unreacted starting sulfoxide . Its polarity is often close to that of the NH-sulfoximine, which can complicate purification.

Troubleshooting Steps:

  • Reaction Monitoring: Use TLC or LC-MS to carefully monitor the consumption of the starting material. If the reaction has stalled, consider the following.

  • Optimization:

    • Increase Reagent Stoichiometry: An excess of the iminating and oxidizing agents may be required to drive the reaction to completion.

    • Extend Reaction Time/Increase Temperature: Some sulfoxides are less reactive and may require more forcing conditions. Monitor for product degradation if increasing the temperature.

    • Solvent Choice: The reaction rate can be solvent-dependent. For instance, NH-transfer reactions using bisacetoxyiodobenzene and ammonium carbamate are often faster in methanol.[2]

Q3: After my reaction, I see a highly polar spot on my TLC plate that wasn't there at the start. What is this?

A3: A common highly polar byproduct is the corresponding sulfone , which results from the over-oxidation of either the starting sulfoxide or the this compound product.[3] This is more likely to occur with strong oxidizing agents or extended reaction times.

Troubleshooting Steps:

  • Characterization: Isolate the polar byproduct. The sulfone can be identified by its characteristic strong S=O stretching frequencies in IR spectroscopy and by its molecular weight in mass spectrometry (one oxygen atom more than the this compound).

  • Prevention:

    • Control Stoichiometry of Oxidant: Use the minimum effective amount of the oxidizing agent.

    • Lower Reaction Temperature: Perform the reaction at a lower temperature to improve selectivity.

    • Monitor Reaction Progress: Avoid unnecessarily long reaction times once the starting material is consumed.

Q4: I am synthesizing an N-substituted this compound and have obtained the corresponding NH-sulfoximine as a major byproduct. What is causing this?

A4: This indicates that the N-substituent is either not being successfully installed or is being cleaved under the reaction or workup conditions. Nucleophilic displacement of certain N-protecting groups can occur, leading to the formation of the NH-sulfoximine.[4]

Troubleshooting Steps:

  • Protecting Group Stability: Assess the stability of your N-substituent to the reaction conditions. For example, some protecting groups may be labile to acidic or basic conditions used during the reaction or workup.

  • Reaction Conditions:

    • If performing an N-alkylation, ensure your base is strong enough to deprotonate the NH-sulfoximine for subsequent reaction with the alkylating agent.

    • For N-arylations, ensure the catalyst system is active and that the reaction goes to completion.

  • Workup Procedure: Avoid harsh acidic or basic washes if your N-substituent is sensitive.

Q5: In my synthesis of NH-sulfoximines from fluoroalkyl sulfides using hypervalent iodine reagents, I've isolated a significant amount of an N-acetylated this compound. Why did this happen?

A5: When using reagents like (diacetoxyiodo)benzene (DIB) in solvents such as trifluoroethanol (TFE), the formation of N-acetyl (N-Ac) sulfoximines can be a significant side reaction.[2][5] This necessitates a subsequent deprotection step to obtain the desired NH-sulfoximine.

Troubleshooting Steps:

  • Deprotection: The N-acetyl group can typically be removed by treating the product mixture with aqueous HCl in a suitable solvent like acetonitrile.[2]

  • Reaction Optimization: While difficult to avoid completely in some systems, screening different solvents and ammonia sources may reduce the extent of N-acetylation.

Quantitative Data Summary

The following table summarizes common byproducts and their typical analytical signatures, which can aid in their identification.

Byproduct TypeTypical TLC Rf vs. ProductKey ¹H NMR FeaturesKey Mass Spec Data
Unreacted Sulfoxide SimilarAbsence of N-H proton signal; peaks corresponding to the starting material.M+ corresponding to the sulfoxide.
Sulfone Lower (more polar)Absence of N-H proton signal; characteristic shifts for protons alpha to the sulfonyl group.M+ corresponding to the sulfone (product mass + 16 amu for O).
Sulfide Higher (less polar)Absence of N-H and S=O functionality related signals.M+ corresponding to the sulfide.
NH-Sulfoximine (from N-de-protection)Different, often more polarPresence of a broad N-H proton signal.M+ corresponding to the de-protected this compound.
N-Acetyl this compound Different, often less polar than NH-sulfoximinePresence of a methyl singlet around 2 ppm for the acetyl group.M+ corresponding to the N-acetylated product.

Experimental Protocols

Protocol 1: General Procedure for Monitoring a this compound Synthesis by TLC

  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • On a silica gel TLC plate, spot the starting sulfoxide, a co-spot of the starting material and the reaction mixture, and the reaction mixture.

  • Develop the plate in the TLC chamber.

  • Visualize the spots using a UV lamp and/or by staining with a potassium permanganate solution.

  • Monitor the disappearance of the starting material spot and the appearance of the product and any byproduct spots over time.

Protocol 2: Identification of an Unknown Byproduct by LC-MS and NMR

  • Isolate the Byproduct: Purify the reaction mixture using column chromatography or preparative HPLC to isolate the byproduct in sufficient quantity and purity.

  • LC-MS Analysis:

    • Dissolve a small sample of the isolated byproduct in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample into an LC-MS system.

    • Obtain the mass spectrum to determine the molecular weight of the byproduct. This can provide immediate clues as to its identity (e.g., if it corresponds to the sulfone or unreacted starting material).

  • NMR Spectroscopy:

    • Dissolve the purified byproduct in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the byproduct. Compare the spectra to those of the starting materials and the expected product.

Visualizations

Logical Relationships and Workflows

Byproduct_Troubleshooting_Workflow cluster_0 Reaction Monitoring & Initial Observation cluster_1 Analysis and Identification cluster_2 Remediation start Start this compound Synthesis tlc Monitor Reaction by TLC/LC-MS start->tlc outcome Reaction Outcome? tlc->outcome clean_product Clean Product Formation outcome->clean_product Single Spot byproducts_formed Byproduct(s) Formed outcome->byproducts_formed Multiple Spots isolate Isolate Byproduct(s) via Chromatography analyze Analyze by NMR & Mass Spectrometry isolate->analyze identify Identify Byproduct Structure analyze->identify optimize Optimize Reaction Conditions (Temp, Stoichiometry, Solvent) identify->optimize e.g., Sulfone, Sulfide modify_workup Modify Workup/Purification identify->modify_workup e.g., Reagent Byproducts deprotect Perform Deprotection Step identify->deprotect e.g., N-Acetyl Byproduct end Obtain Pure Product optimize->end modify_workup->end deprotect->end byproducts_formed->isolate Byproduct_Formation_Pathways cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways sulfide Sulfide sulfoxide Sulfoxide sulfide->sulfoxide Oxidation nh_this compound NH-Sulfoximine sulfoxide->nh_this compound NH-Transfer sulfone Sulfone (Byproduct) sulfoxide->sulfone Over-oxidation n_acetyl N-Acetyl this compound (Byproduct) sulfoxide->n_acetyl NH-Transfer with (diacetoxyiodo)benzene This compound N-Substituted This compound nh_sulfoximine_bp NH-Sulfoximine (Byproduct) This compound->nh_sulfoximine_bp N-Deprotection nh_this compound->this compound N-Functionalization nh_this compound->sulfone Over-oxidation

References

Validation & Comparative

A Comparative In Vitro Study of Sulfoximine and Sulfone Bioisosteres

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vitro performance of sulfoximine and sulfone bioisosteres, supported by experimental data.

In the landscape of modern drug discovery, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. Among the various bioisosteric replacements, the substitution of a sulfone with a this compound has gained considerable traction. This guide provides a comparative in vitro analysis of these two functional groups, presenting key experimental data to illuminate the nuanced differences in their physicochemical properties, metabolic stability, cell permeability, and target engagement.

Data Presentation: A Side-by-Side Comparison

The following tables summarize quantitative in vitro data from published studies where sulfone-containing compounds were directly compared with their this compound analogues.

Table 1: Physicochemical and In Vitro ADME Properties of Matched Molecular Pairs

Compound PairPropertySulfone ValueThis compound ValueReference
Imatinib Analogue Aqueous Solubility (pH 6.5)Not ReportedNot Reported[1]
logD (pH 7.5)1.92.0[1]
Metabolic Stability (rHep CLb)2.3 L h⁻¹ kg⁻¹1.9 L h⁻¹ kg⁻¹[1]
Metabolic Stability (hLM CLb)0.48 L h⁻¹ kg⁻¹0.34 L h⁻¹ kg⁻¹[1]
Palbociclib Analogue Aqueous Solubility (pH 6.5)34 mg/L30 mg/L[1]
logD (pH 7.5)1.92.0[1]
Metabolic Stability (rHep CLb)1.3 L h⁻¹ kg⁻¹1.1 L h⁻¹ kg⁻¹[1]
Ribociclib Analogue Aqueous Solubility (pH 6.5)334 mg/L22 mg/L[1]
logD (pH 7.5)1.71.8[1]
Vardenafil Analogue Aqueous Solubility (pH 6.5)220 mg/L52 mg/L[1]
logD (pH 7.5)2.62.0[1]
Metabolic Stability (rHep CLb)3.0 L h⁻¹ kg⁻¹2.1 L h⁻¹ kg⁻¹[1]
ATR Inhibitor (AZ20) Aqueous Solubility (pH 7.4)Low661 µM (Ceralasertib)[2]
logD (pH 7.4)2.51.9 (Ceralasertib)[2]

Abbr.: rHep, rat hepatocytes; hLM, human liver microsomes; CLb, predicted blood clearance.

Table 2: Target Engagement and Off-Target Effects

Compound PairTarget/AssaySulfone ValueThis compound ValueReference
Palbociclib Analogue CDK4 IC₅₀7 nM57 nM[1]
CDK6 IC₅₀41 nM34 nM[1]
MOLM-13 Proliferation IC₅₀41 nM128 nM[1]
Ribociclib Analogue CDK4 IC₅₀67 nM216 nM[1]
CDK6 IC₅₀803 nM>1000 nM[1]
MOLM-13 Proliferation IC₅₀89 nM1150 nM[1]
Vioxx Analogue COX-2 InhibitionHighModerate[3]
hERG ActivityPresentReduced[3]
ATR Inhibitor (AZ20) CYP3A4 TDINot ReportedNo Activity (Ceralasertib)[2]
hERG ActivityPresentReduced (Ceralasertib)[2]

Abbr.: IC₅₀, half maximal inhibitory concentration; TDI, time-dependent inhibition.

Key In Vitro Differences Observed

The collected data highlights several trends when replacing a sulfone with a this compound moiety:

  • Physicochemical Properties: The impact on aqueous solubility is variable. While the this compound-containing ATR inhibitor ceralasertib showed significantly improved solubility over its sulfone counterpart, the this compound analogues of ribociclib and vardenafil exhibited lower solubility.[1][2] Generally, sulfoximines tend to be more polar and less lipophilic, as indicated by the consistently lower logD values for the vardenafil and ceralasertib analogues.[1][2]

  • Metabolic Stability: A recurring observation is the enhanced metabolic stability of sulfoximines. In matched-pair analyses, the this compound analogues of imatinib, palbociclib, and vardenafil all demonstrated lower predicted blood clearance in both rat hepatocytes and human liver microsomes, suggesting a reduced susceptibility to metabolism.[1]

  • Target Engagement and Off-Target Effects: The bioisosteric replacement can influence target potency , though not always in a predictable manner. For the palbociclib analogue, the potency against CDK4 and CDK6 was comparable to the parent drug, while the ribociclib analogue showed a decrease in potency.[1] A significant advantage of the this compound group can be the mitigation of off-target effects . For instance, the this compound analogues of Vioxx and the ATR inhibitor AZ20 (ceralasertib) both displayed reduced hERG activity.[2][3] Furthermore, ceralasertib showed no time-dependent inhibition of CYP3A4, a favorable drug-drug interaction profile.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Physicochemical Property Determination

Aqueous Solubility: Thermodynamic solubility is often determined using the shake-flask method. An excess of the compound is suspended in a buffer of a specific pH (e.g., pH 6.5 or 7.4) and shaken at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified by a suitable analytical method, such as high-performance liquid chromatography (HPLC).[1]

Lipophilicity (logD): The distribution coefficient (logD) is a measure of a compound's lipophilicity at a given pH. It is commonly determined by measuring the partitioning of the compound between n-octanol and an aqueous buffer (e.g., PBS at pH 7.5). After equilibration, the concentration of the compound in each phase is measured by HPLC, and the logD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[1]

In Vitro ADME Assays

Metabolic Stability in Liver Microsomes: This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes. The test compound is incubated with liver microsomes (human or animal) in the presence of the cofactor NADPH at 37°C. Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS. The rate of disappearance of the compound is used to calculate parameters such as half-life and intrinsic clearance.

Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a barrier with properties similar to the intestinal epithelium. The cells are grown on a semi-permeable support, separating an apical (donor) and a basolateral (receiver) compartment. The test compound is added to the donor compartment, and its appearance in the receiver compartment is monitored over time. The apparent permeability coefficient (Papp) is calculated to predict intestinal absorption. To assess active efflux, the transport is also measured in the basolateral-to-apical direction, and the efflux ratio is determined.

Target Engagement and Safety Assays

Kinase Inhibition Assays: The inhibitory activity of compounds against specific kinases is typically measured using biochemical assays. These assays can be based on various detection methods, such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity, to quantify the phosphorylation of a substrate by the kinase. The half-maximal inhibitory concentration (IC₅₀) is determined by measuring the enzyme activity at a range of inhibitor concentrations.

hERG Inhibition Assay: The potential for a compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity, is often assessed using electrophysiological methods like the patch-clamp technique on cells expressing the hERG channel.

Visualizations

Experimental Workflow for Bioisostere Comparison

G cluster_synthesis Synthesis cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_bio Biological Evaluation cluster_analysis Data Analysis Sulfone Sulfone Compound Solubility Aqueous Solubility Sulfone->Solubility LogD Lipophilicity (logD) Sulfone->LogD Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Sulfone->Metabolic_Stability Permeability Permeability (Caco-2) Sulfone->Permeability Target_Engagement Target Engagement (IC50) Sulfone->Target_Engagement Off_Target Off-Target Effects (hERG, CYP Inhibition) Sulfone->Off_Target This compound This compound Bioisostere This compound->Solubility This compound->LogD This compound->Metabolic_Stability This compound->Permeability This compound->Target_Engagement This compound->Off_Target Comparison Comparative Analysis Solubility->Comparison LogD->Comparison Metabolic_Stability->Comparison Permeability->Comparison Target_Engagement->Comparison Off_Target->Comparison

Caption: A typical workflow for the comparative in vitro evaluation of bioisosteres.

Logical Relationship of In Vitro Properties

G cluster_0 Molecular Properties cluster_1 Physicochemical Properties cluster_2 In Vitro ADME Properties cluster_3 Biological Response Structure Chemical Structure (Sulfone vs. This compound) Solubility Solubility Structure->Solubility Lipophilicity Lipophilicity Structure->Lipophilicity Target_Binding Target Binding & Potency Structure->Target_Binding Off_Target Off-Target Effects Structure->Off_Target Permeability Permeability Solubility->Permeability Lipophilicity->Permeability Metabolism Metabolic Stability Lipophilicity->Metabolism Lipophilicity->Target_Binding Permeability->Target_Binding Metabolism->Target_Binding

Caption: Interplay of molecular and in vitro properties influencing biological outcomes.

Example Signaling Pathway: Kinase Inhibition

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase (e.g., CDK4/6) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Proliferation Cell Proliferation P_Substrate->Proliferation Inhibitor This compound/Sulfone Inhibitor Inhibitor->Kinase

Caption: A simplified signaling pathway illustrating the role of kinase inhibitors.

References

The Ascendant Sulfoximine Moiety: A Comparative Guide to Enhanced Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a paramount challenge. The sulfoximine functional group has emerged as a promising structural motif to address this, frequently demonstrating improved metabolic stability compared to more traditional isosteres such as sulfones and sulfonamides. This guide provides an objective comparison of the metabolic stability of this compound-containing drugs against their analogues, supported by experimental data and detailed protocols, to empower informed decisions in drug design and optimization.

The introduction of a this compound group can significantly alter a molecule's physicochemical properties, often leading to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. Notably, the unique electronic and steric nature of the this compound moiety can render it less susceptible to enzymatic degradation, thereby enhancing its metabolic stability.

Comparative Metabolic Stability: In Vitro Data

The following tables summarize quantitative data from in vitro studies, comparing the metabolic stability of this compound-containing drugs with their non-sulfoximine analogues. The primary metric for comparison is the predicted hepatic blood clearance (CLb), a key indicator of metabolic rate, determined in rat hepatocytes and human liver microsomes. Lower CLb values are indicative of greater metabolic stability.

Table 1: Comparison of Predicted Hepatic Blood Clearance (CLb) for Imatinib and its this compound Analogue [1][2]

CompoundPredicted CLb in Rat Hepatocytes (L h⁻¹ kg⁻¹)Predicted CLb in Human Liver Microsomes (L h⁻¹ kg⁻¹)
Imatinib2.30.48
Imatinib this compound Analogue1.90.34

Table 2: Comparison of Predicted Hepatic Blood Clearance (CLb) for AT7519 and its this compound Analogue [1][2]

CompoundPredicted CLb in Rat Hepatocytes (L h⁻¹ kg⁻¹)Predicted CLb in Human Liver Microsomes (L h⁻¹ kg⁻¹)
AT75191.70.24
AT7519 this compound Analogue0.060.06

Table 3: Comparison of Predicted Hepatic Blood Clearance (CLb) for Ribociclib and its this compound Analogue [1][2]

CompoundPredicted CLb in Rat Hepatocytes (L h⁻¹ kg⁻¹)Predicted CLb in Human Liver Microsomes (L h⁻¹ kg⁻¹)
Ribociclib2.3-
Ribociclib this compound Analogue1.1-

Table 4: Comparison of Predicted Hepatic Blood Clearance (CLb) for Vardenafil and its this compound Analogue [1][3]

CompoundPredicted CLb in Rat Hepatocytes (L h⁻¹ kg⁻¹)
Vardenafil3.0
Vardenafil this compound Analogue2.1

Table 5: In Vitro Pharmacokinetic Properties of PTEFb Inhibitors [4]

CompoundPredicted CLb in Rat Hepatocytes (L h⁻¹ kg⁻¹)Predicted CLb in Rat Liver Microsomes (L h⁻¹ kg⁻¹)
BAY-958 (Sulfonamide)0.330.48
BAY 1143572 (this compound)--
Benzyl Sulfone 4--

Note: While a direct comparison for BAY 1143572 is not provided in the same format, in vivo studies in rats showed low blood clearance (1.1 L/h/kg) for this this compound-containing drug, suggesting good metabolic stability.[5][6][7]

Experimental Protocols

The following are detailed methodologies for key in vitro metabolic stability assays.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism.

1. Materials and Reagents:

  • Test compound

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • Control compounds (high and low clearance)

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture containing liver microsomes, phosphate buffer, and MgCl₂.

  • Pre-warm the incubation mixture and the NADPH regenerating system to 37°C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the incubation mixture. The final concentration of the test compound is typically around 1 µM.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture and terminate the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated analytical method, such as LC-MS/MS.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint = (0.693 / t₁/₂) / (microsomal protein concentration).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes.

1. Materials and Reagents:

  • Test compound

  • Cryopreserved or fresh primary hepatocytes (human or rat)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • Control compounds

2. Procedure:

  • Thaw and prepare a suspension of hepatocytes in the culture medium.

  • Pre-incubate the hepatocyte suspension at 37°C in a CO₂ incubator.

  • Prepare a stock solution of the test compound.

  • Add the test compound to the hepatocyte suspension to initiate the metabolic reaction. The typical final concentration is 1 µM.

  • Incubate the mixture at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and terminate the reaction with cold acetonitrile containing an internal standard.

  • Process the samples by centrifugation to remove cell debris.

  • Quantify the concentration of the parent compound in the supernatant by LC-MS/MS.

3. Data Analysis:

  • Similar to the microsomal stability assay, determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the disappearance rate of the parent compound. The CLint is typically expressed as µL/min/10⁶ cells.

Visualizing Metabolic Pathways and Experimental Workflows

To further elucidate the processes involved in determining metabolic stability, the following diagrams, created using the DOT language, illustrate a generalized metabolic pathway and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock Solution D Initiate Reaction (Add Compound & Cofactors) A->D B Microsome/Hepatocyte Suspension B->D C NADPH Regenerating System (for microsomes) C->D E Incubate at 37°C D->E F Time-Point Sampling E->F G Quench Reaction (Acetonitrile + Internal Standard) F->G H Centrifuge G->H I LC-MS/MS Analysis H->I J Data Analysis (t½, CLint) I->J

Fig. 1: General workflow for in vitro metabolic stability assays.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug This compound-Containing Drug (Lipophilic) CYP450 Cytochrome P450 Enzymes Drug->CYP450 Oxidation Oxidized_Metabolite Oxidized Metabolite (More Polar) CYP450->Oxidized_Metabolite UGT_SULT UGTs, SULTs, etc. Oxidized_Metabolite->UGT_SULT Conjugation Conjugated_Metabolite Conjugated Metabolite (Water-Soluble) Excretion Excretion Conjugated_Metabolite->Excretion UGT_SULT->Conjugated_Metabolite

Fig. 2: Generalized metabolic pathway of a xenobiotic.

Conclusion

The presented data and methodologies underscore the potential of the this compound moiety as a valuable tool in overcoming metabolic stability challenges in drug discovery. The consistent trend of improved stability observed in this compound analogues compared to their counterparts suggests that the strategic incorporation of this functional group can lead to drug candidates with more desirable pharmacokinetic profiles. Researchers are encouraged to utilize the provided experimental protocols to validate the metabolic stability of their own this compound-containing compounds and to consider this versatile functional group in their future drug design endeavors.

References

Sulfoximines vs. Sulfonamides: A Comparative Guide to Aqueous Solubility for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the aqueous solubility of sulfoximines in comparison to their sulfonamide analogues, supported by experimental data and detailed protocols.

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal physicochemical properties is paramount. Among these, aqueous solubility stands as a critical determinant of a compound's bioavailability and overall developability. For decades, the sulfonamide moiety has been a cornerstone in drug design; however, its isostere, the sulfoximine group, is increasingly recognized for its potential to confer superior pharmacological properties, including enhanced aqueous solubility. This guide provides a detailed comparison of the aqueous solubility of sulfoximines and sulfonamides, presenting experimental data, outlining testing methodologies, and exploring the structural basis for the observed differences.

Key Findings at a Glance

Emerging evidence from drug discovery programs indicates that the replacement of a sulfonamide with a this compound group can lead to a significant improvement in aqueous solubility. This substitution offers a valuable strategy for medicinal chemists to overcome solubility challenges often encountered with sulfonamide-containing compounds. The increased polarity and unique hydrogen bonding capabilities of the this compound functionality are key contributors to this enhanced solubility profile.[1][2][3]

Quantitative Comparison of Aqueous Solubility

The following table summarizes publicly available data from various drug discovery programs, directly comparing the aqueous solubility of sulfonamide-containing compounds with their this compound analogues.

Sulfonamide CompoundAqueous Solubility (mg/L)This compound AnalogueAqueous Solubility (mg/L)Fold Change in SolubilityReference
ZK 3047098 (at pH 7.4)Roniciclib182 (at pH 7.4)22.75x increase [4]
BAY-95811 (at pH 6.5)Atuveciclib479 (at pH 6.5)43.55x increase [4]
Vardenafil220 (at pH 6.5)Vardenafil Analogue52 (at pH 6.5)4.23x decrease [5]
Imatinib112Imatinib Analogue542.07x decrease [5]
AT75191524AT7519 Analogue5229.31x decrease [5]

Note: While the trend of increased solubility upon substitution of a sulfonamide with a this compound is notable, it is not universal. As illustrated by the examples of Vardenafil, Imatinib, and AT7519 analogues, the overall molecular context is crucial in determining the ultimate effect on solubility.

The Structural Rationale for Enhanced Solubility

The difference in aqueous solubility between sulfoximines and sulfonamides can be attributed to their distinct molecular structures and resulting intermolecular interactions with water.

G cluster_this compound This compound cluster_sulfonamide Sulfonamide s_this compound S o_this compound O s_this compound->o_this compound n_this compound N-R' s_this compound->n_this compound r1_this compound R1 s_this compound->r1_this compound r2_this compound R2 s_this compound->r2_this compound water1 H₂O o_this compound->water1 H-bond acceptor water2 H₂O n_this compound->water2 H-bond donor/acceptor s_sulfonamide S o1_sulfonamide O s_sulfonamide->o1_sulfonamide o2_sulfonamide O s_sulfonamide->o2_sulfonamide n_sulfonamide N-R' s_sulfonamide->n_sulfonamide r1_sulfonamide R1 s_sulfonamide->r1_sulfonamide water3 H₂O o1_sulfonamide->water3 H-bond acceptor water4 H₂O n_sulfonamide->water4 H-bond donor

Caption: Structural comparison and hydrogen bonding potential of sulfoximines and sulfonamides.

Sulfoximines possess a unique pseudo-tetrahedral geometry around the sulfur atom with one oxygen, one nitrogen, and two carbon substituents. The nitrogen atom in an N-H this compound can act as both a hydrogen bond donor and acceptor, while the oxygen atom also serves as a hydrogen bond acceptor.[3] This contrasts with sulfonamides, where the sulfur is bonded to two oxygen atoms and one nitrogen atom. While the sulfonamide nitrogen is a hydrogen bond donor and the two oxygens are acceptors, the overall polarity and hydrogen bonding capacity can be different. The introduction of the imine functionality in sulfoximines can disrupt the crystal lattice packing that is often observed in solid sulfonamides, potentially leading to a lower lattice energy and, consequently, improved solubility.

Experimental Protocols for Aqueous Solubility Determination

Accurate and reproducible measurement of aqueous solubility is crucial for making informed decisions in drug development. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method. For higher throughput needs in early discovery phases, kinetic solubility assays are often employed.

Thermodynamic Solubility: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent system.

G start Add excess solid compound to buffer shake Equilibrate by shaking (e.g., 24-48 hours at 25°C or 37°C) start->shake separate Separate solid and liquid phases (centrifugation/filtration) shake->separate quantify Quantify concentration in the supernatant (e.g., HPLC, LC-MS) separate->quantify result Determine Thermodynamic Solubility quantify->result

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Detailed Protocol:

  • Preparation: An excess amount of the solid compound is added to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: The vials are agitated in a shaker bath at a constant temperature (typically 25°C or 37°C) for an extended period (usually 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is used to accurately quantify the concentration.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

G start Prepare DMSO stock solution dilute Add stock solution to aqueous buffer in a microtiter plate start->dilute incubate Incubate for a short period (e.g., 1-2 hours) dilute->incubate measure Measure precipitation (e.g., turbidimetry, nephelometry) incubate->measure result Determine Kinetic Solubility measure->result

Caption: Workflow for a typical kinetic solubility assay.

Detailed Protocol:

  • Stock Solution: A concentrated stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Dilution: A small aliquot of the DMSO stock solution is added to an aqueous buffer in the wells of a microtiter plate. This rapid change in solvent can lead to the precipitation of compounds with low aqueous solubility.

  • Incubation: The plate is incubated for a relatively short period (e.g., 1 to 2 hours) at a controlled temperature.

  • Detection: The amount of precipitated compound is measured. Common detection methods include turbidimetry (measuring the cloudiness of the solution) or nephelometry (measuring scattered light). The concentration at which precipitation is first observed is reported as the kinetic solubility.

Conclusion

The strategic incorporation of sulfoximines as bioisosteres for sulfonamides presents a promising avenue for enhancing the aqueous solubility of drug candidates. The unique structural and electronic properties of the this compound moiety can lead to more favorable interactions with water and disrupt crystal packing, often resulting in a significant improvement in solubility. While this is a generally observed trend, the effect is highly dependent on the specific molecular scaffold. Researchers and drug development professionals are encouraged to consider this isosteric replacement as a valuable tool in their efforts to optimize the physicochemical properties of new chemical entities. The selection of the appropriate solubility assay, whether thermodynamic or kinetic, will depend on the stage of the drug discovery process and the specific questions being addressed.

References

head-to-head comparison of different catalytic systems for sulfoximine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of sulfoximines is a critical step in the discovery of novel therapeutics and agrochemicals. This guide provides a comprehensive, data-driven comparison of the leading catalytic systems for sulfoximine synthesis, focusing on rhodium, copper, and iron-based catalysts. We present a detailed analysis of their performance, supported by experimental data and protocols, to aid in the selection of the optimal system for specific research and development needs.

Sulfoximines have emerged as a privileged structural motif in medicinal chemistry due to their unique physicochemical properties, including their chirality at the sulfur atom, their ability to act as hydrogen bond donors and acceptors, and their metabolic stability. The development of robust catalytic methods for their synthesis has been a major focus in organic chemistry. This guide will delve into the most prominent metal-catalyzed approaches, primarily focusing on nitrene transfer and C-H functionalization strategies.

Comparative Performance of Catalytic Systems

The choice of catalyst is paramount in achieving high yields, broad substrate scope, and, where required, high enantioselectivity in this compound synthesis. Below, we summarize the performance of rhodium, copper, and iron catalysts in structured tables for easy comparison.

Rhodium-Catalyzed Systems

Rhodium catalysts, particularly Rh₂(OAc)₄ and its derivatives, are highly effective for the synthesis of both N-protected and free NH-sulfoximines through nitrene transfer from various sources.[1] These systems are known for their high efficiency and broad functional group tolerance under mild conditions.[2]

Catalyst SystemNitrene SourceSubstrate ScopeYield (%)Key AdvantagesReference
Rh₂(OAc)₄BocNH₂, PhI(OAc)₂Aryl & Alkyl SulfoxidesUp to 98%Mild conditions, high yields for N-Boc sulfoximines.[3][3]
Rh₂(esp)₂O-(2,4-dinitrophenyl)hydroxylamineAryl & Alkyl SulfoxidesModerate to ExcellentDirect synthesis of free NH-sulfoximines.[1][1]
Chiral Rhodium CatalystDiazo compoundsSulfenamidesHigh yields, up to 98:2 erAsymmetric synthesis via S-alkylation of sulfenamides.[4][5][4][5]
Copper-Catalyzed Systems

Copper catalysts offer a cost-effective and environmentally benign alternative for this compound synthesis. Both copper(I) and copper(II) salts have been successfully employed in N-arylations and other coupling reactions to furnish sulfoximines.

Catalyst SystemReaction TypeSubstrate ScopeYield (%)Key AdvantagesReference
CuI / 1,10-phenanthrolineN-Arylation with Aryl IodidesNH-SulfoximinesGood to ExcellentMild conditions, broad substrate scope for N-arylation.[6]
Cu(OAc)₂Dehydrogenative C-N CouplingNH-Sulfoximines, AzolesGood to ExcellentDirect C-N bond formation with heterocycles.[6]
CuBr₂ / K₂CO₃N-Cyanation with AIBNDiaryl & Aryl Alkyl SulfoximinesUp to 90%Efficient synthesis of N-cyanosulfoximines.[7][7]
Iron-Catalyzed Systems

Iron catalysts are gaining prominence as a sustainable and inexpensive option for this compound synthesis. Iron(II) salts have been shown to effectively catalyze the direct synthesis of free NH-sulfoximines.[8]

Catalyst SystemNH-SourceSubstrate ScopeYield (%)Key AdvantagesReference
FeSO₄ / phenanthrolineArylhydroxylamine derivativeAryl & Alkyl Sulfoxides70-98%Direct synthesis of NH-sulfoximines without an external oxidant.[1][1]
FeCl₂ hydrate / 1-butylimidazoleN-MesyloxycarbamatesWide range of sulfides and sulfoxidesGood to ExcellentCompatible with continuous flow processes.[9][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the catalytic systems discussed.

General Procedure for Rhodium-Catalyzed Synthesis of N-Boc Sulfoximines[3]

To a stirred suspension of the sulfoxide (0.3 mmol, 1.0 equiv), BocNH₂ (0.51 mmol, 1.7 equiv), and MgO (0.6 mmol, 2.0 equiv) in CH₂Cl₂ (3 mL) is added Rh₂(OAc)₄ (0.006 mmol, 2 mol%). A solution of PhI(OAc)₂ (0.51 mmol, 1.7 equiv) in CH₂Cl₂ (1 mL) is then added dropwise over 1 hour at 40 °C. The reaction mixture is stirred at 40 °C for 8 hours. Upon completion, the reaction mixture is filtered through Celite and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired N-Boc this compound.

General Procedure for Copper-Catalyzed N-Arylation of NH-Sulfoximines[6]

A mixture of the NH-sulfoximine (0.20 mmol), aryl iodide (0.24 mmol), CuI (0.02 mmol, 10 mol%), 1,10-phenanthroline (0.04 mmol, 20 mol%), and K₂CO₃ (0.40 mmol) in toluene (2.0 mL) is stirred at 110 °C for 24 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to give the corresponding N-aryl this compound.

General Procedure for Iron-Catalyzed Direct Synthesis of NH-Sulfoximines[1]

To a solution of the sulfoxide (0.2 mmol) and the arylhydroxylamine derivative (0.3 mmol) in acetonitrile (2 mL) under an argon atmosphere are added FeSO₄·7H₂O (0.04 mmol, 20 mol%) and 1,10-phenanthroline (0.04 mmol, 20 mol%). The reaction mixture is stirred at 30 °C for the specified time. After completion of the reaction, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the free NH-sulfoximine.

Visualizing the Workflow

To better illustrate the general process of catalytic this compound synthesis, the following diagram outlines a typical experimental workflow.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Sulfoxide/Sulfide & Nitrene/Amine Source ReactionVessel Inert Atmosphere (Ar or N2) Stirring at specified Temp. Reactants->ReactionVessel Catalyst Metal Catalyst (Rh, Cu, Fe) Catalyst->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Additives Base/Oxidant (if required) Additives->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Completion Extraction Solvent Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, MS, etc. Purification->Characterization Product Pure this compound Characterization->Product synthesis_pathways cluster_rh Rhodium Catalysis cluster_cu Copper Catalysis cluster_fe Iron Catalysis Sulfoxide Sulfoxide Rh_Nitrene Nitrene Transfer Sulfoxide->Rh_Nitrene Protected Nitrene Source Sulfoxide->Rh_Nitrene Direct NH Source Sulfide Sulfide Fe_Nitrene Direct NH-Transfer Sulfide->Fe_Nitrene NH Source Sulfenamide Sulfenamide Rh_Alkylation Asymmetric S-Alkylation Sulfenamide->Rh_Alkylation Diazo Compound NHthis compound NH-Sulfoximine Cu_Coupling N-Arylation/ C-N Coupling NHthis compound->Cu_Coupling Aryl Halide/Boronic Acid Protectedthis compound N-Protected This compound Freethis compound Free NH-Sulfoximine Rh_Nitrene->Protectedthis compound Rh_Nitrene->Freethis compound Rh_Alkylation->Protectedthis compound Oxidation Cu_Coupling->Protectedthis compound Fe_Nitrene->Freethis compound

References

Validating Sulfoximine Target Engagement in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the sulfoximine functional group has become an increasingly effective strategy in modern drug design, offering a unique three-dimensional scaffold that can enhance pharmacological properties such as potency, selectivity, and metabolic stability. A critical step in the development of these novel therapeutics is the unequivocal confirmation of target engagement within a cellular environment. This guide provides an objective comparison of key methodologies for validating the interaction of this compound-containing compounds with their intended protein targets, complete with detailed experimental protocols and illustrative workflows.

Comparative Analysis of Target Engagement Validation Methods

The selection of an appropriate assay for validating this compound target engagement is contingent on various factors, including the nature of the target protein, the availability of specific reagents, and the desired experimental throughput. The following table summarizes and compares common techniques.

MethodPrincipleThis compound Modification Required?EnvironmentThroughputKey AdvantagesKey Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.NoIn cellulo, Cell lysatesMedium to HighConfirms direct target binding in a native cellular context without modifying the compound.[1]Requires a specific antibody or mass spectrometry for detection; not all proteins exhibit a measurable thermal shift.[2]
Pharmacodynamic (PD) Biomarker Analysis Measures downstream cellular events (e.g., phosphorylation) resulting from target modulation.NoIn cellulo, In vivoLow to MediumProvides evidence of functional target engagement and pathway modulation in a biological system.[3][4]An indirect measure of target binding that can be influenced by off-target effects.
Chemical Probe-Based Assays A tagged this compound derivative (e.g., biotinylated) is used to capture and identify the target protein.YesCell lysatesLow to MediumDirectly identifies the protein-ligand interaction and can help in off-target profiling.[5]Synthesis of a functional probe can be challenging, and the tag might interfere with binding.
Radioligand Binding Assay A radiolabeled this compound competes with unlabeled compounds for binding to a receptor.YesCell membranesHighHighly sensitive and quantitative, considered a gold standard for receptor affinity determination.[6][7]Requires synthesis of a radiolabeled compound and specialized handling of radioactive materials. Primarily for membrane proteins.
Kinetic Target Engagement (Residence Time) Measures the duration of the drug-target complex, a parameter that can better correlate with in vivo efficacy than binding affinity alone.[8][9]NoBiochemical, In cellulo (indirect)LowOffers deeper mechanistic insight into the durability of the drug-target interaction.[10]Direct measurement in cells is technically challenging; often inferred from biochemical assays.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for a this compound Kinase Inhibitor

This protocol provides a framework for assessing the direct binding of a this compound-containing kinase inhibitor to its target in intact cells.

Objective: To determine if the this compound compound stabilizes its target kinase against heat-induced denaturation.

Materials:

  • Cell line expressing the target kinase

  • This compound inhibitor

  • Vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibody specific for the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

  • Thermal cycler

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat with the this compound inhibitor at the desired concentration or with vehicle for 1-2 hours in culture.

  • Heat Shock: Harvest and wash the cells, then resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.[11]

  • Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Pellet the aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[11]

  • Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Normalize the protein concentration of all samples, separate by SDS-PAGE, and transfer to a membrane for Western blotting with an antibody against the target kinase.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature for the inhibitor-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.[11]

Pharmacodynamic (PD) Biomarker Analysis of Ceralasertib (AZD6738)

Ceralasertib is a clinical-stage this compound inhibitor of the ATR kinase. A key method to confirm its target engagement in cells is to measure the phosphorylation of downstream substrates like RAD50.[3][4][12]

Objective: To confirm Ceralasertib's engagement of ATR by quantifying the change in phosphorylation of its downstream target, RAD50.

Materials:

  • Cancer cell line with an active DNA damage response pathway

  • Ceralasertib (AZD6738)

  • Vehicle control (e.g., DMSO)

  • Antibodies for total RAD50 and phosphorylated RAD50 (pRAD50)

  • Reagents and equipment for Western blotting or immunohistochemistry (IHC)

Procedure (via Western Blot):

  • Cell Treatment: Treat cells with a dose-range of Ceralasertib or vehicle for a defined period.

  • Lysis: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Perform SDS-PAGE and transfer the proteins to a membrane. Probe with primary antibodies for pRAD50 and total RAD50.

  • Detection and Analysis: After incubation with a secondary antibody, visualize the protein bands. A dose-dependent decrease in the pRAD50 signal, often normalized to total RAD50, confirms target engagement and inhibition.

Radioligand Binding Assay for Sulfoxaflor

Sulfoxaflor is a this compound insecticide targeting the nicotinic acetylcholine receptor (nAChR). Its target engagement can be quantified using a radioligand binding assay.[6][13]

Objective: To measure the binding affinity of sulfoxaflor to its target receptor.

Materials:

  • Membrane preparation from a source rich in the target nAChR (e.g., insect heads)

  • Radiolabeled sulfoxaflor ([³H]SFX)

  • Unlabeled sulfoxaflor

  • Assay buffer

  • Glass fiber filters and a cell harvester

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³H]SFX and varying concentrations of unlabeled sulfoxaflor.

  • Incubation: Allow the reaction to reach equilibrium.

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of unlabeled sulfoxaflor that inhibits 50% of the specific binding of [³H]SFX (IC50). This value can be used to calculate the binding affinity (Ki).

Visualizations

cluster_0 This compound-Based Kinase Inhibitor cluster_1 Downstream Signaling This compound Inhibitor This compound Inhibitor Target Kinase Target Kinase This compound Inhibitor->Target Kinase Binds to ATP pocket Substrate Substrate Target Kinase->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Target Kinase->Phosphorylated Substrate ATP ATP ATP->Target Kinase Competitive Binding Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Caption: Kinase inhibition by a this compound compound.

Start Start Cell_Treatment Treat cells with This compound Compound Start->Cell_Treatment Heat_Shock Apply Temperature Gradient Cell_Treatment->Heat_Shock Cell_Lysis Lyse Cells Heat_Shock->Cell_Lysis Centrifugation Separate Soluble and Aggregated Proteins Cell_Lysis->Centrifugation Western_Blot Analyze Soluble Fraction by Western Blot Centrifugation->Western_Blot Data_Analysis Generate Melting Curve and Determine Shift Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Cellular Thermal Shift Assay.

cluster_0 Direct Binding Assays cluster_1 Functional Readout Assays Target Engagement Validation Target Engagement Validation CETSA CETSA Target Engagement Validation->CETSA Chemical Probes Chemical Probes Target Engagement Validation->Chemical Probes Radioligand Binding Radioligand Binding Target Engagement Validation->Radioligand Binding PD Biomarker Analysis PD Biomarker Analysis Target Engagement Validation->PD Biomarker Analysis Kinetic Analysis (Residence Time) Kinetic Analysis (Residence Time) Target Engagement Validation->Kinetic Analysis (Residence Time)

References

A Comparative Analysis of Sulfoximine and Sulfoxide Directing Groups in C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Directing Group for C-H Functionalization

The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative tool in modern organic synthesis, enabling the construction of complex molecules with high precision and efficiency. Central to this strategy is the use of directing groups, which steer transition metal catalysts to a specific C-H bond, ensuring regioselectivity. Among the plethora of directing groups, sulfur-based moieties, particularly sulfoximines and sulfoxides, have garnered significant attention due to their unique electronic and steric properties, and their prevalence in bioactive molecules.[1][2][3][4] This guide provides a comprehensive comparative analysis of sulfoximine and sulfoxide directing groups in C-H activation, supported by experimental data, to aid researchers in selecting the most suitable group for their synthetic endeavors.

At a Glance: this compound vs. Sulfoxide Directing Groups

FeatureThis compoundSulfoxide
Coordination Strong, bidentate (N, O) or monodentate (N)Moderate, monodentate (O)
Common Catalysts Rh(III), Ru(II), Ir(III), Co(III)[5][6]Pd(II), Rh(III)[7][8]
Reactivity Generally more robust and versatileProne to side reactions (e.g., Pummerer)
Stereocontrol Excellent for asymmetric C-H activation[2][6]Can be used as a chiral auxiliary[9]
Removal Can be challengingReadily converted to other functionalities[10]

Performance in C-H Activation: A Data-Driven Comparison

The choice between a this compound and a sulfoxide directing group is often dictated by the desired transformation, the choice of metal catalyst, and the overall synthetic strategy. The following tables summarize quantitative data from representative C-H activation reactions, highlighting the performance of each directing group under various conditions.

Table 1: Rh(III)-Catalyzed C-H Activation/Annulation
EntryDirecting GroupCoupling PartnerCatalyst SystemSolventTemp. (°C)Yield (%)Reference
1This compoundDiphenylacetylene[CpRhCl₂]₂/AgSbF₆DCE8095[11]
2This compoundIodonium ylide[CpRhCl₂]₂/AgOAcDCE6092[12]
3This compoundVinylene carbonate[CpRhCl₂]₂/AgSbF₆t-BuOH6078[11]
4SulfoxideN/A (peri-arylation)--INVALID-LINK--₂DCE8085[7]
Table 2: Ru(II)-Catalyzed Enantioselective C-H Activation
EntryDirecting GroupChiral LigandCoupling PartnerCatalystSolventYield (%)ee (%)Reference
1This compoundChiral Carboxylic AcidSulfoxonium ylide[(p-cymene)RuCl₂]₂DCE9998[5]
2This compoundChiral Carboxylic AcidDiazo compound[(p-cymene)RuCl₂]₂DCE8596
Table 3: Pd(II)-Catalyzed C-H Functionalization
EntryDirecting GroupReaction TypeOxidantCatalystSolventYield (%)Reference
1SulfoxideArylationAg₂CO₃Pd(OAc)₂DCE85[13]
2SulfoxideOlefinationAg₂CO₃Pd(OAc)₂DCE78[13]
3SulfoxideFluoroalkoxylationPhI(OAc)₂Pd(OPiv)₂TFE/AcOH82[7]
4SulfoxideThiolationN/APd(OAc)₂Toluene88[10]

Mechanistic Overview

The directing ability of both sulfoximines and sulfoxides stems from their capacity to coordinate with the transition metal catalyst, forming a metallacyclic intermediate that facilitates the cleavage of a proximal C-H bond.

This compound-Directed C-H Activation

Sulfoximines typically act as bidentate directing groups, coordinating to the metal center through both the nitrogen and oxygen atoms. This strong chelation effect often leads to high reactivity and selectivity. The general mechanism for a Rh(III)-catalyzed C-H activation/annulation is depicted below.

sulfoximine_mechanism Substrate Aryl this compound Intermediate1 Rh(III)-Sulfoximine Complex Substrate->Intermediate1 Coordination Catalyst [Rh(III)] Catalyst->Intermediate1 Intermediate2 Rhodacycle (C-H Activation) Intermediate1->Intermediate2 CMD Intermediate3 Migratory Insertion Intermediate2->Intermediate3 Coupling_Partner Coupling Partner Coupling_Partner->Intermediate3 Intermediate4 Reductive Elimination Intermediate3->Intermediate4 Product Annulated Product Intermediate4->Product Catalyst_Regen [Rh(III)] Intermediate4->Catalyst_Regen sulfoxide_mechanism Substrate Aryl Sulfoxide Intermediate1 Pd(II)-Sulfoxide Complex Substrate->Intermediate1 Coordination Catalyst [Pd(II)] Catalyst->Intermediate1 Intermediate2 Palladacycle (C-H Activation) Intermediate1->Intermediate2 CMD Intermediate3 Oxidative Addition Intermediate2->Intermediate3 Oxidant Oxidant Oxidant->Intermediate3 Intermediate4 Reductive Elimination Intermediate3->Intermediate4 Product Functionalized Product Intermediate4->Product Catalyst_Regen [Pd(II)] Intermediate4->Catalyst_Regen protocol1_workflow Start Combine Reactants & Catalysts Reaction_Setup N₂ Atmosphere, Add Solvent Start->Reaction_Setup Reaction Heat at 80 °C for 12h Reaction_Setup->Reaction Workup Cool & Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product protocol2_workflow Start Combine Reactants & Catalysts in Glovebox Reaction_Setup Add Solvent Start->Reaction_Setup Reaction Heat at 120 °C for 24h Reaction_Setup->Reaction Workup Cool, Dilute, & Filter Reaction->Workup Purification Flash Chromatography Workup->Purification Product Isolated Product Purification->Product

References

In Vivo Efficacy of Sulfoximine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the sulfoximine moiety as a bioisostere for sulfones and sulfonamides has marked a significant advancement in kinase inhibitor drug discovery. This strategic replacement has often led to compounds with improved physicochemical properties, metabolic stability, and ultimately, enhanced in vivo efficacy. This guide provides an objective comparison of the in vivo performance of prominent this compound-based kinase inhibitors against their alternatives, supported by experimental data.

Atuveciclib (CDK9 Inhibitor): A Case Study in Improved Bioavailability and Efficacy

Atuveciclib (BAY 1143572) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. Its development involved the strategic replacement of a sulfonamide group in the lead compound BAY-958 with a this compound moiety, leading to a superior preclinical candidate.

Comparative In Vivo Efficacy of Atuveciclib

Atuveciclib has demonstrated significant dose-dependent antitumor efficacy in xenograft models of acute myeloid leukemia (AML). A direct comparison with its sulfonamide predecessor, BAY-958, and a sulfone analog highlights the advantages of the this compound group.

CompoundTargetAnimal ModelDosing RegimenTumor Growth Inhibition (T/C ratio)Reference
Atuveciclib (this compound) CDK9MOLM-13 Xenograft (mouse)6.25 mg/kg, daily0.64 (p<0.001)[1]
Atuveciclib (this compound) CDK9MOLM-13 Xenograft (mouse)12.5 mg/kg, daily0.49 (p<0.001)[1]
BAY-958 (Sulfonamide) CDK9MOLM-13 Xenograft (mouse)30 mg/kg, daily (oral)0.16[2]
BAY-958 (Sulfonamide) CDK9MOLM-13 Xenograft (mouse)40 mg/kg, daily (oral)0.12[2]
Sulfone Analog of BAY-958 CDK9N/AN/ASimilar in vitro potency to BAY-958 but not advanced to in vivo efficacy studies[1]

T/C ratio: Treatment group tumor volume / Control group tumor volume. A lower T/C ratio indicates greater tumor growth inhibition.

The improved in vivo efficacy of atuveciclib is attributed to its enhanced pharmacokinetic properties, particularly its oral bioavailability, which was significantly better than that of BAY-958[2].

Experimental Protocol: MOLM-13 Xenograft Model

A standard protocol for establishing a MOLM-13 xenograft model to test the in vivo efficacy of compounds like atuveciclib is as follows:

  • Cell Culture: MOLM-13 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), typically 6-8 weeks old, are used.

  • Tumor Cell Implantation: 5 x 10^6 MOLM-13 cells in 100 µL of a 1:1 mixture of PBS and Matrigel are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements (Volume = (length x width^2) / 2).

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., atuveciclib) is administered daily via oral gavage at the specified doses. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically the tumor growth inhibition, calculated as the T/C ratio at the end of the study.

Signaling Pathway and Experimental Workflow

CDK9_Inhibition_Pathway cluster_transcription Transcription Elongation RNA Pol II RNA Pol II Productive Elongation Productive Elongation RNA Pol II->Productive Elongation P-TEFb P-TEFb (CDK9/Cyclin T1) P-TEFb->RNA Pol II Phosphorylates Ser2 DSIF/NELF DSIF/NELF (Negative Elongation Factors) P-TEFb->DSIF/NELF Phosphorylates DSIF/NELF->RNA Pol II Inhibits Atuveciclib Atuveciclib Atuveciclib->P-TEFb Inhibits

Xenograft_Workflow Cell_Culture MOLM-13 Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment with Atuveciclib or Vehicle Randomization->Treatment Data_Collection Tumor Volume and Body Weight Measurement Treatment->Data_Collection Analysis Efficacy Analysis (T/C Ratio) Data_Collection->Analysis

Ceralasertib (ATR Inhibitor): Targeting DNA Damage Response

Ceralasertib (AZD6738) is an orally bioavailable and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial component of the DNA damage response (DDR) pathway. The development of ceralasertib from its sulfone-containing predecessor, AZ20, was driven by the need for improved aqueous solubility and pharmacokinetic properties[3].

Comparative In Vivo Efficacy of Ceralasertib

Ceralasertib has shown potent antitumor activity as a monotherapy in xenograft models with defects in the ATM pathway and in combination with other DNA-damaging agents. While direct head-to-head in vivo efficacy data with AZ20 is not extensively published, the improved properties of ceralasertib suggest enhanced therapeutic potential.

CompoundTargetAnimal ModelDosing RegimenTumor Growth InhibitionReference
Ceralasertib (this compound) ATRLoVo (ATM-deficient) Xenograft (mouse)25 mg/kg, dailyModerate activity[4]
Ceralasertib (this compound) ATRLoVo (ATM-deficient) Xenograft (mouse)50 mg/kg, dailySignificant TGI[5]
Ceralasertib (this compound) ATRGranta-519 (ATM-deficient) Xenograft (mouse)50 mg/kg, dailySignificant TGI[5]
Ceralasertib (this compound) + Olaparib ATR/PARPBRCA2-mutant TNBC PDX (mouse)C: 12.5 mg/kg bid; O: 50 mg/kg qdComplete tumor regression[4]
AZ20 (Sulfone) ATRPreclinical xenograft modelsN/ADemonstrated in vivo efficacy[6]

TGI: Tumor Growth Inhibition; TNBC: Triple-Negative Breast Cancer; PDX: Patient-Derived Xenograft.

A comparative toxicology study of ATR inhibitors found elimusertib to be the most potent, followed by ceralasertib, and then berzosertib[2]. However, ceralasertib showed a unique profile with modest amelioration of some TBI-associated effects[2].

Experimental Protocol: ATM-deficient Xenograft Model

The protocol for evaluating ceralasertib in an ATM-deficient xenograft model is similar to the one described for atuveciclib, with the key difference being the choice of cell line.

  • Cell Culture: ATM-deficient cancer cell lines (e.g., LoVo, Granta-519) are cultured according to standard protocols.

  • Animal Model and Implantation: As described for the MOLM-13 model.

  • Tumor Growth Monitoring and Randomization: As described above.

  • Treatment: Ceralasertib is administered orally at the specified doses and schedules. For combination studies, the second agent (e.g., olaparib) is administered according to the established protocol.

  • Efficacy Evaluation: Tumor growth inhibition is the primary endpoint. In combination studies, synergy is also assessed.

Signaling Pathway and Experimental Workflow

ATR_Inhibition_Pathway cluster_ddr DNA Damage Response DNA_Damage DNA Damage (Replication Stress) ATR ATR DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair CHK1->Cell_Cycle_Arrest Ceralasertib Ceralasertib Ceralasertib->ATR Inhibits

Combination_Therapy_Workflow PDX_Model Establish Patient-Derived Xenograft (PDX) Model Randomization Randomize Mice into Treatment Groups PDX_Model->Randomization Monotherapy_C Ceralasertib Monotherapy Randomization->Monotherapy_C Monotherapy_O Olaparib Monotherapy Randomization->Monotherapy_O Combination Ceralasertib + Olaparib Combination Therapy Randomization->Combination Control Vehicle Control Randomization->Control Monitoring Monitor Tumor Growth and Animal Health Monotherapy_C->Monitoring Monotherapy_O->Monitoring Combination->Monitoring Control->Monitoring Analysis Compare Efficacy of Different Treatments Monitoring->Analysis

DNL-151 (LRRK2 Inhibitor): A Promising Neuroprotective Agent

DNL-151 (BIIB122) is a brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the pathogenesis of Parkinson's disease. While detailed preclinical in vivo efficacy data demonstrating neuroprotection or behavioral improvements in animal models is not extensively available in the public domain, clinical data has shown robust target engagement.

Clinical Pharmacodynamic Data for DNL-151

Phase 1 and 1b studies in healthy volunteers and Parkinson's disease patients have demonstrated that DNL-151 effectively inhibits LRRK2 kinase activity.

BiomarkerEffect of DNL-151SignificanceReference
pS935 LRRK2 (in whole blood)Dose-dependent reduction (≥50%)Indicates target engagement
pT73 Rab10 (in PBMCs)Dose-dependent reduction (≥50%)Indicates downstream pathway engagement
22:6-bis(monoacylglycerol) phosphate (BMP) in urineDose-dependent reductionSuggests improvement of lysosomal function

These data support the progression of DNL-151 into late-stage clinical trials to evaluate its disease-modifying potential in Parkinson's disease[7][8].

Experimental Protocol: In Vivo LRRK2 Inhibitor Testing

A general protocol for assessing the in vivo efficacy of an LRRK2 inhibitor in a rodent model of Parkinson's disease would involve:

  • Animal Model: Utilize a model that recapitulates aspects of Parkinson's disease pathology, such as a genetic model (e.g., LRRK2 G2019S knock-in mice) or a neurotoxin-induced model (e.g., 6-OHDA or MPTP).

  • Treatment: Administer the LRRK2 inhibitor (e.g., DNL-151) or vehicle to the animals for a specified duration.

  • Behavioral Assessment: Conduct a battery of behavioral tests to assess motor function (e.g., rotarod, cylinder test, open field test).

  • Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using techniques like HPLC.

  • Histological Analysis: Perform immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.

  • Pharmacodynamic Assessment: Measure the levels of pLRRK2 and pRab10 in brain and peripheral tissues to confirm target engagement.

Signaling Pathway and Experimental Workflow

LRRK2_Inhibition_Pathway cluster_pd Parkinson's Disease Pathogenesis LRRK2_Mutation LRRK2 Mutation (e.g., G2019S) LRRK2_Hyperactivity LRRK2 Hyperactivity LRRK2_Mutation->LRRK2_Hyperactivity Rab_Phosphorylation Rab GTPase Phosphorylation LRRK2_Hyperactivity->Rab_Phosphorylation Lysosomal_Dysfunction Lysosomal Dysfunction Rab_Phosphorylation->Lysosomal_Dysfunction Neurodegeneration Neurodegeneration Lysosomal_Dysfunction->Neurodegeneration DNL-151 DNL-151 DNL-151->LRRK2_Hyperactivity Inhibits

PD_Model_Workflow Model_Induction Induce Parkinson's Disease Model in Rodents Treatment_Groups Assign to DNL-151 or Vehicle Treatment Groups Model_Induction->Treatment_Groups Behavioral_Testing Behavioral Assessments (Motor Function) Treatment_Groups->Behavioral_Testing Post-mortem_Analysis Post-mortem Analysis Behavioral_Testing->Post-mortem_Analysis Neurochemistry Striatal Dopamine Levels Post-mortem_Analysis->Neurochemistry Histology Dopaminergic Neuron Count Post-mortem_Analysis->Histology PD_Markers Pharmacodynamic Markers (pLRRK2, pRab10) Post-mortem_Analysis->PD_Markers

Conclusion

The strategic incorporation of a this compound moiety has proven to be a successful approach in the development of kinase inhibitors with enhanced in vivo efficacy. As demonstrated by atuveciclib and ceralasertib, this bioisosteric replacement can lead to improved pharmacokinetic properties and potent antitumor activity. While comprehensive preclinical in vivo efficacy data for all this compound-based inhibitors is not always publicly available, the clinical progression of compounds like DNL-151 underscores the promise of this chemical scaffold in addressing a range of therapeutic areas. This guide provides a framework for understanding and comparing the in vivo performance of these important therapeutic agents.

References

Quantitative Structure-Activity Relationship (QSAR) Insights into Sulfoximine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfoximine moiety has emerged as a compelling functional group in modern medicinal chemistry, offering a unique combination of physicochemical and structural properties. Its ability to act as a bioisosteric replacement for common functional groups like sulfones and sulfonamides has led to its incorporation into a new generation of clinical candidates. Understanding the quantitative structure-activity relationships (QSAR) of this compound analogs is paramount for optimizing lead compounds and designing novel therapeutics with enhanced potency and selectivity. This guide provides a comparative analysis of this compound analogs of established drugs, supported by experimental data, and outlines the methodologies behind QSAR studies.

Comparative Analysis of this compound Analogs

A key strategy to elucidate the impact of the this compound group is through the synthesis and evaluation of matched molecular pairs, where a functional group in a known drug is replaced by a this compound. The following tables summarize the in vitro biological activities of several marketed drugs and advanced clinical candidates alongside their synthesized this compound analogs.

Table 1: Comparison of In Vitro Properties of Imatinib and its this compound Analog

CompoundTarget(s)IC50 (nM)Antiproliferative IC50 (nM)
Imatinib Abl, Kit, PDGF-R--
This compound Analog 8 Abl, Kit, PDGF-R--
Data for direct IC50 comparison on specific kinases was not provided in the primary literature; however, the study notes a trend for slightly improved metabolic stability for the this compound analog.[1]

Table 2: Comparison of In Vitro Properties of AT7519 and its this compound Analog

CompoundCDK2 IC50 (nM)CDK9 IC50 (nM)Antiproliferative IC50 (nM, A2780 cells)
AT7519 966131
This compound Analog 15 522124351

The replacement of the 4-aminopiperidine group in the pan-CDK inhibitor AT7519 with a this compound moiety in analog 15 resulted in a decrease in inhibitory activity against both CDK2 and CDK9.[1] This translated to a lower antiproliferative potency in A2780 cells.[1]

Table 3: Comparison of In Vitro Properties of Palbociclib, Ribociclib, and their this compound Analogs

CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)Antiproliferative IC50 (nM, MOLM-13 cells)
Palbociclib --41
This compound Analog 23 --128
Ribociclib --89
This compound Analog 26 --1150

This compound analog 23 of Palbociclib showed reduced but more balanced inhibitory activity against CDK4 and CDK6, though with decreased antiproliferative effects.[1] The this compound analog of Ribociclib (26) exhibited a significant drop in antiproliferative activity.[1]

Table 4: Comparison of In Vitro Properties of Vardenafil and its this compound Analog

CompoundPDE5 IC50 (nM)
Vardenafil 0.029
This compound Analog 29 0.025

In contrast to the kinase inhibitors, the this compound analog of the PDE5 inhibitor Vardenafil (29) demonstrated equipotent inhibitory activity.[1] This highlights that the influence of the this compound group is highly dependent on the specific biological target and the surrounding molecular architecture.

Experimental and Computational Protocols

A comprehensive QSAR study involves both experimental determination of biological activity and computational modeling to correlate this activity with molecular structures.

1. Determination of Biological Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

  • General Protocol for Enzyme Inhibition Assays:

    • Enzyme and Substrate Preparation: A purified enzyme and its specific substrate are prepared in a suitable buffer solution.

    • Compound Dilution: The test compounds (this compound analogs and parent drugs) are serially diluted to a range of concentrations.

    • Assay Reaction: The enzyme, substrate, and varying concentrations of the inhibitor are incubated together under controlled conditions (e.g., temperature, pH).

    • Signal Detection: The reaction progress is monitored by detecting a signal that is proportional to enzyme activity. This can be, for example, a change in absorbance, fluorescence, or luminescence.

    • Data Analysis: The enzyme activity is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

  • General Protocol for Antiproliferative Assays (e.g., against cancer cell lines):

    • Cell Culture: The target cancer cell line (e.g., A2780, MOLM-13) is cultured in appropriate media and conditions.

    • Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds.

    • Incubation: The treated cells are incubated for a defined period (e.g., 72 hours).

    • Viability Assessment: Cell viability is measured using an appropriate assay, such as the MTT or CellTiter-Glo assay, which quantifies the number of living cells.

    • Data Analysis: Cell viability is plotted against the compound concentration to determine the IC50 value.

2. 3D-QSAR Methodologies: CoMFA and CoMSIA

Three-dimensional QSAR (3D-QSAR) methods are powerful computational tools used to predict the biological activity of molecules based on their 3D structures.[2] Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques.

  • CoMFA (Comparative Molecular Field Analysis):

    • Molecular Modeling and Alignment: The 3D structures of the this compound analogs are built and energetically minimized. A crucial step is the alignment of all molecules in the dataset based on a common substructure or pharmacophore.

    • Grid Box Generation: A 3D grid is generated around the aligned molecules.

    • Field Calculation: At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom (e.g., a sp3 carbon with a +1 charge).[3] These energies form the CoMFA descriptors.

    • PLS Analysis: Partial Least Squares (PLS) regression is used to build a mathematical model that correlates the CoMFA descriptors with the experimental biological activities (e.g., pIC50, which is -log(IC50)).

    • Model Validation: The predictive power of the model is assessed using cross-validation (e.g., leave-one-out) and by predicting the activity of a separate test set of compounds.[4]

  • CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is similar to CoMFA but uses a Gaussian-type function to calculate similarity indices for additional physicochemical properties.[5]

    • Molecular Modeling and Alignment: Same as in CoMFA.

    • Similarity Indices Calculation: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[5]

    • PLS Analysis and Validation: Similar to CoMFA, PLS analysis is used to generate a QSAR model, which is then rigorously validated.

The output of CoMFA and CoMSIA studies are contour maps that visualize the regions around the molecules where certain properties are favorable or unfavorable for biological activity.[4] For example, a green contour in a steric map indicates that bulky groups in that region increase activity, while a yellow contour suggests that bulky groups are detrimental.

Visualizing QSAR Principles and Workflows

QSAR_Workflow General Workflow of a 3D-QSAR Study cluster_data Data Preparation cluster_model Computational Modeling cluster_validation Model Validation & Application A Set of this compound Analogs (Chemical Structures) C 3D Molecular Modeling & Alignment A->C B Biological Activity Data (e.g., IC50 values) E PLS Regression Analysis (Training Set) B->E D Calculation of Molecular Descriptors (e.g., CoMFA/CoMSIA fields) C->D D->E F Statistical Validation (Cross-validation, Test Set) E->F G Generation of Contour Maps F->G H Prediction of Activity for New Analogs F->H I Rational Drug Design G->I H->I SAR_Concept Structure-Activity Relationship Concept cluster_activity Biological Activity Parent Parent Drug (e.g., Vardenafil) Activity Biological Target (e.g., PDE5) Parent->Activity Binds to Analog This compound Analog Analog->Activity Binds to Potency Potency (IC50) Activity->Potency Leads to

References

A Comparative Guide to the Validation of Novel Sulfoximine-Based Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of covalent inhibitors in drug discovery is undergoing a renaissance, with a resurgence of interest in their potential to achieve high potency and prolonged duration of action. Among the emerging classes of covalent warheads, sulfoximines are gaining considerable attention. This guide provides a comprehensive comparison of a novel sulfoximine-based covalent inhibitor, CH-3, with established alternatives, supported by experimental data and detailed methodologies.

Executive Summary

This guide focuses on the validation of CH-3, a novel vinyl this compound that acts as a covalent activator of the Nrf2 pathway, and compares its performance against the clinically used Nrf2 activator, dimethyl fumarate (DMF), and a related vinyl sulfone, VSC2. While direct quantitative comparisons from a single head-to-head study are limited, this guide synthesizes available data to provide an objective overview. CH-3 demonstrates comparable Nrf2 activation to DMF with potentially fewer off-target effects, highlighting the promise of the this compound moiety in designing more selective covalent inhibitors.

Data Presentation

Table 1: In Vitro Performance Comparison of Nrf2 Activators
CompoundChemical ClassTarget PathwayNrf2 Activation (EC50/Relative Potency)Off-Target Effects (HIF1 Pathway)Reference
CH-3 Vinyl this compoundKeap1-Nrf2Comparable to DMFLess activation than DMF[1]
Dimethyl Fumarate (DMF) Fumarate EsterKeap1-Nrf2N/A (Clinical Benchmark)Activates HIF1 pathway[1]
VSC2 Vinyl SulfoneKeap1-Nrf2EC50 = 530 nMNot Reported[2]

Note: Direct EC50 values for CH-3 from the primary comparative study were not available. The term "comparable" is used as stated in the source literature. It is important to interpret data from different studies with caution due to variations in experimental conditions.

Signaling Pathway Diagram

The Keap1-Nrf2 signaling pathway is a key regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Covalent inhibitors like CH-3 and DMF react with cysteine residues on Keap1, leading to a conformational change that disrupts Nrf2 ubiquitination. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.

Keap1_Nrf2_Pathway Keap1-Nrf2 Signaling Pathway and Covalent Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination CH3 CH-3 (Vinyl this compound) CH3->Keap1 Covalent Modification (Cys residues) DMF DMF DMF->Keap1 Covalent Modification (Cys residues) Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE Maf->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Antioxidant_Genes Activates Transcription

Keap1-Nrf2 signaling and covalent inhibitor action.

Experimental Protocols

Synthesis of Vinyl this compound (General Protocol)

A general method for the synthesis of vinyl sulfoximines involves a one-pot reaction from readily available alkenes, thiols, and nitrogen-containing substrates under oxidative conditions.[3]

Materials:

  • Sulfonamide or amide

  • Thiophenol

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Alkene

  • Cesium carbonate (Cs2CO3)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of sulfonamide (0.2 mmol) and thiophenol (0.5 mmol) in DCM (3 mL), add Cs2CO3 (0.4 mmol) and DBDMH (0.7 mmol).

  • Stir the reaction mixture at 25 °C for 6 hours.

  • Add the alkene (0.8 mmol) to the reaction mixture.

  • Continue stirring at 45 °C for 12 hours.

  • After completion, the reaction mixture is worked up and the product is purified by column chromatography.

Nrf2 Activation Assay (Luciferase Reporter Assay)

This assay quantifies the activation of the Nrf2 pathway in cells.[4][5][6]

Materials:

  • HEK293 cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Test compounds (CH-3, DMF, VSC2) dissolved in DMSO.

  • Luciferase assay reagent (e.g., Promega ONE-Glo™).

  • 96-well white, clear-bottom plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293-ARE cells in a 96-well plate at a density of 35,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C and 5% CO2.

  • Lysis and Luminescence Measurement: Add luciferase assay reagent to each well, incubate for 10 minutes at room temperature to induce cell lysis, and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to a control for cell viability if necessary. Calculate the fold induction of Nrf2 activity relative to the vehicle control. Determine the EC50 value for each compound.

Nrf2_Activation_Assay_Workflow Nrf2 Activation Luciferase Reporter Assay Workflow A Seed HEK293-ARE cells in 96-well plate B Incubate for 24 hours A->B C Treat with test compounds (CH-3, DMF, VSC2) B->C D Incubate for 24 hours C->D E Add luciferase assay reagent D->E F Measure luminescence E->F G Data Analysis: Calculate fold induction and EC50 F->G

Workflow for Nrf2 Luciferase Reporter Assay.
Western Blot for Nrf2 Target Gene Expression

This method validates Nrf2 pathway activation by measuring the protein levels of downstream target genes like HO-1 and NQO1.[7]

Materials:

  • Cells treated with test compounds.

  • RIPA buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (5% non-fat milk in TBST).

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Lysis: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Traumatic Brain Injury (TBI) Model (Controlled Cortical Impact)

This protocol describes a widely used model to induce a focal brain injury in rodents to evaluate the neuroprotective effects of compounds.[3][8]

Materials:

  • Adult male rats.

  • Anesthesia (e.g., isoflurane).

  • Stereotaxic frame.

  • Controlled cortical impactor device.

  • Surgical tools.

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy to expose the brain cortex.

  • Injury Induction: Position the impactor tip over the exposed cortex and induce a controlled cortical impact with defined parameters (e.g., velocity, depth, dwell time).

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics.

  • Compound Administration: Administer the test compound (e.g., CH-3 or DMF) at specified time points post-injury.

  • Outcome Assessment: Evaluate neurological function, lesion volume, and cellular and molecular markers of injury and neuroprotection at different time points.

TBI_Model_Workflow Controlled Cortical Impact (CCI) TBI Model Workflow A Anesthetize rat and perform craniotomy B Induce controlled cortical impact A->B C Administer test compound (e.g., CH-3) B->C D Post-operative care and monitoring C->D E Assess neurological function, lesion volume, and biomarkers D->E

Workflow for in vivo TBI model.

Conclusion

The validation of novel this compound-based covalent inhibitors like CH-3 showcases the potential of this chemical class in developing targeted therapies. The available data suggests that CH-3 is a potent Nrf2 activator with a potentially improved safety profile compared to dimethyl fumarate, as indicated by its reduced off-target effects on the HIF1 pathway.[1] The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of such novel inhibitors. Further head-to-head studies with standardized assays are warranted to definitively establish the therapeutic potential of vinyl sulfoximines in diseases where Nrf2 activation is beneficial.

References

The Ascendance of Sulfoximines: A Comparative Guide to Their Pharmacokinetic Profiles in Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the pharmacokinetic advantages offered by the sulfoximine moiety in modern drug discovery, supported by experimental data and detailed methodologies.

The strategic incorporation of this compound groups into drug candidates has emerged as a promising approach to overcoming pharmacokinetic challenges in drug development. This guide provides a comparative analysis of the pharmacokinetic profiles of several this compound-containing drug candidates, highlighting the improvements in absorption, distribution, metabolism, and excretion (ADME) properties conferred by this versatile functional group. By presenting key data in a comparative format, alongside detailed experimental protocols and visual representations of relevant biological pathways and workflows, this guide aims to equip researchers with the critical information needed to leverage sulfoximines in their own drug discovery programs.

Comparative Pharmacokinetic Data

The introduction of a this compound moiety has been shown to significantly enhance the pharmacokinetic properties of various drug candidates. The following tables summarize key in vitro and in vivo pharmacokinetic parameters for several this compound drugs and their corresponding lead compounds or analogues, demonstrating the tangible benefits of this chemical substitution.

In Vitro ADME & Physicochemical Properties

The this compound group often leads to improved aqueous solubility, permeability, and metabolic stability, while reducing efflux. The table below compares these parameters for several compounds, including the CDK9 inhibitor atuveciclib and its sulfonamide-containing predecessor, BAY-958.

CompoundTargetAqueous Solubility (mg/L)Permeability (Papp A→B, nm/s)Efflux RatioMetabolic Stability (Predicted Blood Clearance, L/h/kg)Reference(s)
BAY-958 CDK911 (at pH 6.5)2215Low (0.33 in rat hepatocytes)[1]
Atuveciclib CDK9479 (at pH 6.5)356Low (1.1 in rats)[1]
ZK 304709 pan-CDK8 (at pH 7.4)56N/AN/A[1]
Roniciclib pan-CDK182 (at pH 7.4)79N/AN/A[1]
Palbociclib Analogue CDK4/622259.1Low (1.1 in rat hepatocytes)[2]
Ribociclib Analogue CDK4/6N/ADecreased vs. RibociclibIncreased vs. RibociclibLow (1.1 in rat hepatocytes)[2][3]
Imatinib Analogue Tyr Kinase54N/AN/AModerate (1.9 in rat hepatocytes)[2]

N/A: Data not available

In Vivo Pharmacokinetic Parameters

The improvements observed in vitro often translate to enhanced in vivo performance, most notably a significant increase in oral bioavailability. The table below presents key in vivo pharmacokinetic parameters for several this compound drug candidates.

Drug CandidateSpeciesDose RouteCmax (µg/mL)Tmax (h)Half-life (t½, h)Oral Bioavailability (%)Reference(s)
Atuveciclib RatOralN/AN/AN/A54[1]
BAY-958 RatOralN/AN/A0.710[4]
Ceralasertib (AZD6738) HumanOralN/A~18-11Dose-dependent
Roniciclib MouseIVN/AN/AIntermediate~50[5]
Roniciclib RatIVN/AN/AIntermediate~50[5]
Roniciclib DogIVN/AN/AIntermediate~50[5]

N/A: Data not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the standard protocols for two key in vitro assays used to assess the pharmacokinetic properties of drug candidates.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption by measuring the rate of transport across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a polarized monolayer mimicking the intestinal epithelium.

Objective: To determine the apparent permeability coefficient (Papp) of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess intestinal permeability and identify potential active efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). A paracellular marker, such as Lucifer yellow, is co-incubated to confirm that transport occurs primarily through the cells and not between them.

  • Transport Experiment:

    • The test compound (typically at a concentration of 10 µM) is added to the donor compartment (apical for A-B transport, basolateral for B-A transport).

    • The plates are incubated at 37°C with gentle shaking.

    • Samples are collected from the receiver compartment at predetermined time points (e.g., 2 hours).

  • Quantification: The concentration of the test compound in the donor and receiver compartments is determined using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is indicative of active efflux.

Hepatocyte Metabolic Stability Assay

This assay provides a measure of a compound's susceptibility to metabolism by liver enzymes, which is a key determinant of its in vivo clearance and half-life.

Objective: To determine the in vitro intrinsic clearance (CLint) of a compound in hepatocytes from different species (e.g., human, rat, mouse) to predict in vivo hepatic clearance.

Methodology:

  • Cell Preparation: Cryopreserved hepatocytes are thawed and suspended in incubation medium. The cell viability is assessed to ensure the quality of the assay.

  • Incubation:

    • The test compound (typically at a concentration of 1 µM) is incubated with the hepatocyte suspension at 37°C in a shaking water bath.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Quantification: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint) using the following formula: CLint = (0.693 / t½) * (Volume of incubation / Number of hepatocytes)

Visualizing Pathways and Workflows

Understanding the mechanism of action and the experimental processes is facilitated by clear visual diagrams. The following section provides Graphviz diagrams for a key signaling pathway targeted by this compound drug candidates and a typical experimental workflow for pharmacokinetic profiling.

experimental_workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetics solubility Aqueous Solubility permeability Caco-2 Permeability (Papp, Efflux Ratio) pk_study Pharmacokinetic Study (Animal Model) permeability->pk_study metabolic_stability Hepatocyte Stability (t½, CLint) metabolic_stability->pk_study d_d_i CYP Inhibition/ Induction parameters Calculate PK Parameters (Cmax, Tmax, AUC, t½, F%) pk_study->parameters candidate_selection Candidate Selection for Further Development parameters->candidate_selection lead_compound This compound Drug Candidate lead_compound->solubility Physicochemical Properties lead_compound->permeability Absorption Prediction lead_compound->metabolic_stability Metabolism/ Clearance Prediction lead_compound->d_d_i Drug-Drug Interaction Potential

Caption: Experimental workflow for pharmacokinetic profiling of drug candidates.

cdk9_pathway cluster_nucleus Nucleus PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 of CTD DSIF_NELF DSIF/NELF (Negative Elongation Factors) PTEFb->DSIF_NELF Phosphorylates Transcription_Elongation Productive Transcription Elongation RNAPII->Transcription_Elongation DSIF_NELF->RNAPII Induces Promoter-proximal Pausing Cell_Survival Expression of Anti-apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Cell_Survival Tumor_Growth Tumor Growth and Survival Cell_Survival->Tumor_Growth Atuveciclib Atuveciclib (this compound Inhibitor) Atuveciclib->PTEFb Inhibits

Caption: Simplified CDK9 signaling pathway and the inhibitory action of Atuveciclib.

atr_pathway cluster_nucleus_atr Nucleus DNA_Damage DNA Damage/ Replication Stress ATR ATR Kinase DNA_Damage->ATR Activates Chk1 Chk1 Kinase ATR->Chk1 Phosphorylates and Activates Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Genome_Stability Maintenance of Genome Stability DNA_Repair->Genome_Stability Ceralasertib Ceralasertib (this compound Inhibitor) Ceralasertib->ATR Inhibits

Caption: Simplified ATR signaling pathway and the inhibitory action of Ceralasertib.

References

Assessing the Chemical Stability of Sulfoximines Under Physiological Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfoximine functional group has emerged as a valuable motif in modern drug discovery, offering a unique combination of physicochemical and pharmacological properties. Its structural similarity to sulfones and sulfonamides has positioned it as a compelling bioisostere, often leading to improved potency, selectivity, and pharmacokinetic profiles. A critical aspect of drug development is understanding the chemical and metabolic stability of new chemical entities under physiological conditions. This guide provides an objective comparison of the stability of sulfoximines with alternative functional groups, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during the lead optimization process.

Superior Stability of Sulfoximines: A Data-Driven Comparison

Sulfoximines generally exhibit high chemical and metabolic stability.[1][2] Studies comparing this compound-containing compounds with their direct analogues reveal that the this compound moiety often enhances metabolic resilience. The following table summarizes quantitative data from in vitro metabolic stability assays, showcasing the favorable stability profile of sulfoximines compared to molecules containing other functional groups, such as amines.

Compound Pair Functional Group Comparison Test System Metric Value Interpretation
Imatinib vs. Analogue 8 [3]Amine vs. This compoundRat HepatocytesPredicted Blood Clearance (CLb)2.3 L h⁻¹ kg⁻¹ vs. 1.9 L h⁻¹ kg⁻¹This compound analogue shows slightly improved metabolic stability.
Human Liver MicrosomesPredicted Blood Clearance (CLb)0.48 L h⁻¹ kg⁻¹ vs. 0.34 L h⁻¹ kg⁻¹This compound analogue demonstrates enhanced metabolic stability.
AT7519 vs. Analogue 15 [3]Amine vs. This compoundRat HepatocytesPredicted Blood Clearance (CLb)1.7 L h⁻¹ kg⁻¹ vs. 0.06 L h⁻¹ kg⁻¹This compound analogue shows significantly improved metabolic stability.
Human Liver MicrosomesPredicted Blood Clearance (CLb)0.24 L h⁻¹ kg⁻¹ vs. 0.06 L h⁻¹ kg⁻¹This compound analogue demonstrates markedly enhanced metabolic stability.
Palbociclib vs. Analogue 23 [3]Amine vs. This compoundRat HepatocytesPredicted Blood Clearance (CLb)1.3 L h⁻¹ kg⁻¹ vs. 1.1 L h⁻¹ kg⁻¹This compound analogue shows slightly improved metabolic stability.
Human Liver MicrosomesPredicted Blood Clearance (CLb)Not specifiedA similar trend of improved stability was observed.
Ribociclib vs. Analogue 26 [3]Amine vs. This compoundRat HepatocytesPredicted Blood Clearance (CLb)2.3 L h⁻¹ kg⁻¹ vs. 1.1 L h⁻¹ kg⁻¹This compound analogue shows significantly improved metabolic stability.
Human Liver MicrosomesPredicted Blood Clearance (CLb)Not specifiedA similar trend of improved stability was observed.
Vardenafil vs. Analogue 29 [3]Amine vs. This compoundRat Hepatocytes & Human Liver MicrosomesQualitativeImproved in vitro stabilityThe this compound analogue displayed enhanced stability in both systems.

Visualizing Experimental Workflows and Metabolic Pathways

To provide a clearer understanding of the processes involved in assessing chemical stability, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for an in vitro stability assay and the general metabolic pathways of sulfoximines.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Test Compound Stock (e.g., in DMSO) D Pre-warm components to 37°C A->D B Microsomes/Hepatocytes B->D C Buffer & Cofactors (e.g., NADPH) C->D E Initiate reaction and incubate at 37°C D->E F Collect aliquots at various time points E->F G Quench reaction (e.g., with acetonitrile) F->G H Centrifuge to precipitate protein G->H I Analyze supernatant by LC-MS/MS H->I J Quantify remaining parent compound I->J K Calculate half-life (t½) and intrinsic clearance (CLint) J->K

Figure 1: Experimental workflow for in vitro metabolic stability assays.

G cluster_compound cluster_pathways Metabolic Degradation Pathways cluster_products This compound This compound-containing Drug Reductive Reductive Pathways This compound->Reductive e.g., reduction of N-oxide Oxidative Oxidative Pathways This compound->Oxidative e.g., hydroxylation Cleavage C-S Bond Cleavage This compound->Cleavage e.g., hydrolysis Metabolites Metabolites Reductive->Metabolites Oxidative->Metabolites Cleavage->Metabolites

Figure 2: General metabolic degradation pathways of sulfoximines.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible stability data. Below are methodologies for key experiments cited in the assessment of this compound stability.

Liver Microsomal Stability Assay

Purpose: To assess the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compound

  • Pooled human or animal liver microsomes

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • Internal standard for LC-MS/MS analysis

  • Incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final working concentration in the reaction buffer.

  • Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Prepare the reaction mixture containing the test compound and diluted microsomes in a microcentrifuge tube or 96-well plate.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A control reaction without the NADPH system should be run in parallel.

  • Incubate the reaction mixture at 37°C with shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Vortex the samples and centrifuge to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time to determine the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as 0.693/k.

  • The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

Hepatocyte Stability Assay

Purpose: To evaluate the metabolic stability of a compound using intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes.

Materials:

  • Test compound

  • Cryopreserved or fresh hepatocytes (human or animal)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Incubator with CO₂ supply

  • Shaker

  • Acetonitrile (or other suitable organic solvent)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Thaw and prepare the hepatocytes according to the supplier's instructions to ensure high viability.

  • Prepare a stock solution of the test compound and dilute it to the final concentration in the hepatocyte culture medium.

  • Add the hepatocyte suspension to a multi-well plate.

  • Add the test compound solution to the wells to initiate the incubation.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂, often with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the wells.

  • Quench the metabolic activity by adding a cold organic solvent containing an internal standard.

  • Centrifuge the samples to pellet cell debris.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

Data Analysis:

  • Similar to the microsomal stability assay, the percentage of the parent compound remaining is determined over time, and the half-life and intrinsic clearance are calculated.

Stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)

Purpose: To assess the chemical stability of a compound in environments that mimic the stomach and small intestine, which is crucial for orally administered drugs.

Materials:

  • Test compound

  • Simulated Gastric Fluid (SGF) (e.g., USP recipe with pepsin, pH ~1.2)

  • Simulated Intestinal Fluid (SIF) (e.g., USP recipe with pancreatin, pH ~6.8)

  • Incubator or water bath at 37°C

  • Shaker

  • Quenching solution (e.g., strong base or organic solvent)

  • LC-MS/MS or HPLC-UV system

Procedure:

  • Prepare SGF and SIF according to standard protocols (e.g., USP).[4]

  • Prepare a stock solution of the test compound.

  • Add the test compound to pre-warmed SGF and SIF to a final desired concentration.

  • Incubate the solutions at 37°C with constant agitation.

  • At predetermined time points (e.g., 0, 30, 60, 120 minutes for SGF; 0, 1, 2, 4 hours for SIF), take aliquots of the incubation mixture.[5]

  • Immediately quench any enzymatic activity and stop chemical degradation by, for example, adding a strong base to neutralize the pH or a cold organic solvent.[6]

  • Analyze the samples to quantify the amount of the parent compound remaining.

Data Analysis:

  • The concentration of the parent compound at each time point is compared to the initial concentration (time 0) to determine the percentage of compound remaining.

  • The degradation rate and half-life in each fluid can be calculated.

Conclusion

The available data strongly indicate that the this compound moiety is a chemically robust functional group that often imparts favorable metabolic stability to drug candidates.[1] Its resilience in various physiological environments, as demonstrated through in vitro assays, makes it an attractive alternative to other functional groups that may be more susceptible to degradation. By employing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate the stability of their this compound-containing compounds and make data-driven decisions to advance the most promising candidates in the drug discovery pipeline.

References

A Comparative Guide to Modern Sulfoximine Synthesis: Established Routes vs. Novel Catalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of sulfoximines, a functional group of growing importance in medicinal chemistry, has been a subject of continuous development. This guide provides an objective comparison of established synthetic routes with modern catalytic methods, supported by experimental data, to aid in the selection of the most suitable method for a given application.

Sulfoximines are finding increasing application in drug discovery due to their unique physicochemical properties, including their ability to act as bioisosteres of sulfones and sulfonamides, their chirality at the sulfur atom, and their capacity for hydrogen bonding. The development of efficient and versatile synthetic methods is crucial for exploring the full potential of this functional group. This guide benchmarks new catalytic approaches against more established methods, focusing on key performance indicators such as yield, substrate scope, and reaction conditions.

Comparison of Key Synthetic Methods

The synthesis of sulfoximines has traditionally relied on multi-step sequences. However, recent advances in catalysis have provided more direct and efficient routes. Here, we compare some of the most prominent methods.

Method CategoryGeneral ApproachTypical ReagentsKey AdvantagesKey Disadvantages
Established Routes Oxidation of sulfilimines or imination of sulfoxidesm-CPBA, NaIO₄; NaN₃/H₂SO₄, TsN₃Well-established proceduresUse of hazardous reagents (azides), harsh conditions, limited functional group tolerance
Rhodium-Catalyzed Nitrene/Carbene transfer to sulfoxidesRh₂(OAc)₄, Rh₂(esp)₂; Carbamates, Diazo compoundsMild reaction conditions, high yields, stereospecificity, broad substrate scope[1]Cost of rhodium catalysts
Copper-Catalyzed N-Arylation/alkylation of NH-sulfoximinesCuI, Cu(OAc)₂; Aryl/alkyl halides, boronic acidsInexpensive catalyst, good functional group tolerance, mild conditions[2][3][4][5][6]Can require ligands, sometimes longer reaction times
Metal-Free Hypervalent iodine-mediated NH transferPhI(OAc)₂, Ammonium carbamateAvoids transition metal contamination, mild conditions, good yields[7][8][9][10][11]Stoichiometric use of oxidant
Metal-Free Direct C-H FunctionalizationN/ALate-stage functionalization, high atom economy[12][13][14][15]Often requires directing groups, substrate scope can be limited

Quantitative Performance Data

The following tables provide a summary of representative yields for different sulfoximine synthesis methods, highlighting the influence of catalyst and substrate structure.

Rhodium-Catalyzed Synthesis of N-Boc-Sulfoximines

This method, developed by Bull and coworkers, demonstrates the efficient transfer of a Boc-protected nitrene to a sulfoxide.[1]

EntrySulfoxideCatalyst (mol%)Time (h)Temp (°C)Yield (%)
1Methyl phenyl sulfoxideRh₂(OAc)₄ (2)162575
2Methyl p-tolyl sulfoxideRh₂(OAc)₄ (2)84098
3Dibenzyl sulfoxideRh₂(OAc)₄ (2)164085
4Thiane S-oxideRh₂(OAc)₄ (2)164091

Data sourced from J. Org. Chem. 2015, 80, 12, 6391–6399.[1]

Copper-Catalyzed N-Arylation of Sulfoximines

The N-arylation of NH-sulfoximines is a key transformation. The following data showcases a copper-catalyzed approach using aryl iodides.[2][4][5][6]

EntryThis compoundAryl IodideCatalyst SystemYield (%)
1S,S-Diphenylthis compoundIodobenzeneCuI (10 mol%), DMEDA (20 mol%)95
2S-Methyl-S-phenylthis compound4-IodotolueneCuI (10 mol%), DMEDA (20 mol%)92
3S,S-Dimethylthis compound1-Iodo-4-methoxybenzeneCuI (10 mol%), DMEDA (20 mol%)88
4S-Methyl-S-phenylthis compound1-Iodo-4-nitrobenzeneCuI (10 mol%), DMEDA (20 mol%)97

Data sourced from J. Org. Chem. 2005, 70, 17, 6904–6906.[2][4][5][6]

Metal-Free NH-Transfer to Sulfoxides

This method utilizes a hypervalent iodine reagent to mediate the transfer of an NH group to a sulfoxide.[7][8][9][10][11]

EntrySulfoxideReagentsSolventYield (%)
1Methyl phenyl sulfoxidePhI(OAc)₂, (NH₄)₂CO₃MeOH95
2Di-n-butyl sulfoxidePhI(OAc)₂, (NH₄)₂CO₃MeOH88
3Benzyl phenyl sulfoxidePhI(OAc)₂, (NH₄)₂CO₃MeOH92
44-Chlorophenyl methyl sulfoxidePhI(OAc)₂, (NH₄)₂CO₃MeOH96

Representative yields from various sources.[7][8][9][10][11]

Experimental Protocols

Detailed experimental procedures are essential for the successful implementation of these synthetic methods.

General Procedure for Rhodium-Catalyzed Synthesis of N-Boc-Sulfoximine

To a solution of the sulfoxide (1.0 mmol) in CH₂Cl₂ (10 mL) are added N-Boc-amine (1.2 mmol), MgO (2.0 mmol), and Rh₂(OAc)₄ (0.02 mmol). The mixture is stirred at 40 °C for 8-16 hours. Upon completion, the reaction mixture is filtered through a pad of Celite and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired N-Boc-sulfoximine.[1]

General Procedure for Copper-Catalyzed N-Arylation of Sulfoximines

A mixture of the NH-sulfoximine (1.0 mmol), aryl iodide (1.1 mmol), CuI (0.1 mmol), N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol), and Cs₂CO₃ (2.0 mmol) in toluene (5 mL) is heated at 110 °C for 18-24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography to give the N-arylated this compound.[2][4][5][6]

General Procedure for Metal-Free NH-Transfer to Sulfoxides

To a solution of the sulfoxide (1.0 mmol) in methanol (5 mL) is added ammonium carbamate (1.5 mmol) followed by PhI(OAc)₂ (1.2 mmol). The reaction mixture is stirred at room temperature for 1-4 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield the NH-sulfoximine.[7][8][9][10][11]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the discussed this compound synthesis methods.

Established_Routes cluster_0 Oxidation of Sulfilimine cluster_1 Imination of Sulfoxide Sulfilimine R-S(=NR')-R'' Oxidant Oxidizing Agent (e.g., m-CPBA) Sulfilimine->Oxidant Oxidation Sulfoximine1 This compound Oxidant->Sulfoximine1 Sulfoxide R-S(=O)-R' Iminating_Agent Iminating Agent (e.g., NaN₃/H₂SO₄) Sulfoxide->Iminating_Agent Imination Sulfoximine2 This compound Iminating_Agent->Sulfoximine2

Caption: Established routes to sulfoximines.

Catalytic_Routes cluster_0 Rhodium-Catalyzed cluster_1 Copper-Catalyzed cluster_2 Metal-Free (Hypervalent Iodine) Sulfoxide_Rh Sulfoxide Rh_Catalyst Rh₂(OAc)₄ Sulfoxide_Rh->Rh_Catalyst Nitrene_Source_Rh Nitrene Precursor (e.g., Carbamate) Nitrene_Source_Rh->Rh_Catalyst Sulfoximine_Rh N-Protected this compound Rh_Catalyst->Sulfoximine_Rh Nitrene Transfer NH_Sulfoximine_Cu NH-Sulfoximine Cu_Catalyst CuI NH_Sulfoximine_Cu->Cu_Catalyst Coupling_Partner_Cu Aryl/Alkyl Halide or Boronic Acid Coupling_Partner_Cu->Cu_Catalyst Sulfoximine_Cu N-Functionalized this compound Cu_Catalyst->Sulfoximine_Cu Cross-Coupling Sulfoxide_MF Sulfoxide HVI_Reagent PhI(OAc)₂ Sulfoxide_MF->HVI_Reagent Ammonia_Source_MF Ammonia Source (e.g., (NH₄)₂CO₃) Ammonia_Source_MF->HVI_Reagent Sulfoximine_MF NH-Sulfoximine HVI_Reagent->Sulfoximine_MF NH Transfer

Caption: Modern catalytic routes to sulfoximines.

Conclusion

The synthesis of sulfoximines has evolved significantly, with modern catalytic methods offering milder, more efficient, and often more versatile alternatives to established routes. Rhodium- and copper-catalyzed reactions provide powerful tools for the construction of C-S=N and N-C bonds, respectively, with broad substrate scopes. Metal-free approaches, particularly those employing hypervalent iodine reagents, are attractive for their avoidance of transition metal contaminants. The choice of method will ultimately depend on the specific target molecule, available starting materials, and desired functional group tolerance. This guide provides a starting point for researchers to navigate the available options and select the optimal synthetic strategy for their needs.

References

Safety Operating Guide

Proper Disposal of Sulfoximine Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the responsible management of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of sulfoximine compounds, ensuring the protection of personnel and the environment. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound waste with the appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) for the this compound compound you are working with for detailed handling and safety information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin Protection: A lab coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: Handle this compound waste in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound compounds is through a licensed hazardous waste disposal facility. High-temperature incineration is a common and effective method for the complete destruction of these compounds. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.

  • Waste Segregation and Collection:

    • Collect all this compound waste, including neat compounds, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels), in a dedicated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react dangerously.

  • Container Selection and Labeling:

    • Use a container that is compatible with sulfoximines and is in good condition (i.e., no leaks or cracks).

    • The container must be securely sealed except when adding waste.

    • Label the container clearly with the words "Hazardous Waste" and the full chemical name of the this compound compound(s). Include the approximate concentration and quantity.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • This area should be away from incompatible materials, heat sources, and high-traffic areas.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with the complete chemical name and any available safety data for the this compound waste.

  • Documentation:

    • Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This is often a regulatory requirement.

In-Laboratory Treatment of this compound Waste

Current literature on the chemical degradation of sulfoximines primarily focuses on metabolic pathways and synthetic transformations rather than providing established protocols for waste neutralization in a laboratory setting.[1][2] Attempting to neutralize or chemically treat this compound waste without validated procedures can be dangerous and may produce unknown, potentially more hazardous byproducts. Therefore, in-laboratory treatment of this compound waste is not recommended.

Quantitative Data Summary

Due to the lack of specific regulatory limits for this compound compounds, quantitative data for disposal is limited. The primary determinant for disposal is its classification as a hazardous waste based on its characteristics (e.g., toxicity).

ParameterGuidelineSource
Recommended Disposal Method High-temperature incineration via a licensed hazardous waste facility.General chemical disposal guidelines
EPA Hazardous Waste Code Not specifically listed. Classification depends on characteristic properties (ignitability, corrosivity, reactivity, toxicity).EPA regulations
Sewer Disposal Prohibited.General laboratory safety protocols
Solid Waste (Trash) Disposal Prohibited.General laboratory safety protocols

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Sulfoximine_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood Collect Collect this compound Waste FumeHood->Collect Segregate Segregate from Other Wastes Collect->Segregate Container Use Labeled, Compatible Container Segregate->Container Seal Securely Seal Container Container->Seal Store Store in Designated Satellite Area Seal->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Document Document Waste for Manifest ContactEHS->Document Incineration Licensed Hazardous Waste Incineration Document->Incineration

Caption: Workflow for the safe disposal of this compound compounds.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Sulfoximine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling sulfoximine, a compound that requires careful management. Adherence to these procedural steps will help mitigate risks and ensure the well-being of all laboratory personnel.

This compound and its derivatives are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Hazard Identification and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE based on the known hazards.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[7]To prevent skin contact and irritation.[1][3][4][5][6]
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles.[2][8] A face shield may be necessary for splash hazards.[9]To protect eyes from dust particles and splashes, preventing serious irritation.[1][3][4][5][6]
Skin and Body Protection Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[7][8] An impervious or chemical-resistant apron may also be necessary.[8]To prevent accidental skin exposure.[2]
Respiratory Protection Use in a certified chemical fume hood.[7] A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded, for high-dust conditions, or during spill cleanup.[1]To avoid inhalation of dust, which can cause respiratory tract irritation.[2][3][4][5][6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing the risk of exposure to this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.[7]

  • Gather all necessary PPE and ensure it is in good condition.[7]

  • Locate the nearest eyewash station and safety shower before beginning work.[1]

  • Have a spill kit readily available.[10]

2. Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Wear the appropriate PPE as detailed in the table above.[2]

  • Avoid the formation of dust and aerosols.[1][2][7]

  • Use the smallest practical quantities for the experiment.[7]

  • Keep containers tightly closed when not in use.[1][2][11]

  • Avoid contact with skin, eyes, and clothing.[8][11] Do not ingest or inhale.[1]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][7]

  • Decontaminate the work area.[7]

  • Properly remove and dispose of contaminated PPE.[7]

Spill Cleanup Protocol

In the event of a spill, follow these procedures to ensure a safe and effective cleanup:

Minor Spills (Solid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE (including respiratory protection), gently sweep up the solid material, avoiding dust generation.[1][2]

  • Place the swept material into a suitable, labeled, and sealed container for disposal.[1][2]

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Major Spills:

  • Evacuate the area immediately.

  • Alert your institution's environmental health and safety (EHS) office or emergency response team.

  • Prevent entry into the contaminated area.

  • Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[7] Do not mix with incompatible waste streams.[7] this compound is incompatible with strong oxidizing agents.[1]

  • Disposal: Dispose of hazardous waste through your institution's EHS office.[7] All waste disposal must be handled in accordance with local, state, and federal regulations.[2]

Sulfoximine_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_spill Spill Response prep1 Verify Fume Hood Operation prep2 Gather & Inspect PPE prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Minimize Dust & Aerosols handle2->handle3 handle4 Use Smallest Quantity handle3->handle4 spill_start Spill Occurs handle3->spill_start handle5 Keep Containers Closed handle4->handle5 post1 Wash Hands Thoroughly handle5->post1 post2 Decontaminate Work Area post1->post2 post3 Dispose of Contaminated PPE post2->post3 disp1 Collect in Labeled Container post3->disp1 disp2 Follow EHS Guidelines disp1->disp2 spill_minor Minor Spill spill_start->spill_minor Solid & Contained spill_major Major Spill spill_start->spill_major Large or Airborne spill_cleanup Sweep & Containerize spill_minor->spill_cleanup spill_evacuate Evacuate & Call EHS spill_major->spill_evacuate spill_cleanup->post2

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.